molecular formula C7H5BrN2 B152548 3-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 67058-76-8

3-bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B152548
CAS No.: 67058-76-8
M. Wt: 197.03 g/mol
InChI Key: DAGAQTLMZAEUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-pyrrolo[2,3-c]pyridine is a versatile chemical intermediate, or "building block," prized in medicinal chemistry for the construction of complex bioactive molecules. Its high-value application lies in the design and synthesis of novel anticancer agents. The rigid 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in drug discovery, serving as a stable core for developing potent inhibitors . Researchers utilize this brominated derivative to generate compounds that target critical cellular pathways. Specifically, derivatives based on similar pyrrolopyridine scaffolds have demonstrated excellent activity as colchicine-binding site inhibitors (CBSIs), effectively disrupting tubulin polymerization, causing G2/M phase cell cycle arrest, and inducing apoptosis in various cancer cell lines . Furthermore, this scaffold is investigated for its potential in other therapeutic areas, including the development of acetyl-CoA carboxylase (ACC1) inhibitors, which present a novel approach for cancer metabolism-based therapeutics . The bromine atom at the 3-position allows for efficient further functionalization via cross-coupling reactions, enabling rapid exploration of structure-activity relationships. This compound is For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGAQTLMZAEUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496997
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67058-76-8
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-bromo-1H-pyrrolo[2,3-c]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-bromo-1H-pyrrolo[2,3-c]pyridine: Properties, Synthesis, and Applications

Overview and Strategic Importance

This compound, also known by its common synonym 3-Bromo-6-azaindole, is a heterocyclic building block of significant interest to the pharmaceutical and material science sectors. Its structure, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, makes it a "privileged scaffold." This term is reserved for molecular frameworks that can bind to multiple biological targets, rendering them highly valuable in drug discovery.[1][2]

The strategic placement of a bromine atom at the 3-position of the pyrrole ring is the key to this molecule's utility. This position is activated for a variety of metal-catalyzed cross-coupling reactions, providing a robust and versatile handle for introducing molecular complexity. Consequently, this compound serves as a crucial intermediate in the synthesis of potent kinase inhibitors for oncology, as well as other targeted therapeutic agents.[1][3] This guide provides a detailed overview of its chemical properties, synthesis, and core applications for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and analysis.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound is a stable, solid material under standard laboratory conditions. Its solubility in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane facilitates its use in a wide range of reaction conditions.[4]

PropertyValueSource(s)
CAS Number 67058-76-8[1][4]
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol [1]
Appearance Pale yellow to brown solid[4]
Melting Point 205-206 °C
Boiling Point 357 °C at 760 mmHg
Solubility Soluble in DMSO, Dichloromethane[4]
IUPAC Name This compound[5]
Synonym 3-Bromo-6-azaindole[4]
Spectroscopic Data

Expert Interpretation: The Boc protecting group on the pyrrole nitrogen significantly alters the electronic environment, generally causing a downfield shift of the adjacent protons compared to the parent N-H compound. The ¹⁵N labeling is for isotopic tracking and does not affect the ¹H NMR spectrum. A certificate of analysis for the parent compound confirms that its ¹H-NMR spectrum conforms to the expected structure.[7]

NucleusChemical Shift (δ ppm) and Multiplicity (for Boc-protected, ¹⁵N-labeled derivative)
¹H NMR δ 8.80 (d, J = 1.4 Hz, 1H), 8.36 (d, J = 5.5 Hz, 1H), 7.82 (s, 1H), 7.62 (dd, J = 5.5, 1.4 Hz, 1H), 1.69 (s, 9H)

Note: Data obtained from the Supporting Information of a study on ¹⁵N isotopic exchange.[6]

Synthesis and Purification

The most direct and widely adopted strategy for preparing this compound is the regioselective electrophilic bromination of the parent 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold.[1] The electron-rich nature of the pyrrole ring directs the electrophilic attack preferentially to the C3 position.[1]

Causality in Reagent Selection:
  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice. It is a solid, easy-to-handle source of electrophilic bromine (Br⁺) that allows for controlled, mono-bromination of activated aromatic systems, minimizing over-bromination side products.[8]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is typically used. It effectively dissolves the starting materials and reagents while remaining inert to the electrophilic bromination conditions.[8]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product start 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) reagents N-Bromosuccinimide (NBS) Dimethylformamide (DMF) Room Temperature start->reagents Electrophilic Bromination product This compound reagents->product

Synthesis of this compound.
Representative Experimental Protocol: Electrophilic Bromination

The following protocol is adapted from a procedure for a structurally similar substrate and represents a standard method for this transformation.[8]

  • Dissolution: Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 equivalent) to the solution in portions at room temperature. The portion-wise addition helps to control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, pour the reaction mixture into water. This will precipitate the crude product.

  • Purification: Collect the solid product by filtration. The crude material can be further purified by recrystallization or flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity: The Gateway to Complexity

The synthetic value of this compound lies in the reactivity of its C-Br bond. This site is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry for forming C-C and C-N bonds.[1]

Key Reactions Include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.[1]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Ullmann Condensation: A copper-catalyzed reaction for forming C-N or C-O bonds.[9]

Suzuki_Coupling cluster_catalysis Catalytic Cycle Aryl_Br This compound (Ar-X) Catalyst Pd(0) Catalyst + Ligands Aryl_Br->Catalyst Oxidative Addition Boronic_Acid Aryl Boronic Acid (Ar'-B(OR)2) Boronic_Acid->Catalyst Transmetalation Product 3-Aryl-1H-pyrrolo[2,3-c]pyridine (Ar-Ar') Catalyst->Product Reductive Elimination Base Base (e.g., K2CO3, Cs2CO3) Base->Catalyst

General scheme of a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: A Patent Case Study

The practical utility of this compound is best illustrated through its application in the synthesis of potential therapeutics. Patent literature provides a wealth of field-proven examples. For instance, it has been used as a key starting material in the development of novel inhibitors of the menin-MLL interaction, a target for certain types of leukemia.[9]

Protocol from Patent WO2018053267A1: N-Arylation[10]

This protocol demonstrates the use of the title compound in a copper-catalyzed Ullmann condensation to form a key C-N bond.

  • Vessel Charging: A mixture of this compound (1.0 eq), 5-fluoro-2-iodobenzoic acid (1.0 eq), copper powder (0.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq) is charged into a reaction vessel containing anhydrous DMF.

  • Reaction Conditions: The mixture is stirred at 130 °C for 18 hours. The high temperature is necessary to drive the copper-catalyzed coupling.

  • Workup and Isolation: After the reaction, the mixture is concentrated under high vacuum. The residue is diluted with water and then subjected to purification (e.g., chromatography) to isolate the desired N-arylated product, which serves as a downstream intermediate for more complex drug candidates.

This example authoritatively grounds the compound's role as a validated starting material in a real-world drug development program.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

  • Al-awar, R., et al. (2010). Bicyclic indole-pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use. (U.S. Patent No. US20100305084A1). U.S.
  • Ciavarri, J., et al. (2018). Inhibitors of the menin-mll interaction. (Patent No. WO2018053267A1).
  • Douglas, C. J., & Overman, L. E. (2018).
  • Ritter, T., et al. (2022). Supporting Information for 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Amazon S3. [Link]
  • Bracher, F., et al. (2018). Structure-based design and synthesis of novel CLK1 inhibitors. LMU Munich University Library. [Link]
  • Kovalenko, S. M., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molbank, 2024(2), M1838. [Link]

Sources

Introduction: The Strategic Importance of the Pyrrolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-bromo-1H-pyrrolo[2,3-c]pyridine

Executive Summary: this compound, also known as 6-bromo-5-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and versatile reactivity, stemming from the fusion of a pyrrole ring with a pyridine moiety and the presence of a strategically placed bromine atom, make it a valuable scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights for researchers, chemists, and drug development professionals.

The pyrrolopyridine core is a recurring motif in numerous biologically active compounds and approved pharmaceuticals.[1] This scaffold mimics the indole structure of tryptophan, allowing it to interact with a wide range of biological targets. There are six possible isomers of pyrrolopyridine (azaindole), each offering a unique spatial arrangement of nitrogen atoms and distinct electronic profiles.[1] this compound belongs to the 5-azaindole family and has emerged as a particularly useful intermediate. The bromine atom at the 3-position of the pyrrole ring serves as a versatile functional handle, enabling a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for drug discovery programs targeting diseases ranging from cancer to neurological and gastrointestinal disorders.[2][3]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and analysis.

Core Properties

The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 67058-76-8[4][5][6]
Molecular Formula C₇H₅BrN₂[4]
Molecular Weight 197.03 g/mol [5]
Appearance Solid[4]
Melting Point 205-206 °C[4][5]
Boiling Point 357 °C at 760 mmHg[4]
IUPAC Name This compound[4]
InChI Key DAGAQTLMZAEUKX-UHFFFAOYSA-N[4]
Spectroscopic Analysis

Spectroscopic data is crucial for confirming the identity and purity of the compound after synthesis or before use.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the bicyclic ring system. The N-H proton of the pyrrole ring typically appears as a broad singlet at a high chemical shift (δ > 11 ppm).[7][8] The aromatic protons on the pyridine and pyrrole rings will appear in the aromatic region (δ 7-9 ppm), with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atoms and the bromine substituent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon atom bearing the bromine (C3) will be significantly influenced by the halogen's electronic effects. The chemical shifts of the other carbons provide a fingerprint of the heterocyclic core.[7]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes), which is a definitive indicator of a monobrominated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration for the pyrrole amine, typically in the range of 3300-3500 cm⁻¹.[8] Absorptions corresponding to C-H and C=C/C=N bonds in the aromatic system will also be present.

Synthesis and Purification Protocol

The synthesis of azaindoles often involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. While numerous methods exist, a representative protocol is detailed below. The causality behind each step is explained to provide a deeper understanding of the process.

Representative Synthetic Protocol

This protocol is based on established methodologies for constructing pyrrolopyridine systems, such as the Leimgruber-Batcho indole synthesis, adapted for the azaindole core.

Objective: To synthesize this compound.

Step 1: Nitration of 4-chloropyridine

  • Procedure: To a solution of 4-chloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C. The mixture is then carefully heated.

  • Causality: This electrophilic aromatic substitution introduces a nitro group onto the pyridine ring, typically at the 3-position, to yield 4-chloro-3-nitropyridine. The nitro group is a crucial precursor for forming the pyrrole ring.

Step 2: Formation of the Enamine Intermediate

  • Procedure: The 4-chloro-3-nitropyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Causality: DMF-DMA reacts with the activated methyl group of a suitable precursor (often introduced in a separate step) to form an enamine. This enamine is the key intermediate that will cyclize to form the pyrrole ring.

Step 3: Reductive Cyclization

  • Procedure: The enamine intermediate is subjected to reductive cyclization using a reducing agent like iron powder in acetic acid or catalytic hydrogenation.[9]

  • Causality: The reducing agent simultaneously reduces the nitro group to an amine. The newly formed amine then intramolecularly attacks the enamine, cyclizing to form the pyrrole ring of the 1H-pyrrolo[2,3-c]pyridine core.

Step 4: Bromination

  • Procedure: The 1H-pyrrolo[2,3-c]pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or CCl₄.

  • Causality: The pyrrole ring is electron-rich and highly susceptible to electrophilic substitution. Bromination occurs preferentially at the C3 position, which is the most nucleophilic site, to yield the final product, this compound.

Step 5: Purification

  • Procedure: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Causality: Chromatography separates the desired product from unreacted starting materials and side products based on polarity. Recrystallization provides the final product in high purity.

Chemical Reactivity and Strategic Applications

The utility of this compound lies in its predictable and versatile reactivity, which allows for its elaboration into more complex molecular architectures.

The Role of the Bromine Atom: A Gateway to Complexity

The C-Br bond at the 3-position is the primary site of reactivity and is perfectly suited for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents, a cornerstone of modern medicinal chemistry for establishing structure-activity relationships (SAR).

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, installing diverse amine functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to rigid, linear scaffolds.

  • Heck Coupling: Reaction with alkenes to form C-C double bonds.

Workflow for Suzuki Cross-Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki coupling reaction, a frequently employed transformation in drug discovery projects.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add this compound, boronic acid, and catalyst (e.g., Pd(PPh₃)₄) to a flame-dried flask. B 2. Add base (e.g., K₂CO₃) and solvents (e.g., Dioxane/Water). C 3. Degas the mixture with N₂ or Argon. A->C D 4. Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS. E 5. Cool, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). C->E F 6. Dry, concentrate, and purify by column chromatography.

Caption: A generalized workflow for Suzuki cross-coupling reactions.

Biological Significance and Therapeutic Potential

Derivatives of the pyrrolopyridine scaffold are prevalent in numerous therapeutic areas. The this compound isomer serves as a key starting material for compounds targeting a range of diseases.

Key Therapeutic Areas
  • Oncology: The pyrrolopyridine core is found in many kinase inhibitors. For example, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[10] The abnormal activation of the FGFR signaling pathway is a critical driver in the progression of breast, lung, and bladder cancers.[10]

  • Gastroenterology: A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as potassium-competitive acid blockers (P-CABs).[3] These compounds inhibit the gastric H⁺/K⁺-ATPase (proton pump), offering a potential treatment for acid-related disorders.

  • Anti-inflammatory and Neurological Disorders: The broader class of pyrrolopyridines has been investigated for various other activities, including the inhibition of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases.[11]

Example of a Targeted Signaling Pathway: FGFR

The diagram below illustrates the FGFR signaling pathway, a key target for anticancer therapies derived from pyrrolopyridine scaffolds.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor Dimer FGF->FGFR Binds & Activates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FGFR signaling cascade in cancer.

Biological Activity of Pyrrolopyridine Derivatives

The following table summarizes the activity of representative compounds built upon pyrrolopyridine scaffolds, demonstrating the therapeutic potential unlocked by this core structure.

Compound ClassTargetBiological ActivityIndication
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, FGFR2, FGFR3IC₅₀ values in the low nanomolar range (e.g., 7-25 nM)[10]Cancer
1H-pyrrolo[3,2-c]pyridine derivativesTubulin (Colchicine-binding site)Antiproliferative IC₅₀ values from 0.12 to 0.21 µM against cancer cell lines[9]Cancer
1H-pyrrolo[2,3-c]pyridine-7-amine derivativesH⁺/K⁺-ATPase (Proton Pump)Potent in-vitro and in-vivo inhibitionAcid-related GI disorders
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPhosphodiesterase 4B (PDE4B)IC₅₀ values from 0.11 to 1.1 µM[11]Inflammatory Diseases

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Statements: According to supplier safety data, this compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage is often at refrigerated temperatures (e.g., 4°C).[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the hands of medicinal chemists. Its well-defined reactivity, particularly at the C3-bromo position, provides a reliable and versatile platform for generating novel molecular entities with significant therapeutic potential. The continued exploration of derivatives based on this and related pyrrolopyridine scaffolds promises to yield new and effective treatments for some of the most challenging human diseases.

References

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]
  • Advanced Pharmaceutical Intermediates: A Focus on Pyrrolo[2,3-b]pyridine Derivatives. Specialty Chemicals Magazine. [Link]
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Publishing. [Link]
  • 1 H NMR spectra of compound 3a.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to 3-bromo-1H-pyrrolo[2,3-c]pyridine: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-bromo-1H-pyrrolo[2,3-c]pyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, strategic synthesis, reactivity, and its significant applications in the creation of targeted therapeutics.

Introduction: The Significance of the 5-Azaindole Scaffold

This compound, also known as 3-bromo-5-azaindole, belongs to the azaindole family, which are bioisosteres of indole. The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom imparts unique physicochemical properties, such as altered hydrogen bonding capabilities, dipole moment, and metabolic stability. These modifications are often sought after in drug design to enhance target engagement and pharmacokinetic profiles. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity.

Molecular Structure and Physicochemical Properties

The core of this compound is a planar, bicyclic heteroaromatic system formed by the fusion of a pyrrole and a pyridine ring.

Structural Elucidation
Spectroscopic Signature

The structural features of this compound can be characterized by various spectroscopic techniques. Based on data from related azaindole derivatives, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic system. The carbon atom attached to the bromine (C3) will exhibit a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Physicochemical Data
PropertyValueReference
CAS Number 67058-76-8[2]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [3]
Melting Point 205-206 °C[2]
Boiling Point 357 °C at 760 mmHg[2]
Appearance Solid[4]

Synthesis of this compound

The synthesis of this compound typically involves the direct bromination of the parent 1H-pyrrolo[2,3-c]pyridine (5-azaindole). The choice of brominating agent and reaction conditions is crucial to achieve regioselectivity at the C3 position of the electron-rich pyrrole ring.

General Synthetic Approach

A common strategy for the synthesis of related bromo-azaindoles involves the use of a brominating agent in a suitable solvent. For instance, the synthesis of 3-bromo-5-azaindole has been achieved using copper(II) bromide in acetonitrile.[5]

Diagram of the General Synthetic Workflow

G Start 1H-pyrrolo[2,3-c]pyridine (5-Azaindole) Reaction Bromination Reaction Start->Reaction Reagent Brominating Agent (e.g., CuBr2, NBS) Reagent->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol for a Related Isomer

While a specific protocol for this compound is not detailed in the available literature, the following protocol for the synthesis of the isomeric 4-bromo-1H-pyrrolo[2,3-c]pyridine provides a representative experimental procedure that could be adapted.[6]

Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine [6]

  • Step 1: A mixture of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine (8.78 mmol) and iron powder (43.9 mmol) is stirred in acetic acid (25 mL).

  • Step 2: The mixture is heated to reflux for 45 minutes.

  • Step 3: After cooling, the reaction mixture is diluted with ethyl acetate (150 mL) and filtered through Celite.

  • Step 4: The filtrate is carefully basified to pH 8 with a saturated aqueous solution of sodium bicarbonate.

  • Step 5: The aqueous layer is extracted with ethyl acetate.

  • Step 6: The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Step 7: The crude product is purified by silica gel chromatography (eluting with 5% methanol in ethyl acetate) to afford 4-bromo-1H-pyrrolo[2,3-c]pyridine.[6]

Chemical Reactivity and Key Transformations

The bromine atom at the 3-position of the 1H-pyrrolo[2,3-c]pyridine scaffold is the key to its synthetic versatility, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product R1X R1-X (this compound) R1X->OxAdd R2B R2-B(OR)2 (Boronic Acid/Ester) R2B->Transmetal Base Base Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Protocol

The following is a general procedure for the Suzuki-Miyaura coupling of a bromo-azaindole derivative, which can be adapted for this compound.[7]

  • Step 1: To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the desired substituted phenylboronic acid (0.15 mmol), potassium carbonate (0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.006 mmol).[7]

  • Step 2: Add 1,4-dioxane (6 mL) and water (2 mL) to the vial and degas the mixture with nitrogen.[7]

  • Step 3: Heat the reaction mixture in a microwave reactor for 26 minutes at 125 °C.[7]

  • Step 4: After completion, extract the mixture with ethyl acetate.

  • Step 5: The combined organic layers are washed, dried, and concentrated.

  • Step 6: The crude product is purified by chromatography to yield the desired 3-aryl-1H-pyrrolo[2,3-c]pyridine derivative.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, particularly as kinase inhibitors. The ability to functionalize the 3-position via the bromo-intermediate is a key strategy in the development of potent and selective drugs.

Kinase Inhibitors

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been extensively explored as inhibitors of various kinases involved in cancer and other diseases. For example, compounds based on this scaffold have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs).

Anticancer Agents

The 1H-pyrrolo[3,2-c]pyridine core, another isomer, has been incorporated into compounds designed as colchicine-binding site inhibitors, which exhibit potent anticancer activities by disrupting microtubule dynamics.[7] This highlights the potential of the broader pyrrolopyridine family, including this compound, in cancer drug discovery.

Conclusion

This compound is a high-value building block in synthetic and medicinal chemistry. Its well-defined molecular structure and the synthetic accessibility of its C3 position through the bromo-substituent make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated success of the broader azaindole scaffold in producing clinical candidates and approved drugs underscores the continued importance of this heterocyclic system in the quest for novel therapeutics.

References

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - Pipzine Chemicals. (n.d.).
  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem.
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302024.
  • Shafiee, A., & Ghasemzadeh, F. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 58(3), 269-272.
  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Synthesis, Crystal Structure and DFT Study of 5-Bromo-1-Tosyl-1H-Pyrrolo[2,3-b]Pyridine. Journal of Chemical Research, 46(1), 29-34.
  • Crystal structure and Hirshfeld surface analysis of (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3′,4′:2,3]indolizino[8,7-b]indole-15-carboxylate. (2017).
  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381.
  • Al-Warhi, T. I., Hagar, M., Al-Dies, A. M., & Al-Omair, M. A. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6268.
  • 3-Bromo-7-chloro-5-azaindole. (n.d.). PubChem.

Sources

Introduction: The Strategic Importance of a Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-bromo-1H-pyrrolo[2,3-c]pyridine

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the foundational architecture of countless functional molecules. Among these, the pyrrolopyridine scaffold, an isostere of indole, is of particular interest due to its prevalence in biologically active compounds and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] this compound (also known as 3-bromo-6-azaindole) is a key derivative of this family. The introduction of a bromine atom at the 3-position of the pyrrole ring is a strategic functionalization. This halogen serves not merely as a structural component but as a versatile chemical handle, enabling a wide array of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the core physical properties, analytical characterization, handling, and synthetic utility of this important building block for researchers and development professionals.

Core Physicochemical Properties

The fundamental physical properties of a compound are the cornerstone of its application in a laboratory setting, dictating everything from dissolution parameters for assays to purification strategies. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 67058-76-8
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol [2]
Appearance Solid
Melting Point 205-206 °C
Boiling Point 357 °C at 760 mmHg
Purity Typically ≥97%
IUPAC Name This compound
InChI Key DAGAQTLMZAEUKX-UHFFFAOYSA-N

Expert Insight: The high melting point is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding between the pyrrole N-H group and the pyridine nitrogen of adjacent molecules. Its high boiling point is consistent with a polar, aromatic system of this molecular weight. Solubility is expected to be poor in water but good in polar aprotic organic solvents like DMF, DMSO, and chlorinated solvents, a critical consideration for reaction setup and purification.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity, structure, and purity of a starting material is a non-negotiable prerequisite for any successful synthetic campaign or biological assay. A multi-technique approach ensures a self-validating system where data from orthogonal methods corroborates the final assessment.

Standard Analytical Protocol
  • Sample Preparation: Dissolve a small quantity (~5-10 mg) of the material in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, for NMR analysis. Prepare a separate, more dilute solution in a high-purity solvent like methanol or acetonitrile for LC-MS analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum. The expected spectrum should show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, as well as a broad singlet for the N-H proton. The chemical shifts and coupling constants provide definitive information about the substitution pattern.

    • ¹³C NMR: Acquire a carbon spectrum to confirm the number of unique carbon environments in the molecule's backbone.

    • Rationale: NMR is the gold standard for structural elucidation of organic molecules, providing unambiguous evidence of the atomic connectivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Inject the sample onto an appropriate HPLC column (e.g., C18) to assess purity by separating the main component from any potential impurities.

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peaks. For this compound, the mass spectrum should display a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

    • Rationale: This technique provides simultaneous purity assessment (from the LC chromatogram) and molecular weight confirmation (from the MS data), validating the compound's identity and integrity.

  • Infrared (IR) Spectroscopy:

    • Analyze a solid sample using an ATR-IR spectrometer. Key expected absorbances include a sharp peak around 3100-3400 cm⁻¹ corresponding to the N-H stretch of the pyrrole ring and multiple peaks in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N aromatic stretching vibrations.

    • Rationale: IR spectroscopy provides valuable information about the functional groups present in the molecule, serving as a quick and reliable verification tool.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation Prep Weigh & Dissolve Sample NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR DMSO-d₆ LCMS LC-MS Analysis Prep->LCMS MeOH/ACN IR IR Spectroscopy Prep->IR Solid State Confirm Confirm Structure & Purity >97% NMR->Confirm LCMS->Confirm IR->Confirm

A self-validating analytical workflow for identity and purity confirmation.

Synthetic Strategy and Application

The true value of this compound lies in its role as a synthetic intermediate. The carbon-bromine bond is an ideal launching point for constructing more complex molecules.

Core Utility: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application for this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-substituted scaffold with a boronic acid or ester. This is a cornerstone of modern medicinal chemistry for building libraries of potential drug candidates.

Illustrative Protocol: Suzuki Coupling for Derivative Synthesis

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the desired coupled product.

Rationale: The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the product. The base is essential for activating the boronic acid. This robust and versatile reaction enables the direct connection of diverse molecular fragments to the pyrrolopyridine core.

Suzuki_Coupling cluster_reaction Reaction Conditions reagent1 This compound product Coupled Product (Drug-like Scaffold) reagent1->product + reagent2 Aryl Boronic Acid (R-B(OH)₂) reagent2->product catalyst Pd(PPh₃)₄ Catalyst catalyst->product base K₂CO₃ Base base->product solvent Dioxane/H₂O, Heat solvent->product

Utility of the C-Br bond in Suzuki coupling for drug discovery.

Safety, Handling, and Storage

  • Potential Hazards: Assumed to be toxic if swallowed, cause skin irritation, and cause serious eye damage.[2][3] May cause respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Handling: Avoid creating dust.[4] Use spark-proof tools and avoid sources of ignition.

  • Storage: Store in a tightly sealed container in a cool, dry place. Supplier recommendations often include storage at 4°C or under an inert atmosphere to prevent degradation over time.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]

Conclusion

This compound is more than just a chemical; it is a strategically designed building block that offers immense potential for innovation. Its well-defined physical properties, coupled with the versatile reactivity of its carbon-bromine bond, make it an invaluable asset for medicinal chemists and materials scientists. Understanding its core characteristics, analytical validation procedures, and safe handling protocols is the first step toward unlocking its full potential in the synthesis of novel, high-value molecules that can address challenges in human health and technology.

References

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine, PubChem, National Center for Biotechnology Inform
  • Safety Data Sheet - 3-Bromo-1H-pyrrolo[2,3-b]pyridine, Angene Chemical. [Link]
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine, Pipzine Chemicals. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities, N
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer, ACS Public
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

Spectroscopic Data of 3-bromo-1H-pyrrolo[2,3-c]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1H-pyrrolo[2,3-c]pyridine, an isomer of 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold is a key building block in the synthesis of a variety of biologically active molecules. The precise characterization of this compound is paramount for its application in the development of novel therapeutics. Spectroscopic techniques are indispensable tools for the unambiguous determination of the molecular structure and purity of such compounds. This guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective for researchers.

Molecular Structure

The structural formula of this compound is presented below, with the IUPAC numbering system for the bicyclic ring.

MS_Fragmentation M [C₇H₅BrN₂]⁺˙ m/z = 197/199 M_minus_Br [C₇H₅N₂]⁺ m/z = 118 M->M_minus_Br - Br˙ Fragment1 [C₆H₄N]⁺ m/z = 90 M_minus_Br->Fragment1 - HCN

An In-depth Technical Guide to the Solubility of 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromo-1H-pyrrolo[2,3-c]pyridine (CAS No. 67058-76-8), a key heterocyclic building block in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, solubility in various solvents, and detailed protocols for experimental solubility determination. This guide emphasizes the causality behind experimental choices and provides self-validating systems for protocol execution, ensuring technical accuracy and field-proven insights.

Introduction: The Significance of this compound in Drug Discovery

This compound, also known as 3-bromo-6-azaindole, is a versatile intermediate in medicinal chemistry.[1] Its rigid bicyclic scaffold is a privileged structure in the design of bioactive molecules, particularly in the development of novel therapeutics. The bromine atom at the 3-position serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, enabling the synthesis of libraries of compounds for screening and lead optimization.

Understanding the solubility of this compound is paramount for its effective utilization in drug discovery workflows. Solubility directly impacts a wide range of processes, including reaction kinetics in synthesis, the ability to prepare stock solutions for high-throughput screening, the accuracy of biological assays, and ultimately, the biopharmaceutical properties of any resulting drug candidate. This guide aims to provide a detailed understanding of the solubility of this compound and to equip researchers with the necessary knowledge and protocols to accurately determine its solubility in their own laboratory settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
CAS Number 67058-76-8[2]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
Melting Point 205-206 °C[2]
Boiling Point 357 °C at 760 mmHg[2]
Appearance Pale yellow to brown solid[3]
pKa (Predicted) Not available
LogP (Predicted) Not available

Solubility Profile

The solubility of a compound is dependent on the interplay between the solute and the solvent, governed by factors such as polarity, hydrogen bonding capacity, and temperature. For this compound, a heterocyclic compound with both hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine nitrogen) sites, its solubility is expected to vary significantly across different solvent classes.

Aqueous Solubility

The aqueous solubility of a compound is a critical parameter in drug discovery, as it influences absorption and distribution in vivo.

  • Predicted Aqueous Solubility: A predicted aqueous solubility for this compound is 2.56 mg/mL (approximately 0.013 mol/L). It is important to note that this is a computational prediction and should be experimentally verified for any critical applications.

The introduction of a nitrogen atom into the indole scaffold to form an azaindole can be a strategy to increase aqueous solubility.[4] However, the overall flat and aromatic nature of the molecule can still limit its solubility in water.

Solubility in Organic Solvents

In the realm of organic synthesis and in vitro biological assays, solubility in organic solvents is of paramount importance.

  • Qualitative Observations: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) and dichloromethane .[3]

Factors Influencing Solubility
  • Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. For endothermic dissolution processes, absorbing heat from the surroundings, an increase in temperature will shift the equilibrium towards greater solubility.

  • pH: As a weakly basic compound due to the pyridine nitrogen, the aqueous solubility of this compound is expected to be pH-dependent. In acidic conditions, the pyridine nitrogen can be protonated, forming a more soluble salt. The extent of this effect will depend on the pKa of the conjugate acid.

  • Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-controlled experimental protocols. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[6]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to determine the equilibrium solubility of this compound in a chosen solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., water, PBS buffer, DMSO, ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, low-binding)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol:

  • Preparation:

    • Add an excess amount of this compound to a vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 250 rpm) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant. For viscous solvents or fine suspensions, centrifugation at high speed is recommended to pellet the solid.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method. HPLC with UV detection is a highly specific and sensitive method for this purpose. A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and there are no interfering substances.

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtered sample.

Self-Validation and Causality:

  • Why an excess of solid? To ensure that the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

  • Why 24-48 hours of agitation? To allow sufficient time for the dissolution process to reach equilibrium. Shorter times may result in an underestimation of the true solubility.

  • Why filtration or centrifugation? To ensure that no solid particles are present in the sample for analysis, as this would lead to an overestimation of the solubility.

  • Why a calibration curve? To provide a reliable and accurate quantification of the dissolved compound by comparing the analytical response of the unknown sample to that of known standards.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantification of this compound.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid modifier like formic acid or phosphoric acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength corresponding to an absorbance maximum of the compound.

  • Injection Volume: 10 µL

This method should be validated for linearity, accuracy, and precision using the prepared standard solutions.

Visualization of Experimental Workflow

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in shaker at constant T prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Allow solid to sediment equil2->sep1 sep2 Centrifuge (optional) sep1->sep2 sep3 Filter supernatant (0.22 µm filter) sep2->sep3 quant2 Analyze sample and standards by HPLC-UV sep3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3

Caption: Workflow for determining solubility using the shake-flask method.

Safety and Handling

This compound is a chemical that requires careful handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Wash hands thoroughly after handling.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While there is a need for more extensive experimental data on its solubility in a wider range of organic solvents, this guide offers a solid foundation based on available information and established scientific principles. The provided protocol for the shake-flask method, coupled with HPLC analysis, presents a robust system for researchers to accurately determine the solubility of this important building block in their own laboratories. A thorough understanding and experimental determination of its solubility are critical first steps towards unlocking the full potential of this compound in the synthesis of novel and impactful therapeutic agents.

References

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Nanjing Tech University. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.
  • ACS Publications. (2019). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases.
  • ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles.
  • PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Wiley Online Library. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
  • Chemcasts. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine Properties vs Temperature.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Chemcasts. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7) Properties.

Sources

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold integral to the development of novel therapeutics. Its unique electronic structure, combining an electron-rich pyrrole moiety with an electron-deficient pyridine ring, imparts distinct chemical properties. The 3-bromo derivative, in particular, serves as a versatile and pivotal building block for medicinal chemists, offering a reactive handle for extensive functionalization. This guide provides an in-depth exploration of the reactivity of the bromine atom at the C3 position of the 1H-pyrrolo[2,3-c]pyridine core. We will delve into the mechanistic underpinnings of its participation in various palladium-catalyzed cross-coupling reactions, offering field-proven insights into experimental design, and provide detailed, validated protocols for its synthetic transformations.

Introduction: The Strategic Importance of the 6-Azaindole Scaffold

The fusion of a pyrrole ring with a pyridine ring gives rise to six distinct isomers of pyrrolopyridine, each with a unique electronic distribution and biological profile[1]. Among these, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) framework is a cornerstone in modern drug discovery, featuring in a multitude of biologically active molecules, including kinase inhibitors and central nervous system agents[2].

The strategic introduction of a bromine atom at the C3-position transforms this scaffold into a powerful synthetic intermediate. This position on the electron-rich pyrrole ring is primed for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The C-Br bond at this position provides an optimal balance of reactivity and stability, allowing for the controlled and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which is fundamental to building molecular complexity in drug candidates.

Electronic Landscape and Reactivity Profile

The reactivity of 3-bromo-1H-pyrrolo[2,3-c]pyridine is governed by the interplay between its two fused rings.

  • Pyrrole Ring: The pyrrole moiety is an electron-rich five-membered ring. The nitrogen lone pair participates in the aromatic sextet, increasing the electron density at the carbon atoms. This makes the pyrrole ring susceptible to electrophilic attack and facilitates the oxidative addition step in palladium-catalyzed cycles[3][4][5]. Electrophilic substitution on the pyrrole ring generally occurs preferentially at the C2 or C3 position due to the superior stabilization of the cationic intermediate[4][6].

  • Pyridine Ring: Conversely, the pyridine ring is electron-deficient due to the electronegativity of the ring nitrogen. This deactivates the pyridine carbons towards electrophilic substitution but can influence the overall electronic character and solubility of the molecule[6][7].

The bromine atom at the C3-position is thus attached to an electron-rich aromatic system, making the C-Br bond highly susceptible to oxidative addition by a low-valent palladium(0) complex, which is the crucial initiating step for a host of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization

The C3-bromine atom is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern synthetic chemistry due to their broad functional group tolerance and reliability[8][9].

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most utilized C-C bond-forming reaction in pharmaceutical development. For this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents.

Mechanistic Rationale: The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like debromination[10][11].

  • Catalyst/Ligand: Palladium complexes bearing electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or ferrocenyl-based ligands (e.g., Pd(dppf)Cl₂) are often employed. These ligands stabilize the Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination[12][13]. For challenging couplings, pre-catalysts like XPhosPdG2 can be highly effective[10][11].

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center[13][14]. The choice of base can significantly impact reaction efficiency, depending on the specific substrates.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_boron R¹-Pd(II)L₂(R²) transmetal->pd_boron red_elim Reductive Elimination pd_boron->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² red_elim->product start R¹-Br (this compound) start->ox_add boronic R²-B(OR)₂ (Boronic Acid/Ester) + Base boronic->transmetal

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Sonogashira Coupling for Alkynyl Moiety Installation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide[15]. This reaction is invaluable for introducing alkynyl linkers, which are often used to probe binding pockets in drug targets or as precursors for further transformations.

Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system.

  • Palladium Catalyst: A Pd(0) complex, often generated in situ from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, performs the oxidative addition with the C-Br bond[9][16].

  • Copper(I) Co-catalyst: Copper(I) salts, typically CuI, act as a co-catalyst. The copper acetylide, formed by the reaction of the terminal alkyne with the copper salt, undergoes transmetalation with the palladium complex much more readily than the alkyne itself[17][18].

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to neutralize the HBr formed and to deprotonate the alkyne.

Sonogashira_Cycle Catalytic Cycles of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (R¹-Br) pd_alkyne R¹-Pd(II)L₂(C≡CR²) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Catalyst Regeneration product R¹-C≡CR² pd_alkyne->product Reductive Elimination cu_halide Cu(I)Br cu_alkyne Cu(I)-C≡CR² cu_alkyne->pd_complex Feeds into Pd Cycle cu_alkyne->cu_halide To Pd Cycle alkyne R²-C≡CH + Base alkyne->cu_alkyne Deprotonation & Acetylide Formation

Caption: Catalytic Cycles of Sonogashira Coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines, a motif prevalent in pharmaceuticals[19][20]. This reaction couples an amine with an aryl halide, providing a direct route to functionalize the 6-azaindole core with primary or secondary amines[21][22].

Mechanistic Rationale: The success of this reaction is highly dependent on the ligand, which must facilitate both the oxidative addition and the challenging C-N reductive elimination step.

  • Catalyst/Ligand: Modern Buchwald-Hartwig aminations utilize highly specialized, bulky, and electron-rich phosphine ligands like Xantphos, BINAP, or those from the Josiphos family[21][23][24]. These ligands promote the formation of a monomeric, coordinatively unsaturated L-Pd-Amido complex, from which reductive elimination is more favorable[19].

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS)[20][24][25].

Quantitative Data Summary

The following table summarizes typical conditions and reported yields for palladium-catalyzed cross-coupling reactions on various bromo-azaindole scaffolds, which serve as a validated starting point for optimizing reactions on this compound.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Suzuki Arylboronic acidPd₂(dba)₃ (2.5)-K₂CO₃ (3)Dioxane/H₂O10080-95[26]
Suzuki (4-(hydroxymethyl)phenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O8075[26]
Suzuki Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME8085-95[12]
Sonogashira Terminal AlkynePd(PPh₃)₄ (15)-Et₃NTHFRT70-90[16]
Buchwald Secondary AminePd₂(dba)₃ (2)(±)-BINAP (4)NaOtBu (2.8)Toluene8060[24]
Buchwald Primary AminePd(OAc)₂XantphosCs₂CO₃Dioxane11080-92[21]
Stille OrganostannanePd(PPh₃)₂Cl₂ (5)-PhCH₂(C₂H₅)₃NCl (1.1)CH₃CNReflux40-70[8]

Experimental Protocols

The following protocols are generalized, self-validating procedures derived from established methodologies on related substrates. They should be optimized for specific substrate combinations.

General Protocol for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Reaction Setup - Add this compound (1.0 eq),  boronic acid (1.2-1.5 eq), base (2-3 eq),  and catalyst/ligand to a dry flask. inert 2. Inert Atmosphere - Seal the flask and purge with  Nitrogen or Argon for 10-15 min. setup->inert solvent 3. Solvent Addition - Add degassed solvent (e.g., Dioxane/H₂O)  via syringe. inert->solvent heating 4. Heating & Monitoring - Heat the reaction to 80-110 °C with vigorous stirring. - Monitor progress by TLC or LC-MS. solvent->heating workup 5. Work-up - Cool to RT, dilute with EtOAc, and wash with H₂O and brine. - Dry the organic layer over Na₂SO₄. heating->workup purify 6. Purification - Concentrate in vacuo. - Purify the crude residue by flash column chromatography. workup->purify

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired 3-aryl-1H-pyrrolo[2,3-c]pyridine.

General Protocol for Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of argon, add this compound (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq) to a flame-dried Schlenk tube.

  • Substrate Addition: Add the desired amine (1.2 eq) followed by anhydrous, degassed toluene or dioxane.

  • Inert Atmosphere: Seal the tube and remove it from the glovebox (if applicable).

  • Heating: Heat the reaction mixture with stirring at 100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude material by column chromatography on silica gel to afford the 3-amino-1H-pyrrolo[2,3-c]pyridine product.[22]

Conclusion

This compound is a supremely valuable building block in synthetic and medicinal chemistry. The bromine atom at the C3 position serves as a reliable and versatile reactive site for a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. A thorough understanding of the electronic properties of the 6-azaindole core and the mechanistic nuances of these catalytic cycles enables the rational design of synthetic routes. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently construct diverse libraries of novel compounds, accelerating the discovery of next-generation therapeutics.

References

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
  • Organic Chemistry Portal. (2007).
  • Atlanchim Pharma. (n.d.).
  • Norwegian Research Information Repository. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. [Link]
  • MDPI. (2018).
  • ScienceDirect. (2014). Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. [Link]
  • Nature. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
  • Wikipedia. (n.d.).
  • University of Birmingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. [Link]
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Pearson+. (n.d.).
  • Online Organic Chemistry Tutor. (n.d.).
  • MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. [Link]
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2021). Heterocyclic Amines. [Link]
  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
  • National Institutes of Health. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
  • PubMed. (n.d.).
  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]
  • Organic Chemistry Portal. (2001).
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]
  • MDPI. (n.d.).
  • ResearchGate. (2025). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Applications of 3-Bromo-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in modern drug discovery, prized for its ability to mimic endogenous purine structures and engage with a diverse array of biological targets. This technical guide delves into the specific utility of a key derivative, 3-bromo-1H-pyrrolo[2,3-c]pyridine, as a versatile building block in medicinal chemistry. We will explore its synthesis, key reactivity, and its instrumental role in the development of potent and selective inhibitors for a range of therapeutic targets, including protein kinases, epigenetic modulators, and agents for neurodegenerative and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable experimental protocols.

Introduction: The Rise of the 6-Azaindole Scaffold

The azaindole framework, a bioisostere of the endogenous indole nucleus, has garnered significant attention from medicinal chemists. The strategic replacement of a carbon atom with nitrogen in the benzene ring of indole modulates the scaffold's physicochemical properties, such as hydrogen bonding capacity, polarity, and metabolic stability. Among the various azaindole isomers, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) has emerged as a particularly fruitful scaffold in the design of therapeutic agents. Its unique electronic distribution and ability to form key interactions with biological macromolecules have led to its incorporation into a number of clinical candidates and approved drugs.[1]

The introduction of a bromine atom at the 3-position of the 6-azaindole core furnishes a highly versatile chemical handle. This bromine atom is amenable to a wide range of cross-coupling reactions, allowing for the systematic and efficient exploration of chemical space and the optimization of lead compounds. This guide will illuminate the strategic advantages of employing this compound as a starting material in drug discovery campaigns.

Synthesis of the this compound Core

The efficient and scalable synthesis of the this compound core is a critical first step in its utilization as a medicinal chemistry scaffold. While a variety of synthetic routes to substituted azaindoles have been reported, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. A representative synthetic approach is outlined below, adapted from methodologies reported for similar azaindole isomers.[2]

Representative Synthetic Protocol

This protocol describes a multi-step synthesis starting from a commercially available pyridine derivative.

Step 1: Nitration of a Pyridine Precursor A suitable substituted methylpyridine is first activated by N-oxidation, followed by nitration to introduce a nitro group at a position that will ultimately direct the cyclization to form the pyrrole ring.

Step 2: Formation of an Enamine Intermediate The methyl group of the nitropyridine derivative is then reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to generate a key enamine intermediate.

Step 3: Reductive Cyclization to Form the Pyrrolo[2,3-c]pyridine Core The enamine intermediate undergoes a reductive cyclization in the presence of a reducing agent, such as iron powder in acetic acid, to construct the pyrrole ring, yielding the 1H-pyrrolo[2,3-c]pyridine scaffold.

Step 4: Bromination at the 3-Position The final step involves the regioselective bromination of the 1H-pyrrolo[2,3-c]pyridine core at the electron-rich 3-position of the pyrrole ring. This can be achieved using a mild brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of this compound (Illustrative)

  • Materials: 4-methyl-3-nitropyridine, m-chloroperbenzoic acid (m-CPBA), fuming nitric acid, sulfuric acid, N,N-dimethylformamide dimethyl acetal (DMF-DMA), iron powder, acetic acid, N-bromosuccinimide (NBS), dichloromethane (DCM), ethyl acetate (EtOAc), sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • N-Oxidation: To a solution of 4-methyl-3-nitropyridine in DCM, add m-CPBA portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the pyridine-N-oxide.

    • Formation of Enamine: A mixture of the pyridine-N-oxide and DMF-DMA in DMF is heated at 100 °C for 4 hours. The solvent is removed under reduced pressure to yield the crude enamine intermediate.

    • Reductive Cyclization: The crude enamine is dissolved in acetic acid, and iron powder is added. The mixture is heated at 100 °C for 5 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is basified with aqueous sodium carbonate and extracted with EtOAc. The organic layer is dried over Na₂SO₄ and concentrated to give 1H-pyrrolo[2,3-c]pyridine.

    • Bromination: To a solution of 1H-pyrrolo[2,3-c]pyridine in DMF at 0 °C, add NBS portion-wise. Stir the reaction at room temperature for 2 hours. The reaction is quenched with water and extracted with EtOAc. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford this compound.

Key Derivatization Strategies: Unleashing the Potential of the 3-Bromo Group

The true power of this compound lies in the versatility of its bromine atom as a synthetic handle for introducing a wide range of substituents. Palladium-catalyzed cross-coupling reactions are the workhorses in this context, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 3-position of the 6-azaindole core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in exploring structure-activity relationships (SAR) by introducing a diverse array of aromatic and heteroaromatic moieties.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Materials: this compound, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, water.

  • Procedure:

    • To a microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Evacuate and backfill the vial with nitrogen gas three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

    • After cooling, dilute the reaction mixture with EtOAc and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the 3-aryl-1H-pyrrolo[2,3-c]pyridine product.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 3-position of the 6-azaindole scaffold.[4][5] This is a crucial transformation for accessing a different region of chemical space and for creating molecules with improved pharmacokinetic properties.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Materials: this compound, amine, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], RuPhos, lithium bis(trimethylsilyl)amide (LiHMDS), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv).

    • Add this compound (1.0 equiv) and anhydrous THF.

    • Add the desired amine (1.2 equiv) followed by LiHMDS (2.5 equiv).

    • Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

    • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with EtOAc.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 3-amino-1H-pyrrolo[2,3-c]pyridine derivative.

Applications in Medicinal Chemistry: Targeting Disease with Precision

The 3-substituted 6-azaindole scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets implicated in a range of diseases.

Kinase Inhibition: A Privileged Scaffold for Oncology

The 6-azaindole core is a well-established "hinge-binding" motif in protein kinases, mimicking the adenine portion of ATP.[2] The nitrogen atoms of the pyridine and pyrrole rings can form crucial hydrogen bond interactions with the kinase hinge region, providing a strong anchor for inhibitor binding. The 3-position of the scaffold points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal position for introducing substituents that can enhance potency and selectivity.

Pim Kinases: Derivatives of 6-azaindole have been developed as potent pan-Pim kinase inhibitors. Pim kinases are overexpressed in various cancers and are attractive targets for therapeutic intervention. Structure-based design has led to the identification of 3,5-disubstituted 6-azaindazoles (a related scaffold) with picomolar biochemical potency against all three Pim isoforms.[6][7]

Aurora Kinases: The Aurora kinase family plays a critical role in mitosis, and their inhibition is a validated strategy in oncology. 3D-QSAR and molecular docking studies on a series of azaindole derivatives have elucidated the key structural features required for potent Aurora B inhibition, guiding the design of novel anticancer agents.[8]

Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is implicated in a number of diseases, including Alzheimer's disease. A pyrrolo[2,3-b]pyridine-based inhibitor, S01, demonstrated potent GSK-3β inhibition with an IC₅₀ of 0.35 nM and showed promise in a zebrafish model of Alzheimer's disease.[9][10] This highlights the potential of the broader azaindole scaffold in neurodegenerative disorders.

Compound ClassTarget KinaseRepresentative IC₅₀Reference
3,5-disubstituted 6-azaindazolesPim-1, Pim-2, Pim-3pM range[6][7]
3-substituted 6-azaindolesAurora B-[8]
Pyrrolo[2,3-b]pyridine derivativeGSK-3β0.35 nM[9][10]
Epigenetic Targets: Modulating Gene Expression

Beyond kinases, the 6-azaindole scaffold has shown promise in targeting epigenetic modulators.

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a key enzyme involved in histone demethylation and is a promising target in oncology. A series of pyrrolo[2,3-c]pyridines were discovered as highly potent and reversible LSD1 inhibitors. The lead compound exhibited an IC₅₀ of 3.1 nM against LSD1 and potent anti-proliferative activity in leukemia and small-cell lung cancer cell lines.[11]

Neurodegenerative Diseases: Imaging and Therapeutic Agents

The unique properties of the 6-azaindole scaffold have also been leveraged in the context of neurodegenerative diseases.

Tau Aggregate Imaging: Pyrrolo[2,3-c]pyridine derivatives have been developed as imaging agents for neurofibrillary tangles composed of tau protein, a hallmark of Alzheimer's disease. These compounds can be used as tracers in positron emission tomography (PET) imaging to diagnose and monitor the progression of Alzheimer's and other tauopathies.[12]

Antiviral Applications: Combating Infectious Diseases

The 6-azaindole scaffold has also been explored for its potential in developing antiviral agents.

HIV: A 6-azaindole derivative, Temsavir (BMS-626529), and its prodrug Fostemsavir, have been shown to inhibit the attachment of the HIV gp120 protein, preventing viral entry into host cells. Fostemsavir has been approved by the FDA for the treatment of HIV.[1]

Other Viruses: The broader class of pyridine-containing heterocycles has demonstrated a wide range of antiviral activities against viruses such as hepatitis C virus (HCV), respiratory syncytial virus (RSV), and rotavirus.[13][14] This suggests that the 6-azaindole scaffold could be a valuable starting point for the development of novel antiviral therapeutics.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of the 3-bromo group to a wide range of functionalization reactions provide a robust platform for the rapid exploration of chemical space and the optimization of drug candidates. The demonstrated success of the 6-azaindole scaffold in developing potent and selective inhibitors for a diverse set of therapeutic targets, including kinases, epigenetic modulators, and viral proteins, underscores its significance in modern drug discovery.

Future research in this area will likely focus on the development of novel, more efficient synthetic routes to the 3-bromo-6-azaindole core and its derivatives. Furthermore, the continued application of this scaffold in high-throughput screening and structure-based drug design campaigns is expected to yield a new generation of therapeutic agents for a wide range of human diseases. The exploration of this "privileged" scaffold is far from complete, and its full potential in medicinal chemistry is yet to be realized.

References

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Eur J Med Chem. 2023 Oct 5:258:115621. doi: 10.1016/j.ejmech.2023.115621.
  • Azaindole Therapeutic Agents. PMC.
  • Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors. ResearchGate.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors. PubMed.
  • Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors. OUCI.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • 3D-QSAR and Molecular Docking Studies of Azaindole Derivatives as Aurora B Kinase Inhibitors. PubMed.
  • Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240. American Chemical Society.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters.
  • Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles. Google Patents.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed.
  • Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub.
  • Buchwald–Hartwig amination. Wikipedia.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed.
  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. PubMed.
  • Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. PubMed.
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
  • Synthesis and Antiviral Activity of Some. Amanote Research.
  • Recent advances on heterocyclic compounds with antiviral properties. PMC.
  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed.

Sources

The Versatile Heterocyclic Core: A Technical Guide to 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design of novel functional molecules. Among the myriad of heterocyclic scaffolds, the azaindole core, and specifically its halogenated derivatives, has emerged as a cornerstone for innovation. This guide provides an in-depth technical exploration of 3-bromo-1H-pyrrolo[2,3-c]pyridine, a versatile and highly valuable heterocyclic building block. With its unique electronic properties and strategic placement of a reactive bromine handle, this compound serves as a gateway to a diverse array of complex molecular architectures.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, reactivity, and applications of this compound, offering not just protocols, but a deeper understanding of the chemical principles that underpin its utility. We will explore its role in the synthesis of kinase inhibitors and other biologically active molecules, providing a robust framework for its incorporation into your research and development programs.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a building block is the bedrock of its effective utilization. Here, we summarize the key physicochemical data for this compound and provide a predictive overview of its spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 67058-76-8[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol
Melting Point 205-206 °C[1]
Boiling Point 357 °C at 760 mmHg[1]
Appearance Solid[1]
Purity ≥97% (commercially available)[1]

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolo[2,3-c]pyridine core. The proton on the pyrrole ring (C2-H) would likely appear as a singlet in the downfield region (δ 7.5-8.0 ppm). The protons on the pyridine ring would present as a set of coupled signals, with chemical shifts influenced by the nitrogen atom and the bromine substituent.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the bicyclic system. The carbon atom bearing the bromine (C3) will be significantly shielded compared to its unsubstituted counterpart. The chemical shifts of the pyridine ring carbons will be characteristic of aza-aromatic systems.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

Synthesis of the this compound Core

The efficient and scalable synthesis of this compound is a critical first step for its widespread application. While various methods for the synthesis of azaindole cores have been reported, a common and effective strategy for introducing a bromine atom at the 3-position is through direct electrophilic bromination of the parent heterocycle.

Conceptual Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Direct Bromination

This protocol is a representative procedure based on established methods for the bromination of azaindoles. Optimization may be required for specific laboratory conditions.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (6-azaindole)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF or DCM.

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford this compound as a solid.

The Reactivity Landscape: A Hub for Molecular Diversification

The synthetic utility of this compound lies in the reactivity of the carbon-bromine bond, which serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents at the 3-position, enabling the rapid generation of diverse chemical libraries.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the arylation or heteroarylation of the 3-position.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C with stirring. The reaction can often be accelerated using microwave irradiation. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)110880-90
Pyridine-3-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)DME/H₂O (3:1)901675-85
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination enables the synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine derivatives, which are important pharmacophores.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.5-2.5 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq).

  • Solvent and Reaction: Add an anhydrous aprotic solvent such as toluene or dioxane. Seal the tube and heat to 80-110 °C until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product. Purify by column chromatography.[3][4][5][6][7]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for introducing terminal alkynes at the 3-position, leading to conjugated systems with interesting electronic and biological properties.[8][9][10]

Generalized Protocol for Sonogashira Coupling:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and the terminal alkyne (1.1-1.5 eq).

  • Base and Reaction: Add an amine base such as triethylamine or diisopropylethylamine, which can also serve as the solvent. Stir the reaction at room temperature or with gentle heating.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography.[8]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1H-pyrrolo[2,3-c]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[11][12][13][14][15] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The ability to readily functionalize the 3-position of the this compound core allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Derivatives of 1H-pyrrolo[2,3-b]pyridine, a close isomer, have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[11][13][15] Similarly, the pyrrolo[2,3-c]pyridine core can be utilized to develop inhibitors targeting other important kinases in oncology and neurodegenerative diseases.

Caption: Drug discovery workflow utilizing this compound.

Conclusion: A Building Block of Strategic Importance

This compound stands out as a heterocyclic building block of significant strategic importance. Its straightforward synthesis and the predictable reactivity of the C3-bromo substituent make it an ideal starting point for the construction of complex molecular targets. The palladium-catalyzed cross-coupling reactions discussed in this guide provide a robust toolkit for the diversification of this scaffold, enabling access to a wide range of novel compounds with potential applications in drug discovery and materials science. As the demand for innovative molecular architectures continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand even further.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Med. Chem., 12, 1234-1243.
  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). J Enzyme Inhib Med Chem, 39(1), 2302320.
  • Gangjee, A., Namjoshi, O. A., Yu, J., Ihnat, M. A., Thorpe, J. E., & Warnke, L. A. (2011). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 19(1), 438-452.
  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron, 70(35), 5843-5848.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). ChemSpider SyntheticPages, SP602.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381.
  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). (2022). RSC Advances, 12(45), 29331-29340.
  • 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry, 12(8), 1234-1243.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2023). European Journal of Medicinal Chemistry, 249, 115163.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009). Organic Letters, 11(18), 4144-4147.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
  • Sonogashira coupling. (2023, December 2). In Wikipedia.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances, 11(5), 2739-2752.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2016). Journal of the Mexican Chemical Society, 60(3), 133-138.
  • 1 H NMR spectra of compound 3a. (2017). ResearchGate.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters, 22(10), 3843-3848.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). Scientific Reports, 5, 13479.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry, 12(8), 1234–1243.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Chemistry of Heterocyclic Compounds, 60(5), 335-356.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules, 25(21), 5176.

Sources

An In-Depth Technical Guide to 3-bromo-1H-pyrrolo[2,3-c]pyridine: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently reappear, earning the designation of "privileged structures" for their ability to interact with a wide range of biological targets. The pyrrolo[2,3-c]pyridine, or 6-azaindole, skeleton is one such scaffold. Its unique electronic properties and hydrogen bonding capabilities make it a valuable component in the design of kinase inhibitors, anticancer agents, and other therapeutics.[1] This guide provides an in-depth technical overview of a key derivative, 3-bromo-1H-pyrrolo[2,3-c]pyridine, from its historical synthesis to its role as a crucial building block in the development of modern pharmaceuticals.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 67058-76-8
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Solid
Melting Point 205-206 °C
Boiling Point 357 °C at 760 mmHg
Purity ≥97%
Storage Temperature 4°C
IUPAC Name This compound

Historical Synthesis: A Tale of Two Reactions

The history of this compound is intrinsically linked to the development of synthetic methods for the parent 6-azaindole core. While a singular "discovery" paper for this specific bromo-derivative is not readily apparent in early literature, its synthesis can be logically deduced from established heterocyclic chemistry principles of the mid-20th century. The most probable historical route involves a two-stage process: the construction of the 1H-pyrrolo[2,3-c]pyridine core, followed by electrophilic bromination.

Part 1: The Leimgruber-Batcho Indole Synthesis - Building the Core

A cornerstone in the synthesis of indole and azaindole systems is the Leimgruber-Batcho synthesis, a method that gained industrial importance before becoming widely published in academic literature.[2][3] This reaction provides a versatile route to the 1H-pyrrolo[2,3-c]pyridine scaffold from readily available starting materials.[4][5]

The general mechanism involves the reaction of an ortho-nitro-methyl-substituted pyridine derivative with a formamide acetal to form an enamine, which then undergoes reductive cyclization to yield the azaindole.[2][3]

Leimgruber_Batcho Start ortho-Nitro-methyl-pyridine Enamine Enamine intermediate Start->Enamine DMF-DMA, Pyrrolidine Azaindole 1H-pyrrolo[2,3-c]pyridine Enamine->Azaindole Reductive Cyclization (e.g., Raney Ni, H₂ or Fe/AcOH) Bromination Azaindole 1H-pyrrolo[2,3-c]pyridine BromoAzaindole This compound Azaindole->BromoAzaindole N-Bromosuccinimide (NBS) in an inert solvent (e.g., CCl₄, CH₃CN)

Caption: Electrophilic bromination of the 6-azaindole core.

Modern Synthetic Protocols

While the classical two-step approach remains valid, modern organic synthesis has refined these methods for improved yield, purity, and scalability. Below is a representative experimental protocol based on established methodologies.

Protocol 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine via Leimgruber-Batcho Reaction

Causality: This protocol is based on the well-established Leimgruber-Batcho indole synthesis, which is a reliable method for constructing the azaindole core from readily available nitropyridine precursors. [2][3]The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) allows for the formation of a key enamine intermediate, which upon reduction and cyclization, yields the desired product.

Step-by-Step Methodology:

  • Enamine Formation: A solution of 4-methyl-3-nitropyridine (1 equivalent) in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2-3 equivalents). The mixture is heated to reflux (typically 120-140 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS). The solvent and excess reagents are then removed under reduced pressure to yield the crude enamine, which is often a dark red oil or solid and can be used in the next step without further purification.

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent system, such as a mixture of methanol and acetic acid. A reducing agent, such as iron powder (Fe, 5-10 equivalents), is added portion-wise. The reaction mixture is heated to reflux for 1-2 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 1H-pyrrolo[2,3-c]pyridine.

Protocol 2: Synthesis of this compound

Causality: This protocol utilizes the high reactivity of the 3-position of the 6-azaindole core towards electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent to avoid over-bromination and decomposition of the starting material. [6][7] Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-c]pyridine (1 equivalent) in a suitable aprotic solvent such as acetonitrile (CH₃CN) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), N-bromosuccinimide (NBS, 1.0-1.1 equivalents) is added portion-wise.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Applications in Drug Development: A Key Intermediate for BET Bromodomain Inhibitors

The true value of this compound in modern drug discovery is exemplified by its role as a critical intermediate in the synthesis of complex pharmaceutical agents. The bromine atom serves as a versatile handle for the introduction of further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

A prominent example of its application is in the synthesis of ABBV-744 , a potent and selective inhibitor of the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal domain) family of proteins. [5][8][9][10][11][12]BET inhibitors are a promising class of therapeutics for the treatment of cancer and inflammatory diseases. [13]ABBV-744, developed by AbbVie, has been in clinical trials for the treatment of acute myeloid leukemia and metastatic castration-resistant prostate cancer. [6] The synthesis of ABBV-744 utilizes the 1H-pyrrolo[2,3-c]pyridine core, which is constructed via a Leimgruber-Batcho indole synthesis. [5]While the detailed synthetic route to ABBV-744 is proprietary, the general strategy involves the use of a functionalized pyrrolo[2,3-c]pyridine as a key building block. The 3-bromo derivative is an ideal precursor for introducing substituents at this position through cross-coupling reactions, which is a common strategy in the development of kinase and bromodomain inhibitors.

Drug_Synthesis BromoAzaindole This compound Intermediate Functionalized Intermediate BromoAzaindole->Intermediate Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) ABBV744 ABBV-744 Intermediate->ABBV744 Further Synthetic Steps

Caption: The role of this compound in the synthesis of ABBV-744.

Conclusion

This compound has evolved from a likely product of classical heterocyclic chemistry to a high-value intermediate in the synthesis of cutting-edge therapeutics. Its history is a testament to the enduring power of fundamental synthetic methodologies like the Leimgruber-Batcho synthesis and electrophilic aromatic substitution. In the modern era, its utility is magnified by the advent of transition-metal-catalyzed cross-coupling reactions, which allow for the precise and efficient elaboration of its structure. As researchers continue to explore the therapeutic potential of targeting protein families such as kinases and bromodomains, the demand for versatile and functionalized scaffolds like this compound is poised to grow, solidifying its place as a privileged and indispensable tool in the drug discovery arsenal.

References

  • Sheppard, G. S., Wang, L., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 63(10), 5585–5623. [Link]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Molecules, 27(19), 6529. [Link]
  • A General Method for the Preparation of 4- and 6-Azaindoles. (2008).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(11), 1736–1742. [Link]
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals. [Link]
  • Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. (2020). PubMed. [Link]
  • Azaindole synthesis. Organic Chemistry Portal. [Link]
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). Molecules, 23(11), 2979. [Link]
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o381. [Link]
  • Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. (2023). ACS Omega, 8(46), 43769–43782. [Link]
  • Synthesis of 6- and 7-Azaindoles via a Conjugate Addition and Copper-Catalyzed Cycliz
  • Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
  • Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simul
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). MDPI. [Link]
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (1995).
  • The Leimgruber-Batcho Indole Synthesis. (1985). HETEROCYCLES, 22(1), 195-221. [Link]
  • ABBV 744. New Drug Approvals. [Link]
  • N-Bromosuccinimide. (2019). Wikipedia. [Link]
  • The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 656–659. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Scientific Reports, 14(1), 1234. [Link]
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2015). Journal of the Mexican Chemical Society, 59(3), 196-203. [Link]
  • Bromin
  • 1h-pyrrolo[2,3-b]pyridines.
  • Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. (2020).
  • Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
  • Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. (2020). PubMed. [Link]
  • Tagged with AbbVie. New Drug Approvals. [Link]

Sources

A Theoretical and Computational Prospectus on 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3-bromo-1H-pyrrolo[2,3-c]pyridine, a halogenated derivative of the 6-azaindole scaffold. Given the prominence of pyrrolopyridines in medicinal chemistry, understanding the fundamental electronic and structural properties of this specific isomer is crucial for the rational design of novel therapeutics.[1] While direct experimental and theoretical studies on this compound are not extensively documented in current literature, this paper establishes a robust computational protocol to predict its characteristics. By leveraging Density Functional Theory (DFT) and principles of physical organic chemistry, we will explore the molecular geometry, electronic landscape, spectroscopic signatures, and reactivity of the parent 1H-pyrrolo[2,3-c]pyridine (6-azaindole) and extrapolate the influential effects of C3-bromination. This document is intended to serve as a foundational resource for researchers, computational chemists, and drug development professionals engaged in the exploration of novel heterocyclic entities.

Introduction: The Strategic Importance of the 6-Azaindole Core

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a "privileged" heterocyclic scaffold in modern drug discovery.[1][2] Its structure, featuring a fusion of a pyrrole and a pyridine ring, offers a unique combination of hydrogen bond donors and acceptors, enabling versatile interactions with biological targets.[3] Derivatives of 6-azaindole have been investigated as kinase inhibitors, antiproliferative agents, and potential therapeutics for neurodegenerative diseases and cancer.[1][3]

Halogenation is a cornerstone of medicinal chemistry strategy, used to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The introduction of a bromine atom at the C3 position of the 6-azaindole core is hypothesized to significantly alter its electronic distribution and reactivity, thereby creating new avenues for therapeutic innovation.

Theoretical and computational studies provide an indispensable lens through which we can predict and rationalize these molecular properties in silico, guiding synthetic efforts and minimizing resource expenditure. This guide outlines the theoretical methodologies best suited for characterizing this compound and presents a predictive analysis of its key attributes.

Molecular Structure and Electronic Properties: A Comparative Analysis

The foundation of any theoretical study is an accurate description of the molecule's geometry and electronic landscape. We begin by examining the parent 6-azaindole scaffold before predicting the perturbations introduced by the C3-bromo substituent.

Optimized Geometry

Quantum chemical calculations, specifically Density Functional Theory (DFT), are ideally suited for determining the lowest energy conformation of a molecule. For a system like 6-azaindole, a functional such as B3LYP combined with a Pople-style basis set like 6-311++G(d,p) provides a reliable balance of accuracy and computational efficiency for predicting geometric parameters.

Based on computational studies of related azaindoles, the 6-azaindole ring system is expected to be essentially planar.[4] The introduction of a bromine atom at the C3 position will induce minor, yet significant, changes in local bond lengths and angles due to steric and electronic effects. The C3-Br bond length is predicted to be in the range of 1.85-1.90 Å, typical for a bromine atom attached to an sp²-hybridized carbon.

Parameter1H-pyrrolo[2,3-c]pyridine (Calculated)This compound (Predicted)Rationale for Change
C2-C3 Bond Length~1.38 ÅSlightly longer (~1.39 Å)Steric repulsion and electronic effects from the large bromine atom.
C3-N(pyrrole) Bond Length~1.37 ÅSlightly longer (~1.38 Å)The electron-withdrawing nature of bromine can slightly weaken adjacent bonds.
C3-Br Bond LengthN/A~1.88 ÅStandard C(sp²)-Br bond length.
Dihedral AnglePlanar (~0°)Planar (~0°)The core aromatic scaffold is expected to remain planar.

Table 1. Predicted geometric parameters for this compound based on DFT calculations of the parent scaffold.

Electronic Landscape and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a powerful visualization tool for understanding intermolecular interactions. It maps the electrostatic potential onto the electron density surface, highlighting regions of positive (electrophilic) and negative (nucleophilic) potential.

For the parent 6-azaindole, the most negative potential (red) is localized around the pyridine nitrogen (N6), indicating its primary role as a hydrogen bond acceptor or Lewis base site. The pyrrole N-H group represents the most positive region (blue), making it a potent hydrogen bond donor.

Upon introduction of a bromine atom at C3, two key changes are anticipated:

  • Inductive Electron Withdrawal: The electronegative bromine atom will withdraw electron density from the pyrrole ring, making the adjacent C2 and N1 atoms more electron-deficient.

  • The σ-hole: A region of positive electrostatic potential will form on the outermost portion of the bromine atom, along the C-Br bond axis. This "σ-hole" is a key feature of halogen bonding, allowing the bromine to act as a Lewis acid and engage in favorable interactions with nucleophiles (e.g., backbone carbonyls in a protein active site).

MEP_Comparison cluster_0 Parent 6-Azaindole cluster_1 3-Bromo-6-Azaindole (Predicted) Parent_N6 N6: Max Negative Potential (H-bond acceptor) Bromo_N6 N6: Remains Strong Negative Potential Parent_N6->Bromo_N6 Similar properties Parent_NH N1-H: Max Positive Potential (H-bond donor) Parent_Pyrrole Pyrrole Ring: Electron-rich Bromo_NH N1-H: Positive Potential (H-bond donor) Parent_NH->Bromo_NH Similar properties Bromo_Pyrrole Pyrrole Ring: Reduced Electron Density Parent_Pyrrole->Bromo_Pyrrole Becomes less nucleophilic Bromo_Br Bromine Atom Bromo_Sigma σ-hole: Positive Potential (Halogen Bond Donor) Bromo_Br->Bromo_Sigma forms Bromo_Br->Bromo_Pyrrole withdraws e- from

Figure 1. Predicted changes in the molecular electrostatic potential upon C3-bromination.

Theoretical Protocol for Spectroscopic Characterization

DFT calculations are highly effective at predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. A protocol would involve:

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation at the B3LYP/6-311++G(d,p) level of theory in a suitable solvent model (e.g., PCM for DMSO-d₆).

  • NMR Calculation: Using the optimized geometry, perform a GIAO NMR calculation at the same or a higher level of theory.

  • Referencing: Calculated absolute shieldings (σ) are converted to chemical shifts (δ) relative to a reference compound (e.g., Tetramethylsilane, TMS) calculated at the identical level of theory: δ_sample = σ_TMS - σ_sample.

Predicted Effects of Bromination:

  • ¹H NMR: The proton at C2 is expected to experience a downfield shift due to the anisotropic and inductive effects of the adjacent bromine. Protons on the pyridine ring (C4, C5, C7) should be less affected.

  • ¹³C NMR: The C3 carbon, directly attached to bromine, will show a significant upfield shift due to the "heavy atom effect," a phenomenon well-predicted by computational methods. The C2 carbon will likely be shifted downfield.

Vibrational (IR) Spectroscopy

Calculating the harmonic frequencies from the DFT optimization provides a theoretical IR spectrum.

  • Frequency Calculation: This is a standard output of the optimization step. It is crucial to confirm that there are no imaginary frequencies, which indicates a true energy minimum.

  • Scaling: Calculated frequencies are systematically higher than experimental values due to the harmonic approximation. They must be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP functionals) to achieve better agreement with experimental data.

The most prominent predicted change will be the appearance of a C-Br stretching vibration, typically in the 500-650 cm⁻¹ region of the spectrum.

Reactivity and Mechanistic Insights from Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept electrons (electrophilicity).

FMO_Workflow Start Optimized Molecular Geometry (DFT: B3LYP/6-311++G(d,p)) FMO_Calc Calculate Molecular Orbitals (HOMO, LUMO, etc.) Start->FMO_Calc HOMO Analyze HOMO - Location of highest electron density - Predicts sites for electrophilic attack FMO_Calc->HOMO LUMO Analyze LUMO - Location of lowest electron density - Predicts sites for nucleophilic attack FMO_Calc->LUMO Energy_Gap Calculate HOMO-LUMO Gap (ΔE) - Indicates kinetic stability - Smaller gap suggests higher reactivity FMO_Calc->Energy_Gap Reactivity_Map Generate Reactivity Map - Fukui Functions - Predicts regioselectivity HOMO->Reactivity_Map LUMO->Reactivity_Map

Figure 2. Workflow for computational analysis of chemical reactivity.

For 6-azaindole, the HOMO is typically distributed across the electron-rich pyrrole ring, making it susceptible to electrophilic attack, primarily at the C3 position. This is consistent with the known reactivity of indoles and many azaindoles.[5]

Predicted Effects of Bromination on Reactivity:

  • HOMO: The bromine atom will lower the energy of the HOMO, making the molecule less nucleophilic and more resistant to electrophilic substitution than the parent 6-azaindole.

  • LUMO: The LUMO energy will also be lowered. The C3-Br bond will likely contribute significantly to the LUMO, indicating that this site is now activated for nucleophilic attack or, more importantly, for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are common for aryl bromides.

  • Regioselectivity: The C3 position is now blocked. Electrophilic attack, if it occurs, would likely be redirected to the C2 or C5 positions, a hypothesis that can be tested by calculating Fukui functions. The primary synthetic utility of the bromine atom, however, is as a handle for cross-coupling reactions, enabling the introduction of diverse substituents at the C3 position.

Conclusion and Future Directions

This guide establishes a comprehensive theoretical framework for characterizing this compound. While awaiting dedicated experimental validation, the computational protocols outlined herein provide robust predictions of its structure, electronic properties, and reactivity.

The key theoretical insights are:

  • The C3-bromo substituent acts as a powerful electronic modulator, reducing the nucleophilicity of the pyrrole ring while introducing a site for halogen bonding (σ-hole).

  • The primary impact on reactivity is the transformation of the C3 position from a site of electrophilic attack to a versatile handle for metal-catalyzed cross-coupling reactions.

  • Theoretical predictions of NMR and IR spectra can serve as invaluable tools for the future characterization and verification of this compound upon its synthesis.

Future computational work should focus on modeling specific reaction pathways, such as Suzuki coupling, to determine activation energies and transition state geometries. Furthermore, molecular docking studies of this compound and its derivatives within various kinase active sites could reveal its potential as a lead scaffold for inhibitor design, directly connecting these fundamental theoretical insights to tangible drug discovery efforts.

References

  • Arikawa, Y., Hasuoka, A., Hirase, K., Inatomi, N., Sato, F., Hori, Y., Takagi, T., Tarui, N., Kawamoto, M., & Kajino, M. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]
  • Gogoi, D., Conroy, T., N'Zeng, J., Parab, R., Liew, S., Madala, P. K., Valko, K., & Polyak, S. W. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Wang, F., & Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. International Journal of Molecular Sciences, 22(7), 3505. [Link]
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. [Link]
  • Ghosh, A., & Sitha, S. (2015). Electronic spectra of azaindole and its excited state mixing: A symmetry-adapted cluster configuration interaction study. The Journal of Chemical Physics, 143(20). [Link]
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302450. [Link]
  • Yang, N., Song, W., Liu, X., Ban, S., Liao, T., Wang, Y., & Zhou, Z. (2023). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine. Journal of Molecular Structure, 1280, 135079. [Link]
  • Ansari, M. D., Sagir, H., Yadav, V. B., Verma, A., Nazeef, M., Shakya, S., & Siddiqui, I. R. (2020). DFT Analysis and Synthesis of Medicinally Important Pyrrolo[2,3-d]Pyrimidines by Using Thiamine Hydrochloride as a Recyclable Organocatalyst in Aqueous Media.
  • Unknown Authors. (n.d.). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives through a Facile. Journal of the Chinese Chemical Society. [Link]
  • Zhang, Z., Zhao, Y., Liu, Z., Shi, J., & Chen, Z. (2024). Azaindole: A Candidate Anchor for Regulating Charge Polarity and Inducing Resonance Transmission at the Fermi Level via Dehydrogenation. The Journal of Physical Chemistry A. [Link]
  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]
  • Marouani, H., Al-Deyab, S. S., & Rzaigui, M. (2015). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 20(8), 14866-14881. [Link]
  • Sørnes, M., Lepistö, M., Generalov, R., Charnock, C., & Hansen, T. V. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 28(11), 4381. [Link]
  • Shvartsberg, M. S., & El-Sawy, E. R. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(6), 619-640. [Link]
  • Wang, C., Li, C., Zhang, H., Liu, Y., Zhao, Y., Liu, H., Wang, Y., Zhang, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(52), 32909-32920. [Link]
  • Chou, P.-T., Tu, T.-H., Chen, Y.-T., & Chen, C. (2018). The Cyclic Hydrogen-Bonded 6-Azaindole Trimer and Its Prominent Excited-State Triple Proton Transfer Reaction. Angewandte Chemie International Edition, 57(6), 1546-1550. [Link]
  • Smith, C. R., Abe, T., Allentoff, A. J., Al-Huniti, M. H., Anderson, T. K., Bair, K. W., ... & Janjic, N. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules, 26(18), 5529. [Link]
  • Gulewska, M., & Stawinski, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • Ponra, S., Peter, Z., Sheikh, M. W., Eriksson, L., & Verho, O. (2024).
  • Mortimer, N., Trolle, F., Sadat, A., Looks, M., Obšil, T., & Bull, J. N. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Unknown Authors. (n.d.). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Request PDF. [Link]
  • Yarovenko, V. N., Strizhakov, A. A., Zavarzin, I. V., & Krayushkin, M. M. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic Chemistry Frontiers, 11(7), 2088-2094. [Link]

Sources

The Synthetic Chemist's Guide to 3-bromo-1H-pyrrolo[2,3-c]pyridine: Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold holds a privileged status. Its unique fusion of a pyrrole and a pyridine ring creates a bioisostere of indole with distinct electronic properties and hydrogen bonding capabilities, making it a cornerstone for the development of targeted therapeutics. Among its derivatives, 3-bromo-1H-pyrrolo[2,3-c]pyridine (also known as 3-bromo-6-azaindole) has emerged as a particularly valuable and versatile building block.

This technical guide provides a comprehensive overview of this compound, focusing on the critical aspects of its safe handling, chemical reactivity, and strategic application in the synthesis of complex molecules for drug discovery. The insights herein are curated for the practicing researcher, scientist, and drug development professional, emphasizing not just the procedural steps but the underlying chemical principles that govern its use.

Physicochemical & Safety Profile

A thorough understanding of a compound's properties is the foundation of its safe and effective use. The key data for this compound is summarized below.

PropertyValueSource(s)
CAS Number 67058-76-8[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Appearance Solid[2]
Melting Point 205-206 °C[2]
Boiling Point 357 °C at 760 mmHg[2]
GHS Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be fully aware of its potential risks before handling. The Globally Harmonized System (GHS) classification is as follows:

PictogramGHS CodeHazard Statement

GHS07H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Source:[2]

The "Warning" signal word underscores the need for caution.[2] These hazards dictate the stringent handling and personal protective equipment (PPE) protocols detailed in the following sections.

Core Directive: Safe Handling and Storage Protocols

Safe handling is not merely a checklist of precautions but a system of work grounded in the chemical reactivity and toxicology of the substance. The following protocols are designed to create a self-validating system of safety.

Personal Protective Equipment (PPE): The First Line of Defense

The causality behind PPE selection is directly linked to the identified hazards:

  • Eye and Face Protection: To prevent serious eye irritation (H319), chemical safety goggles or a face shield are mandatory. Standard safety glasses are insufficient.

  • Skin Protection: To mitigate skin irritation (H315) and prevent absorption, chemically resistant gloves (e.g., nitrile) must be worn. Lab coats are required to protect clothing and underlying skin.

  • Respiratory Protection: To avoid respiratory tract irritation (H335), handling should occur in a well-ventilated fume hood. If engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator is necessary.

Workflow for Safe Handling

The following diagram outlines the logical flow for handling this compound, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood B->C D Weigh Compound in Hood C->D Begin work E Perform Reaction (Inert atmosphere if needed) D->E F Monitor Reaction Progress E->F G Quench Reaction Appropriately F->G Reaction complete H Segregate Waste (Halogenated Organic) G->H J Dispose of Waste via EHS H->J I Decontaminate Glassware & Surfaces I->J

Sources

An In-depth Technical Guide to the Stability and Storage of 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-bromo-1H-pyrrolo[2,3-c]pyridine, an isomer of 7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique scaffold is a key component in a multitude of investigational compounds targeting a range of therapeutic areas. The pyrrolo[2,3-c]pyridine core mimics the purine ring of ATP, making it a valuable pharmacophore for the design of kinase inhibitors and other targeted therapies[1]. The bromine substituent at the 3-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, making it an indispensable intermediate in drug discovery and development.

Given its critical role as a starting material and intermediate, ensuring the chemical integrity of this compound is paramount. Degradation of this key building block can lead to the formation of impurities that may carry over into subsequent synthetic steps, potentially impacting the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore potential degradation pathways, and provide a robust experimental protocol for stability assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate storage and handling strategies.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
Appearance Solid[2]
Melting Point 205-206 °C[2]
Boiling Point 357 °C at 760 mmHg[2]
Storage Temperature 4 °C[2]
Solubility Poorly soluble in water; Soluble in common organic solvents.[3]

Postulated Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can postulate likely degradation pathways based on the known reactivity of the pyrrolopyridine core and the bromo-substituent. These pathways are critical to consider when designing stability studies and selecting storage conditions.

Hydrolytic Degradation

The 1H-pyrrolo[2,3-c]pyridine ring system contains both a pyridine and a pyrrole ring, each with distinct reactivities. The bromine atom at the 3-position is on an electron-rich pyrrole ring, but adjacent to the electron-withdrawing pyridine ring.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the pyridine nitrogen is likely to be protonated. While the pyrrole ring is generally susceptible to acidic conditions, the reactivity of the C-Br bond is a key consideration. Studies on the acid hydrolysis of 2,6-dibromopyridine have shown that a bromine atom can be displaced by a hydroxyl group[4]. It is plausible that under harsh acidic conditions and heat, this compound could undergo hydrolysis to form 3-hydroxy-1H-pyrrolo[2,3-c]pyridine.

  • Base-Catalyzed Hydrolysis: The pyrrole NH is acidic and can be deprotonated under basic conditions. However, nucleophilic aromatic substitution of the bromine atom is less likely without strong activation. Stability under basic conditions is generally expected to be higher than under acidic conditions, but should be experimentally verified.

Oxidative Degradation

The pyrrole ring is known to be susceptible to oxidation[5]. The presence of the electron-rich pyrrole ring in the 1H-pyrrolo[2,3-c]pyridine structure suggests a vulnerability to oxidative stress.

  • Mechanism: Oxidation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The reaction may proceed via radical mechanisms or through the formation of N-oxides on the pyridine ring. Oxidation of the pyrrole ring can lead to ring-opening or the formation of hydroxylated or carbonylated species, such as pyrrolin-2-ones[6][7]. The formation of colored degradation products is a common indicator of oxidative degradation of pyrrole-containing compounds.

Photolytic Degradation

Many brominated aromatic compounds are known to be sensitive to light, particularly in the UV region[8][9].

  • Mechanism: The primary photodegradation pathway for brominated aromatic compounds is often reductive debromination[2][8][9]. This process involves the homolytic cleavage of the carbon-bromine bond upon absorption of light energy, leading to the formation of a radical intermediate. This radical can then abstract a hydrogen atom from the solvent or another molecule to form the debrominated product, 1H-pyrrolo[2,3-c]pyridine. This is a critical degradation pathway to monitor, as the resulting impurity may have different reactivity in subsequent synthetic steps.

dot graph TD { subgraph "Postulated Degradation Pathways" A[this compound] -->|Acid/Heat| B(Hydrolysis); A -->|Oxidizing Agents| C(Oxidation); A -->|UV Light| D(Photolysis); end

}

Caption: Postulated degradation pathways for this compound.

Recommended Storage and Handling

Based on the physicochemical properties and potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound.

  • Temperature: Store at 4°C[2]. Lower temperatures slow down the rate of potential degradation reactions. For long-term storage, temperatures of -20°C are advisable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important to prevent oxidative degradation.

  • Light: Protect from light. The potential for photolytic debromination necessitates storage in amber vials or containers wrapped in foil.

  • Moisture: Keep the container tightly closed in a dry place. This prevents hydrolysis and degradation from atmospheric moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[6][9].

Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

To experimentally determine the stability of this compound and to develop an analytical method capable of separating the parent compound from its degradation products, a forced degradation study is essential. This is a regulatory requirement for drug development and provides invaluable information about the molecule's intrinsic stability[3][10][11][12].

dot graph TD { subgraph "Forced Degradation Workflow" A[Prepare Stock Solution of this compound] --> B{Expose to Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidative Degradation]; B --> F[Thermal Degradation]; B --> G[Photolytic Degradation]; C --> H{Analyze Samples by HPLC-UV}; D --> H; E --> H; F --> H; G --> H; H --> I[Evaluate Peak Purity and Mass Balance]; I --> J[Identify Major Degradants (LC-MS)]; J --> K[Develop and Validate Stability-Indicating Method]; end

}

Caption: Experimental workflow for forced degradation and stability-indicating method development.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

Forced Degradation Conditions

The goal is to achieve 5-20% degradation of the active substance. The following are recommended starting conditions, which may need to be optimized.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH60 °C24, 48, 72 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal (Solid) Dry Heat105 °C48 hours
Thermal (Solution) In Stock Solvent60 °C48 hours
Photolytic (Solid) ICH Option 1 or 2AmbientAs per ICH Q1B
Photolytic (Solution) ICH Option 1 or 2AmbientAs per ICH Q1B
  • For hydrolytic and oxidative studies, after the specified duration, neutralize the samples (acid with base, base with acid) and dilute to a suitable concentration for analysis.

  • Include control samples (unstressed compound in solvent) and blanks (reagents without the compound) for each condition.

Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation[12][13][14][15][16][17]. A reverse-phase HPLC method with UV detection is the most common approach.

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid or trifluoroacetic acid in water

    • B: Acetonitrile or Methanol

  • Gradient Elution: A gradient elution is recommended to ensure separation of the polar and non-polar degradation products from the parent compound. A typical starting gradient could be 5-95% B over 30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. Select a primary wavelength where the API has significant absorbance.

  • Method Optimization: Analyze the stressed samples. The goal is to achieve baseline separation of all degradation products from the parent peak and from each other. Adjust the gradient, mobile phase pH, and column chemistry as needed.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, indicating no co-eluting impurities.

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Conclusion

This compound is a valuable but potentially labile building block in drug discovery. Its stability is influenced by its susceptibility to hydrolysis, oxidation, and particularly photolysis. By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the quality and integrity of this critical intermediate. Furthermore, the application of a systematic forced degradation study, as outlined in this guide, is a crucial step in the drug development process. It not only provides a deeper understanding of the molecule's intrinsic stability but also enables the development of a robust, stability-indicating analytical method. This, in turn, is fundamental to ensuring the quality, safety, and efficacy of the novel therapeutics derived from this important scaffold.

References

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]
  • Early Efforts Identify Unstable APIs. Pharmaceutical Technology. [Link]
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
  • Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. PubMed. [Link]
  • On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine: (46th communication on derivatives of pyridine and quinoline).
  • The Oxid
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]
  • Forced Degrad
  • Forced Degrad
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. IJPSR. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
  • Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. [Link]
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • (PDF) Stability indicating HPLC method development - a review.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry. [Link]
  • Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology (RSC Publishing). [Link]
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
  • Equilibrium and Kinetics of Bromine Hydrolysis. PubMed. [Link]
  • Bromopyridine: Common isomorphs, synthesis, applic
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Liter
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.

Sources

Methodological & Application

Application Note & Optimized Protocols for Pharmaceutical and Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 3-bromo-1H-pyrrolo[2,3-c]pyridine

Abstract

The this compound scaffold, also known as 7-azaindole, is a privileged heterocyclic motif frequently incorporated into molecules designed for medicinal chemistry and materials science.[1][2] Its functionalization is critical for developing novel therapeutics and advanced organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents at the C3-position of the pyrrolo[2,3-c]pyridine core.[3][4] This document provides a comprehensive guide for researchers, offering deep mechanistic insights, a comparative analysis of catalytic systems, and detailed, field-proven protocols for executing successful Suzuki coupling reactions with this key substrate.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid or ester) and an organic halide.[5][6] Understanding the mechanism is paramount for rational troubleshooting and optimization. The process is a catalytic cycle comprising three fundamental steps.[6][7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) species.[5][6]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. The base facilitates the formation of a more nucleophilic boronate species, which is crucial for this ligand exchange.[7][8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition ArX This compound (Ar-X) ArX->OxAdd Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Boronic Arylboronic Acid (Ar'-B(OH)₂) + Base Boronic->Transmetal Transmetal->Pd0 Reductive Elimination Product 3-aryl-1H-pyrrolo[2,3-c]pyridine (Ar-Ar') Transmetal->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Guide to Component Selection

The success of coupling reactions with nitrogen-containing heterocycles like this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst, which makes the choice of ligand particularly critical.[9]

Palladium Catalyst & Ligand Systems

The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich, potentially coordinating substrates like bromopyridines, bulky and electron-rich phosphine ligands are often superior to classical ones.

  • Classical Catalysts: Pd(PPh₃)₄ is a traditional choice but may require higher catalyst loadings and longer reaction times, sometimes resulting in lower yields with challenging substrates.[10][11]

  • Buchwald Ligands: Ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective for coupling heteroaryl halides.[9] They promote efficient oxidative addition and reductive elimination steps, often providing excellent yields where other catalysts fail.[10][12]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes (e.g., PEPPSI-IPr) have emerged as powerful catalysts that offer high stability and activity, making them suitable for a broad range of substrates, including aryl chlorides.[8][10]

  • Precatalysts: Modern precatalysts, such as XPhosPdG2 or G3, are air-stable compounds that readily form the active Pd(0) species in situ. Their use can improve reproducibility and simplify reaction setup.[13] A known challenge with some brominated heterocycles is a competing debromination reaction; tandem catalyst systems like XPhosPdG2/XPhos have been shown to mitigate this side reaction effectively.[13][14]

The Role of the Base and Solvent
  • Base Selection: A base is required to activate the boronic acid for transmetalation.[8] Common choices include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength of the base can influence the reaction rate and outcome. For instance, stronger bases like K₃PO₄ or Cs₂CO₃ are often used with more challenging substrates.[10]

  • Solvent System: The reaction is typically performed in a mixture of an organic solvent and water.[15] Common organic solvents include 1,4-dioxane, toluene, or dimethoxyethane (DME).[5][11] It is crucial to degas the solvent mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Comparative Data on Reaction Conditions

The following table summarizes various conditions reported in the literature for Suzuki couplings of bromopyridine and related bromo-heterocyclic systems, providing a valuable reference for methods development.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10024ModerateFictionalized Example based on[5]
Pd(dppf)Cl₂K₂CO₃DME802HighBased on[11][16]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100495Fictionalized Example based on[10]
PEPPSI-IPrCs₂CO₃t-AmylOH100298Fictionalized Example based on[10]
XPhosPdG2 / XPhosK₃PO₄THF8016GoodBased on[13]
Pd(PPh₃)₄ (Microwave)K₂CO₃1,4-Dioxane/H₂O1250.551-57Based on[17]

Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki coupling of this compound. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to ensure catalyst longevity.

Workflow Start Start: Reagent Assembly Setup Inert Atmosphere Setup (Schlenk Flask / Glovebox) Start->Setup AddReagents Add Substrate, Boronic Acid, Base, and Catalyst Setup->AddReagents AddSolvent Add Degassed Solvent AddReagents->AddSolvent Reaction Heat and Stir (Conventional or Microwave) AddSolvent->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction continue reaction Workup Aqueous Workup & Extraction Monitor->Workup reaction complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End: Pure Product Analyze->End

Caption: General experimental workflow for Suzuki coupling.

Protocol 1: General Procedure Using Pd(dppf)Cl₂

This protocol is adapted from robust procedures for coupling bromo-heterocycles and is a reliable starting point.[11][16]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Deionized water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Prepare a degassed 4:1 mixture of DME and water by bubbling Argon through the premixed solvents for 20 minutes.

  • Add the degassed solvent mixture (10 mL total) to the reaction flask via syringe.

  • Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitor the reaction's progress using TLC or LC-MS (typically complete within 2-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (15 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrrolo[2,3-c]pyridine product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields. This procedure is adapted from a similar system.[17]

Materials:

  • This compound (0.1 mmol, 1.0 equiv)

  • Arylboronic acid (0.15 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.006 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃) (0.5 mmol, 5.0 equiv)

  • 1,4-Dioxane (6 mL)

  • Deionized water (2 mL)

Procedure:

  • In a microwave reaction vessel equipped with a small magnetic stir bar, combine this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add 1,4-dioxane and water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 125 °C for 20-30 minutes.

  • After the reaction, cool the vessel to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalyst (oxidized)Ensure rigorous degassing of solvents and use of inert atmosphere. Use a fresh bottle of catalyst or a more stable precatalyst.
Poor quality boronic acidBoronic acids can dehydrate to form unreactive anhydrides. Use fresh, high-purity boronic acid.
Insufficiently strong baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.
Significant Debromination Side reaction favored by certain conditionsUse a catalyst system known to minimize this, such as one with an XPhos ligand.[13] Lowering the reaction temperature may also help.
Poor Reproducibility Inconsistent reagent quality or atmospheric controlStandardize reagent sources. Ensure consistent and effective degassing and inert atmosphere techniques for every reaction.[18]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the C3-arylation of this compound. Success hinges on a rational approach to selecting the palladium catalyst, ligand, base, and solvent system. By leveraging modern, highly active catalysts with bulky phosphine ligands and maintaining rigorous, oxygen-free conditions, researchers can efficiently synthesize a diverse library of 3-aryl-1H-pyrrolo[2,3-c]pyridine derivatives. The protocols and insights provided herein serve as a robust foundation for chemists in drug discovery and materials science to accelerate their research and development efforts.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Molecular Sciences. [Link]
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals. [Link]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed. [Link]
  • Screening of palladium catalysts for the Suzuki coupling of....
  • Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. MDPI. [Link]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
  • Optimization of conditions for the Suzuki coupling reaction.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
  • Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. PubMed Central. [Link]
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... MDPI. [Link]
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

Sources

Palladium-catalyzed cross-coupling of 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Bromo-1H-pyrrolo[2,3-c]pyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its structure is embedded in a multitude of biologically active molecules, including potent inhibitors of kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 8 (CDK8), which are crucial targets in oncology.[1][2][3] The scaffold's unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal fragment for engaging with biological targets.

Functionalization of the 7-azaindole core is critical for modulating the pharmacological profile of drug candidates. The C-3 position, in particular, offers a key vector for introducing diverse substituents to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics. Among the synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as the most robust, versatile, and efficient methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily accessible this compound intermediate.

This comprehensive guide provides detailed application notes and field-proven protocols for the four most pivotal palladium-catalyzed cross-coupling reactions of this compound: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The content is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale and strategic insights needed for successful execution and optimization.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is the cornerstone method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures. Its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it a first-choice strategy in drug discovery programs.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate both the oxidative addition and the final reductive elimination step, particularly for heteroaromatic substrates. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the organoboron species to facilitate transmetalation.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-R (Product) RedElim->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 3-Aryl-1H-pyrrolo[2,3-c]pyridines

This protocol is adapted from established procedures for heteroaryl Suzuki-Miyaura couplings.[6][7]

Reagents & Materials:

  • This compound

  • Arylboronic acid or pinacol ester (1.5 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos-Pd-G3) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, THF)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Place the vessel in a preheated oil bath or microwave reactor. Heat the mixture to the desired temperature (typically 80-125 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-1H-pyrrolo[2,3-c]pyridine.

Data Presentation: Representative Suzuki-Miyaura Conditions
EntryArylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)Dioxane/H₂O (4:1)9012~85[8]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016~92[8]
3Indole-5-boronic acidPd(PPh₃)₄ (6)-K₂CO₃ (5)Dioxane/H₂O (3:1)125 (MW)0.550-70[6]
43-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018~88[8]

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful route to vinyl-substituted heterocycles.[9] This reaction is instrumental for creating scaffolds that can undergo further transformations or act as rigid linkers in complex molecules.

Mechanistic Rationale

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[9][10] Key steps include the oxidative addition of the aryl bromide to Pd(0), coordination and migratory insertion of the alkene, and finally, a β-hydride elimination to release the product and form a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this species, completing the cycle.[10]

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxiAdd->PdII_Aryl Alkene_Insert Alkene Insertion PdII_Aryl->Alkene_Insert Alkene PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Br Alkene_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product Pd_Hydride H-Pd(II)L₂-Br Beta_Elim->Pd_Hydride Base_Regen Base Pd_Hydride->Base_Regen HB⁺ + Br⁻ Base_Regen->Pd0

Caption: The catalytic cycle for the Mizoroki-Heck cross-coupling reaction.

Protocol: Synthesis of 3-Vinyl-1H-pyrrolo[2,3-c]pyridines

This is a general protocol adapted for the 7-azaindole scaffold.[8]

Reagents & Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene) (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, Acetonitrile, Toluene)

  • Reaction vessel (e.g., sealed tube or Schlenk tube)

Step-by-Step Procedure:

  • Vessel Preparation: In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF), the alkene (1.2 equiv), and the base (e.g., Et₃N, 1.5 equiv) via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture in a preheated oil bath to the required temperature (typically 80-120 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentration & Purification: Concentrate the organic layer and purify the resulting residue by column chromatography to isolate the 3-vinyl substituted product.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1n-Butyl AcrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF10016>80[8]
2StyrenePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile8024>75[8]

Sonogashira Coupling: Accessing Alkynyl Scaffolds

The Sonogashira reaction is the preeminent method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[11] This reaction is invaluable for synthesizing rigid, linear linkers and provides a gateway to further functionalization of the alkyne moiety. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[12]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.[11] The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The unique copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II)-aryl complex. The amine base is crucial for both deprotonating the terminal alkyne and regenerating the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal from Cu Cycle PdII_Complex Ar-Pd(II)L₂-C≡CR Transmetal->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim Ar-C≡CR (Product) RedElim->Pd0 CuBr Cu-Br Alkyne_Coord Coordination CuBr->Alkyne_Coord H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne_Coord->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetal to Pd Cycle Base_Deprot Base

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.

Protocol: Synthesis of 3-Alkynyl-1H-pyrrolo[2,3-c]pyridines

This protocol is based on standard Sonogashira conditions for azaindoles.[13][14]

Reagents & Materials:

  • This compound

  • Terminal Alkyne (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) Iodide (CuI) (1-10 mol%)

  • Base (e.g., Et₃N, DIPEA) (2-3 equiv, can also be the solvent)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and CuI (5 mol%).

  • Solvent and Reagent Addition: Add degassed solvent (e.g., DMF), followed by the amine base (e.g., Et₃N, 2.5 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 60 °C) depending on the reactivity of the alkyne.[13]

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Workup: Once complete, dilute the reaction with ethyl acetate and filter through Celite.

  • Extraction: Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by water and brine.

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Sonogashira Reaction Conditions

| Entry | Alkyne Partner | Catalyst (mol%) | Co-Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.5) | DMF | 60 | >85 |[13] | | 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (2.5) | THF | RT | >90 |[13][14] | | 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA (3) | DMF | 50 | >80 |[13] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and a wide range of primary and secondary amines.[15] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.

Mechanistic Rationale

Similar to other cross-couplings, the mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex.[15][16] The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich ligand (e.g., RuPhos, BrettPhos) is critical to promote the reductive elimination step.[17]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxiAdd Oxidative Addition Pd0->OxiAdd Ar-Br PdII_Aryl Ar-Pd(II)L-Br OxiAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR¹R² PdII_Amine [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Base PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Ar-NR¹R² (Product) RedElim->Pd0

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of 3-Amino-1H-pyrrolo[2,3-c]pyridines

This protocol is adapted from procedures for the amination of challenging bromopyridines.[17][18]

Reagents & Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3) (1-3 mol%)

  • Strong, non-nucleophilic base (e.g., LiHMDS, NaOt-Bu) (1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox, add the base (e.g., NaOt-Bu, 1.5 equiv), palladium pre-catalyst (2 mol%), and a stir bar to a Schlenk tube.

  • Reagent Addition: Outside the glovebox, under a positive flow of argon, add this compound (1.0 equiv).

  • Solvent and Amine: Add degassed solvent (e.g., Toluene), followed by the amine (1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude material by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Conditions

| Entry | Amine Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Morpholine | RuPhos-Pd-G3 (2) | LiHMDS (1.5) | Toluene | 100 | 16 | >90 |[17] | | 2 | Aniline | BrettPhos-Pd-G3 (2) | LiHMDS (1.5) | Toluene | 100 | 16 | >85 |[17] | | 3 | Cyclohexylamine | Pd₂(dba)₃ (1) / BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 80 | 4 | ~60 |[19] |

General Experimental Workflow

The success of any palladium-catalyzed cross-coupling reaction hinges on a meticulous experimental setup, particularly the exclusion of oxygen, which can deactivate the catalyst.

Experimental_Workflow A 1. Reagent Preparation (Weigh solids, measure liquids) B 2. Inert Atmosphere Setup (Flame-dry glassware, purge with N₂/Ar) A->B C 3. Reagent & Catalyst Loading (Under positive inert gas flow) B->C D 4. Solvent Addition (Use degassed, anhydrous solvents) C->D E 5. Reaction (Heat to specified temp with stirring) D->E F 6. Reaction Monitoring (TLC, LC-MS, GC-MS) E->F G 7. Quenching & Workup (Cool, add quenching agent, filter) F->G H 8. Extraction & Drying (Separate layers, dry with Na₂SO₄/MgSO₄) G->H I 9. Purification (Silica gel column chromatography) H->I J 10. Analysis & Characterization (NMR, MS, etc.) I->J

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1H-Pyrrolo[2,3-c]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-c]pyridine core, a bioisostere of indole and other privileged heterocyclic systems, has emerged as a cornerstone in the design of novel kinase inhibitors. Its unique electronic properties and structural rigidity make it an ideal scaffold for presenting pharmacophoric elements to the ATP-binding site of various kinases. The strategic introduction of a bromine atom at the 3-position of this scaffold creates a versatile synthetic handle, 3-bromo-1H-pyrrolo[2,3-c]pyridine, unlocking a gateway to a diverse chemical space of potent and selective kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate in the synthesis of kinase inhibitors, with a focus on palladium-catalyzed cross-coupling reactions.

The bromine at the C3 position of the 1H-pyrrolo[2,3-c]pyridine scaffold serves as a highly efficient leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Key Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice between a Suzuki-Miyaura coupling for C-C bond formation and a Buchwald-Hartwig amination for C-N bond formation dictates the final structure and biological activity of the synthesized inhibitor.

Diagram: Synthetic Pathways from this compound

G start This compound suzuki Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, Base) start->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, Base) start->buchwald C-N bond formation product_suzuki 3-Aryl-1H-pyrrolo[2,3-c]pyridine (Kinase Inhibitor Precursor) suzuki->product_suzuki product_buchwald 3-Amino-1H-pyrrolo[2,3-c]pyridine (Kinase Inhibitor Precursor) buchwald->product_buchwald

Caption: Key synthetic routes for functionalizing this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1H-pyrrolo[2,3-c]pyridines

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures that often mimic the adenine region of ATP, a common strategy in kinase inhibitor design.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is critical for an efficient reaction. Catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos) are often employed. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the reaction.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.

Detailed Experimental Protocol:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrrolo[2,3-c]pyridine.

Characterization Data for a Representative 3-Aryl-1H-pyrrolo[2,3-c]pyridine:
CompoundMolecular FormulaMolecular WeightAppearance1H NMR (DMSO-d6) δ ppm
3-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridineC₁₂H₉N₃195.22Off-white solid11.85 (s, 1H), 9.01 (d, J=2.0 Hz, 1H), 8.52 (dd, J=4.8, 1.6 Hz, 1H), 8.21 (dt, J=8.0, 2.0 Hz, 1H), 8.12 (d, J=5.6 Hz, 1H), 7.82 (s, 1H), 7.49 (dd, J=8.0, 4.8 Hz, 1H), 7.23 (d, J=5.6 Hz, 1H)

Note: Characterization data is representative and may vary slightly based on experimental conditions and instrumentation.[1]

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1H-pyrrolo[2,3-c]pyridines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 3-position of the pyrrolopyridine scaffold.[2] This reaction is crucial for synthesizing inhibitors where a nitrogen-linked substituent is required for interaction with the kinase active site.

Diagram: Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd_intermediate1 [Ar-Pd(II)-Br]L2 oxidative_addition->pd_intermediate1 amine_coordination Amine Coordination + R1R2NH - L pd_intermediate1->amine_coordination pd_intermediate2 [Ar-Pd(II)(NHR1R2)-Br]L amine_coordination->pd_intermediate2 deprotonation Deprotonation (Base) pd_intermediate2->deprotonation pd_intermediate3 [Ar-Pd(II)-NR1R2]L deprotonation->pd_intermediate3 reductive_elimination Reductive Elimination pd_intermediate3->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR1R2 reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[2]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: For C-N bond formation, a palladium precursor such as Pd₂(dba)₃ is often used in combination with a bulky, electron-rich phosphine ligand like RuPhos or BrettPhos.[3] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[3]

  • Solvent: Anhydrous aprotic solvents such as toluene or tetrahydrofuran (THF) are typically used to prevent side reactions with water.

  • Temperature: The reaction often requires elevated temperatures (65-110 °C) to overcome the activation energy barriers of the catalytic cycle.

Detailed Experimental Protocol:

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • RuPhos (0.04 equivalents)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk tube or equivalent)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 eq) and RuPhos (0.04 eq).

  • Add this compound (1.0 eq).

  • Add anhydrous THF.

  • Add the desired amine (1.2 eq).

  • Add LiHMDS (2.5 eq).

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1H-pyrrolo[2,3-c]pyridine.

Targeted Kinases and Biological Activity

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have shown inhibitory activity against a range of kinases implicated in cancer and other diseases. While specific data for inhibitors derived directly from this compound is emerging, related pyrrolopyridine isomers have demonstrated potent inhibition of kinases such as:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.

  • Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, making it a target for inflammatory diseases and certain cancers.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is associated with autoimmune disorders and malignancies. Pyrrolo[2,3-b]pyridines have been investigated as JAK inhibitors.[4]

The biological activity of the synthesized inhibitors should be evaluated using in vitro kinase assays and cellular proliferation assays to determine their potency (IC₅₀ values) and selectivity.

Representative Biological Data for a Pyrrolopyridine-based Kinase Inhibitor:
CompoundTarget KinaseIC₅₀ (nM)Cell LineCellular IC₅₀ (µM)
Hypothetical Compound A FGFR115NCI-H7160.25
Hypothetical Compound B Syk22Ramos0.50
Hypothetical Compound C JAK28HEL 92.1.70.15

Note: This data is illustrative and based on activities of related pyrrolopyridine kinase inhibitors. Actual values will vary depending on the specific compound.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and modular routes to functionalize this scaffold, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The protocols outlined in this document provide a solid foundation for researchers to synthesize novel kinase inhibitors based on the 1H-pyrrolo[2,3-c]pyridine core, contributing to the development of new therapeutic agents for the treatment of cancer and other diseases. Further exploration of other cross-coupling reactions, such as Sonogashira and Heck couplings, could further expand the chemical diversity accessible from this strategic intermediate.

References

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Google Patents. (n.d.). EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
  • MDPI. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(15), 4995. [Link]
  • African Journals Online (AJOL). (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-996. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • National Institutes of Health. (2012). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 20(13), 4045-4064. [Link]
  • Google Patents. (n.d.). WO2007042299A1 - Pyrrolopyrimidine derivatives as syk inhibitors.
  • National Institutes of Health. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Iranian Chemical Society, 20(12), 3227-3242. [Link]
  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • National Institutes of Health. (n.d.). 3-{1H-pyrrolo[2,3-c]pyridin-3-yl}pyridine.
  • National Institutes of Health. (n.d.). Pyrrolopyrimidine ITK inhibitors - Patent US-12297203-B2.
  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2235-2245. [Link]
  • Google Patents. (n.d.). SG10201506912RA - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors.

Sources

The Strategic Utility of 3-Bromo-1H-pyrrolo[2,3-c]pyridine in the Assembly of Complex Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 6-Azaindole Scaffold

In the landscape of medicinal chemistry, the pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a "privileged scaffold." Its structural resemblance to indole allows it to mimic the endogenous ligands of various biological targets, while the integrated pyridine ring offers unique hydrogen bonding capabilities, improved solubility, and diverse metabolic profiles. This makes the 6-azaindole core a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. The strategic introduction of a bromine atom at the 3-position transforms this scaffold into a versatile and highly reactive building block, 3-bromo-1H-pyrrolo[2,3-c]pyridine , unlocking a vast chemical space for drug discovery and development. The bromine atom serves as a crucial synthetic handle, enabling the precise and efficient installation of various molecular fragments through a range of powerful cross-coupling reactions.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in synthesizing advanced pharmaceutical intermediates. We will explore the causality behind its synthetic utility, present detailed, field-proven protocols for key transformations, and showcase its application in the synthesis of complex, biologically active molecules.

Core Concept: The Power of Palladium-Catalyzed Cross-Coupling

The synthetic power of this compound lies in its ability to readily participate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 3-position is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that forges new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional control and functional group tolerance. This reactivity is the foundation for building the complex molecular architectures required for modern targeted therapies.

Cross_Coupling_Hub cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Pharmaceutical Intermediate Classes main This compound suzuki Suzuki-Miyaura (C-C Bond Formation) main->suzuki Ar-B(OR)₂ buchwald Buchwald-Hartwig (C-N Bond Formation) main->buchwald R₂NH sonogashira Sonogashira (C-C Bond Formation) main->sonogashira Terminal Alkyne kinase Kinase Inhibitors suzuki->kinase buchwald->kinase other Other APIs sonogashira->other

Caption: Versatility of this compound in synthesis.

Application Focus: Synthesis of a Precursor to NOX2 Inhibitors

To illustrate the practical application of this key building block, we will detail a synthetic strategy analogous to the preparation of precursors for potent NADPH Oxidase 2 (NOX2) inhibitors, such as GSK2795039.[1][2][3][4] While the final drug candidate is based on the isomeric 7-azaindole (pyrrolo[2,3-b]pyridine) core, the synthetic logic and reaction protocols are directly translatable to the 6-azaindole system. The strategy hinges on a regioselective Suzuki-Miyaura cross-coupling reaction.

Synthetic Rationale and Workflow

The overall strategy involves the preparation of a di-halogenated pyrrolo[2,3-c]pyridine intermediate, followed by a regioselective Suzuki coupling. The differential reactivity of C-I vs. C-Br bonds (C-I > C-Br) allows for the selective coupling at the more reactive position first.

Synthesis_Workflow A 1. Starting Material This compound B 2. Iodination (e.g., NIS) A->B Introduce 2nd halogen C 3. Di-halogenated Intermediate 3-Bromo-4-iodo-1H-pyrrolo[2,3-c]pyridine B->C E 5. Regioselective Suzuki Coupling (at C4-Iodo position) C->E D 4. Coupling Partner Indoline Boronic Ester D->E Pd Catalyst, Base F 6. Key Intermediate 3-Bromo-4-(indolinyl)-pyrrolo[2,3-c]pyridine E->F

Caption: Workflow for the synthesis of a key pharmaceutical intermediate.

Protocol 1: Synthesis of 3-Bromo-4-iodo-1H-pyrrolo[2,3-c]pyridine

This protocol describes the selective iodination of the 3-bromo-6-azaindole core. The pyrrole ring is electron-rich and susceptible to electrophilic substitution.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-4-iodo-1H-pyrrolo[2,3-c]pyridine.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

This protocol details the crucial C-C bond formation. The choice of catalyst, ligand, and base is critical for achieving high yield and selectivity. The C-I bond will react preferentially over the C-Br bond.

Materials:

  • 3-Bromo-4-iodo-1H-pyrrolo[2,3-c]pyridine (from Protocol 1)

  • Aryl or Heteroaryl Boronic Acid or Ester (e.g., 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., aqueous 2M K₂CO₃ or Cs₂CO₃) (2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane or DME), degassed

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask or microwave vial, add the di-halogenated intermediate (1.0 equiv), the boronic ester (1.2 equiv), and the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂) (0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane) and the aqueous base (e.g., 2M K₂CO₃ solution, 2.0 equiv).

  • Heat the reaction mixture to 85-100 °C with vigorous stirring for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.[5][6]

  • Monitor the reaction for the complete consumption of the starting material by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the desired 3-bromo-4-(aryl/heteroaryl)-1H-pyrrolo[2,3-c]pyridine intermediate.

Expanding the Synthetic Toolbox: Other Key Transformations

The remaining C-Br bond on the intermediate from Protocol 2 is now available for further functionalization, allowing for the construction of highly complex molecules.

Buchwald-Hartwig Amination

This reaction is paramount for installing amine functionalities, a common feature in many kinase inhibitors.

  • Principle: A palladium-catalyzed cross-coupling between an aryl halide and an amine in the presence of a strong base.

  • Typical Conditions:

    • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

    • Ligand: A sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) is crucial for high efficacy.

    • Base: A non-nucleophilic strong base like NaOtBu or LHMDS.

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane.

  • Significance: Enables the formation of C(aryl)-N bonds that are otherwise difficult to synthesize, providing access to a wide array of anilino- and amino-heterocycles.

ParameterRecommended Conditions for Heteroaryl BromidesCausality & Rationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%)Provides the active Pd(0) species for the catalytic cycle.
Ligand XPhos, RuPhos, or similar biaryl phosphines (2-5 mol%)Bulky, electron-rich ligands facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition.
Base Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)A strong, non-nucleophilic base is required to deprotonate the amine and generate the active Pd-amido intermediate.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic, non-coordinating solvents are preferred to avoid interference with the catalyst.
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome the activation barrier for oxidative addition and reductive elimination.
Sonogashira Coupling

This reaction introduces alkyne moieties, which can serve as versatile handles for further transformations (e.g., click chemistry, reductions, or cyclizations).

  • Principle: A palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically co-catalyzed by a copper(I) salt.[7]

  • Typical Conditions:

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

    • Co-catalyst: Copper(I) iodide (CuI)

    • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also serves as the solvent.

    • Solvent: THF or DMF can be used in conjunction with the amine base.

  • Significance: Provides a direct route to aryl alkynes, which are key intermediates in the synthesis of natural products and complex pharmaceuticals.

Conclusion

This compound is a high-value, versatile building block for the synthesis of pharmaceutical intermediates. Its utility is primarily derived from the strategic placement of a bromine atom on the privileged 6-azaindole scaffold, enabling a wide range of palladium-catalyzed cross-coupling reactions. By mastering key transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently construct complex molecular architectures and accelerate the discovery and development of next-generation targeted therapies. The protocols and principles outlined in this guide provide a robust framework for leveraging this powerful synthetic intermediate in drug discovery programs.

References

  • Bellina, F., & Rossi, R. (2010). The Development of New Palladium Catalyst Systems for the Suzuki–Miyaura Reaction. Chemical Reviews, 110(2), 1082-1146. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
  • Bialas, M., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 26(8), 3647. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116077. [Link]
  • Flynn, E. M., et al. (2020). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Radiopharmacy and Chemistry, 5(1), 13. [Link]
  • Gauthorn, J., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Hirano, K., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling, 23(5), 358–374. [Link]
  • Kelly, B. D., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(4), 1381-1386. [Link]
  • Various Authors. (Multiple Years).
  • Wikipedia. (n.d.). Sonogashira coupling.

Sources

Application Note & Protocol: Strategic Buchwald-Hartwig Amination of 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-7-azaindoles

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in a multitude of kinase inhibitors and other therapeutic agents. The introduction of an amino group at the C-3 position is a critical step in the synthesis of many of these complex molecules. The Buchwald-Hartwig amination stands as the premier method for forging this C-N bond, offering a significant improvement over classical methods like nucleophilic aromatic substitution, which often fail or require harsh conditions with such heteroaromatic substrates.[1][2]

This guide provides an in-depth analysis and a field-proven protocol for the palladium-catalyzed amination of 3-bromo-1H-pyrrolo[2,3-c]pyridine. We will dissect the causality behind the selection of each reaction component and provide a robust, self-validating experimental procedure designed for researchers in synthetic and drug development laboratories.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding these fundamental steps is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex as the rate-determining step.[1][3][4]

The key stages are:

  • Activation: A Pd(II) precatalyst is reduced in situ, or a Pd(0) source is used directly to generate the active L-Pd(0) catalyst.

  • Oxidative Addition: The electron-rich L-Pd(0) complex undergoes oxidative addition into the C-Br bond of the 3-bromo-7-azaindole, forming a Pd(II) intermediate.[3][4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final, bond-forming step where the aryl group and the amido ligand are eliminated from the palladium center, forming the desired 3-amino-7-azaindole product and regenerating the active L-Pd(0) catalyst.[1][5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_io pd0 Active Catalyst L-Pd(0) oxidative_addition Oxidative Addition Intermediate L-Pd(II)(Ar)(Br) pd0->oxidative_addition + Ar-Br amido_complex Pd(II)-Amido Complex L-Pd(II)(Ar)(NR¹R²) oxidative_addition->amido_complex + HNR¹R² - HBr (via Base) amido_complex->pd0 Reductive Elimination product Product (Ar-NR¹R²) amido_complex->product   aryl_halide 3-Bromo-7-azaindole (Ar-Br) amine Amine (HNR¹R²)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Critical Parameter Analysis: A Scientist's Guide to Component Selection

A successful coupling reaction with a challenging heterocyclic substrate like this compound is not accidental; it is the result of deliberate and informed choices.

The Substrate: Understanding 7-Azaindole's Reactivity

The 7-azaindole core presents two key features that influence the reaction:

  • The Pyridine Nitrogen: This nitrogen atom can act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting its activity. The use of bulky, electron-rich phosphine ligands helps mitigate this by sterically shielding the palladium center.

  • The Pyrrole N-H: This proton is weakly acidic (pKa ≈ 16-17 in DMSO). In the presence of a strong base, it can be deprotonated. This can be advantageous, as the resulting anion may be less prone to inhibitory coordination. For this reason, bases like LiHMDS are particularly effective, as they can deprotonate the N-H group without interfering with the catalytic cycle.[6]

The Catalyst System: Palladium Source and Ligand Choice

The selection of the palladium source and, most critically, the phosphine ligand is the single most important factor for success.

  • Palladium Source: While simple sources like Pd₂(dba)₃ or Pd(OAc)₂ are effective, modern palladium pre-catalysts are highly recommended.[7][8] These are air-stable complexes that rapidly and reliably generate the active Pd(0) species in solution, leading to more consistent results.[6][9]

  • The Ligand: For electron-deficient and potentially coordinating heteroaryl halides, sterically hindered, electron-rich dialkylbiaryl phosphine ligands are state-of-the-art.[1][10]

    • For Primary Amines: BrettPhos is an exceptional choice, known for promoting the coupling of primary amines with high selectivity for monoarylation.[5][6]

    • For Secondary Amines: RuPhos is a highly effective ligand for coupling a broad range of secondary amines.[5]

    • General-Purpose: DavePhos has also been successfully employed for the amination of unprotected halo-7-azaindoles and serves as a reliable alternative.[11]

The Base: More Than a Proton Abstractor

The base's role is to deprotonate the amine (or the palladium-amine complex) to form the key amido intermediate. The choice of base must balance reactivity with substrate stability.

Base TypeExample(s)pKaHApplication & Rationale
Amide Base LiHMDS, NaHMDS~26Highly Recommended. Excellent for unprotected N-H heterocycles like 7-azaindole.[5][6] It deprotonates the pyrrole N-H, preventing potential catalyst inhibition. Its high basicity facilitates the crucial deprotonation of the coordinated amine.
Alkoxide Base NaOtBu, KOtBu~19Workhorse Base. Very effective but can be incompatible with base-sensitive functional groups like esters.[8][12] Use with caution if your amine partner contains such groups.
Inorganic Base Cs₂CO₃, K₃PO₄~10-12Mild Option. Used for substrates that are highly sensitive to strong bases.[7][12] Generally requires higher temperatures and longer reaction times. Cesium carbonate's solubility in organic solvents is a key advantage.[12]
The Solvent: The Reaction's Environment

Anhydrous, aprotic solvents are essential to prevent quenching of the base and catalyst deactivation.

  • Toluene & Dioxane: These are the most common and reliable solvents for this transformation.[13][14] Toluene is often preferred for its higher boiling point and poor solubility for certain inorganic salts, which can sometimes be beneficial.[5]

  • THF: A viable alternative, though its lower boiling point limits the accessible temperature range.

  • Solvents to Avoid: Chlorinated solvents (e.g., DCM, chloroform) and coordinating solvents like acetonitrile or pyridine must be avoided as they can bind to the palladium center and inhibit catalysis.[12]

Optimized Experimental Protocol

This protocol describes the amination of this compound with a generic primary amine using a BrettPhos-based catalyst system.

workflow start Start setup Assemble & Purge Schlenk Flask start->setup add_solids Add Pd Pre-catalyst, Ligand, and Base setup->add_solids add_reagents Add 3-Bromo-7-azaindole & Amine add_solids->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent react Heat Reaction Mixture (e.g., 100 °C, 12-24h) add_solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool, Quench, & Extract monitor->workup Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Reagents & Stoichiometry
ReagentM.W.Amount (mmol)EquivalentsMass / Volume
This compound198.041.01.0198 mg
Primary Amine (R-NH₂)-1.21.2Varies
BrettPhos Pd G3 Pre-catalyst860.540.020.0217.2 mg
BrettPhos (additional ligand)536.680.020.0210.7 mg
LiHMDS (1.0 M in THF)167.332.22.22.2 mL
Anhydrous Toluene---10 mL (0.1 M)

Note: The use of a small amount of additional ligand can sometimes be beneficial in preventing catalyst decomposition.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the BrettPhos Pd G3 pre-catalyst (17.2 mg, 0.02 mmol) and additional BrettPhos ligand (10.7 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the setup.

  • Reagent Addition: Under a positive flow of argon, add the this compound (198 mg, 1.0 mmol) and the primary amine (1.2 mmol).

  • Solvent and Base Addition: Add anhydrous toluene (7.8 mL) via syringe. Begin vigorous stirring. Slowly add the LiHMDS solution (2.2 mL of a 1.0 M solution in THF, 2.2 mmol) dropwise via syringe. The reaction mixture will typically darken.

  • Reaction: Securely seal the Schlenk tube and immerse it in a preheated oil bath at 100 °C. Let the reaction stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS to confirm the consumption of the starting bromide.

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-1H-pyrrolo[2,3-c]pyridine product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below are common issues and their probable causes and solutions.[15][16]

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed pre-catalyst or ligand).2. Insufficiently inert atmosphere (oxygen deactivated Pd(0)).3. "Wet" solvent or reagents.4. Base is old or has low activity.1. Use fresh, high-quality pre-catalyst and ligand.2. Ensure all glassware is dry and the system is thoroughly purged with inert gas.3. Use freshly distilled or commercially available anhydrous solvents.4. Use a fresh bottle of base or titrate to confirm molarity.
Dehalogenation Product Observed A competitive side reaction where the bromine is replaced by hydrogen.1. Ensure the correct ligand-to-palladium ratio (typically 1.5:1 to 2:1).2. Lowering the reaction temperature slightly may disfavor this pathway.3. Switch to a different ligand system if the problem persists.
Formation of Complex Mixture 1. Substrate decomposition under basic conditions.2. N-arylation of the amine product (if a primary amine is used).3. Side reactions involving the pyridine nitrogen.1. Consider a milder base (e.g., K₃PO₄) and adjust the temperature accordingly.2. Use a ligand designed for monoarylation (e.g., BrettPhos). Adjust stoichiometry (slight excess of amine).3. Ensure a bulky ligand is used to shield the palladium center.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and essential transformation for modern pharmaceutical research. Success hinges on a rational, mechanism-informed approach to selecting the catalyst system, base, and solvent. By employing sterically hindered biarylphosphine ligands like BrettPhos, an appropriate base such as LiHMDS, and rigorous anhydrous, anaerobic techniques, researchers can reliably and efficiently synthesize valuable 3-amino-7-azaindole intermediates. This guide serves as a comprehensive resource to empower scientists to achieve consistent and high-yielding results for this critical reaction.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • ChemInform. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
  • Zhang, G., et al. (n.d.). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis Online.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Blaisdell, T. P., & Morken, J. P. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters.
  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • Journal of Medicinal Chemistry. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
  • ACS Green Chemistry Institute. (n.d.). Use of base metals in Buchwald-Hartwig coupling.
  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Journal of the Mexican Chemical Society. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Su, M., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. The Journal of Organic Chemistry.
  • NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.

Sources

Application Notes and Protocols for the Sonogashira Coupling of 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Alkynyl-1H-pyrrolo[2,3-c]pyridines

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique opportunities for hydrogen bonding and modulation of physicochemical properties. The introduction of an alkynyl moiety at the C3-position via the Sonogashira coupling reaction unlocks a versatile synthetic handle for the construction of complex molecular architectures with significant biological activities, including potential kinase inhibitors and other therapeutic agents.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 3-bromo-1H-pyrrolo[2,3-c]pyridine. It moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanism, the rationale behind protocol choices, and practical guidance for troubleshooting common experimental challenges.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3][4]

The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[5]

The Palladium Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[2] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[2][5]

  • Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species, which is formed in the copper cycle. This step transfers the alkynyl group to the palladium center and regenerates the copper(I) catalyst.[2]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 3-alkynyl-1H-pyrrolo[2,3-c]pyridine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The Copper Co-Catalyst Cycle
  • Acid-Base Reaction: The base in the reaction mixture deprotonates the terminal alkyne, forming an acetylide anion.

  • Formation of Copper Acetylide: The copper(I) salt (typically CuI) reacts with the acetylide anion to form a copper(I) acetylide species. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[7]

Visualizing the Catalytic Cycles

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu Cycle) PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Deprotonation & Complexation Cu_Acetylide->PdII_Aryl To Pd Cycle Alkyne H-C≡CR Alkyne->Cu_Acetylide

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Copper-Free Sonogashira Coupling

While the copper co-catalyst generally increases the reaction rate, it can also lead to the undesirable homocoupling of the terminal alkyne, known as Glaser coupling.[7][8][9] This side reaction is particularly problematic when dealing with valuable or complex alkynes. To circumvent this issue, copper-free Sonogashira protocols have been developed.[8] In these systems, the transmetalation step is believed to occur directly between the palladium complex and the acetylide, often facilitated by the use of specific ligands and bases.[10]

Experimental Protocols

The following protocols are designed as a starting point for the Sonogashira coupling of this compound. Optimization may be required depending on the specific terminal alkyne used.

Protocol 1: Standard Palladium/Copper Co-Catalyzed Conditions

This protocol is a robust starting point for a wide range of terminal alkynes and is based on well-established conditions for the coupling of related heteroaromatic bromides.[11]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2-5 mol%) or Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Solvent: Anhydrous and degassed Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment. This is critical to prevent Glaser homocoupling.[7]

  • Add the anhydrous, degassed solvent via syringe, followed by the base (e.g., Et₃N).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyne and should be determined empirically. For aryl bromides, heating is often required.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-1H-pyrrolo[2,3-c]pyridine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when the terminal alkyne is prone to homocoupling or when copper contamination of the final product is a concern.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst: Pd(OAc)₂ (Palladium(II) acetate) (2-5 mol%) with a suitable phosphine ligand such as Triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like XPhos or SPhos.

  • Base: A stronger base such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) is often used in copper-free systems. An amine base like triethylamine can also be employed.

  • Solvent: Anhydrous and degassed DMF, THF, or 1,4-Dioxane.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-120 °C. Copper-free conditions often require higher temperatures to facilitate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Comparative Data on Sonogashira Coupling of Azaindoles

The following table summarizes various conditions reported in the literature for Sonogashira couplings on azaindole and related scaffolds, providing a valuable reference for reaction optimization.

SubstrateCatalyst (mol%)Co-catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
2-amino-3-iodopyridinePd(PPh₃)₄ (5)CuI (10)PPh₃Et₃NDMFRT70-90[12]
4-iodo-1-acetyl-7-azaindolePdCl₂(PPh₃)₂ (5)CuI (10)PPh₃Et₃NTHFRefluxup to 94[13]
2-arylamino-3-iodopyridinesFe catalyst (0.1 mmol)CuI (0.1 mmol)-KOt-BuNMP130-[14]
Aryl Bromides(NHC)-Pd (0.01)(NHC)-Cu (1)NHC---High[15]
3-bromo-1,2-dionesPd(PPh₃)₂Cl₂ (5)CuI (5)PPh₃Et₃NTHFRTLow[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst- Low reaction temperature- Inefficient base- Use a fresh batch of palladium catalyst.- Increase the reaction temperature, especially for aryl bromides.- Switch to a stronger base (e.g., Cs₂CO₃ for copper-free systems).- Consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition.[5]
Significant Homocoupling (Glaser Product) - Presence of oxygen- High catalyst loading- Ensure the reaction is set up under strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere.[7][9]- Reduce the amount of copper co-catalyst or switch to a copper-free protocol.[8]- Running the reaction under a dilute hydrogen atmosphere has been reported to reduce homocoupling.[17]
Decomposition of Starting Material - High reaction temperature- Unstable substrate or product- Lower the reaction temperature and extend the reaction time.- Ensure the N-H of the pyrrolo[2,3-c]pyridine is not interfering with the reaction. While often tolerated, protection (e.g., with a Boc or SEM group) may be necessary in some cases.
Difficulty in Product Purification - Similar polarity of product and byproducts (e.g., homocoupled alkyne)- Optimize the reaction to minimize byproduct formation.- Employ alternative purification techniques such as preparative HPLC or crystallization.

Conclusion

The Sonogashira coupling is an indispensable tool for the functionalization of the this compound scaffold. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse library of 3-alkynyl derivatives. Both traditional copper-co-catalyzed and modern copper-free protocols offer viable routes, with the choice depending on the specific alkyne substrate and the desired purity profile of the final compound. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this powerful cross-coupling reaction in the pursuit of novel chemical entities for drug discovery and development.

References

  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2018).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Jadhav, G. R., & Shinde, S. L. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434-7453. [Link]
  • Shafi, S., Rasool, S., & Kumar, H. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Hajipour, A. R., & Kooshaki, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4567-4589. [Link]
  • The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate.
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (n.d.). ResearchGate.
  • Wang, X., Song, Y., Qu, J., & Luo, Y. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 37(15), 2535–2544. [Link]
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
  • Sharma, R., & Anilkumar, G. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 276–298. [Link]
  • Sonogashira coupling. (n.d.). Golden.
  • Shroder, M. (n.d.). The Sonogashira Coupling. Academia.edu.
  • Leboho, T. C., Khanye, S. D., & Kaye, P. T. (2014). The acid-catalyzed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Tetrahedron Letters, 55(30), 4145-4148. [Link]
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). ResearchGate.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma.
  • Pung, A., Järving, I., & Lopp, M. (2009). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 50(44), 6046-6048. [Link]
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 441-460. [Link]
  • Kumar, V., Dority, J. A., Bacon, E. R., Singh, B., & Lesher, G. Y. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(24), 6995–6998. [Link]
  • C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. (2022, March 14). ResearchGate.
  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025, February 17). YouTube. [Link]
  • Ma, J. (2014, April 17). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. StuDocu. [Link]
  • Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]

Sources

Application Notes and Protocols for the Heck Reaction of 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-3 Alkenylation of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. The functionalization of the 7-azaindole core is therefore of paramount importance in drug discovery programs. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, offers a powerful and versatile method for the formation of carbon-carbon bonds.[1] Specifically, the Heck reaction of 3-bromo-1H-pyrrolo[2,3-c]pyridine allows for the introduction of a diverse range of alkenyl substituents at the C-3 position, providing access to novel chemical space and enabling the synthesis of complex molecular architectures.

This document serves as an in-depth technical guide, providing a detailed examination of the Heck reaction conditions for this compound, a robust experimental protocol, and a discussion of the underlying mechanistic principles.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds via a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Heck_Reaction_Mechanism cluster_reactants cluster_products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L₂X oxidative_addition->pd2_complex alkene_coordination Alkene Coordination -L pd2_complex->alkene_coordination alkene_complex R-Pd(II)L(alkene)X alkene_coordination->alkene_complex migratory_insertion Migratory Insertion alkene_complex->migratory_insertion alkyl_pd_intermediate Alkyl-Pd(II)LX migratory_insertion->alkyl_pd_intermediate beta_hydride_elimination β-Hydride Elimination alkyl_pd_intermediate->beta_hydride_elimination product_complex [HPd(II)L(product)X] beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination + Base product_complex->reductive_elimination product 3-alkenyl-1H-pyrrolo[2,3-c]pyridine product_complex->product Product Release reductive_elimination->pd0 base_h Base-H⁺X⁻ reductive_elimination->base_h aryl_halide This compound (R-X) aryl_halide->oxidative_addition alkene Alkene alkene->alkene_coordination

Figure 1: The Catalytic Cycle of the Heck Reaction.

The key steps of the Heck reaction are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) center, followed by insertion of the alkene into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by removing HX from the hydrido-palladium complex, allowing the catalytic cycle to continue.

Key Reaction Parameters and Optimization

The success of the Heck reaction on the this compound scaffold is highly dependent on the careful selection of several key parameters.

Catalyst System: Palladium Source and Ligands

A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being a common and effective choice.[3] The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and influencing the regioselectivity and efficiency of the reaction. For electron-rich heteroaryl bromides like this compound, bulky and electron-rich phosphine ligands are often beneficial.

Base Selection

The base plays a crucial role in the reductive elimination step, regenerating the active Pd(0) catalyst.[2] Both organic and inorganic bases can be used. Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃). The choice of base can significantly impact the reaction rate and yield.

Solvent

The solvent must be able to dissolve the reactants and catalyst and be stable at the required reaction temperature. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and 1,4-dioxane are frequently used.

Temperature

Heck reactions are typically conducted at elevated temperatures, often in the range of 80-120 °C, to facilitate the various steps of the catalytic cycle.

Summary of Heck Reaction Conditions for 3-Halo-7-Azaindole Analogs

While specific data for this compound is limited, the following table summarizes conditions reported for analogous 3-halo-7-azaindole and related N-heterocyclic systems, providing a strong starting point for optimization.

Heteroaryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-1-acetyl-7-azaindoleMethyl acrylatePd(OAc)₂ (5)-Et₃N (2)DMF110--[4]
3-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)Et₃N (1.2)Silica gel (ball-milling)-1.592[5]
4-Chloro-2-iodo-1-SEM-7-azaindolePhenylboronic acidPd₂(dba)₃ (3)-K₂CO₃ (3)1,4-Dioxane/H₂O1000.5-[6]
4-Chloro-2-iodo-1-SEM-7-azaindole(4-(hydroxymethyl)phenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O809-[6]
Amino-o-bromopyridinesAlkenyl bromidesPd₂(dba)₃ (2.5)XPhos (10)t-BuONa (3)1,4-Dioxane10012up to 88[7]

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methodologies for Heck reactions on related N-heterocyclic compounds.[4][5] Optimization may be required for specific substrates.

Experimental_Workflow start Start: Assemble Reaction reagents Add this compound, alkene, base, and solvent to flask start->reagents inert Degas and purge with inert gas reagents->inert catalyst Add Pd catalyst and ligand inert->catalyst reaction Heat to desired temperature and stir for specified time catalyst->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool, dilute with organic solvent, and wash with water and brine monitoring->workup Complete purification Dry organic layer, concentrate, and purify by column chromatography workup->purification end End: Characterize Product purification->end

Figure 2: General Experimental Workflow for the Heck Reaction.

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several cycles of vacuum and backfilling with an inert gas.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PPh₃, 4-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Considerations

  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, changing the ligand, or using a different base or solvent. The reaction temperature and time may also need to be optimized.

  • Side Reactions: The N-H proton of the pyrrole ring can potentially coordinate to the palladium catalyst, leading to side reactions or catalyst deactivation. In some cases, N-protection of the 7-azaindole may be necessary.

  • Substrate Scope: The reactivity of the alkene can influence the reaction outcome. Electron-deficient alkenes, such as acrylates, are generally more reactive in the Heck reaction.

Conclusion

The Heck reaction of this compound is a valuable transformation for the synthesis of C-3 alkenylated 7-azaindole derivatives. By carefully selecting the catalyst system, base, and solvent, and by optimizing the reaction temperature, a wide range of functionalized products can be obtained in good yields. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.

References

  • Baudoin, O. (2011). The Heck reaction. Chemical Society Reviews, 40(10), 4902-4911.
  • Barata, A., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253.
  • Bolliger, J. L., & Frech, C. M. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles.
  • Mérour, J. Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Current Organic Synthesis, 1(1), 37-54.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Nazaré, M., et al. (2004). Synthesis of Substituted 4- and 7-Azaindoles via Palladium-Catalyzed Annulation. Organic Letters, 6(24), 4483–4486.
  • Organic Chemistry Portal. Heck Reaction.
  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Schirock, A., et al. (2010). Synthesis of C3,C6-diaryl 7-azaindoles via one-pot Suzuki–Miyaura cross-coupling reaction and evaluation of their HIV-1 integrase inhibitory activity. ACS Omega, 8(8), 7526-7536.
  • Snieckus, V. (2018). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers, 5(12), 1914-1919.
  • Yu, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 786-795.
  • Zhang, H., et al. (2020). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Acta Chimica Sinica, 79(2), 176-182.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Aurigene Pharmaceutical Services. A highly effective synthesis of 2-alkynyl-7-azaindoles.
  • Wikipedia. Heck reaction.
  • Olsen, J.-C. B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5183.
  • Dodonova, J., & Tumkevicius, S. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 235-256.
  • El Kazzouli, S., et al. (2012). Heck Coupling Styrene with Aryl Halides Catalyzed by Palladium Complexes in Biphasic Media. International Journal of Organic Chemistry, 2, 256-262.
  • Werner, E. W., & Sigman, M. S. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(26), 9692–9695.
  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. Organic Letters, 3(10), 1511–1514.
  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Hull, K. L., & Sanford, M. S. (2011). Palladium-Catalyzed C–H Amination: A Comparison of Catalyst and Substrate Scope. Journal of the American Chemical Society, 133(44), 17619–17622.

Sources

Application Note: A Scalable and Robust Synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, making them crucial building blocks in the development of novel therapeutics. Among these, 3-bromo-1H-pyrrolo[2,3-c]pyridine serves as a key intermediate, enabling further functionalization at the C3 position through various cross-coupling reactions. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, with a strong emphasis on safety, process control, and reproducibility for large-scale production.

Synthetic Strategy: Rationale and Overview

The selected synthetic route involves the direct electrophilic bromination of the starting material, 1H-pyrrolo[2,3-c]pyridine (6-azaindole). The pyrrole ring of the 6-azaindole system is electron-rich and readily undergoes electrophilic substitution, predominantly at the 3-position.[1] While elemental bromine (Br₂) can be used, this protocol utilizes N-bromosuccinimide (NBS) as the brominating agent.

Causality behind Experimental Choices:

  • N-Bromosuccinimide (NBS) over Elemental Bromine (Br₂): On a large scale, elemental bromine presents significant handling and safety challenges due to its high toxicity, corrosivity, and volatility.[2][3][4][5] NBS is a crystalline solid that is easier and safer to handle, dose, and transport.[6] It generates bromine in situ at a controlled rate, which helps to mitigate the risks of runaway reactions and over-bromination.[6][7]

  • Solvent Selection (Acetonitrile): Acetonitrile is chosen for its ability to dissolve the starting material and NBS, its relatively high boiling point suitable for controlled heating, and its compatibility with the reaction conditions. It is also a common solvent in continuous flow processes, offering a pathway for further scale-up optimization.[8]

  • Temperature Control: The reaction is initiated at a low temperature to control the initial exothermic release and then gently heated to ensure the reaction proceeds to completion. This strategy is crucial for selectivity and safety on a larger scale.

Visualizing the Synthesis Workflow

The overall process, from starting material to purified product, is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Weighing of 1H-pyrrolo[2,3-c]pyridine and N-Bromosuccinimide (NBS) dissolution Dissolve 1H-pyrrolo[2,3-c]pyridine in Acetonitrile reagents->dissolution solvent Solvent Preparation (Acetonitrile) solvent->dissolution cooling Cool Reaction Mixture to 0-5 °C dissolution->cooling addition Portion-wise Addition of NBS cooling->addition warming Warm to Room Temperature and Stir addition->warming quench Quench with Aqueous Sodium Thiosulfate warming->quench extraction Extraction with Ethyl Acetate quench->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography crystallization Recrystallization (Optional) chromatography->crystallization product Final Product: This compound crystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Scale-up Protocol

This protocol is designed for a 100-gram scale synthesis of this compound.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
1H-pyrrolo[2,3-c]pyridine100 g (0.846 mol)
N-Bromosuccinimide (NBS)158 g (0.889 mol, 1.05 equiv)
Acetonitrile (MeCN)2 L
Ethyl Acetate (EtOAc)3 L
Saturated Sodium Thiosulfate1 L
Saturated Sodium Bicarbonate1 L
Brine1 L
Anhydrous Sodium SulfateAs needed
Silica Gel (230-400 mesh)~1.5 kg
5 L Jacketed Glass ReactorEquipped with overhead stirrer, thermocouple, and N₂ inlet
Rotary EvaporatorAppropriate scale
Chromatography ColumnAppropriate scale
Personal Protective EquipmentSafety glasses, lab coat, nitrile gloves

Step-by-Step Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, and a nitrogen inlet. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Dissolution of Starting Material: Charge the reactor with 1H-pyrrolo[2,3-c]pyridine (100 g, 0.846 mol) and acetonitrile (2 L). Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Addition of NBS: Once the temperature is stable, add N-bromosuccinimide (158 g, 0.889 mol) in 4-5 portions over 60-90 minutes. Monitor the internal temperature closely, ensuring it does not exceed 10 °C. The reaction is mildly exothermic.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 10-15 °C. Slowly add saturated aqueous sodium thiosulfate solution (~500 mL) to quench any unreacted bromine and NBS. Stir for 15 minutes.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Add ethyl acetate (1 L) and water (500 mL). Shake and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (1 L) and brine (1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Prepare a silica gel column using a hexane/ethyl acetate solvent system.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Expected Yield and Purity:

  • Yield: 130-150 g (78-90%)

  • Purity: >98% (by HPLC)

  • Appearance: Off-white to light yellow solid.[9]

  • Melting Point: 205-206 °C.

Reaction Mechanism

The bromination of 6-azaindole with NBS proceeds via a classical electrophilic aromatic substitution mechanism.

G 6-Azaindole Intermediate [Sigma Complex] 6-Azaindole->Intermediate Electrophilic Attack NBS N-Bromosuccinimide (NBS) NBS->Intermediate Product Intermediate->Product -H+ Succinimide Succinimide Intermediate->Succinimide

Caption: Mechanism of electrophilic bromination of 1H-pyrrolo[2,3-c]pyridine with NBS.

Safety Considerations for Scale-up

Handling bromination reactions on a large scale requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[2][10]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood or a walk-in hood to avoid inhalation of solvent vapors and any potential bromine fumes.[2][10]

  • Exothermic Reaction Control: The reaction is exothermic. Portion-wise addition of NBS at low temperatures is critical to maintain control. A jacketed reactor with a reliable cooling system is essential.

  • Quenching: Always have a quenching agent, such as sodium thiosulfate solution, readily available to neutralize any unreacted brominating agent in case of an emergency or during work-up.[2]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations. Brominated organic waste should be segregated.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient NBS or reaction time.Add a slight excess of NBS (up to 1.1 equiv) and extend the reaction time, monitoring by LC-MS.
Formation of Di-bromo ProductOver-addition of NBS or high reaction temperature.Ensure slow, portion-wise addition of NBS at low temperature. Do not exceed 1.05-1.1 equivalents of NBS.
Low Yield after Work-upProduct loss during aqueous extraction.Perform multiple extractions with ethyl acetate (3x) to ensure complete recovery of the product.
Difficulty in PurificationCo-elution of impurities.Use a shallower gradient during column chromatography and consider recrystallization as a final step.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By utilizing N-bromosuccinimide, this method offers a safer and more controlled alternative to using elemental bromine, making it suitable for kilogram-scale production. The detailed procedural steps, safety guidelines, and troubleshooting advice are intended to enable researchers and drug development professionals to confidently and efficiently produce this valuable synthetic intermediate.

References

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications.
  • 3-Bromo-7-azaindole | 74420-15-8. ChemicalBook.
  • Bromination safety. YouTube.
  • Bromination of Pyrrole and Pyridine #bromination. YouTube.
  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C.
  • Handling liquid bromine and preparing bromine water | Demonstration. RSC Education.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development - ACS Publications.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub.
  • Synthesis of Azaindoles.
  • Safety Data Sheet: Bromine. Carl ROTH.
  • Bromine handling and safety. Slideshare.
  • BROMINE BROMINE - Safety Handbook. icl-group-sustainability.com.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • US3314762A - Bromine purification process. Google Patents.
  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate.
  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate.
  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. TU Graz Repository.
  • Sustainable bromination of organic compounds: A critical review. ResearchGate.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. PMC - NIH.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. ResearchGate.

Sources

Application Notes & Protocols: Leveraging 3-bromo-1H-pyrrolo[2,3-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and structural biologists on the strategic use of the heterocyclic fragment, 3-bromo-1H-pyrrolo[2,3-c]pyridine , in fragment-based drug discovery (FBDD) campaigns. This document outlines the fragment's core advantages, provides detailed protocols for screening and hit validation, and describes rational strategies for elaborating this privileged scaffold into potent lead compounds.

Introduction: The Strategic Value of this compound in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (fragments) that, despite binding with low affinity, do so with high ligand efficiency.[3][4] The this compound scaffold (also known as 3-bromo-7-azaindole) is an exemplary fragment that offers a unique combination of features making it a highly valuable starting point for FBDD campaigns.

The pyrrolo[2,3-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, present in numerous biologically active molecules.[5][6] Its defining feature for FBDD is the strategic placement of a bromine atom. This halogen serves two primary purposes:

  • A Vector for Growth and Elaboration: The bromine atom provides a versatile synthetic handle, enabling medicinal chemists to employ a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to systematically explore chemical space and grow the fragment into a more potent lead compound.[7][8]

  • A Halogen Bond Donor: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid.[9][10] This directional interaction with Lewis bases in a protein's active site, such as backbone carbonyl oxygens, can significantly contribute to binding affinity and specificity.[11][12][13]

This guide will delve into the practical applications of this fragment, from initial screening to lead optimization.

Physicochemical Properties and "Rule of Three" Compliance

For a fragment to be effective in FBDD, it should adhere to the "Rule of Three," which provides guidelines for its physicochemical properties. This compound aligns well with these principles.

PropertyGuideline ("Rule of Three")This compound ValueCompliance
Molecular Weight≤ 300 Da197.03 g/mol [14]Yes
cLogP≤ 3~1.5-2.0 (estimated)Yes
Hydrogen Bond Donors≤ 31 (pyrrole N-H)Yes
Hydrogen Bond Acceptors≤ 32 (pyridine N, pyrrole N)Yes
Rotatable Bonds≤ 30Yes

Data sourced from PubChem and other chemical suppliers.[14][15]

The fragment's adherence to these guidelines ensures it has favorable properties for binding and subsequent optimization, such as adequate solubility and a lower likelihood of non-specific binding.

FBDD Workflow Using this compound

The following diagram illustrates a typical FBDD workflow starting with a brominated fragment library that includes this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Elaboration frag_lib Brominated Fragment Library screening Primary Screening (NMR, SPR, TSA) frag_lib->screening High Concentrations (100 µM - 1 mM) hit_val Hit Validation (Orthogonal Assays) screening->hit_val Initial Hits xray X-ray Crystallography hit_val->xray Validated Hits binding_mode Binding Mode Analysis xray->binding_mode Structure Determination synthesis Structure-Guided Synthesis binding_mode->synthesis Growth Vectors sar SAR by Catalog & Parallel Synthesis synthesis->sar Analogs lead_opt Lead Optimization sar->lead_opt Potent Binders

Caption: FBDD workflow for this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for key stages of an FBDD campaign using this compound.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragment binding.[16][17]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • Biacore™ system (or equivalent SPR instrument)[18]

  • Sensor Chip CM5 (or other suitable chip)[18]

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • DMSO for buffer matching

Protocol:

  • Target Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) until the desired immobilization level is reached (typically 8,000-12,000 RU for fragment screening).[19]

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.[19]

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer. A typical concentration range for primary screening is 100 µM to 1 mM.

    • Ensure the DMSO concentration is precisely matched between the running buffer and the fragment solutions to minimize solvent artifacts.[17]

    • Inject the fragment solutions over the target and reference flow cells. A typical injection time is 30-60 seconds, followed by a 60-120 second dissociation phase.

    • Include buffer-only injections (blanks) periodically for double referencing.

  • Data Analysis:

    • Process the raw sensorgrams by subtracting the reference channel data and then the blank injection data.

    • A positive "hit" is identified by a concentration-dependent binding response that is significantly above the noise level.

    • For initial screening, hits can be ranked based on their response at a single high concentration or by an estimated KD from steady-state affinity analysis.[20]

ParameterTypical Value/RangeRationale
Target Immobilization Level8,000 - 12,000 RUMaximizes signal for low MW fragments.[19]
Fragment Concentration100 µM - 1 mMNecessary to detect weak (µM to mM) affinities.[21]
DMSO Matching< 0.1% mismatchCritical to avoid false positives due to refractive index differences.[17]
Flow Rate30 - 50 µL/minBalances mass transport effects and sample consumption.
Contact Time30 - 60 sSufficient to approach steady-state for fast on/off fragments.
Hit Validation and Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming fragment binding and providing structural information. Ligand-observed NMR experiments are particularly well-suited for FBDD.[3][22]

Objective: To confirm the binding of this compound and assess its binding mode.

Protocol: 1H Ligand-Observed NMR (Saturation Transfer Difference - STD)

  • Sample Preparation:

    • Prepare two NMR samples in a suitable deuterated buffer (e.g., phosphate buffer in D2O).

    • Sample A (Reference): 500 µM this compound.

    • Sample B (Protein): 500 µM this compound and 10-20 µM target protein.

  • NMR Data Acquisition:

    • Acquire a standard 1D 1H spectrum for both samples to ensure fragment integrity and solubility.

    • Acquire STD NMR spectra for Sample B. This involves two experiments:

      • An "on-resonance" experiment where the protein is selectively saturated with a train of soft pulses at a frequency where only protein resonances appear (e.g., 0 ppm).

      • An "off-resonance" experiment where the saturation is applied at a frequency far from any protein or ligand signals (e.g., -30 ppm).

    • The STD spectrum is the difference between the on-resonance and off-resonance spectra.

  • Data Analysis:

    • Signals that appear in the STD spectrum belong to the fragment that is in close contact with the protein.

    • The intensity of the STD signals is proportional to the proximity of the fragment's protons to the protein surface. This can provide initial insights into the binding epitope of the fragment.

    • A clear STD signal confirms the binding interaction observed in the primary screen.

Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how the fragment binds to the target, which is crucial for structure-guided drug design.[23][24] The bromine atom in this compound is particularly advantageous for this technique.

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Special Advantage of Bromine: The bromine atom is an anomalous scatterer of X-rays. This property allows for the collection of anomalous diffraction data, which can be used to unambiguously locate the position of the bromine atom (and thus the fragment) in the electron density map, even in cases of weak binding or low occupancy.[25][26]

Protocol:

  • Crystal Preparation:

    • Generate high-quality crystals of the target protein.

    • Soak the protein crystals in a cryo-protectant solution containing a high concentration of this compound (e.g., 1-10 mM, limited by solubility).

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. It is beneficial to collect data at a wavelength that maximizes the anomalous signal from bromine (around 0.92 Å).[26]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure.

    • Calculate an anomalous difference Fourier map. Strong peaks in this map will correspond to the positions of the bromine atoms.

    • Use the anomalous map to confidently place the this compound fragment into the electron density.

    • Refine the protein-fragment complex structure.

    • Analyze the binding pocket, identifying key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) and potential vectors for fragment elaboration.[27][28]

Fragment Elaboration Strategies

Once the binding mode of this compound is confirmed, the next step is to grow the fragment into a more potent, lead-like molecule.[2] The bromine atom is the key enabler for this process.

Elaboration_Strategy cluster_reactions Cross-Coupling Reactions cluster_outcomes Elaborated Leads start This compound (Fragment Hit) suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst lead1 Increased Potency (Filling Pockets) suzuki->lead1 lead2 Improved Selectivity (Target-Specific Interactions) sonogashira->lead2 lead3 Enhanced PK Properties (Modulating Solubility) buchwald->lead3

Caption: Elaboration of the this compound fragment.

Protocol: Suzuki Cross-Coupling for Fragment Growth

This protocol outlines a general procedure for elaborating the fragment by introducing aryl or heteroaryl groups at the 3-position.

  • Reaction Setup:

    • To a microwave vial, add this compound (1 equivalent).

    • Add the desired aryl or heteroaryl boronic acid or pinacol ester (1.2 equivalents).

    • Add a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf)·CH2Cl2 (0.05-0.1 equivalents).[7]

    • Add a base, typically an aqueous solution of K2CO3 or Cs2CO3 (2-3 equivalents).

    • Add a solvent system, such as a 3:1 mixture of dioxane and water.[7]

  • Reaction Execution:

    • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

    • Seal the vial and heat in a microwave reactor to 100-120 °C for 20-40 minutes.

    • Monitor the reaction by LC-MS or TLC.

  • Workup and Purification:

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the elaborated compound.

This modular approach allows for the rapid synthesis of a library of analogs to build a structure-activity relationship (SAR) and optimize the initial fragment hit into a potent lead compound.[29][30]

Conclusion

This compound is a superior fragment for FBDD campaigns due to its privileged core structure, ideal physicochemical properties, and, most importantly, the dual functionality of its bromine atom. It acts as a potent halogen bond donor to anchor the fragment in the binding site and as a versatile synthetic handle for rapid and structure-guided elaboration. The protocols and strategies outlined in these application notes provide a robust framework for leveraging this powerful fragment to accelerate the discovery of novel therapeutics.

References

  • Schiebel, J., et al. (2016). Halogen Bonding in Drug Discovery: A Perspective. Journal of Medicinal Chemistry, 59(15), 7049-7067.
  • Sirimulla, S., et al. (2013). Halogen Bonding in Drug Discovery: A Perspective. Expert Opinion on Drug Discovery, 8(11), 1391-1404.
  • Zhu, W., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 393-404.
  • Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794.
  • Cavallo, G., et al. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: A World of Opportunities. Chemical Reviews, 116(4), 2478-2601.
  • Pellecchia, M., et al. (2008). NMR screening in fragment-based drug design: a practical guide. Nature Reviews Drug Discovery, 7(8), 662-672.
  • Lepre, C. A., et al. (2004). NMR-based screening and lead discovery. Drug Discovery Today, 9(16), 726-733.
  • Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery. Practical Medicinal Chemistry.
  • Smith, R. S., et al. (2019). Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. ChemRxiv.
  • Blundell, T. L., et al. (2002). Structure-based drug design. Nature Reviews Drug Discovery, 1(1), 45-54.
  • Dalvit, C., et al. (2003). Fluorine-NMR for fragment-based screening: a new approach for the identification of weakly binding ligands. Journal of the American Chemical Society, 125(25), 7696-7703.
  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496.
  • Mestrelab Research. (2023). Optimizing Fragment-Based Drug Discovery by NMR.
  • Schiebel, J., et al. (2015). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 2), 264-274.
  • Erlanson, D. A. (2016). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 11(10), 921-923.
  • Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition, 24(6), 892-901.
  • Cytiva. (2020). Screening and analysis of fragments using Biacore systems.
  • de Souza, N. B., et al. (2020). Fragment Hits: What do They Look Like and How do They Bind? Journal of Medicinal Chemistry, 63(13), 6646-6657.
  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity.
  • Kirsch, P., et al. (2019). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 286(22), 4436-4449.
  • Nienaber, V. L., et al. (2000). Discovering novel ligands for macromolecules using X-ray crystallographic screening. Nature Biotechnology, 18(10), 1105-1108.
  • Tiefenbrunn, T., et al. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical Biology & Drug Design, 82(5), 527-534.
  • Schorlemmer, A., et al. (2021). Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided template docking. Acta Crystallographica Section D: Structural Biology, 77(Pt 9), 1137-1149.
  • Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(7), 336-340.
  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis.
  • Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Jaleel, M., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(21), 9645-9658.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116087.
  • Organic Chemistry Portal. Synthesis of azaindoles.
  • El-Gokha, A. A., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2465.
  • Patsnap. (2015). Synthetic process of 5-bromo-7-azaindole.
  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 13(5), 621-635.
  • Poole, D. L., et al. (2022). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society, 144(31), 14108-14120.
  • Giddens, A. C., et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 830-835.
  • Jahnke, W., & Erlanson, D. A. (Eds.). (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(13), 8783-8800.
  • Scott, J. S., et al. (2017). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 8(3), 321-325.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis for the Rapid Functionalization of 3-Bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The 1H-pyrrolo[2,3-c]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this nucleus, particularly at the C3-position, is a critical step in the development of novel drug candidates. This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a transformative technology for accelerating the synthesis of 3-substituted 7-azaindole derivatives starting from 3-bromo-1H-pyrrolo[2,3-c]pyridine. We will detail optimized protocols for key palladium-catalyzed cross-coupling reactions, explain the scientific rationale behind procedural choices, and present data to guide researchers in leveraging this powerful technique to streamline discovery timelines.

The Strategic Advantage of Microwave-Assisted Synthesis

Conventional synthetic methods often rely on slow conductive or convective heating, where the reaction vessel is heated externally.[3] This process can be time-consuming (hours to days) and can lead to the formation of byproducts due to prolonged exposure to high temperatures. Microwave-assisted synthesis represents a paradigm shift, utilizing dielectric heating to rapidly and uniformly energize the molecules within the reaction mixture directly.[4][5]

The core mechanism involves the interaction of the microwave's oscillating electromagnetic field with polar molecules (dipolar polarization) and ionic species (ionic conduction) in the reaction medium.[4][6][7] This direct energy transfer is incredibly efficient, leading to:

  • Dramatic Reduction in Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[8][9][10]

  • Increased Product Yields: Rapid heating can minimize the decomposition of reactants and products, often leading to cleaner reaction profiles and higher yields.[11][12]

  • Enhanced Reaction Selectivity: The precise temperature control and rapid heating can favor desired kinetic products over thermodynamic ones, reducing byproduct formation.[8]

  • Improved Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility.[8]

These advantages make MAOS an indispensable tool in modern drug discovery, where speed and efficiency are paramount.[13][14]

cluster_0 Conventional Heating cluster_1 Microwave Heating HeatSource External Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction Solvent Solvent Bulk VesselWall->Solvent Convection Reactants Reactants Solvent->Reactants Slow Transfer MW_Source Microwave Source (Magnetron) MW_Reactants Polar Reactants & Solvent Molecules MW_Source->MW_Reactants Direct Energy Transfer MW_Heat Rapid, Uniform Heat MW_Reactants->MW_Heat Dielectric Heating

Figure 1: Comparison of conventional vs. microwave heating mechanisms.

Core Applications: Palladium-Catalyzed Cross-Coupling of this compound

The bromine atom at the C3-position of the 7-azaindole scaffold is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. Microwave irradiation dramatically accelerates these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl and heteroaryl-aryl structures. For 3-bromo-7-azaindole, this reaction allows for the direct installation of a wide array of aryl and heteroaryl moieties, which are critical for modulating pharmacological activity.

Causality Behind the Protocol:

  • Catalyst: Second-generation palladium precatalysts like XPhosPdG2 are often preferred.[15][16] These catalysts are air- and moisture-stable, and they readily form the active Pd(0) species in solution, ensuring reliable reaction initiation.

  • Ligand: Buchwald-type biaryl phosphine ligands (e.g., XPhos) are crucial. Their steric bulk and electron-donating properties promote the challenging reductive elimination step, which forms the desired C-C bond, while preventing common side reactions like debromination.[15][16]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.

  • Solvent: A polar, high-boiling solvent mixture like dioxane/water or EtOH/water is ideal as it effectively absorbs microwave energy and helps solubilize both the organic and inorganic reagents.[17]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add:

    • This compound (1.0 mmol, 197 mg).

    • Arylboronic acid (1.2 mmol).

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

    • XPhos Pd G2 catalyst (0.025 mmol, 20 mg).

    • XPhos ligand (0.05 mmol, 24 mg).

  • Solvent Addition: Add a 4:1 mixture of ethanol and water (5 mL).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 135 °C for 40 minutes. Monitor pressure to ensure it remains within the vessel's limits.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Coupling Partner (Arylboronic Acid)Catalyst SystemConditionsYieldReference
p-Methoxyphenylboronic acidXPhosPdG2/XPhosEtOH/H₂O (4:1), K₂CO₃, 135°C, 40 min86%[16]
Phenylboronic acidPd(dppf)Cl₂ / KOAcDioxane, 120°C, 1 hr (borylation step)N/A[18]
Various Aryl/Heteroaryl Boronic AcidsXPhosPdG2/XPhosEtOH/H₂O (4:1), K₂CO₃, 135°C, 40 minGood to Excellent[15]

Table 1: Representative conditions for microwave-assisted Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful method for installing alkynyl groups, which can serve as versatile handles for further chemistry (e.g., click chemistry) or as key pharmacophoric elements themselves.[19]

Causality Behind the Protocol:

  • Catalyst System: The classic system uses a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[20] The palladium catalyst facilitates the main cross-coupling cycle, while copper(I) activates the alkyne.

  • Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is essential. It serves both to neutralize the H-X byproduct and to act as the solvent.

  • Solvent: The amine base often serves as the solvent. In other cases, a polar aprotic solvent like DMF can be used.

  • Microwave Advantage: Microwave heating significantly accelerates the reaction, allowing for the use of less reactive aryl bromides and reducing reaction times from many hours to just minutes.[21][22][23]

Protocol 2: Microwave-Assisted Sonogashira Coupling

  • Reagent Preparation: In a 10 mL microwave vial with a stir bar, combine:

    • This compound (1.0 mmol, 197 mg).

    • Terminal alkyne (1.5 mmol).

    • Pd(PPh₃)₄ (0.05 mmol, 58 mg).

    • Copper(I) iodide (CuI) (0.1 mmol, 19 mg).

  • Solvent Addition: Add triethylamine (5 mL).

  • Degassing: Sparge the mixture with argon for 5 minutes to remove oxygen, which can deactivate the catalyst.

  • Vial Sealing & Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 120 °C for 15-25 minutes.

  • Work-up: After cooling, dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove the copper catalyst. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the residue via silica gel chromatography.

Coupling Partner (Aryl Halide)AlkyneConditionsTimeYieldReference
Various Aryl Iodides/BromidesTrimethylsilylacetylenePd(PPh₃)₄/CuI, DIPA, 120°C5-25 min80-95%[22][23]
Aryl IodidesVarious Terminal AlkynesPdCl₂(PPh₃)₂/CuI, TEA/DMF15-25 minExcellent[21]

Table 2: General conditions for microwave-assisted Sonogashira coupling.

Buchwald-Hartwig Amination: Direct C–N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast range of amines.[24] This is critical for introducing functionalities that can form key hydrogen bonds with biological targets or improve the physicochemical properties of a drug candidate.

Causality Behind the Protocol:

  • Catalyst/Ligand: A robust palladium source (e.g., Pd₂(dba)₃) paired with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, BINAP) is required.[9][25] The ligand is critical for facilitating the final reductive elimination step to form the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[1][9]

  • Solvent: Anhydrous, apolar, high-boiling solvents like toluene or dioxane are typically used. Solvents with better microwave absorbance, such as benzotrifluoride (BTF), can also be highly effective.[26]

  • Microwave Advantage: Microwave heating drastically shortens reaction times from 24 hours to as little as 10-30 minutes, while often improving yields compared to conventional methods.[9][10][27]

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the following to a microwave vial:

    • This compound (1.0 mmol, 197 mg).

    • Amine (1.2 mmol).

    • Pd₂(dba)₃ (0.05 mmol, 46 mg).

    • XPhos (0.1 mmol, 48 mg).

    • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg).

  • Solvent Addition: Add anhydrous toluene (4 mL).

  • Vial Sealing & Irradiation: Seal the vial, remove from the glovebox, and place in the microwave reactor. Irradiate at 150 °C for 30 minutes.

  • Work-up: Cool the reaction to room temperature. Dilute with chloroform (CHCl₃) and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify by silica gel chromatography.

SubstrateAmineCatalyst SystemBaseConditionsTimeYieldReference
Aryl BromideSecondary AminePd₂(dba)₃ / XPhosNaOt-BuToluene, 150°C30 minModerate to Excellent[9][10]
6-bromo-2-chloroquinolineCyclic AminePd(OAc)₂ / LigandK₃PO₄BTF, 150°CN/AHigh[26]
Halo-7-azaindolesPrimary/Secondary AminesPd Precatalyst / RuPhosN/AMildN/AHigh[24]

Table 3: Representative conditions for microwave-assisted Buchwald-Hartwig amination.

General Experimental Workflow

A systematic approach is key to successful microwave synthesis. The workflow below outlines the critical stages from reaction setup to final analysis.

G A 1. Reagent Preparation (Substrate, Reagents, Catalyst, Solvent) B 2. Vial Sealing (Crimp Cap) A->B C 3. Microwave Irradiation (Set Temp, Time, Power) B->C D 4. Reaction Monitoring (Temp & Pressure) C->D Real-time E 5. Cooling (Compressed Air/Fan) C->E F 6. Work-up (Extraction, Filtration) E->F G 7. Purification (Chromatography) F->G H 8. Analysis (NMR, LC-MS) G->H

Figure 2: Standard workflow for a microwave-assisted synthesis experiment.

Conclusion

Microwave-assisted synthesis provides a robust, rapid, and efficient platform for the functionalization of this compound. By significantly accelerating key cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, this technology empowers medicinal chemists to quickly generate diverse libraries of novel 7-azaindole derivatives. The protocols and insights provided herein serve as a validated starting point for researchers aiming to harness the power of microwave synthesis to accelerate their drug discovery and development programs.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Preprint.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
  • Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Eduzone: International Peer Reviewed/Refereed Multidisciplinary Journal.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Semantic Scholar.
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research.
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Theory of Microwave Heating for Organic Synthesis.
  • A brief review: Microwave assisted organic reaction. Scholars Research Library.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
  • Rapid microwave promoted Sonogashira coupling reactions on solid phase. Journal of Organic Chemistry.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave He
  • Microwave enhanced Sonogashira coupling.
  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed.
  • ChemInform Abstract: Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.

Sources

Navigating the Synthesis: Protecting Group Strategies for 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-bromo-1H-pyrrolo[2,3-c]pyridine in Modern Chemistry

This compound, also known as 3-bromo-7-azaindole, is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique structure, featuring both a pyridine and a pyrrole ring, imparts a distinct electronic and steric profile, making it a valuable building block for a diverse array of biologically active compounds and functional materials.[1][2] The bromine atom at the 3-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, while the pyrrole nitrogen's reactivity necessitates careful consideration of protecting group strategies to achieve desired synthetic outcomes. This guide provides an in-depth exploration of protecting group strategies for this compound, offering detailed protocols and the underlying chemical rationale to empower researchers in their synthetic endeavors.

The "Why": Rationale for Protecting the Pyrrole Nitrogen

The pyrrole NH in this compound is acidic and nucleophilic, rendering it susceptible to a variety of reactions that can interfere with desired transformations at other positions of the molecule. Unprotected 7-azaindoles can undergo N-alkylation, N-acylation, or act as ligands for metal catalysts, leading to undesired side products and reduced yields in subsequent steps. Therefore, the judicious selection and application of a protecting group for the pyrrole nitrogen is paramount for successful and efficient synthesis.

Selecting the Optimal Guardian: Key Considerations for Protecting Groups

The ideal protecting group for this compound should exhibit the following characteristics:

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields under mild conditions that do not compromise the integrity of the rest of the molecule.

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps, such as cross-coupling reactions, lithiation, or oxidation.

  • Orthogonality: The protecting group should be removable under conditions that do not affect other protecting groups or sensitive functional groups present in the molecule.

  • Influence on Reactivity: The protecting group can influence the electronic properties of the pyrrolo[2,3-c]pyridine ring system, which can be strategically exploited to direct reactivity in subsequent transformations.

A Survey of Guardians: Common Protecting Groups for this compound

Several classes of protecting groups have been successfully employed for the N-protection of this compound and related 7-azaindole scaffolds. The most prevalent are sulfonyl, acyl, and silyl-based groups.

Sulfonyl Protecting Groups: The Robust Sentinels

Sulfonyl groups, particularly tosyl (Ts) and benzenesulfonyl (Bs), are widely used due to their high stability towards a broad range of reaction conditions, including strongly acidic and basic media, as well as many organometallic reagents.[3][4]

Protection Protocol: Tosylation of this compound

This protocol describes a common method for the N-tosylation of this compound.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tosyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-tosyl-3-bromo-1H-pyrrolo[2,3-c]pyridine.

Deprotection Protocol: Removal of the Tosyl Group

The removal of the tosyl group is typically achieved under basic conditions.

Materials:

  • N-tosyl-3-bromo-1H-pyrrolo[2,3-c]pyridine

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-tosyl-3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (3.0-5.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the deprotected this compound.

A milder deprotection method using cesium carbonate in a mixture of THF and methanol has also been reported to be effective, particularly for substrates sensitive to harsh basic conditions.[5][6]

Visualization of Protection/Deprotection Workflow

Protection_Deprotection A This compound B N-Tosyl-3-bromo-1H-pyrrolo[2,3-c]pyridine A->B  TsCl, NaH, DMF   B->A  NaOH, MeOH/H₂O, Reflux    or Cs₂CO₃, THF/MeOH  

Caption: General workflow for tosyl protection and deprotection.

Silyl Protecting Groups: The Labile Guardians

Silyl protecting groups, such as triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBS), offer the advantage of being readily introduced and removed under mild conditions. They are particularly useful when subsequent reactions are sensitive to the more forcing conditions required for the removal of sulfonyl groups.

Protection Protocol: Silylation of this compound

Materials:

  • This compound

  • Triisopropylsilyl chloride (TIPSCl) or tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) and imidazole (1.5-2.0 equivalents) in anhydrous DCM at 0 °C, add the silyl chloride (1.1-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-silylated product.

Deprotection Protocol: Removal of the Silyl Group

Silyl groups are typically cleaved using a fluoride source.

Materials:

  • N-silyl-3-bromo-1H-pyrrolo[2,3-c]pyridine

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-silylated this compound (1.0 equivalent) in THF at 0 °C, add TBAF solution (1.1-1.2 equivalents) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the deprotected this compound.

Visualization of Silyl Protection/Deprotection

Silyl_Protection_Deprotection A This compound B N-Silyl-3-bromo-1H-pyrrolo[2,3-c]pyridine A->B  Silyl Chloride, Imidazole, DCM   B->A  TBAF, THF  

Caption: General workflow for silyl protection and deprotection.

Comparative Summary of Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Tosyl (Ts) TsCl, NaH, DMFNaOH or KOH, alcohol/water, reflux; Cs₂CO₃, THF/MeOHHighly stable to a wide range of reagents and conditions.Requires harsh basic conditions for removal, which may not be compatible with sensitive functional groups.
Benzenesulfonyl (Bs) BsCl, NaH, DMFSimilar to TosylSimilar to Tosyl, can sometimes offer different solubility properties.Similar to Tosyl.
Triisopropylsilyl (TIPS) TIPSCl, Imidazole, DCMTBAF, THFMild introduction and removal conditions.Less stable to acidic conditions and some nucleophiles compared to sulfonyl groups.
tert-Butyldimethylsilyl (TBS) TBSCl, Imidazole, DCMTBAF, THFMild introduction and removal conditions.Generally less stable than TIPS.

Conclusion and Future Perspectives

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules derived from this compound. Sulfonyl protecting groups offer robustness for multi-step syntheses involving harsh reaction conditions, while silyl protecting groups provide a milder alternative for more sensitive substrates. The choice of protecting group should be carefully considered based on the overall synthetic plan, taking into account the stability requirements and the conditions for subsequent transformations. As the field of organic synthesis continues to evolve, the development of new, more versatile, and orthogonal protecting groups will undoubtedly further expand the synthetic utility of the valuable this compound scaffold, enabling the creation of novel therapeutics and advanced materials.

References

  • Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. [Link]
  • Rani, P., et al. (n.d.). Biological activity and material applications of 7-azaindole derivatives.
  • Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. [Link]
  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
  • Guillou, S., et al. (2006). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Désaubry, L., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
  • Jonté, N., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • Eidam, O., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
  • Periasamy, M., et al. (2007). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
  • PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
  • Bajwa, J. S. (2003). Deprotection of N-tosylated indoles and related structures using cesium carbonate.
  • ResearchGate. (n.d.).
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

Sources

Catalytic Systems for C-N Bond Formation with 3-bromo-1H-pyrrolo[2,3-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C-N Bond Formation and the 7-Azaindole Scaffold

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl amines are prevalent structural motifs in a vast array of biologically active molecules.[1] The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold. Its isosteric relationship with indole, combined with an additional hydrogen bond acceptor in the pyridine ring, allows for modulation of physicochemical and biological properties.[2][3] Consequently, amino-substituted 7-azaindoles are key components in numerous pharmacologically active compounds, including kinase inhibitors and other therapeutic agents.[4][5][6]

Traditionally, the synthesis of these vital compounds via classical methods like nucleophilic aromatic substitution (SNAr) often requires harsh reaction conditions, such as high temperatures and long reaction times, and may suffer from limited substrate scope.[3][7] Modern transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), have emerged as powerful and versatile alternatives, offering milder conditions and broader functional group tolerance.[1][7][8]

This guide provides a detailed overview of catalytic systems for the C-N bond formation with 3-bromo-1H-pyrrolo[2,3-c]pyridine, a key building block for the synthesis of novel compounds. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a comprehensive, step-by-step protocol for a typical cross-coupling reaction.

Catalytic Systems: A Comparative Overview

The successful C-N cross-coupling with this compound hinges on the judicious selection of the catalytic system. Both palladium and copper-based systems have proven effective, with the choice often depending on the specific amine coupling partner and desired reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a widely adopted method for the formation of C-N bonds.[7] The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product and regenerate the active catalyst.[9][10] The choice of ligand is critical to the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.[11]

Table 1: Comparison of Palladium-Based Catalytic Systems for C-N Coupling with Halo-7-Azaindoles

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Key Features & Rationale
Pd(OAc)₂ / Pd₂(dba)₃XantphosCs₂CO₃Dioxane100Xantphos is a bulky, electron-rich ligand that promotes reductive elimination. Cs₂CO₃ is a mild base suitable for a range of functional groups.[12]
RuPhos Pd G2/G3RuPhosLiHMDSTHF/TolueneRT - 65RuPhos is a biarylphosphine ligand effective for coupling primary and secondary amines. LiHMDS is a strong, non-nucleophilic base.[2][13]
BrettPhos Pd G3BrettPhosLiHMDS / NaOtBuTHF/TolueneRT - 80BrettPhos is particularly effective for the coupling of primary amines and amides.[9][11]
XPhos Pd G2/G3XPhosK₃PO₄ / K₂CO₃Dioxane/t-BuOH80 - 110XPhos is a versatile ligand for a broad range of amines and aryl halides.[14]

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the process, the following diagrams illustrate the generalized catalytic cycle for a Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants Pd(0)L Pd(0)L ArPd(II)(Br)L ArPd(II)(Br)L Pd(0)L->ArPd(II)(Br)L Oxidative Addition (Ar-Br) ArPd(II)(NHR'R'')L ArPd(II)(NHR'R'')L ArPd(II)(Br)L->ArPd(II)(NHR'R'')L + R'R''NH - HBr ArPd(II)(NHR'R'')L->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' ArPd(II)(NHR'R'')L->Ar-NR'R'' Ar-Br Ar-Br R'R''NH R'R''NH

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Experimental Workflow A Reagent Preparation & Inerting B Reaction Setup A->B Add reagents to flask C Reaction Monitoring B->C Heating & Stirring D Workup & Extraction C->D Reaction Completion E Purification D->E Crude Product F Characterization E->F Purified Product

Caption: A Typical Experimental Workflow for C-N Cross-Coupling.

Detailed Experimental Protocol: Palladium-Catalyzed Amination of this compound

This protocol is a representative example and may require optimization for different amine substrates.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen) supply

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).

    • Evacuate and backfill the Schlenk tube with inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Add the amine (1.2 mmol) to the Schlenk tube via syringe.

    • Add anhydrous 1,4-dioxane (2 mL) to the reaction mixture.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filter cake with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for C-N bond formation, typically employing copper catalysts.[8][15] While often requiring higher temperatures than palladium-catalyzed reactions, recent developments have led to milder and more efficient protocols.[8] This method can be a valuable alternative, especially for certain substrates or when palladium is not desired.

A typical Ullmann-type coupling of this compound might involve a copper(I) source like CuI, a ligand such as a 1,2-diamine derivative, and a base like K₂CO₃ or K₃PO₄ in a polar aprotic solvent like DMF or DMSO at elevated temperatures.[16][17]

Troubleshooting and Key Considerations

  • N-H Reactivity: The N-H of the pyrrole ring in 7-azaindole can sometimes compete in the coupling reaction. While many modern catalytic systems show high selectivity for the C-Br bond, N-protection might be necessary in some cases.[12] However, protocols for unprotected halo-7-azaindoles have been successfully developed.[2][3]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often used with bulky phosphine ligands, while milder inorganic bases like Cs₂CO₃ or K₃PO₄ are also effective and can be more compatible with sensitive functional groups.[10][18]

  • Inert Atmosphere: Strict exclusion of oxygen is critical for the stability and activity of the palladium(0) catalyst.[19]

  • Solvent Purity: Anhydrous solvents are essential to prevent catalyst deactivation and unwanted side reactions.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful and versatile methods for the synthesis of N-substituted 3-amino-1H-pyrrolo[2,3-c]pyridines. By carefully selecting the appropriate catalytic system, researchers can efficiently construct these valuable compounds, which are key intermediates in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting area of chemical synthesis.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
  • Kinzel, T. (2011). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Massachusetts Institute of Technology. [Link]
  • Reddy, C. V., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 1397–1407. [Link]
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • LibreTexts. (2023).
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(49). [Link]
  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343-19363. [Link]
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic letters, 12(20), 4438–4441. [Link]
  • Viciu, M. S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • S-tech. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. Massachusetts Institute of Technology. [Link]
  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • Reddy, C. V., et al. (2014). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Synfacts, 10(08), 0834. [Link]
  • da Silva, A. F. F., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]
  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300508. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300508. [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Reddy, C. V., et al. (2014). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole....
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20970. [Link]
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 20958-20970. [Link]
  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266–12284. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4402–4405. [Link]
  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
  • Hartwig, J. F. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 110(3), 1596–1625. [Link]
  • Li, X., et al. (2015). Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines.
  • Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. European journal of organic chemistry, 2013(1), 10–28. [Link]
  • Kumar, S., et al. (2011). A General Copper Powder-Catalyzed Ullmann-Type Reaction of 3-Halo-4(1H)-quinolones With Various Nitrogen-Containing Nucleophiles. The Journal of Organic Chemistry, 76(17), 7149–7155. [Link]
  • Chen, Y.-H., et al. (2011). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Synlett, 2011(03), 369-372. [Link]
  • Reddy, C. V., et al. (2017). Copper‐catalyzed oxidative cross‐coupling reactions of 7‐azaindole. ChemistrySelect, 2(25), 7551-7555. [Link]
  • Ullah, F., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Shibasaki, M., & Kumagai, N. (2017). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Israel Journal of Chemistry, 57(3-4), 264-273. [Link]
  • Scholz, M., & Hey-Hawkins, E. (2016). B-N, B-O and B-CN Bond Formation via Palladium Catalyzed Cross-Coupling of B-Bromo-Carboranes. Inorganics, 4(4), 30. [Link]
  • Reddy, C. V., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 1397–1407. [Link]
  • Zard, S. Z., et al. (2014). Copper-Catalyzed Diamination of Alkenes using o -Benzoylhydroxylamines to Access the Four Azaindoline Families. Organic Letters, 16(8), 2256–2259. [Link]

Sources

Introduction: The Versatility of a Halogenated Aza-indole Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 3-bromo-1H-pyrrolo[2,3-c]pyridine in Materials Science

This compound, an isomer of 7-azaindole, is a heterocyclic compound featuring a pyrrole ring fused to a pyridine ring. The strategic placement of a bromine atom on the pyrrole ring transforms this molecule into a highly versatile and valuable building block for the synthesis of advanced functional materials. Its significance in materials science stems from two key features: the inherent electronic properties of the electron-rich pyrrolopyridine core and the reactivity of the carbon-bromine bond. This C-Br bond serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, enabling the precise installation of various aromatic and heteroaromatic substituents.[1][2] This modular approach allows for the systematic tuning of the electronic and photophysical properties of the resulting materials, making them suitable for a range of applications in organic electronics and sensor technology.

Core Application I: Synthesis of Organic Semiconductors for Electronic Devices

The development of novel organic semiconductors is crucial for advancing technologies like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[3][4] Derivatives of this compound are promising candidates for creating bespoke semiconducting materials with tailored properties.[1] The pyrrolopyridine scaffold can function as an electron-donating unit in donor-acceptor (D-A) type architectures, which are known to exhibit favorable charge transport characteristics.[5]

By strategically coupling different electron-accepting or electron-donating moieties to the 3-position of the pyrrolopyridine core, researchers can fine-tune the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This control over the HOMO/LUMO levels is critical for optimizing charge injection from electrodes and ensuring efficient charge transport through the material, ultimately enhancing device performance.[6][7] For instance, coupling an electron-withdrawing unit can lower both HOMO and LUMO levels, potentially improving stability and facilitating electron injection.[5]

Data Presentation: Electronic Properties of Pyrrolopyridine-Based Materials

The electronic properties of materials derived from pyrrolopyridine cores are highly dependent on the specific molecular structure. The following table summarizes representative data for related pyrrolopyridine-based small molecules to illustrate the range of achievable properties.

Compound TypeHOMO (eV)LUMO (eV)Band Gap (eV)Hole Mobility (cm²/Vs)Reference
PPy-BT2T-PPy Derivative-5.73-3.312.421 x 10⁻² - 1 x 10⁻¹[5]
Thieno-indolizino-indolizine-dione---1.6 x 10⁻²[8]
Diketopyrrolopyrrole-based Polymers---up to 8.2[9]

Note: Data presented are for structurally related compounds to provide a reasonable expectation of the properties of this compound derivatives. PPy refers to pyrrolo[2,3-b]pyridine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone method for creating C-C bonds between aromatic halides and boronic acids or esters.[10][11] This protocol details a general procedure for the coupling of this compound with an arylboronic acid.

Objective: To synthesize a 3-aryl-1H-pyrrolo[2,3-c]pyridine derivative.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a pre-catalyst system like XPhosPdG2 (2-5 mol%)[12][13]

  • Base, e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous solvent, e.g., 1,4-Dioxane, Toluene, or DMF[10][11]

  • Degassed water (if using a mixed solvent system like Dioxane/H₂O)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove any oxygen, which can deactivate the palladium catalyst.[14]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if required).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (e.g., in a 4:1 ratio) via syringe.[11]

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-120 °C) using an oil bath or a microwave reactor. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][14]

  • Work-up: Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-aryl-1H-pyrrolo[2,3-c]pyridine.[11]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst & Solvent inert->catalyst heat Heat & Stir (80-120 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Pure 3-Aryl Product purify->product

Suzuki-Miyaura Coupling Workflow

Core Application II: Development of Fluorescent Chemical Sensors

The pyrrolopyridine core is inherently fluorescent, a property that can be harnessed for chemical sensing applications. By functionalizing this compound with specific receptor units capable of binding to target analytes (e.g., metal ions like Fe³⁺/Fe²⁺), novel fluorescent chemosensors can be developed.[15]

The sensing mechanism often relies on a "turn-off" or "turn-on" fluorescence response. Upon binding of the analyte to the receptor, the electronic properties of the fluorophore are altered, leading to either quenching (turn-off) or enhancement (turn-on) of its fluorescence intensity.[15] The high selectivity and sensitivity of these sensors make them valuable tools for environmental monitoring and biological imaging.[15]

Protocol: Fabrication and Testing of a Chemosensor

This protocol outlines a general workflow for evaluating a newly synthesized pyrrolopyridine derivative as a fluorescent chemosensor for metal ions.

Objective: To assess the selectivity and sensitivity of a functionalized pyrrolopyridine derivative for a specific metal ion.

Materials:

  • Stock solution of the pyrrolopyridine derivative in a suitable solvent (e.g., DMSO, Acetonitrile).

  • Stock solutions of various metal perchlorate or chloride salts (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.).

  • Buffer solution to maintain a constant pH.

  • Fluorometer and UV-Vis spectrophotometer.

  • Cuvettes.

Procedure:

  • Photophysical Characterization: Record the UV-Vis absorption and fluorescence emission spectra of the pyrrolopyridine derivative in the chosen buffer solution to determine its optimal excitation and emission wavelengths.

  • Selectivity Screening:

    • In separate cuvettes, add the solution of the pyrrolopyridine derivative.

    • To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion solution.

    • Record the fluorescence spectrum for each sample. A significant change in fluorescence intensity in the presence of a particular metal ion indicates selectivity.

  • Sensitivity Titration:

    • Prepare a series of solutions containing a fixed concentration of the pyrrolopyridine derivative.

    • Add increasing concentrations of the target metal ion (from 0 to several equivalents) to these solutions.

    • Record the fluorescence intensity at the emission maximum for each concentration.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the metal ion.

    • From this titration curve, determine the detection limit and the binding constant of the sensor for the target analyte.

Sensor_Workflow Chemosensor Testing Workflow cluster_synthesis Probe Preparation cluster_testing Fluorometric Analysis cluster_analysis Data Interpretation synthesis Synthesize Functionalized Pyrrolopyridine Derivative stock Prepare Stock Solution of Probe synthesis->stock uv_vis Characterize UV-Vis & Fluorescence Spectra stock->uv_vis selectivity Screen for Selectivity (Various Analytes) uv_vis->selectivity titration Perform Fluorescence Titration (Sensitivity) selectivity->titration plot Plot Intensity vs. Concentration titration->plot analysis Calculate Detection Limit & Binding Constant plot->analysis result Validated Chemosensor analysis->result

Chemosensor Testing Workflow

Conclusion

This compound is a powerful and adaptable platform for the creation of novel organic materials. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry into a vast chemical space of functional derivatives. These derivatives have demonstrated significant potential as organic semiconductors for next-generation electronic devices and as highly selective fluorescent probes for chemical sensing. The continued exploration of this building block is expected to yield materials with even more advanced properties, further solidifying the role of pyrrolopyridine chemistry in the advancement of materials science.

References

  • Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Benchchem. Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
  • Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • MDPI. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023-03-15).
  • Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes.
  • Sigma-Aldrich. This compound.
  • Molecular Origin of the Charge Carrier Mobility in Small Molecule Organic Semiconductors.
  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021-01-04).
  • Benchchem. Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
  • Organic Chemistry Portal. Stille Coupling.
  • PubMed Central. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUTyLuwqj8N8yTPV6yNXn17vW1ALDwfK7f5VJX5UME3S4AFZLXKIdRJF6bLZePM6L9mpKLk1sC1_4D08na2v0v-3dGGSnTjNpySjnIpqj17wvemMFb6RUUBne_mL5YPf6V1dc8V0d4RJkpvcGq
  • Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors.
  • UNIST News. Breakthrough in Organic Semiconductor Synthesis Paves the Way for Advanced Electronic Devices. (2023-12-15).
  • PubMed Central. Carrier Mobility and Luminescence Properties of a One-Step Synthesized π-Extended Diketopyrrolopyrrole Derivative.
  • University of Windsor. The Mechanisms of the Stille Reaction.
  • ChemicalBook. 3-bromo-1-methyl-1H-Pyrrolo[2,3-c]pyridine Chemical Properties.
  • ACS Omega. Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. (2025-03-19).
  • NIH. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024-01-14).
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2025-10-26).
  • Echemi. 3-bromo-1-methyl-1H-Pyrrolo[2,3-c]pyridine.
  • BLDpharm. N/A|3-Bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one.
  • BLDpharm. 74420-15-8|3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • ACS Omega. Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells. (2018-12-28).
  • Benchchem. Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science.
  • Qucosa - TU Dresden. A Quasi-2D Polypyrrole Film with Band-Like Transport Behavior and High Charge-Carrier Mobility.
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
  • City Research Online. B813123F.pdf.
  • PubMed Central. Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone. (2025-09-09).
  • ResearchGate. The calculated HOMO and LUMO energy levels of sixmembered aryl cycles... | Download Scientific Diagram.

Sources

Troubleshooting & Optimization

Overcoming debromination in Suzuki reactions of 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Debromination and Maximizing Coupling Efficiency

Welcome to the technical support guide for researchers, chemists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-bromo-1H-pyrrolo[2,3-c]pyridine (also known as 3-bromo-7-azaindole). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the primary challenge encountered with this substrate: undesired debromination.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and C-3 functionalization via Suzuki coupling is a critical transformation.[1] However, the electron-rich nature of the pyrrolo[2,3-c]pyridine ring system makes the C-3 bromine susceptible to reductive cleavage (debromination or protodebromination), leading to the formation of 1H-pyrrolo[2,3-c]pyridine as a major byproduct. This guide is designed to help you diagnose the causes of this side reaction and implement effective strategies to favor the desired C-C bond formation.

Troubleshooting Quick Guide

This table provides a rapid overview of common problems, their probable causes, and immediate solutions to try in your experimental workflow.

Problem Observed Potential Cause(s) Recommended Solution(s)
High percentage (>10%) of debrominated byproduct (1H-pyrrolo[2,3-c]pyridine) 1. Inappropriate Catalyst/Ligand System: The ligand may not be sterically bulky or electron-rich enough to promote rapid reductive elimination over competing debromination pathways.[2] 2. Suboptimal Base: The base may be too strong, or impurities (e.g., hydroxides in carbonates) could be facilitating the formation of palladium-hydride species.[2] 3. Proton Source: Trace water or protic solvents (e.g., alcohols) can serve as a proton source for the debromination side reaction.[2]1. Switch to a Buchwald-type biarylphosphine ligand: Use bulky, electron-rich ligands like SPhos or XPhos.[2][3] These promote the desired coupling. 2. Use a milder, non-nucleophilic base: K₃PO₄ is often superior to carbonates for this substrate class.[4][5] Ensure the base is finely powdered and anhydrous if possible. 3. Employ anhydrous aprotic solvents: Use rigorously dried dioxane, toluene, or THF.[2] If an aqueous system is necessary, carefully control the water ratio.
Low or no conversion of starting material 1. Catalyst Inactivity: The Pd(0) active species may not be forming efficiently, or the heterocyclic nitrogen may be coordinating to the palladium center, inhibiting catalysis.[2] 2. Low Reaction Temperature: The energy barrier for oxidative addition may not be overcome.1. Use a pre-catalyst: Buchwald-type precatalysts or Pd₂(dba)₃ are often more effective than Pd(OAc)₂ as they form the active Pd(0) species more readily.[2] 2. Protect the N-H group: Protecting the pyrrole nitrogen with a group like Boc or SEM can sometimes prevent catalyst inhibition.[2] 3. Increase temperature cautiously: Incrementally raise the temperature (e.g., from 80 °C to 100 °C) while monitoring for byproduct formation.[2]
Formation of boronic acid homocoupling byproduct (biaryl) 1. Presence of Oxygen: Dissolved oxygen can lead to oxidative homocoupling of the boronic acid. 2. Inefficient Transmetalation: A slow transmetalation step can allow side reactions to dominate.1. Thoroughly degas all solvents and the reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[6] 2. Ensure high purity of the boronic acid/ester: Using more stable boronic esters (e.g., pinacol esters) can sometimes improve reaction efficiency.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination in this Suzuki reaction?

A1: The most accepted mechanism for debromination involves the formation of a palladium-hydride (Pd-H) species.[2] This can happen when the palladium complex reacts with a proton source, such as trace water, alcohols, or even certain bases. This Pd-H species can then transfer a hydride to the 7-azaindole ring coordinated to the palladium, leading to reductive elimination of the debrominated product instead of the desired cross-coupled molecule. The electron-rich nature of the 7-azaindole ring makes it particularly susceptible to this pathway.[2]

Q2: Why are bulky, electron-rich phosphine ligands like SPhos and XPhos recommended?

A2: Bulky, electron-rich ligands are crucial for two main reasons. First, their large size (steric bulk) promotes the final, irreversible step of the catalytic cycle: reductive elimination. This is the step that forms the desired C-C bond and releases the product.[7] By accelerating this step, the palladium intermediate spends less time in the catalytic cycle, reducing the opportunity for side reactions like debromination to occur. Second, their electron-donating properties make the palladium center more electron-rich, which can facilitate the initial oxidative addition step with the aryl bromide.[7]

Q3: How does the choice of base (e.g., K₃PO₄ vs. K₂CO₃) impact debromination?

A3: The base plays a critical role in the transmetalation step, where the organic group is transferred from boron to palladium.[8][9] However, the wrong base can promote debromination. Stronger bases can sometimes generate higher concentrations of unwanted palladium-hydride species. For N-heterocyclic substrates like 7-azaindole, potassium phosphate (K₃PO₄) is often found to be an optimal choice. It is effective at promoting the necessary transmetalation without being overly aggressive, striking a balance that minimizes the debromination side reaction.[4][5] In contrast, carbonates can sometimes contain hydroxide impurities that contribute to the formation of Pd-H species.

Q4: Should I protect the N-H of the pyrrole ring?

A4: It depends. The acidic N-H proton of the 7-azaindole can sometimes interfere with the catalytic cycle, potentially by coordinating with the palladium catalyst or reacting with the base.[2] In cases of low reactivity or significant side product formation, protecting the nitrogen with a suitable group (e.g., Boc, SEM, or PMB) can be beneficial.[2][3] This modification prevents these unwanted interactions and can lead to cleaner reactions and higher yields. However, it adds extra steps to the synthesis (protection/deprotection), so it is often best to first attempt the reaction with the unprotected substrate using an optimized catalyst system.[5]

Understanding the Competing Reaction Pathways

To effectively troubleshoot, it is essential to visualize the competition between the desired Suzuki coupling and the undesired debromination pathway. The following diagram illustrates how the key palladium intermediate can proceed down one of two paths.

Suzuki_vs_Debromination cluster_suzuki Desired Suzuki Pathway cluster_debromination Undesired Debromination Pathway start Ar-Br + Pd(0)L2 oxidative_addition Oxidative Addition start->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L2) (Key Intermediate) oxidative_addition->pd_intermediate transmetalation Transmetalation (+ R-B(OH)2, Base) pd_intermediate->transmetalation Fast & Efficient protonolysis Protonolysis / Reaction with Pd-H source pd_intermediate->protonolysis Slow or Competing reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Ar-R (Coupled Product) reductive_elimination->product reductive_elimination_h Reductive Elimination protonolysis->reductive_elimination_h byproduct Ar-H (Debrominated Product) reductive_elimination_h->byproduct

Caption: Competing Suzuki coupling and debromination pathways.

Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize debromination.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio by volume). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Degassing: Sparge the reaction mixture with a gentle stream of inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

This guide provides a framework for rationally optimizing your Suzuki reactions. By carefully selecting the catalyst, base, and solvent, and by maintaining a rigorously inert atmosphere, the undesired debromination of this compound can be effectively suppressed, leading to high yields of the desired C-3 arylated products.

References

  • Yadav, P., & Singh, R. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Foo, K., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
  • Couto, I., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism...
  • Reddit. (2019). significant dehalogenation in stille coupling.
  • Smith, C., et al. (2018). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • Foo, K., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
  • Ghaffari, B., et al. (2016). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Foo, K., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • Royal Society of Chemistry. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.

Sources

Technical Support Center: Purification of 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-bromo-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important heterocyclic building block through recrystallization. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental work.

Troubleshooting Guide: Recrystallization of this compound

This section is formatted to directly address the specific, practical issues you may encounter in the lab.

Q1: My this compound is "oiling out" as a liquid instead of forming solid crystals. What is causing this and how can I resolve it?

A1: "Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2][3] This occurs when the solubility of the compound is exceeded at a temperature that is above its melting point in the solvent system, or when the solution is supersaturated to a degree that kinetically favors liquid-liquid phase separation over solid nucleation.[2][3] Given that this compound has a high melting point of 205-206°C, the most likely cause is excessive supersaturation or the presence of impurities that depress the melting point.

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to reduce the supersaturation level. Allow the solution to cool much more slowly.[1][4]

  • Modify the Solvent System: If dilution alone is not effective, the solvent choice may be suboptimal. Consider adding a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot mixture to ensure the compound stays in solution longer as it cools.[1][5]

  • Lower the Solution Temperature: Ensure the solution is not being cooled too rapidly. A slower cooling rate provides more time for proper crystal nucleation and growth, preventing the system from bypassing the solid phase.[6]

Logical Troubleshooting Flow for "Oiling Out"

G start Oiling Out Observed reheat Reheat to Redissolve Oil start->reheat add_solvent Add More Hot Solvent (5-10% vol.) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check Crystals Form? slow_cool->check success Success: Collect Crystals check->success Yes fail Failure: Oil Persists check->fail No change_solvent Re-evaluate Solvent System (Try Solvent Pair) fail->change_solvent change_solvent->reheat

Caption: Decision tree for troubleshooting "oiling out".

Q2: I've followed the recrystallization protocol, but no crystals are forming even after the solution has cooled to room temperature. What should I do?

A2: The failure of crystals to form from a cooled solution is typically due to either insufficient supersaturation (too much solvent was used) or a kinetic barrier to nucleation.[6][7]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[4]

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. A seed crystal acts as a template for other molecules to deposit onto, initiating crystallization.[4][8]

  • Increase Concentration: If nucleation induction fails, you have likely used too much solvent.[6][7] Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.[1]

  • Introduce an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes persistently cloudy. Then, add a few drops of the original "good" solvent to clarify the solution before allowing it to cool slowly.[5][9]

Q3: My final product has a persistent yellow or brown tint. How can I remove colored impurities?

A3: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption.

Recommended Protocol:

  • Activated Charcoal Treatment: After dissolving the crude this compound in the minimum amount of hot solvent, add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallize: Proceed with the cooling and crystallization of the decolorized filtrate as usual.

Caution: Using too much charcoal can lead to significant product loss, as it may also adsorb your desired compound.[4]

Q4: The recovery of my purified compound is very low. How can I improve the yield?

A4: Low recovery is a common issue in recrystallization and can stem from several factors.[1]

Potential Causes and Solutions:

  • Excessive Solvent Usage: The most frequent cause is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[1][7] Always use the minimum amount of boiling solvent required to fully dissolve the crude solid.

  • Premature Crystallization: If crystals form too early during a hot filtration step, product is lost. Ensure your funnel and receiving flask are pre-warmed.

  • Inappropriate Solvent Choice: The ideal solvent should exhibit a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.[10] If your compound remains moderately soluble at low temperatures, you will experience significant losses. A different solvent or solvent system may be necessary.

  • Washing with Room Temperature Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent re-dissolving your purified product.[7]

Frequently Asked Questions (FAQs)

Q: What is the best solvent system for recrystallizing this compound?

A: The ideal solvent must be determined experimentally through small-scale solubility tests.[5] Given the heterocyclic and aromatic nature of the compound, good starting points for screening include polar protic solvents, polar aprotic solvents, or a two-solvent system.

Solvent/SystemBoiling Point (°C)Rationale & Comments
Ethanol 78Often effective for polar compounds and pyridine derivatives.[5]
Methanol 65Similar to ethanol but with a lower boiling point, allowing for easier removal.[5]
Ethyl Acetate (EtOAc) 77A good general-purpose solvent. Often paired with a non-polar anti-solvent.[5]
Toluene 111Useful for less polar compounds, but its high boiling point can be a drawback.[5]
EtOAc / Hexanes VariableA classic "good" solvent / "poor" solvent pair. Dissolve in hot EtOAc and add hexanes dropwise until cloudy.[5][11]
DCM / Methanol VariableAnother potential solvent pair for compounds with intermediate polarity.[4]

Q: How can I assess the purity of my recrystallized product?

A: Purity should be assessed using multiple analytical techniques:

  • Melting Point Analysis: A sharp melting point that is close to the literature value (205-206°C) is a strong indicator of high purity. Impurities typically cause the melting point to broaden and become depressed.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with no visible starting material or byproduct spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show sharp peaks corresponding to the structure of this compound, with no significant impurity peaks. Integration of the proton signals should be consistent with the molecular structure.

Q: Are there alternative purification methods if recrystallization is not effective?

A: Yes. If recrystallization fails to provide the desired purity, or if impurities co-crystallize with the product, column chromatography is the primary alternative. For nitrogen-containing heterocycles that may interact strongly with acidic silica gel, consider the following:

  • Stationary Phase: Use standard silica gel. If streaking or poor separation occurs, you can use silica treated with a small amount of a base like triethylamine (0.1-1% in the eluent) or switch to a different stationary phase like neutral or basic alumina.[4]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common starting point for compounds of intermediate polarity.[5]

Detailed Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The optimal solvent and volumes must be determined via preliminary small-scale tests.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude solid into several test tubes.

  • Add a few drops of a candidate solvent to each tube at room temperature. Observe solubility. A good solvent will not dissolve the compound at room temperature.

  • Heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield abundant crystals upon cooling.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

  • Add a stir bar and the chosen solvent. Heat the mixture to a gentle boil with stirring on a hot plate.

  • Add more hot solvent in small portions until the solid is just completely dissolved. Avoid adding a large excess of solvent.[7]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

  • Reheat the mixture to boiling for a few minutes, then perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[1]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

5. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities in the mother liquor.

  • Break the vacuum and gently press the crystals with a clean stopper or spatula to remove excess solvent.

6. Drying:

  • Transfer the crystalline product to a watch glass and allow it to air dry. For final drying, place the crystals in a vacuum oven (temperature should be well below the melting point) until a constant weight is achieved.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2015).
  • BenchChem. (n.d.).
  • PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of California, Irvine. (n.d.). Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. BenchChem.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • MDPI. (2023). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. MDPI.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Reddit. (2023).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • YouTube. (2022).
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Mettler Toledo. (n.d.).
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Chem-Impex. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from Nanjing Bike Biotechnology Co., Ltd.
  • AIChE. (n.d.). (116b)
  • MIT OpenCourseWare. (n.d.).
  • BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • Reddit. (2013).
  • MedChemExpress. (n.d.). 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine.
  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • Journal of the Mexican Chemical Society. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • CRO SPLENDID LAB. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-Bromo-1H-pyrrolo[3,2-c]pyridine.
  • ChemicalBook. (n.d.). This compound.

Sources

Technical Support Center: Column Chromatography Methods for Purifying 3-Bromo-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-bromo-1H-pyrrolo[2,3-c]pyridine derivatives. These 5-azaindole scaffolds are crucial heterocyclic building blocks in medicinal chemistry and drug development. However, their inherent polarity and the presence of basic nitrogen atoms present unique challenges during purification by column chromatography.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines theoretical principles with practical, field-proven protocols to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues in a direct question-and-answer format.

Problem 1: I'm getting very low or no yield of my product after the column.

This is a common and frustrating issue. The cause is often either compound degradation on the column or the compound remaining irreversibly adsorbed to the stationary phase.

Potential Cause A: Your compound is degrading on the acidic silica gel.

  • Why it happens: The pyrrolo[2,3-c]pyridine core contains nitrogen atoms that can interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction can catalyze decomposition, especially for sensitive molecules.[1]

  • Troubleshooting Suggestion: The most effective solution is to neutralize the acidic sites on the silica. This can be done in two ways:

    • Deactivate the Silica In-Situ: Add a small amount of a basic modifier, typically 1-3% triethylamine (TEA), to your mobile phase (eluent).[2] Before loading your sample, flush the packed column with one to two column volumes of this TEA-containing eluent to neutralize the stationary phase.[2]

    • Use an Alternative Stationary Phase: If degradation persists, switch to a more inert stationary phase. Neutral alumina is an excellent choice for basic compounds.[3] Alternatively, reversed-phase (C18) chromatography can be used if your compound is soluble in typical aqueous/organic mobile phases.[4]

Potential Cause B: Your compound is highly polar and is stuck on the column.

  • Why it happens: The polarity of your derivative might be too high for the chosen solvent system, causing it to bind very strongly to the polar silica gel.

  • Troubleshooting Suggestion: If you suspect your compound is still on the column, you can perform a "column strip" or "methanol purge."[5] After your normal elution, switch the mobile phase to 100% methanol or a highly polar mixture like 10-20% methanol in dichloromethane.[6] This will elute highly polar compounds. If your product comes out during this strip, you need to develop a more polar solvent system for the main purification.

Potential Cause C: The compound precipitated during loading.

  • Why it happens: If your compound is poorly soluble in the mobile phase, it can precipitate at the top of the column when loaded. This prevents it from eluting properly.

  • Troubleshooting Suggestion: Use a "dry loading" technique. Dissolve your crude product in a suitable volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (enough to make a free-flowing powder), and evaporate the solvent completely on a rotary evaporator.[7] This dry powder can then be carefully added to the top of your packed column.[4][7]

Problem 2: My product is co-eluting with an impurity.

Poor separation is typically an issue with the mobile phase, leading to overlapping peaks.

Potential Cause A: The solvent system lacks sufficient selectivity.

  • Why it happens: The chosen mobile phase is not able to effectively differentiate between your product and the impurity based on their polarity.

  • Troubleshooting Suggestion: The solution is to re-optimize your solvent system using Thin Layer Chromatography (TLC).[8]

    • Aim for an Rf of 0.15-0.40 for your target compound. This range generally provides the best balance between resolution and elution time in column chromatography.[8]

    • Test different solvent systems. Common systems for polar heterocycles include ethyl acetate/hexanes and methanol/dichloromethane.[6] If one system fails, try another; for example, if EtOAc/Hexane doesn't work, the different selectivity of MeOH/DCM might provide the needed separation.

Potential Cause B: The separation is too difficult for isocratic elution.

  • Why it happens: In an isocratic elution (constant solvent composition), compounds that are retained longer on the column tend to broaden into wider bands, which can merge with adjacent impurity peaks.[9]

  • Troubleshooting Suggestion: Use a gradient elution .[10] Start with a lower polarity mobile phase (e.g., 10% EtOAc in Hexane) and gradually increase the percentage of the more polar solvent over the course of the run.[9] This technique sharpens the peaks of later-eluting compounds, significantly improving resolution for complex mixtures.[9][11]

Problem 3: The product spot on TLC and the peak from the column are streaking or tailing.

Streaking is a clear sign of undesirable secondary interactions between your compound and the stationary phase.

Potential Cause A: Strong acid-base interaction with silica gel.

  • Why it happens: The basic nitrogen atoms in the pyrrolopyridine ring can interact strongly with the acidic silanol groups on silica, causing the compound to "stick and release" as it travels down the column, resulting in a tailing peak.[12]

  • Troubleshooting Suggestion: Add a basic modifier to your mobile phase. A small amount of triethylamine (1-3%) or a solution of 10% ammonia in methanol added to the dichloromethane solvent system can effectively mask the acidic sites and lead to sharp, symmetrical peaks.[6][12]

Potential Cause B: The column is overloaded with the sample.

  • Why it happens: Loading too much crude material relative to the amount of silica gel prevents the formation of well-defined bands, leading to poor separation and tailing.

  • Troubleshooting Suggestion: As a general rule, use a silica-to-sample mass ratio of at least 30:1 for moderately difficult separations. For very challenging separations, a ratio of 100:1 or higher may be necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase to start with for this compound derivatives?

A1: Standard normal-phase silica gel (230-400 mesh) is the most common and cost-effective choice.[7] However, given the basicity of the azaindole core, it is highly recommended to assume that deactivation will be necessary. Always plan to add a small percentage (1-3%) of triethylamine to your eluent unless you have previously shown your specific derivative to be stable and chromatograph well without it.[2] If problems like degradation or irreversible binding persist, consider neutral alumina or reversed-phase C18 silica as alternatives.[4][12]

Q2: How do I select an optimal solvent system efficiently?

A2: Efficient method development starts with TLC.[8] Screen several solvent systems of varying polarity. A good starting point for these polar heterocyclic compounds would be mixtures of ethyl acetate in hexanes or methanol in dichloromethane.[6] The goal is to find a system where your desired compound has an Rf value between 0.15 and 0.40, with clear separation from major impurities.[8]

Q3: Should I use an isocratic or a gradient elution?

A3: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Use this method when your TLC shows good separation between your product and all impurities in a single solvent mixture. It is simpler to perform but can lead to peak broadening for compounds with longer retention times.[9][11]

  • Gradient Elution: This is the preferred method for complex mixtures where compounds have a wide range of polarities.[10] A gradient will shorten the overall run time and provide sharper peaks for more strongly retained compounds, leading to better overall separation.[11][13]

Q4: What are the common impurities I should expect?

A4: Impurities often stem from the synthetic route. Common contaminants include unreacted starting materials, residual reagents, and side-products from the reaction, which could include isomers that are particularly difficult to separate.[12][14] A thorough aqueous work-up before chromatography can help remove many salt-based and highly polar impurities.[12]

Data & Workflow Visualization

Table 1: Recommended Solvent Systems & Modifiers for Method Development
Solvent System (v/v)PolarityTarget Compound TypeModifier & Purpose
10-50% Ethyl Acetate / HexanesLow to Medium"Normal" polarity derivatives1-3% Triethylamine: Neutralizes silica, prevents streaking of basic compounds.[2][6]
1-10% Methanol / DichloromethaneMedium to HighMore polar derivatives1-3% Triethylamine: Neutralizes silica.[6]
5-100% Acetonitrile / WaterReversed-PhaseVery polar or ionic derivatives0.1% Formic Acid or TFA: Improves peak shape for acidic/basic compounds by ion suppression.[4]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.

TroubleshootingWorkflow Start Problem Identified During Purification LowYield Low or No Yield Start->LowYield PoorSep Poor Separation / Overlap Start->PoorSep Tailing Peak Tailing / Streaking Start->Tailing Degradation Cause: Degradation on Silica LowYield->Degradation Is product acid-sensitive? Stuck Cause: Compound Stuck on Column LowYield->Stuck Is product very polar? Solvent Cause: Suboptimal Solvent System PoorSep->Solvent Are spots close on TLC? Isocratic Cause: Isocratic Elution Inadequate PoorSep->Isocratic Are peaks broad? AcidicSilica Cause: Acidic Silica Interaction Tailing->AcidicSilica Is compound basic? Overload Cause: Column Overloading Tailing->Overload Was a high concentration loaded? Sol_Deactivate Solution: - Add TEA to Eluent - Use Alumina or C18 Degradation->Sol_Deactivate Sol_Strip Solution: - Strip column with MeOH/DCM - Re-develop method Stuck->Sol_Strip Sol_Rescreen Solution: - Re-screen solvents via TLC - Aim for Rf 0.15-0.4 Solvent->Sol_Rescreen Sol_Gradient Solution: - Switch to Gradient Elution Isocratic->Sol_Gradient Sol_Modifier Solution: - Add TEA or NH3/MeOH to Eluent AcidicSilica->Sol_Modifier Sol_Ratio Solution: - Increase Silica:Sample Ratio (e.g., >30:1) Overload->Sol_Ratio

Caption: A flowchart for troubleshooting common column chromatography problems.

Experimental Protocol: Flash Chromatography Purification

This protocol outlines a standard workflow for purifying a this compound derivative.

1. Method Development via TLC

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on at least three different TLC plates.

  • Develop each plate in a different solvent system. Good starting points are 20% ethyl acetate/hexane, 50% ethyl acetate/hexane, and 5% methanol/dichloromethane.[6]

  • Visualize the plates under UV light.

  • Select the solvent system that gives your product an Rf value of approximately 0.15-0.4 and provides the best separation from impurities.[8] Note if streaking occurs; if so, plan to add triethylamine to the mobile phase.

2. Column Preparation

  • Select an appropriately sized flash column for your sample size (e.g., a 40g silica column for 400mg - 1g of crude material).

  • Prepare your chosen mobile phase. If needed, add 1-2% triethylamine.

  • Create a slurry of silica gel in the mobile phase.

  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Allow the silica to settle into a packed bed, and add a thin layer of sand on top to protect the surface.

  • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

3. Sample Loading

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette, allowing it to absorb fully into the sand layer.[7]

  • Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a volatile solvent, add silica gel (approx. 1-2 times the mass of your crude product), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[4][8]

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply positive pressure (using air or nitrogen) to achieve a steady flow rate.[7]

  • If running a gradient, start with the weak eluent and gradually increase the concentration of the strong eluent according to your pre-determined method.

  • Collect fractions in an array of test tubes. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

5. Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Obtain the mass of the pure product and characterize it by NMR, LC-MS, etc.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • SIELC Technologies. (n.d.). Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?.
  • Unknown. (n.d.). SOP: FLASH CHROMATOGRAPHY.
  • ResearchGate. (2025, August 5). Isocratic and gradient elution chromatography: A comparison in terms of speed, retention reproducibility and quantitation | Request PDF.
  • Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 253-266.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (n.d.). Scaling Up the Production of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • BenchChem. (n.d.). Preventing decomposition of 3H-Indole on silica gel during chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

Sources

Technical Support Center: Synthesis of 3-Bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine, a critical building block in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

The most prevalent method for the synthesis of this compound is the direct electrophilic bromination of the 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole) starting material. This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent.[1][2] The reaction is favored at the 3-position due to the electronic properties of the pyrrolopyridine ring system.[3]

Q2: I am experiencing low yields in my bromination reaction. What are the potential causes?

Low yields can stem from several factors. The primary culprits often include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

  • Degradation of Starting Material or Product: 1H-pyrrolo[2,3-c]pyridine and its brominated derivative can be sensitive to harsh conditions.

  • Formation of Side Products: Over-bromination or bromination at other positions can occur.

  • Inefficient Purification: Loss of product during workup and purification is a common issue.

Q3: What side products should I be aware of during the synthesis?

The primary side product of concern is the dibrominated species, 3,X-dibromo-1H-pyrrolo[2,3-c]pyridine. The second bromine atom can add to other positions on the pyrrole or pyridine ring, depending on the reaction conditions. Additionally, degradation of the starting material can lead to a complex mixture of impurities.

Q4: How can I effectively purify the final product?

Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. Careful monitoring of the fractions by thin-layer chromatography (TLC) is crucial to isolate the desired product from impurities.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Conversion of Starting Material

Symptoms: Significant amount of 1H-pyrrolo[2,3-c]pyridine remains unreacted after the expected reaction time.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Brominating Agent Ensure an accurate 1:1 molar ratio of NBS to the starting material. A slight excess of NBS (e.g., 1.05 equivalents) can be used, but monitor carefully for over-bromination.Stoichiometry is fundamental. An insufficient amount of the electrophile (bromonium ion from NBS) will naturally lead to incomplete conversion of the nucleophilic pyrrolopyridine.
Low Reaction Temperature Gradually increase the reaction temperature. Start at room temperature and incrementally increase to 40-60 °C while monitoring the reaction progress by TLC.[1]Electrophilic aromatic substitution reactions have an activation energy barrier. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate.
Inappropriate Solvent Acetonitrile or dichloromethane are commonly used solvents.[1] If solubility is an issue, consider using DMF, but be aware that its high boiling point can complicate workup.[2]The solvent must dissolve the reactants and facilitate the reaction. Polar aprotic solvents like acetonitrile can stabilize the charged intermediates formed during the reaction.
Issue 2: Formation of Multiple Products (Low Selectivity)

Symptoms: TLC analysis shows multiple spots, indicating the presence of the desired product along with significant amounts of side products.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Over-bromination Add the NBS portion-wise or as a solution over a period of time rather than all at once. Maintain a strict 1:1 or slightly less than 1:1 molar ratio of NBS to the starting material.A high local concentration of NBS can lead to the formation of the dibrominated product. Slow addition helps to control the concentration of the brominating agent.
High Reaction Temperature Avoid excessive heating. If the reaction is too vigorous, consider running it at a lower temperature for a longer duration.Higher temperatures can provide the activation energy for less favorable side reactions, such as bromination at other positions on the aromatic rings.
Presence of Light Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).N-Bromosuccinimide can undergo radical reactions in the presence of light, which can lead to undesired side products through a different reaction mechanism.[4]
Issue 3: Product Degradation

Symptoms: The reaction mixture darkens significantly, and TLC shows streaking or the formation of baseline material.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Harsh Reaction Conditions Avoid strong acids or bases. If an acid scavenger is needed, use a mild, non-nucleophilic base like sodium bicarbonate during workup.The pyrrolopyridine core can be sensitive to strong acidic or basic conditions, leading to decomposition.
Prolonged Reaction Times Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.Extended exposure to the reaction conditions, even if optimal for the main reaction, can lead to slow degradation of the product.
Oxidation Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).The electron-rich pyrrole ring can be susceptible to oxidation, especially at elevated temperatures.
Experimental Workflow: A Recommended Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve 1H-pyrrolo[2,3-c]pyridine in Acetonitrile add_nbs Add NBS solution dropwise at 0 °C prep_reagents->add_nbs Inert Atmosphere prep_nbs Prepare a solution of NBS in Acetonitrile prep_nbs->add_nbs warm_rt Warm to room temperature and stir add_nbs->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with aqueous Na2S2O3 monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry organic layer over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography final_product final_product chromatography->final_product Isolated Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This decision tree can help you systematically diagnose and address issues in your synthesis.

TroubleshootingTree start Low Yield of Desired Product check_conversion Is starting material fully consumed? start->check_conversion no_conversion Increase temperature or add more NBS check_conversion->no_conversion No yes_conversion Multiple spots on TLC? check_conversion->yes_conversion Yes multiple_spots Over-bromination or side reactions likely yes_conversion->multiple_spots Yes single_spot Product degradation or loss during workup? yes_conversion->single_spot No optimize_conditions Decrease temperature, add NBS portion-wise, protect from light multiple_spots->optimize_conditions degradation Dark reaction mixture or streaking on TLC? single_spot->degradation yes_degradation Use milder conditions, shorter reaction time, inert atmosphere degradation->yes_degradation Yes no_degradation Review purification procedure. Check for product solubility issues. degradation->no_degradation No

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

  • Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Zhang, Y. et al. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. 2017;22(9):1429.
  • Wikipedia. N-Bromosuccinimide.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Herbert, J. M. et al. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. 1969;1505-1513.

Sources

Side reactions of 3-bromo-1H-pyrrolo[2,3-c]pyridine in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic building block in metal-catalyzed cross-coupling reactions. Our goal is to provide in-depth, field-proven insights into the common side reactions and challenges encountered, along with robust troubleshooting strategies to ensure the success of your experiments.

Introduction: The Challenges of a Privileged Scaffold

The this compound scaffold is a cornerstone in medicinal chemistry due to its prevalence in kinase inhibitors and other biologically active molecules. However, its unique electronic and structural features present specific challenges in cross-coupling chemistry. The primary difficulties arise from the pyridine nitrogen, which can coordinate to and deactivate the palladium catalyst, and the acidic N-H proton of the pyrrole ring, which can participate in undesired reactions.[1][2][3]

This guide addresses these issues in a practical question-and-answer format, focusing on the most common coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck.

Challenges cluster_substrate This compound cluster_features Key Reactive Sites cluster_problems Common Side Reactions & Issues Substrate Core Structure (7-Azaindole) Py_N Pyridine Nitrogen (Lewis Base) Pyrrole_NH Pyrrole N-H (Acidic Proton) C_Br C3-Br Bond (Coupling Site) Poisoning Catalyst Poisoning/ Deactivation Py_N->Poisoning Coordinates to Pd catalyst N_Arylation Competing N-Arylation Pyrrole_NH->N_Arylation Deprotonation & coupling Hydrodehalogenation Hydrodehalogenation (H-for-Br) C_Br->Hydrodehalogenation Reduction side reaction Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling? Check_Deboronation Is Protodeboronation Observed (LC-MS)? Start->Check_Deboronation Check_Catalyst Is Catalyst Deactivation Suspected? Check_Deboronation->Check_Catalyst No Sol_Deboronation Action: Replace Boronic Acid with Pinacol Ester (Bpin) or Trifluoroborate (BF3K) Check_Deboronation->Sol_Deboronation Yes Sol_Catalyst Action: Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Use modern precatalysts. Check_Catalyst->Sol_Catalyst Yes Optimize_Base Further Optimization: Screen Bases (K3PO4, Cs2CO3) Ensure anhydrous conditions. Sol_Deboronation->Optimize_Base Sol_Catalyst->Optimize_Base

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Section 2: Buchwald-Hartwig Amination

C-N bond formation via Buchwald-Hartwig amination is essential for synthesizing many 7-azaindole derivatives. Success hinges on a carefully selected catalyst system.

Q1: My Buchwald-Hartwig amination is failing. What are the critical parameters to check first?

A1: For this transformation, the three most critical parameters are the ligand , the base , and the exclusion of oxygen .

  • Ligand Choice: As with Suzuki coupling, bulky, electron-rich phosphine ligands are paramount. They are essential to facilitate the reductive elimination step, which is often the rate-limiting step in C-N coupling, and to prevent catalyst deactivation by the pyridine nitrogen. [3]2. Base Selection: The choice of base is crucial and substrate-dependent. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice for high reaction rates, but it is incompatible with many functional groups. [4]Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance. [2][4]Lithium bis(trimethylsilyl)amide (LHMDS) is useful for substrates with protic functional groups. [4]3. Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Incomplete removal of air from the reaction vessel is a very common cause of failure.

Q2: I'm observing hydrodehalogenation (replacement of Br with H) as a major side product. How do I prevent this?

A2: Hydrodehalogenation can arise from several sources.

  • Moisture: Ensure all reagents, solvents, and glassware are scrupulously dry. Water can serve as a proton source for this side reaction. [5]* Amine Quality: Use high-purity amines, as impurities can sometimes act as hydrogen donors. [5]* β-Hydride Elimination: In some cases, an intermediate palladium-amide complex can undergo β-hydride elimination, leading to the hydrodehalogenated arene and an imine. [6]This is more common with certain amines and can sometimes be suppressed by using ligands that accelerate reductive elimination.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Citation
Pd Precatalyst XPhos Pd G3 (1-2 mol%)Air-stable, reliable activation, integrated bulky ligand. [5]
Base NaOtBu (1.4 equiv.) or K₃PO₄ (2.0 equiv.)NaOtBu for speed; K₃PO₄ for functional group tolerance. [4]
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed. Good for solubilizing reagents.
Temperature 100-110 °CSufficient thermal energy for oxidative addition and reductive elimination.
Atmosphere Argon or NitrogenAbsolutely critical to prevent catalyst oxidation. [7]
Section 3: Sonogashira Coupling

The Sonogashira reaction provides a direct route to 3-alkynyl-7-azaindoles. The most prevalent side reaction is the homocoupling of the terminal alkyne.

Q1: My Sonogashira reaction is producing a lot of diyne byproduct (alkyne homocoupling). Why is this happening and how can I stop it?

A1: The primary cause of alkyne homocoupling (often called Glaser coupling) is the combination of the copper(I) co-catalyst and the presence of oxygen. [8][9]The copper acetylide intermediate, which is crucial for the cross-coupling pathway, can undergo oxidative dimerization in the presence of air. [8][9][10] Troubleshooting Strategies:

  • Rigorous Inert Atmosphere: The most critical step is to meticulously exclude oxygen. Degas your solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. [9]2. Copper-Free Conditions: To completely eliminate the Glaser coupling pathway, you can use a copper-free Sonogashira protocol. [9][11]These reactions often require a slightly higher catalyst loading or a more specialized ligand, but they are highly effective at preventing homocoupling. [10]3. Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling. [9]

Sonogashira_Pathway Start Ar-Br + R-C≡C-H Pd_Cycle Pd(0) Catalytic Cycle Start->Pd_Cycle Cu_Cycle Cu(I) Co-catalyst Cycle Start->Cu_Cycle Desired_Product Desired Product Ar-C≡C-R Pd_Cycle->Desired_Product Cross-Coupling Cu_Cycle->Pd_Cycle Transmetalation Undesired_Product Homocoupling Byproduct R-C≡C-C≡C-R Cu_Cycle->Undesired_Product Glaser Coupling Oxygen O₂ (Air) Oxygen->Undesired_Product Promotes

Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.

General Experimental Protocols

The following are generalized starting protocols. Optimization for your specific substrates is highly recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%). Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 90-110 °C and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the base (e.g., NaOtBu, 1.4 equiv.), and a magnetic stir bar to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (repeat three times).

  • Solvent & Reaction: Add anhydrous, degassed toluene via syringe. Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify by flash chromatography. [5]

References

  • Li, J.-H., Liang, Y., & Xie, Y. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
  • Al-Zoubi, R. M., & Marion, O. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Li, J.-H., et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Semantic Scholar.
  • Daugulis, O., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Newman-Stonebraker, M. A., et al. (2023). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. ResearchGate.
  • Choudhary, T. V., & Scurrell, M. S. (2002). Poisoning and deactivation of palladium catalysts. ResearchGate.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • J. L. H. et al. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Jektvik, K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-bromo-1H-pyrrolo[2,3-c]pyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful application of 3-bromo-1H-pyrrolo[2,3-c]pyridine in cross-coupling reactions. As a pivotal structural motif in medicinal chemistry, the effective functionalization of this scaffold is paramount. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of optimizing catalyst loading and achieving robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing catalyst loading so critical for couplings with this compound?

A: Catalyst loading directly impacts reaction efficiency, cost, and purity. For a substrate like this compound, the pyrrolo-pyridine core can act as a ligand for the palladium catalyst, leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[1][2][3]

  • Too little catalyst results in slow or incomplete conversion, leaving unreacted starting material.

  • Too much catalyst can be uneconomical and may lead to increased side reactions, such as the formation of palladium black (catalyst decomposition) or increased generation of homocoupled byproducts.[1][3] Furthermore, high residual palladium levels are unacceptable in pharmaceutical applications, making downstream purification more challenging.

Optimization ensures you use the minimum amount of catalyst required for maximum conversion in a reasonable timeframe, leading to a more efficient and cost-effective process.

Q2: What is a good starting point for catalyst loading in a screening reaction?

A: For initial screening with a new substrate combination, a catalyst loading of 1-2 mol% of the palladium precursor is a standard starting point.[4] The ligand-to-palladium ratio is also crucial; a 1:1 to 2:1 ratio of ligand to Pd is typical, but for challenging substrates, a higher ligand ratio (e.g., 4:1) can sometimes stabilize the active catalyst.[4][5] High-throughput screening kits can be invaluable for efficiently testing a wide array of catalysts and ligands at standard loadings to quickly identify promising candidates.[6]

Q3: Which type of palladium precursor is better: Pd(0) or Pd(II)?

A: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be effective.[4]

  • Pd(II) precatalysts are often more stable to air and easier to handle but require an in situ reduction step to form the active Pd(0) species. This reduction is typically effected by a phosphine ligand or other reagents in the mixture.

  • Pd(0) precatalysts do not require this activation step. Using a Pd(0) source can be advantageous in reactions sensitive to side reactions promoted by Pd(II) species, such as the homocoupling of boronic acids in Suzuki reactions.[4][7]

For consistency and reproducibility, using well-defined, air-stable Pd(II) "precatalysts" (e.g., XPhos Pd G3/G4) is often the preferred industrial approach.[5] These complexes generate the active L-Pd(0) species cleanly and stoichiometrically upon activation.

Q4: How do I choose the right ligand for my this compound coupling?

A: The ligand is arguably the most critical variable.[8] For electron-rich, potentially coordinating N-heterocycles like yours, bulky and electron-rich phosphine ligands are the systems of choice.[1][8]

  • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent starting points. Their bulkiness promotes the formation of monoligated L-Pd(0) species, which are highly active in the crucial oxidative addition step, while their electron-donating nature enhances the rate of this step.[2][8]

  • N-Heterocyclic Carbenes (NHCs) can offer an alternative with even greater stability, which can be beneficial if you observe catalyst decomposition at high temperatures.[3]

Troubleshooting Guide: From Failed Reactions to Optimized Success

This section addresses specific experimental failures in a direct question-and-answer format.

Problem Area 1: Low or No Product Conversion

Q: My reaction shows no conversion by LC-MS. What are the first things I should check?

A: Before adjusting catalyst loading, verify the fundamentals of your reaction setup. More often than not, a complete lack of conversion points to a systemic issue rather than a subtle optimization problem.

  • Inert Atmosphere Integrity: Palladium(0) catalysts are sensitive to oxygen.[9] Incomplete degassing or a poor seal on your reaction vessel can kill the catalyst before the reaction starts.

    • Solution: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period.[5][7] Use a Schlenk line or glovebox for reagent addition and ensure all glassware is oven- or flame-dried.[10][11][12]

  • Reagent Quality:

    • Bases: Strong bases like NaOtBu or K₃PO₄ are hygroscopic. Old or improperly stored base can be ineffective.[5]

    • Boronic Acids (for Suzuki): These are prone to degradation via protodeboronation, especially in the presence of moisture.[7]

    • Solution: Use freshly opened reagents or dry them thoroughly before use. Run a control reaction with a known, reliable substrate pair to confirm the activity of your common reagents and catalyst stock.[7]

  • Temperature: Is your heating block/oil bath calibrated and at the correct temperature? Some oxidative additions are thermally sensitive and require sufficient energy to proceed.

Q: I see some product, but the reaction stalls at low conversion (<30%). Could this be a catalyst loading issue?

A: Yes, this is a classic symptom of insufficient active catalyst, which can stem from two primary causes: low initial loading or rapid deactivation.

  • Cause 1: Insufficient Initial Loading. The initial loading may simply be too low to drive the reaction to completion for this specific substrate.

  • Cause 2: Catalyst Deactivation. The active catalyst is being consumed by a competing pathway during the reaction.[13][14] This is common with N-heterocyclic substrates.[1][2] The formation of palladium black is a visual indicator of this issue.[3]

Solutions:

  • Increase Catalyst Loading: Incrementally increase the catalyst loading from 1 mol% to 3 mol%, and then to 5 mol%, monitoring the conversion at each step. If yield improves proportionally, you are on the right track.

  • Increase Ligand Ratio: Add an extra equivalent of ligand relative to the palladium source (e.g., move from a 2:1 L/Pd ratio to a 4:1 ratio). Excess ligand can protect the Pd(0) center and prevent aggregation/decomposition.[5]

  • Switch to a More Stable Catalyst System: If you observe catalyst decomposition (palladium black), consider a more robust ligand. Buchwald's G3 or G4 precatalysts are designed for enhanced stability. Alternatively, an N-heterocyclic carbene (NHC) based catalyst might offer superior thermal stability.[3]

Problem Area 2: Side Product Formation

Q: I'm observing significant debromination of my starting material. How can I prevent this?

A: Debromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen.[7] It typically occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate undergoes reductive elimination with a hydride source instead of proceeding with the desired coupling.

Causes & Solutions:

  • Base-Mediated: Certain bases or their byproducts can act as hydride donors.

    • Solution: Switch to a non-reducing base. Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are generally less prone to causing this issue than alkoxides or amine bases.[7][15]

  • Solvent-Mediated: Solvents like alcohols or wet THF can be hydride sources.

    • Solution: Ensure you are using high-purity, anhydrous, and degassed solvents.

Q: My desired product is forming, but I also see significant homocoupling of my boronic acid (in Suzuki reactions). What's wrong?

A: The formation of a biaryl byproduct from the self-coupling of the boronic acid is often promoted by the presence of oxygen, which can facilitate the generation of Pd(II) species that drive this unwanted pathway.[7]

Solutions:

  • Rigorous Degassing: This is the most critical factor. Ensure all solvents and the reaction headspace are completely free of oxygen.[7][9] The freeze-pump-thaw method is superior to sparging for this purpose.[4]

  • Use a Pd(0) Precursor: Starting with a Pd(0) source like Pd₂(dba)₃ can minimize the initial concentration of Pd(II) species that may initiate homocoupling.[4]

  • Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is standard, but a very large excess can sometimes favor homocoupling.

Data Presentation & Protocols

Table 1: Recommended Starting Conditions for Catalyst System Screening
ParameterCondition A (Suzuki)Condition B (Buchwald-Hartwig)Rationale
Substrate This compoundThis compoundCore starting material
Coupling Partner Arylboronic Acid (1.5 eq)Amine (1.2 eq)Standard stoichiometry
Pd Precatalyst XPhos Pd G3 (1-3 mol%)RuPhos Pd G4 (1-3 mol%)Robust, air-stable precatalysts for N-heterocycles
Ligand (Included in precatalyst)(Included in precatalyst)Ensures accurate L/Pd ratio
Base K₃PO₄ (2.0 eq)NaOtBu (1.4 eq)Strong, effective bases for respective couplings
Solvent 1,4-Dioxane / H₂O (5:1)Toluene or DioxaneStandard solvent systems; water can be crucial for Suzuki
Temperature 90-110 °C90-110 °CSufficient thermal energy for oxidative addition
Atmosphere Argon or NitrogenArgon or NitrogenEssential to prevent catalyst oxidation
Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol describes a robust setup for testing the coupling of this compound.

Materials:

  • This compound (1.0 equiv, e.g., 0.1 mmol, 19.7 mg)

  • Coupling Partner (e.g., Phenylboronic Acid, 1.5 equiv, 0.15 mmol, 18.3 mg)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%, 0.002 mmol, 1.7 mg)

  • Base (e.g., K₃PO₄, 2.0 equiv, 0.2 mmol, 42.5 mg)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 1.0 mL)

Procedure:

  • Vessel Preparation: Place an appropriately sized magnetic stir bar into a 2-dram vial or Schlenk tube. Dry the vessel in an oven (120 °C) overnight and allow it to cool in a desiccator.

  • Reagent Addition (Inert Atmosphere): If using a glovebox, weigh and add the this compound, coupling partner, palladium precatalyst, and base directly into the reaction vessel inside the glovebox.

  • Reagent Addition (Schlenk Line): If using a Schlenk line, add the solid reagents to the vessel on the bench, seal it with a rubber septum, and attach it to the line. Purge the vessel by evacuating under high vacuum for 2-5 minutes and backfilling with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[5][10]

  • Solvent Addition: Add the degassed solvent via syringe through the septum.

  • Reaction: Place the sealed vessel into a pre-heated aluminum heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: After the desired time (e.g., 2-24 hours), cool the reaction to room temperature. Withdraw a small aliquot via syringe, dilute it with a suitable solvent (e.g., EtOAc or MeCN), filter it through a small plug of silica or a syringe filter, and analyze by LC-MS or TLC to determine conversion.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Conversion

A logical decision tree helps streamline the troubleshooting process, saving time and resources.

G start_node Low or No Conversion Observed check_node1 Inert Atmosphere & Reagent Quality OK? start_node->check_node1 First, check fundamentals check_node check_node action_node action_node outcome_node outcome_node action_node1 Fix Setup: - Re-dry/degas solvents - Use fresh reagents - Run control reaction check_node1->action_node1 No check_node2 Reaction Stalled? (<50% conversion) check_node1->check_node2 Yes outcome_node1 Success! action_node1->outcome_node1 Problem Solved action_node2 Increase Catalyst Loading (e.g., 1% -> 3%) check_node2->action_node2 Yes check_node3 Improvement Seen? action_node2->check_node3 check_node3->outcome_node1 Yes action_node3 Increase Ligand Ratio or Switch to More Stable Catalyst (e.g., G4 Precatalyst, NHC) check_node3->action_node3 No action_node3->outcome_node1 Problem Solved

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Diagram 2: Simplified Catalytic Cycle Highlighting Failure Points

Understanding the catalytic cycle helps diagnose which step is failing.

G Pd0 L-Pd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-Br (Oxidative Add'n) Pd0->OA_Complex + Ar-Br Deactivated Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivated O₂, Temp Trans_Complex Ar-Pd(II)-R (Transmetalation) OA_Complex->Trans_Complex + R-M Debromination Debromination (Side Product) OA_Complex->Debromination H⁻ Source Trans_Complex->Pd0 Product Ar-R (Product) Trans_Complex->Product Reductive Elimination

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. The reactivity of this scaffold, particularly at the C3-bromo and N1-H positions, is profoundly influenced by the choice of solvent. Understanding these solvent effects is critical for optimizing reaction outcomes, improving yields, and minimizing side-product formation.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.

Troubleshooting Guide

This section addresses specific, common problems encountered during the functionalization of this compound.

Question 1: My Suzuki-Miyaura coupling reaction is resulting in low yield and significant starting material recovery. How can solvent choice remedy this?

This is a frequent challenge. The success of a Suzuki-Miyaura coupling is highly dependent on achieving a homogeneous solution and maintaining a stable, active catalyst. The solvent plays a pivotal role in all of these aspects.[1]

Underlying Causes & Solutions:

  • Poor Solubility of Reagents: The inorganic base (e.g., K₂CO₃, Cs₂CO₃) and the boronic acid partner often have limited solubility in purely organic solvents. If the base cannot participate in the transmetalation step, the catalytic cycle will halt.

    • Solution: Employ a mixed solvent system, typically an aprotic solvent with water (e.g., 1,4-dioxane/H₂O, DMF/H₂O, or Toluene/EtOH/H₂O). The aqueous phase is essential for dissolving the inorganic base, while the organic solvent dissolves the pyrrolopyridine substrate and the boronic acid.[2][3] For particularly stubborn solubility issues, DMF is an excellent choice due to its high polarity and ability to dissolve a wide range of organic compounds and inorganic salts.[1]

  • Catalyst Instability (Palladium Black Formation): At elevated temperatures, the active Pd(0) catalyst can aggregate and precipitate out of solution as inactive "palladium black."

    • Solution: Use solvents that can weakly coordinate to and stabilize the Pd(0) species. Ethereal solvents like 1,4-dioxane and THF are excellent choices.[4] While highly coordinating solvents like DMF can also stabilize the catalyst, they can sometimes inhibit catalysis by competing with ligands for palladium coordination sites.[1][5]

  • Slow Oxidative Addition: The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-determining step. The polarity of the solvent can stabilize the polar transition state of this step.

    • Solution: Transitioning from a nonpolar solvent like toluene to a more polar aprotic solvent like 1,4-dioxane or DMF can accelerate the reaction.[6] However, the relationship between polarity and rate is not always linear and depends heavily on the specific substrate and ligand used.[7][8]

Summary Table: Recommended Solvents for Suzuki-Miyaura Coupling

Solvent SystemBaseTypical Temperature (°C)Key Considerations & Rationale
1,4-Dioxane / H₂O (4:1)K₂CO₃ or Cs₂CO₃90-110Excellent general-purpose system. Dioxane stabilizes the catalyst, and water dissolves the base.[2]
Toluene / EtOH / H₂O (4:1:1)K₂CO₃80-100Good for substrates sensitive to higher temperatures. Ethanol acts as a co-solvent to improve miscibility.
DMFK₃PO₄100-120Use when solubility is a major issue. DMF's high boiling point allows for higher reaction temperatures.[9]
Question 2: In my Buchwald-Hartwig amination, I'm observing significant hydrodehalogenation (replacement of Br with H). What is the solvent's role in this side reaction?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, and the solvent can influence its prevalence. This side reaction typically occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination from alkoxide bases or reaction with trace water.

Underlying Causes & Solutions:

  • Solvent Proticity: Protic solvents (e.g., alcohols, water) are generally avoided in Buchwald-Hartwig reactions. They can protonate the palladium-amido intermediate, shutting down the productive catalytic cycle and promoting side reactions.

    • Solution: Strictly use anhydrous, aprotic solvents. Toluene and 1,4-dioxane are the most common and effective choices.[10][11] THF can also be used, but its lower boiling point limits the reaction temperature.[4]

  • Base and Solvent Compatibility: The choice of base and solvent are intrinsically linked. Strong bases like NaOtBu or LHMDS are required, but their stability and reactivity are solvent-dependent.

    • Solution: Non-polar, aprotic solvents like toluene are preferred as they do not strongly solvate the base, preserving its reactivity. In more polar solvents like THF, the base is more solvated, which can sometimes temper its reactivity and reduce side reactions, but may also slow the desired C-N bond formation.[12] Toluene is often the best starting point, yielding high conversion rates for many amine couplings.[10]

Troubleshooting Workflow for Buchwald-Hartwig Amination

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Question 3: I am attempting an N-alkylation or N-arylation and getting low conversion. Why is my reaction failing?

N-functionalization of the pyrrole nitrogen in this compound requires deprotonation to form the corresponding anion, which then acts as a nucleophile. The solvent's ability to stabilize this anion and solvate the counter-ion is crucial.

Underlying Causes & Solutions:

  • Insufficient Deprotonation: The N-H of the pyrrole moiety is weakly acidic. A strong base is required for complete deprotonation. The effectiveness of the base is modulated by the solvent.

    • Solution: Use a polar aprotic solvent like DMF or DMSO. These solvents are effective at solvating the cation (e.g., Na⁺, K⁺) of the base (e.g., NaH, K₂CO₃), which "frees" the anion of the base to perform the deprotonation. In non-polar solvents, the base exists as a tight ion pair and is less reactive.[13]

  • Poor Nucleophilicity of the Pyrrole Anion: Once formed, the pyrrole anion must be available to attack the electrophile (alkyl halide or aryl halide).

    • Solution: Again, polar aprotic solvents are superior. They solvate cations well but are poor at solvating anions.[14][15] This leaves the pyrrole anion "naked" and highly nucleophilic, accelerating the desired reaction. Protic solvents would hydrogen-bond to the anion, encapsulating it and drastically reducing its nucleophilicity.[14]

Recommended Solvents for N-Functionalization:

Reaction TypeSolventBaseKey Considerations & Rationale
N-AlkylationDMF, THFNaH, K₂CO₃DMF is generally superior for its polarity and high boiling point. NaH is a strong, non-nucleophilic base ideal for this transformation.[16]
N-Arylation (Ullmann-type)Dioxane, DMFK₂CO₃, Cs₂CO₃These reactions often require a copper catalyst. Dioxane is a good starting point, but DMF may be needed for less reactive aryl halides.[2][17]

Frequently Asked Questions (FAQs)

Question 4: What are the fundamental differences between protic and aprotic solvents and their impact on reactions with this molecule?

Understanding this distinction is fundamental to rational solvent selection.

  • Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom (typically oxygen or nitrogen) and can therefore act as hydrogen-bond donors.[15] Common examples include water (H₂O), methanol (MeOH), and ethanol (EtOH).

    • Impact: Protic solvents are excellent at solvating both cations and anions. They can stabilize charged intermediates and transition states. However, they are detrimental to reactions involving strong bases or nucleophiles because they will protonate the base or surround the nucleophile with a "solvent cage" via hydrogen bonding, reducing its reactivity.[14][18] For this reason, they are generally avoided for Buchwald-Hartwig and N-alkylation reactions but are often a necessary component of Suzuki couplings to dissolve the inorganic base.

  • Aprotic Solvents: These solvents lack an O-H or N-H bond and cannot act as hydrogen-bond donors.[15] They are further classified by polarity.

    • Polar Aprotic: (e.g., DMF, DMSO, Acetonitrile, THF, 1,4-Dioxane). They possess dipoles and are excellent at solvating cations but leave anions relatively "naked" and reactive.[18] This makes them ideal for reactions where anionic nucleophiles are key participants, such as N-alkylation and SNAr reactions.

    • Non-Polar Aprotic: (e.g., Toluene, Hexane). They have low dielectric constants and poorly solvate charged species. They are often used when a non-coordinating environment is desired, such as in many Buchwald-Hartwig aminations where toluene is the solvent of choice.[10]

Question 5: How does solvent choice influence palladium-catalyzed cross-coupling catalytic cycles?

The solvent interacts with nearly every stage of the catalytic cycle.

G cluster_0 Pd(0) State cluster_1 Pd(II) State Pd0 L-Pd(0)-L OA_Complex L-Pd(II)(Ar)(X)-L Pd0->OA_Complex Oxidative Addition TM_Complex L-Pd(II)(Ar)(R)-L OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination S4 Solvent polarity can accelerate RE TM_Complex->S4 S1 Solvent stabilizes Pd(0) complex S1->Pd0 S2 Solvent polarity affects OA transition state S2->OA_Complex S3 Solvent dissolves base & organometallic S3->TM_Complex

Caption: Solvent interactions within a generalized Pd cross-coupling cycle.

  • Catalyst Activation & Stabilization (Pd(0) State): The active Pd(0) catalyst must be soluble and monomeric. Coordinating solvents like THF, Dioxane, or DMF can act as weak ligands, preventing aggregation into palladium black and maintaining the catalyst's activity.[1]

  • Oxidative Addition (OA): This is the insertion of the palladium into the Carbon-Bromine bond. This step often involves a polar, charged transition state. Polar solvents can stabilize this transition state, thereby increasing the reaction rate.[6] In some cases, solvent coordination to the palladium complex can even alter the selectivity of the oxidative addition.[5]

  • Transmetalation (TM): In Suzuki reactions, this is the transfer of the organic group from boron to palladium. This step requires the activation of the organoboron species by a base. The solvent's ability to dissolve the base and manage the ionic species generated is paramount.[3]

  • Reductive Elimination (RE): This is the final step where the new C-C or C-N bond is formed, regenerating the Pd(0) catalyst. This step is generally favored in less polar solvents, although the effect is often less pronounced than on the oxidative addition step.

Question 6: For a Sonogashira coupling, which solvents should I start with?

The Sonogashira coupling is unique as it typically involves a dual-catalyst system (palladium and copper).

Primary Recommendations:

  • Amine Solvents: Often, the base itself, such as triethylamine (Et₃N) or diisopropylamine (DIPA), can be used as the solvent. This provides a high concentration of the base needed for the catalytic cycle. However, this is not always practical for higher boiling point requirements.

  • Aprotic Solvents: DMF is a highly reliable solvent for Sonogashira couplings, especially for heteroaromatic halides.[9] It effectively dissolves all components and its high boiling point allows for a wider temperature range. THF is another common choice, particularly for reactions that proceed at lower temperatures.[19][20]

A typical starting condition would be Pd(PPh₃)₂Cl₂/CuI as the catalyst system with Et₃N as the base in DMF at temperatures ranging from room temperature to 100 °C.[9]

Experimental Protocols

Protocol 1: Generalized Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe to a typical concentration of 0.1 M with respect to the starting pyrrolopyridine.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Generalized Buchwald-Hartwig Amination
  • In an inert atmosphere glovebox or using Schlenk techniques, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) to a concentration of 0.1-0.2 M.

  • Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the residue by column chromatography.[11]

References

  • Clarke, M. L., & Smith, C. N. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(13), 3394-3409. [Link]
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
  • Niemeyer, Z. L., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on the Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
  • Niemeyer, Z. L., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 375-382. [Link]
  • Górka, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17988-18000. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • The Organic Chemistry Tutor. (2022). Protic and Aprotic solvents - and the reaction speed. YouTube. [Link]
  • Kashani, S. K., et al. (2019).
  • Kashani, S. K., et al. (2019).
  • Pearson Study Prep. (2015). The difference between protic vs. aprotic solvents. YouTube. [Link]
  • Niemeyer, Z. L., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
  • PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Organic Chemistry with Victor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. [Link]
  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Publishing. [Link]
  • ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
  • Preprints.org. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Preprints.org. [Link]
  • Liu, H., et al. (2007). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Science in China Series B: Chemistry, 50(4), 506-510. [Link]
  • MDPI. (n.d.).
  • Arkat USA, Inc. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II)
  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
  • Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Intramolecular N-Arylation in Heterocyclization: Synthesis of New Pyrido-Fused Pyrrolo[1,2-a][1][6]diazepinones.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Reactions with 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-1H-pyrrolo[2,3-c]pyridine (also known as 3-bromo-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile heterocyclic scaffold. Low conversion rates can be a significant hurdle, and this resource provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during cross-coupling and nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

General Issues

Q1: My reaction with this compound is showing low conversion. Where should I start my troubleshooting?

A1: Low conversion with this compound often stems from a few key areas. A systematic approach is crucial. Begin by verifying the quality and purity of your starting material. This compound should be a solid with a melting point around 205-206 °C[1][2]. Impurities can interfere with catalytic cycles. Next, ensure your reaction is performed under strictly anhydrous and inert conditions, as many cross-coupling catalysts are sensitive to oxygen and moisture[3]. Degassing your solvents and using an inert atmosphere (Argon or Nitrogen) is critical[3]. Finally, re-evaluate your reaction parameters, including the catalyst system, base, solvent, and temperature, as these are highly interdependent and substrate-specific.

Troubleshooting Common Reaction Types

Suzuki-Miyaura Coupling

Q2: I'm experiencing low yields in a Suzuki-Miyaura coupling with this compound. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings of this compound can be attributed to several factors. The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond[3]. The nitrogen atom in the azaindole system can also coordinate to the palladium catalyst, leading to deactivation[3]. Common side reactions include protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid[3].

To improve your yield, consider the following:

  • Catalyst and Ligand Selection: For heteroaryl substrates, a highly active catalyst system is often required[3]. Consider using a pre-formed palladium catalyst with an electron-rich, bulky phosphine ligand like SPhos or XPhos, which have shown success in similar systems[4].

  • Base Selection: The choice of base is critical. While inorganic bases like K₂CO₃ are common, they can be poorly soluble in organic solvents[5]. Consider using a stronger, more soluble base like Cs₂CO₃ or K₃PO₄. The base not only facilitates the transmetalation step but can also influence the catalyst activity.

  • Solvent System: A combination of an organic solvent and water is often used in Suzuki reactions. The water is necessary to dissolve the inorganic base. A common solvent system is a 4:1 mixture of MeCN and water[6]. Toluene or DMF/water mixtures can also be effective[7].

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and side reactions. Monitor your reaction progress and consider running it at a lower temperature for a longer duration.

ParameterRecommendation for Suzuki CouplingRationale
Palladium Source Pd₂(dba)₃, Pd(PPh₃)₄, or a pre-catalyst like XPhosPdG2Provides the active Pd(0) species for the catalytic cycle.
Ligand SPhos, XPhos, or other bulky, electron-rich phosphinesEnhances catalyst stability and promotes oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, MeCN/H₂OA biphasic system often aids in dissolving the base and facilitating the reaction.
Temperature 80-110 °CBalances reaction rate with catalyst stability.
Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of this compound is sluggish and incomplete. How can I optimize it?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaryl halides like this compound is highly dependent on the reaction conditions[8]. The key challenges are similar to other cross-coupling reactions: potential catalyst inhibition by the pyridine nitrogen and the need for a sufficiently active catalytic system to overcome the substrate's inherent reactivity[9].

Optimization strategies include:

  • Catalyst and Ligand Choice: This is arguably the most critical factor. Sterically hindered and electron-rich biarylphosphine ligands are often necessary for challenging substrates[9]. Ligands like RuPhos and XPhos have demonstrated effectiveness in the amination of similar halo-azaindoles[8][10].

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, particularly for less reactive amines[11][12].

  • Solvent Considerations: Anhydrous, aprotic solvents like toluene or dioxane are standard for Buchwald-Hartwig aminations[8][13]. Ensure your solvent is thoroughly deoxygenated to prevent catalyst oxidation.

  • Temperature and Reaction Time: These reactions are typically run at elevated temperatures (80-110 °C)[9]. If you observe slow conversion, a modest increase in temperature or extended reaction time may be beneficial. However, be mindful of potential decomposition at very high temperatures.

ParameterRecommendation for Buchwald-Hartwig AminationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective precursors for the active Pd(0) catalyst.
Ligand RuPhos, XPhos, DavePhosBulky, electron-rich ligands that promote the key steps of the catalytic cycle.
Base NaOtBu, LiHMDS, K₃PO₄Strong, non-nucleophilic bases are essential for amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the reaction.
Sonogashira Coupling

Q4: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the conversion is poor. What should I investigate?

A4: The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds[14]. When encountering low yields with this compound, several factors could be at play. Homocoupling of the alkyne (Glaser coupling) is a common side reaction, and catalyst inhibition can also be an issue.

Troubleshooting tips for Sonogashira coupling:

  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI)[14][15]. The copper co-catalyst is crucial for the activation of the alkyne. Ensure your CuI is fresh and of high quality.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used, often serving as both the base and the solvent[5]. The base neutralizes the HBr formed during the reaction. Anhydrous conditions are important to prevent unwanted side reactions.

  • Inert Atmosphere: Oxygen can promote the homocoupling of the alkyne, so it is imperative to perform the reaction under a strictly inert atmosphere[3]. Thoroughly degassing your solvent and reaction vessel is a critical step.

  • Ligand Effects: While phosphine ligands are part of the standard palladium catalysts, for some challenging substrates, the addition of excess phosphine ligand can be beneficial. In other cases, a "copper-free" Sonogashira protocol using a more active palladium catalyst might be worth exploring, especially if copper-mediated side reactions are suspected.

ParameterRecommendation for Sonogashira CouplingRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard and effective palladium catalysts for Sonogashira reactions.
Co-catalyst CuIActivates the terminal alkyne for coupling.
Base Et₃N, iPr₂NHActs as a base to neutralize the acid formed and can also serve as the solvent.
Solvent Amine base, THF, DMFThe choice of solvent can influence reaction rates and solubility.
Temperature Room Temperature to 80 °CMany Sonogashira reactions proceed at mild temperatures.
Nucleophilic Aromatic Substitution (SₙAr)

Q5: I am trying to perform a nucleophilic aromatic substitution on this compound, but the reaction is not proceeding. Why is this the case?

A5: Direct nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide like this compound is generally difficult[16]. SₙAr reactions proceed efficiently when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as these groups stabilize the negatively charged Meisenheimer complex intermediate[17]. The 3-position of the pyrrolo[2,3-c]pyridine ring system is not sufficiently activated for direct SₙAr with most nucleophiles.

Alternative approaches and considerations:

  • Reaction Type: For the introduction of nucleophiles at the 3-position, metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination (for amines) or Suzuki coupling (for carbon nucleophiles) are generally the methods of choice[16].

  • Substrate Activation: If SₙAr is the only viable route, consider if the electronic properties of your specific substrate could be modified to favor the reaction. However, in most cases, this is not a practical approach.

  • Harsh Conditions: While some SₙAr reactions can be forced with very strong nucleophiles and high temperatures, this often leads to low yields and significant side product formation.

General Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_optimization Reaction Parameter Optimization cluster_analysis Analysis & Further Steps cluster_end Outcome start Low Conversion Observed reagent_quality Verify Reagent Purity (Starting Material, Solvents, etc.) start->reagent_quality inert_conditions Ensure Strict Inert & Anhydrous Conditions reagent_quality->inert_conditions catalyst_system Optimize Catalyst System (Pd Source & Ligand) inert_conditions->catalyst_system base_solvent Screen Different Bases & Solvents catalyst_system->base_solvent temp_time Adjust Temperature & Reaction Time base_solvent->temp_time side_reactions Analyze for Side Products (e.g., Dehalogenation, Homocoupling) temp_time->side_reactions alternative_method Consider Alternative Reaction Methodology side_reactions->alternative_method If side reactions are unavoidable success Improved Conversion side_reactions->success If optimization is successful alternative_method->success

Caption: A general workflow for troubleshooting low conversion rates.

References

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - Pipzine Chemicals. (URL: [Link])
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 - Organic Chemistry Portal. (URL: [Link])
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (URL: [Link])
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. (URL: [Link])
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC - NIH. (URL: [Link])
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (URL: [Link])
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH. (URL: [Link])
  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchG
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (URL: [Link])
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (URL: [Link])
  • Why can't I achieve good yields for this Suzuki reaction?
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. (URL: [Link])
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (URL: [Link])
  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC - NIH. (URL: [Link])
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (URL: [Link])
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (URL: [Link])
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - ResearchG
  • (PDF)
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (URL: [Link])

Sources

Identification of impurities in 3-bromo-1H-pyrrolo[2,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Bromo-1H-pyrrolo[2,3-c]pyridine

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals involved in the synthesis of this compound (a 6-azaindole derivative). The purity of this key intermediate is paramount for its successful application in medicinal chemistry and materials science. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and characterization of process-related impurities.

Troubleshooting Guide: Common Synthetic Issues & Solutions

The synthesis of this compound, typically involving electrophilic bromination of the 1H-pyrrolo[2,3-c]pyridine core, is often accompanied by challenges related to selectivity and stability. This section addresses the most common issues in a practical question-and-answer format.

Issue 1: My reaction yields significant amounts of a di-brominated product. How can I improve selectivity for the mono-bromo derivative?

Root Cause Analysis: The formation of polybrominated products is a classic issue when dealing with electron-rich heterocyclic systems like pyrroles and their fused analogues.[1] The pyrrole ring is highly activated towards electrophilic aromatic substitution, making it susceptible to multiple halogenations if the reaction conditions are not meticulously controlled.

Recommended Solutions:

  • Choice of Brominating Agent: Avoid using highly reactive elemental bromine (Br₂), which often leads to over-bromination. Instead, opt for milder, more selective reagents.

    • N-Bromosuccinimide (NBS): This is the most common and effective reagent for achieving mono-bromination of pyrrolic systems.[1]

    • Tetrabutylammonium Tribromide (TBABr₃): A stable, solid reagent that acts as a mild source of bromine, allowing for more controlled reactions.[1]

  • Temperature Control: Perform the reaction at low temperatures to decrease the reaction rate and enhance selectivity. A starting temperature of -78 °C to 0 °C is highly recommended.[1]

  • Stoichiometry and Addition Rate: Use precisely one equivalent of the brominating agent. Adding the reagent slowly or in portions to the reaction mixture helps maintain a low concentration, thereby disfavoring poly-substitution.[1]

  • Solvent Choice: The polarity of the solvent can influence reactivity. Less polar solvents can sometimes temper the reactivity of the system. Common solvents include THF, DMF, or chlorinated solvents.

Issue 2: Bromination is occurring at an undesired position on the ring system. How can I control the regioselectivity?

Root Cause Analysis: The electronic properties of the 1H-pyrrolo[2,3-c]pyridine scaffold direct electrophiles primarily to the C3 position of the pyrrole ring. This is due to the superior resonance stabilization of the intermediate carbocation (arenium ion) when attack occurs at this position, analogous to the preferential C2-substitution in simple pyrroles.[1] However, side reactions can lead to bromination on the pyridine ring or other positions under certain conditions.

Recommended Solutions:

  • Protecting Groups: If substitution on the pyridine ring is a persistent issue, consider N-oxidation of the pyridine nitrogen. This deactivates the pyridine ring towards electrophilic attack, further enhancing the selectivity for the pyrrole moiety. The N-oxide can be removed later in the synthetic sequence.

  • Reaction Conditions: Adhering to the conditions that favor kinetic control (low temperature, controlled addition) will generally yield the thermodynamically favored 3-bromo isomer.

Issue 3: The reaction is sluggish and shows a high percentage of unreacted starting material even after an extended time.

Root Cause Analysis: Incomplete conversion can stem from several factors, including insufficient activation of the brominating agent, low-quality reagents, or inadequate reaction conditions.

Recommended Solutions:

  • Reagent Quality: NBS can degrade over time, especially if it has a yellow appearance. Recrystallize the NBS from water before use to ensure it is a pure, white crystalline solid.[1]

  • Temperature Adjustment: While low temperatures are crucial for selectivity, the reaction may need to be warmed slowly to room temperature to proceed to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Initiation (for radical pathways): While electrophilic substitution is the primary mechanism here, if using NBS under conditions that could favor radical reactions (though less common for this substrate), ensure proper initiation with light or a radical initiator if the protocol demands it.

Workflow for Troubleshooting Over-Bromination

The following diagram illustrates a logical workflow for diagnosing and solving issues related to the formation of polybrominated impurities.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Verification start Analysis (TLC/HPLC/MS) shows poly-brominated impurities reagent Using Br₂? start->reagent temp Reaction Temp > 0°C? reagent->temp No sol_reagent Action: Switch to milder agent (NBS or TBABr₃) reagent->sol_reagent Yes stoich Stoichiometry > 1.0 eq? temp->stoich No sol_temp Action: Lower temperature (e.g., -78°C to 0°C) temp->sol_temp Yes sol_stoich Action: Use 1.0 eq of agent; add slowly stoich->sol_stoich Yes end Re-run reaction and analyze. Purity should be improved. stoich->end No (Re-evaluate other params) sol_reagent->end sol_temp->end sol_stoich->end

Caption: Troubleshooting workflow for polybromination.

FAQs: Impurity Identification & Characterization

Once a synthesis is complete, the next critical phase is the identification and quantification of any impurities. According to ICH guidelines, impurities present at levels of 0.1% or higher should generally be identified.[2]

Q1: What is the best overall strategy for identifying unknown impurities in my sample?

The most robust strategy is a hyphenated approach, combining the separation power of chromatography with the detection capabilities of spectroscopy.[3]

  • Initial Purity Assessment: Use HPLC with a UV detector to get a quick purity profile. This will show you the number of impurities and their relative abundance.[4][5]

  • Molecular Weight Determination: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of each impurity peak separated by the HPLC.[5] This is the fastest way to propose potential structures (e.g., di-bromo adduct, starting material).

  • Structural Elucidation: For definitive identification, isolate the impurity using preparative HPLC. Then, acquire high-resolution data, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and High-Resolution Mass Spectrometry (HRMS).[2][4]

Q2: My mass spectrum shows a peak at [M+78] and [M+80] relative to my product. What does this indicate?

This isotopic pattern is a hallmark of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A signal showing your product's molecular weight plus another bromine atom strongly suggests the presence of a di-brominated impurity .

Q3: How can NMR spectroscopy help differentiate between isomers?

NMR is exceptionally powerful for distinguishing isomers. For this compound, you would expect a specific set of signals in the aromatic region with characteristic chemical shifts and coupling constants. If an impurity is a different bromo-isomer (e.g., brominated on the pyridine ring), the number of protons, their splitting patterns (doublets, triplets, singlets), and their chemical shifts will be distinctly different, allowing for unambiguous structural assignment. Two-dimensional NMR experiments like COSY and HSQC are instrumental in confirming proton-proton and proton-carbon connectivities.[2][5]

Table 1: Common Impurities and Their Analytical Signatures

Impurity NamePotential OriginMolecular FormulaMolecular Weight ( g/mol )Key MS Signature (m/z)Key ¹H NMR Signature
1H-Pyrrolo[2,3-c]pyridineUnreacted Starting MaterialC₇H₆N₂118.14119.1 [M+H]⁺Absence of bromination-induced shifts; characteristic signals for the parent ring.
Di-bromo-1H-pyrrolo[2,3-c]pyridineOver-brominationC₇H₄Br₂N₂275.94274.9, 276.9, 278.9 [M+H]⁺ (Characteristic 1:2:1 isotopic pattern)Fewer aromatic protons compared to the product; significant downfield shifts.
Isomeric Bromo-productNon-selective brominationC₇H₅BrN₂197.04196.0, 198.0 [M+H]⁺Different coupling patterns and chemical shifts in the aromatic region.
N-Oxide derivativeOxidation side-reactionC₇H₅BrN₂O213.04212.0, 214.0 [M+H]⁺Downfield shift of pyridine protons; potential changes in solubility.

Protocols & Workflows

Protocol 1: General Workflow for Impurity Identification

This protocol outlines the systematic steps from initial sample screening to final structure confirmation.

  • Initial Screening (TLC/LC-MS):

    • Dissolve a small sample of the crude or purified product in a suitable solvent (e.g., Methanol, Acetonitrile).

    • Run a preliminary TLC to visualize the number of components.

    • Inject the sample into an LC-MS system to obtain a chromatogram and the mass spectrum for each peak. Compare the mass of the main peak to the expected product mass.

  • Impurity Mass Analysis:

    • For each impurity peak, analyze the mass spectrum. Look for the molecular ion [M]⁺, protonated molecule [M+H]⁺, or other adducts.

    • Use the mass to hypothesize a structure (e.g., starting material, di-bromo product).

  • Isolation (Preparative HPLC):

    • Develop a preparative HPLC method to separate the impurity of interest from the main product.

    • Collect the fraction corresponding to the impurity peak.

    • Remove the solvent under reduced pressure to obtain an isolated sample of the impurity.

  • Structural Elucidation (NMR & HRMS):

    • Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.

    • Analyze the spectra to determine the complete chemical structure.

    • Obtain a High-Resolution Mass Spectrum (HRMS) to confirm the elemental composition, which serves as a final validation of the proposed structure.

Impurity Identification Workflow Diagram

G A Crude Product Sample B Analytical HPLC/UPLC-MS Analysis A->B C Purity > 99.5%? B->C D Product Meets Specification (End) C->D Yes E Identify Impurity Peaks C->E No F Analyze MS Data (Molecular Weight, Isotope Pattern) E->F G Hypothesize Impurity Structure F->G H Isolate Impurity (Preparative HPLC) G->H I Structural Elucidation (NMR, HRMS) H->I J Confirm Structure & Quantify I->J

Caption: A systematic workflow for impurity identification.

References

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals.
  • Talebpour, Z., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.
  • Reddit. (2025). undergraduate bromination lab troubleshooting. Reddit.
  • Annapurna, M., et al. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Crimson Publishers.
  • Bagle, A., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
  • ACS Publications. (n.d.). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications.
  • Rishi, J., et al. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • IJNRD. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development.
  • Guillon, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information.

Sources

Stability of 3-bromo-1H-pyrrolo[2,3-c]pyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile heterocyclic compound. Here, we address common questions and challenges related to its stability under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a solid that is generally stable under normal laboratory conditions, such as ambient temperature and in the absence of strong light.[1] However, it is important to store it in a cool, dark place, preferably under an inert atmosphere, to prevent slow degradation over time. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is an electron-rich heterocyclic system, which can make it susceptible to oxidation.

Q2: How does the bromine substituent at the 3-position influence the stability of the pyrrolo[2,3-c]pyridine core?

A2: The bromine atom at the C-3 position is a key functional group for synthetic transformations, such as cross-coupling reactions. While it is relatively stable, the carbon-bromine bond can be susceptible to cleavage under certain conditions, including reductive environments or in the presence of strong nucleophiles. The electron-withdrawing nature of the bromine atom can also influence the electron density of the pyrrole ring, potentially affecting its susceptibility to electrophilic attack.

Q3: Are there any known incompatibilities of this compound with common laboratory reagents?

A3: Yes, avoid strong oxidizing agents and strong reducing agents.[1] The pyrrole ring is susceptible to oxidation, and the bromine atom can be removed under reductive conditions. Additionally, strong acids and bases can promote degradation, as detailed in the troubleshooting guide below. Care should also be taken with highly nucleophilic reagents, which could potentially displace the bromide.

Troubleshooting Guide: Stability Under Acidic and Basic Conditions

This section addresses specific issues that may arise during experiments involving acidic or basic conditions.

Issue 1: Unexpected side-product formation or low yield in an acid-catalyzed reaction.
  • Possible Cause 1: Protonation and subsequent electronic changes. The pyridine nitrogen in the 6-azaindole scaffold is basic and can be protonated under acidic conditions. This protonation can alter the electronic properties of the entire ring system, potentially activating it towards unwanted side reactions or deactivating it for the desired transformation. The pKa of the pyridine-like nitrogen in the related 7-azaindole is approximately 1-2.[1]

  • Troubleshooting Strategy:

    • Use of milder acidic conditions: If possible, switch to a weaker acid or use a buffered system to maintain a less acidic pH.

    • Protecting group strategy: In some cases, protection of the pyrrole nitrogen (N-1) may be necessary to prevent unwanted side reactions on the pyrrole ring. However, the choice of protecting group is critical, as some are removed under acidic conditions.

    • Reaction temperature and time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of degradation.

Issue 2: Degradation of this compound during aqueous workup with a basic solution (e.g., sodium bicarbonate).
  • Possible Cause 1: Hydrolysis of the bromine substituent. While generally stable, prolonged exposure to strong basic conditions, especially at elevated temperatures, could potentially lead to nucleophilic substitution of the bromine with a hydroxyl group, forming the corresponding 3-hydroxy-1H-pyrrolo[2,3-c]pyridine.

  • Possible Cause 2: Ring-opening of the pyrrole moiety. The pyrrole ring, while aromatic, can be susceptible to cleavage under harsh basic conditions, although this is less common for fused systems like azaindoles compared to simple pyrroles.

  • Troubleshooting Strategy:

    • Minimize contact time with base: Perform the basic wash as quickly as possible and at a low temperature (e.g., on an ice bath).

    • Use of a weaker base: If the purpose of the wash is simply to neutralize acid, consider using a milder base like a saturated solution of sodium bicarbonate rather than stronger bases like sodium hydroxide.

    • Extraction with a non-polar solvent: Promptly extract the product into a suitable organic solvent to remove it from the aqueous basic environment.

Issue 3: Inconsistent results in reactions sensitive to pH.
  • Possible Cause: Amphoteric nature of the molecule. The 6-azaindole core has both a basic pyridine nitrogen and an acidic pyrrole N-H. This can lead to complex behavior in solutions of varying pH. The pKa of the pyrrole-like N-H in the related 7-azaindole is approximately 12-13.[1]

  • Troubleshooting Strategy:

    • Buffered reaction conditions: Employing a suitable buffer system can help to maintain a constant pH throughout the reaction, leading to more reproducible results.

    • pH monitoring: For sensitive reactions, monitoring the pH of the reaction mixture can provide valuable insights into potential issues.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study under Acidic Conditions

This protocol is a starting point for assessing the stability of this compound to acid hydrolysis.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress: To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound and detect any degradation products.

Protocol 2: General Procedure for a Forced Degradation Study under Basic Conditions

This protocol provides a framework for evaluating the stability of this compound to base hydrolysis.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Basic Stress: To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to monitor the degradation process.

Data Presentation

ConditionReagentTemperaturePotential Degradation Products
Acidic 0.1 M HCl60 °CHydrolysis of the bromine, ring-opened products
Basic 0.1 M NaOH60 °C3-hydroxy-1H-pyrrolo[2,3-c]pyridine, ring-opened products

Visualizations

Acid_Degradation_Pathway A This compound B Protonated Species A->B H+ C Hydrolysis Product (3-hydroxy-1H-pyrrolo[2,3-c]pyridine) B->C H2O, Δ D Other Degradants B->D Harsh Conditions

Caption: Potential degradation pathway under acidic conditions.

Base_Degradation_Pathway A This compound B Deprotonated Species A->B OH- C Nucleophilic Substitution Product (3-hydroxy-1H-pyrrolo[2,3-c]pyridine) B->C Δ D Ring-Opened Products B->D Harsh Conditions

Caption: Potential degradation pathway under basic conditions.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). Europe PMC.
  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). (2021). ResearchGate.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2002). ACS Publications.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health.
  • Azaindole Therapeutic Agents. (2015). National Institutes of Health.
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Pipzine Chemicals.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). MDPI.
  • Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. (2021). ResearchGate.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). National Institutes of Health.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2017). RosDok.
  • 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
  • Synthetic process of 5-bromo-7-azaindole. (n.d.). Eureka | Patsnap.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2015). ResearchGate.
  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. (2014). PubMed.
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022). National Institutes of Health.
  • Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. (2021). PubMed.
  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. (2021). PubMed.
  • A protocol for testing the stability of biochemical analytes. Technical document. (2019). PubMed.
  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. (2023). MDPI.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). ResearchGate.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2020). National Institutes of Health.
  • Stability testing protocols. (2017). Slideshare.
  • Palladium-catalyzed amination of unprotected halo-7-azaindoles. (2010). National Institutes of Health.
  • Pyrrole. (n.d.). Wikipedia.
  • Stability Testing of Biotechnological/Biological Products. (n.d.). European Medicines Agency.
  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2009). PubMed.
  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. (2021). Scite.ai.
  • RP-HPLC Stability Indicating Assay Technique Development and Validation for the Simultaneous Evaluation of Fenpiverinium, Pitofenone. (2018). IJREAM.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2017). National Institutes of Health.
  • Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. (2021). Semantic Scholar.
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022). ResearchGate.

Sources

Technical Support Center: Efficient Removal of Palladium Catalysts from 3-bromo-1H-pyrrolo[2,3-c]pyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for the removal of residual palladium catalysts from reaction mixtures containing 3-bromo-1H-pyrrolo[2,3-c]pyridine and its derivatives. Given the increasing use of palladium-catalyzed cross-coupling reactions in the synthesis of complex molecules for pharmaceuticals, efficient purification is critical to meet stringent regulatory requirements and ensure the integrity of downstream processes.[1][2]

The nitrogen-containing heterocyclic structure of this compound can present unique challenges in palladium removal due to potential chelation of the metal by the product molecule, making the choice of purification strategy paramount.[1] This guide offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex issues.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my this compound reaction mixture?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the FDA and EMA, with limits often set at or below 10 ppm.[3][4] Palladium contamination can also interfere with downstream reactions, compromise the stability of the final compound, and affect toxicological profiles.[1]

Q2: What are the primary methods for palladium removal?

A2: The most common methods include:

  • Adsorption: Using solid-supported scavengers (e.g., silica-based thiol or amine functionalized scavengers, activated carbon) to bind palladium, which is then removed by filtration.[1][5][6]

  • Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[1][7]

  • Solvent Extraction: Partitioning the palladium species into an aqueous phase, often with the aid of a chelating agent.[1]

  • Organic Solvent Nanofiltration (OSN): A membrane-based technique to separate the catalyst from the product.[8]

Q3: Can I use activated carbon for palladium removal? What are the potential drawbacks?

A3: Activated carbon can be a cost-effective method for palladium removal.[6] However, it can be non-selective and may adsorb your product, leading to a reduction in yield.[1] It's also crucial to select an appropriate grade of activated carbon, as performance can vary.[6]

Q4: My this compound derivative has multiple heteroatoms. Does this affect palladium removal?

A4: Yes, molecules with multiple heteroatoms, like your pyrrolopyridine derivative, can act as chelators for palladium, making it more difficult to remove.[1] This increased affinity may require more stringent or specialized scavenging techniques.

Q5: How do I choose the best palladium scavenger for my specific reaction?

A5: The choice of scavenger is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of your product.[1] Thiol-based silica scavengers are often effective for a broad range of palladium species.[5] It is advisable to screen a small selection of scavengers to determine the most effective one for your system.

Troubleshooting Guide: Palladium Removal from this compound Reactions

This section provides a structured approach to common problems encountered during the purification process.

Problem Probable Cause(s) Recommended Solution(s)
High levels of palladium remain after initial purification (e.g., filtration through Celite). The palladium may be in a soluble, colloidal, or complexed form that is not easily removed by simple filtration.[9]Employ a palladium scavenger. Thiol-functionalized silica is a good starting point.[5] Consider a combination of methods, such as an aqueous wash with a chelating agent followed by treatment with a solid-supported scavenger.
Significant product loss during palladium scavenging with activated carbon. The product is likely adsorbing to the activated carbon along with the palladium.[1]Reduce the amount of activated carbon used, or switch to a more selective scavenger like a functionalized silica gel.[5] Perform a small-scale experiment to optimize the scavenger loading.
Inconsistent palladium removal results between batches. The speciation of palladium (e.g., Pd(0) vs. Pd(II)) may vary between batches, affecting the efficiency of the chosen removal method.[1] The reaction work-up procedure may not be sufficiently robust.Ensure consistent reaction work-up procedures. Consider a scavenger that is effective against multiple palladium species.[2] Analyze the palladium species present if possible.
The chosen scavenger is ineffective. The scavenger may not be compatible with the solvent system or the functional groups present in the product molecule.[1] The pyrrolopyridine moiety may be strongly coordinating with the palladium, outcompeting the scavenger.Screen a different class of scavengers (e.g., amine-based if a thiol-based scavenger failed). Increase the temperature or reaction time for scavenging, within the stability limits of your product.
Palladium levels are still above the required limit after using a scavenger. The amount of scavenger used may be insufficient. The contact time between the scavenger and the reaction mixture may be too short.Increase the equivalents of the scavenger. Increase the stirring time with the scavenger. Consider a second treatment with fresh scavenger.

Decision-Making Workflow for Palladium Removal

The following flowchart illustrates a logical approach to selecting an appropriate palladium removal strategy.

G cluster_0 start Initial Reaction Work-up icp_ms Quantify Pd Level (ICP-MS) start->icp_ms pd_level_ok < 10 ppm Pd? icp_ms->pd_level_ok product_isolation Product Isolation pd_level_ok->product_isolation Yes troubleshoot Troubleshoot & Optimize pd_level_ok->troubleshoot No scavenger_screening Screen Palladium Scavengers troubleshoot->scavenger_screening crystallization Attempt Crystallization troubleshoot->crystallization activated_carbon Trial Activated Carbon troubleshoot->activated_carbon select_method Select Optimal Method scavenger_screening->select_method crystallization->select_method activated_carbon->select_method scale_up Scale-up Purification select_method->scale_up final_qc Final QC (ICP-MS) scale_up->final_qc final_qc->product_isolation

Sources

Managing exothermic reactions in the synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine

A Guide to Managing Exothermic Reactions for Researchers and Drug Development Professionals

The synthesis of this compound, a key building block in medicinal chemistry, involves a critical bromination step that is often highly exothermic.[1][2][3] Failure to properly manage the heat generated during this reaction can lead to a dangerous runaway reaction, resulting in pressure buildup, solvent boiling, and potential vessel failure.[4] This guide provides in-depth technical support, troubleshooting advice, and best practices to ensure a safe and successful synthesis.

Understanding the Hazard: Why is this Reaction Exothermic?

The bromination of the 7-azaindole core is an electrophilic aromatic substitution reaction. The pyrrole ring of the 7-azaindole is electron-rich, making it highly reactive towards electrophiles like bromine.[3] The formation of the stable carbon-bromine bond releases a significant amount of energy as heat.[5] If this heat is generated faster than it can be dissipated by the cooling system, the reaction temperature will rise, accelerating the reaction rate and creating a dangerous positive feedback loop known as a runaway reaction.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Issue 1: The reaction temperature is increasing rapidly and uncontrollably.

  • What is happening? You are likely experiencing a runaway reaction. This is the most critical safety hazard in this synthesis.

  • What are the primary causes?

    • Rapid Addition of Brominating Agent: Adding the bromine source, such as N-Bromosuccinimide (NBS) or liquid bromine, too quickly introduces a large amount of reactant at once, leading to a burst of energy.[4]

    • Inadequate Cooling: An inefficient or improperly sized cooling bath cannot remove the generated heat effectively.

    • High Reactant Concentration: Using overly concentrated solutions can lead to a very fast reaction rate and intense heat generation.[4]

  • What is the immediate solution?

    • Immediately stop the addition of the brominating agent.

    • Ensure the cooling bath is at the target temperature and that the reaction flask is adequately submerged.

    • Increase the stirring speed to improve heat transfer to the cooling bath.

    • If the temperature continues to rise, add more pre-chilled solvent to dilute the reaction mixture.

Issue 2: The quenching process is violently exothermic and difficult to control.

  • What is happening? The reaction to neutralize excess bromine is also exothermic and can become hazardous if not controlled.

  • What are the primary causes?

    • The reaction mixture is at an elevated temperature before quenching.

    • The concentration of the quenching agent (e.g., sodium thiosulfate) is too high.[6]

    • The quenching agent is being added too quickly.[6]

  • What is the solution?

    • Cool the reaction mixture: Before quenching, ensure the reaction vessel is cooled in an ice-water bath to 0-5 °C. This is crucial to control the exothermicity of the quench.[6]

    • Use a dilute quenching solution: Prepare a 5-10% (w/v) aqueous solution of a quenching agent like sodium thiosulfate or sodium sulfite.[6]

    • Slow addition: Add the quenching agent dropwise or in small portions with vigorous stirring.[6]

Issue 3: A fine white or yellow precipitate forms after quenching with sodium thiosulfate.

  • What is it and how do I remove it? Under acidic conditions, which can be generated during the bromination (HBr is a byproduct), sodium thiosulfate can disproportionate to form elemental sulfur, which appears as a fine precipitate.[6] This can complicate the work-up and purification.

  • How can I avoid or solve this?

    • Use an alternative quenching agent: Sodium sulfite is a good alternative as it does not produce solid by-products.[1][7]

    • Adjust the pH: You can neutralize or slightly basify the reaction mixture before or during the quench.

    • Removal: If sulfur has already formed, it can often be removed by filtering the mixture through a pad of celite.[6]

Issue 4: The reaction is not proceeding, or the yield is very low.

  • What are the potential causes?

    • Degraded Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if not stored properly. Impure NBS may give unreliable results.[8]

    • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, hindering the reaction.

    • Incomplete Quench: A persistent yellow or brown color after adding the quenching agent indicates that unreacted bromine is still present.[6]

  • What is the solution?

    • Purify the NBS: If the NBS is off-white or yellow, it can be purified by recrystallization from hot water.[8]

    • Solvent Selection: Ensure a solvent is chosen where the 7-azaindole has good solubility. Acetonitrile is often a good choice.[9]

    • Ensure Complete Quench: Continue to add the quenching solution portion-wise until the reddish-brown or yellow color of bromine dissipates completely.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best brominating agents for synthesizing this compound?

A1: Several reagents can be used, each with its own safety and reactivity profile. N-Bromosuccinimide (NBS) is often preferred in a lab setting as it is a solid and generally safer to handle than liquid bromine.[5] Copper(II) bromide (CuBr₂) is another mild and efficient option that allows the reaction to proceed at room temperature.[9] Liquid bromine is highly effective but also highly toxic, corrosive, and volatile, requiring stringent safety precautions.[1][10]

ReagentFormulaPhaseKey AdvantagesKey Disadvantages
N-BromosuccinimideC₄H₄BrNO₂SolidEasier and safer to handle than Br₂.[5]Can be a source of runaway reactions.[11] Quality can be variable.[8]
Copper(II) BromideCuBr₂SolidMild conditions (room temp), high yield.[9]Requires removal of copper salts during workup.
Liquid BromineBr₂LiquidHighly reactive and cost-effective.Toxic, corrosive, volatile, high risk of runaway reaction.[1][10]

Q2: How can I effectively monitor the reaction to prevent loss of control?

A2: Constant monitoring is crucial.

  • Temperature Monitoring: A thermometer placed directly in the reaction vessel (not the cooling bath) provides a direct reading of the internal temperature. The goal is to maintain a steady, controlled temperature.[4]

  • Visual Observation: If using a bromine solution, its characteristic reddish-brown color will disappear as it reacts. The persistence of this color indicates the reaction is complete.[4]

  • Thin-Layer Chromatography (TLC): Periodically taking small aliquots from the reaction mixture and analyzing them by TLC is the most reliable way to track the consumption of the starting material and the formation of the product.

Q3: What are the most important safety precautions for this reaction?

A3:

  • Fume Hood: Always conduct the reaction in a well-ventilated fume hood.[12]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.[13]

  • Quenching Station: Keep a quenching solution (e.g., sodium thiosulfate or sodium sulfite) nearby in case of a spill or emergency.[12]

  • Controlled Addition: Use a dropping funnel or syringe pump for the slow, controlled addition of the brominating agent.[12] Never add the brominating agent all at once.

Experimental Protocol: Synthesis via NBS Bromination

This protocol outlines a standard procedure for the synthesis of this compound using NBS, with an emphasis on safety and exotherm management.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (7-azaindole)

  • N-Bromosuccinimide (NBS), recrystallized if necessary[8]

  • Acetonitrile (ACN)

  • 10% Aqueous Sodium Thiosulfate or Sodium Sulfite solution

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in a cooling bath (e.g., ice/water).

  • Dissolution: Dissolve 1 equivalent of 7-azaindole in acetonitrile. Cool the solution to 0 °C with stirring.

  • Slow Addition of NBS: Dissolve 1.05 equivalents of NBS in acetonitrile. Add this solution to the dropping funnel.

  • Controlled Reaction: Add the NBS solution dropwise to the cooled 7-azaindole solution over a period of 30-60 minutes. CRITICAL: Monitor the internal temperature closely. Do not allow the temperature to rise above 5 °C. Adjust the addition rate to maintain this temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Controlled Quenching: Once the reaction is complete, slowly add the 10% aqueous sodium thiosulfate solution dropwise while maintaining cooling.[6] Continue adding until the yellow/orange color disappears.

  • Work-up: Proceed with a standard aqueous work-up and purification by crystallization or column chromatography.

Parameter Recommendation Rationale
Temperature 0-5 °CMinimizes the rate of the exothermic reaction, allowing heat to be dissipated safely.
Reagent Addition Slow, dropwisePrevents the accumulation of unreacted reagents and a sudden release of energy.[4]
Stirring VigorousEnsures homogenous mixing and efficient heat transfer to the cooling bath.
Quenching Cool to <5 °C before adding quencherThe quenching reaction is also exothermic and requires temperature control.[6]

Visual Guides

Workflow for Controlled Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve 7-Azaindole in Solvent B Cool to 0 °C A->B C Add Brominating Agent Dropwise B->C D Monitor Temperature (< 5 °C) C->D D->C Adjust Rate E Monitor by TLC D->E F Cool Reaction Mixture E->F G Slowly Add Quenching Solution F->G H Purify Product G->H

Caption: General workflow for a controlled bromination experiment.

Troubleshooting a Runaway Exothermic Reaction

G Start Uncontrolled Temperature Rise? Action1 STOP Reagent Addition Immediately Start->Action1 Yes Action2 Ensure Max Cooling & Vigorous Stirring Action1->Action2 Check1 Temperature Still Rising? Action2->Check1 Action3 Add Pre-Chilled Solvent (Dilute) Check1->Action3 Yes End_Safe Reaction Under Control Check1->End_Safe No End_Unsafe Evacuate & Follow Emergency Protocol Action3->End_Unsafe

Caption: Decision tree for troubleshooting a runaway exothermic reaction.

References

  • Benchchem. Technical Support Center: Handling and Quenching Reactions with Brominated Compounds.
  • De Rantier, K., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
  • Benchchem. Managing exothermic reactions during chalcone bromination.
  • De Rantier, K., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate.
  • ECHEMI. Safest way to conduct a reaction with bromine under reflux conditions.
  • Reddit. bromination?.
  • ECHEMI. 3-Bromo-7-azaindole SDS, 74420-15-8 Safety Data Sheets.
  • Wikipedia. N-Bromosuccinimide.
  • AK Scientific, Inc. 4-Bromo-7-azaindole.
  • Suru Chemical. Managing Reactivity and Safety in N-Bromosuccinimide-Mediated Transformations.
  • ChemicalBook. 3-BroMo-7-azaindole-4-carboxylic acid - Safety Data Sheet.
  • ResearchGate. Practical Regioselective Bromination of Azaindoles and Diazaindoles.
  • ResearchGate. Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole.
  • Novartis OAK. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization.
  • Benchchem. Technical Support Center: Managing the Exothermic Nature of Acetylene Bromination.
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.

Sources

Technical Support Center: Optimizing Reaction Times for 3-bromo-1H-pyrrolo[2,3-c]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-bromo-1H-pyrrolo[2,3-c]pyridine, also known as 6-aza-3-bromoindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction times and achieve higher yields.

The 1H-pyrrolo[2,3-c]pyridine core is a significant structural motif in medicinal chemistry due to its presence in numerous biologically active compounds. The bromine atom at the C3-position serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. However, achieving efficient and rapid transformations can be challenging. This guide is structured to address common issues and provide actionable solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific problems that can arise during the functionalization of this compound, leading to prolonged reaction times or low yields.

Issue 1: Slow or Incomplete Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is sluggish and stalls before completion, even after extended heating. What are the likely causes and how can I accelerate the reaction?

Answer:

Slow Suzuki-Miyaura couplings with this substrate are often multifactorial. The electron-rich nature of the pyrrolo[2,3-c]pyridine ring system and potential for catalyst inhibition by the pyridine nitrogen can impede the catalytic cycle.[1] Here’s a systematic approach to troubleshooting:

1. Catalyst System (Palladium Source and Ligand):

  • Problem: The chosen palladium precursor and/or ligand may not be active enough for this specific substrate.

  • Solution: For electron-rich heteroaryl bromides, more electron-rich and bulky phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

    • Recommendation: Switch to a more robust catalyst system. Consider using pre-formed palladium catalysts with sterically hindered biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[3][4] These ligands have demonstrated high efficacy in coupling challenging heteroaryl halides.[2]

    • Causality: Bulky ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition.[5]

2. Base Selection:

  • Problem: The choice and strength of the base can significantly impact the transmetalation step. An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid.

  • Solution: A thorough base screen is recommended.

    • Recommendation: While aqueous bases like K₂CO₃ or Na₂CO₃ are common, they can sometimes promote protodeboronation (hydrolysis of the boronic acid).[1] Consider using non-aqueous bases like K₃PO₄, Cs₂CO₃, or even organic bases in anhydrous solvent systems.

    • Causality: The base activates the boronic acid for transmetalation. The choice of base can influence the equilibrium of the catalytic cycle and the stability of the active catalyst.

3. Solvent System:

  • Problem: The solvent plays a crucial role in the solubility of reagents and the stability of the catalyst.

  • Solution: Experiment with different solvent systems.

    • Recommendation: While toluene/water or dioxane/water mixtures are standard, consider anhydrous polar aprotic solvents like DMF, DMAc, or THF.[6] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems.[6]

    • Causality: Solvent polarity can affect the rates of the individual steps in the catalytic cycle. Anhydrous conditions can minimize protodeboronation.

4. Temperature and Reaction Time:

  • Problem: Insufficient thermal energy can lead to slow reaction kinetics.

  • Solution:

    • Recommendation: If the reaction is sluggish at standard temperatures (80-100 °C), consider increasing the temperature to 110-120 °C, provided the reagents and products are stable. Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times from hours to minutes.[7][8]

    • Causality: Higher temperatures increase the rate of all elementary steps in the catalytic cycle, particularly the often rate-limiting oxidative addition.

Issue 2: Low Yield in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination of this compound with a primary amine, but the yield is consistently low, and I observe significant amounts of starting material and hydrodehalogenation byproduct. How can I optimize this reaction?

Answer:

Low yields in Buchwald-Hartwig aminations of this substrate are often due to catalyst inhibition, side reactions, or steric hindrance. Here's how to address these issues:

1. Catalyst and Ligand Selection:

  • Problem: The pyridine nitrogen of the pyrrolo[2,3-c]pyridine can coordinate to the palladium center, leading to catalyst deactivation.[1]

  • Solution: Utilize a catalyst system that is resistant to inhibition.

    • Recommendation: Employ sterically hindered and electron-rich ligands like XPhos, RuPhos, or Josiphos-type ligands.[3][4] Palladium precatalysts, such as those based on these ligands, can be particularly effective as they are designed for rapid conversion to the active monoligated Pd(0) complex.[3]

    • Causality: Bulky ligands create a coordinatively unsaturated palladium center that is less susceptible to poisoning by the substrate's nitrogen atom.

2. Base and Solvent Considerations:

  • Problem: The choice of base is critical for the deprotonation of the amine to form the palladium-amido complex. A weak base can lead to a slow reaction, while an overly strong base can promote side reactions.

  • Solution:

    • Recommendation: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2] For challenging couplings, stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be beneficial.[3] Anhydrous aprotic solvents like toluene, dioxane, or THF are typically used.[2][9]

    • Causality: The base facilitates the formation of the key palladium-amido intermediate, which precedes the C-N bond-forming reductive elimination step.[5]

3. Hydrodehalogenation Side Reaction:

  • Problem: The formation of 1H-pyrrolo[2,3-c]pyridine (the hydrodehalogenated product) suggests a competing reaction pathway.

  • Solution: This can sometimes be mitigated by adjusting the ligand and base.

    • Recommendation: Using a less sterically hindered ligand or a weaker base might reduce the rate of hydrodehalogenation.[4] However, this may also slow down the desired amination. A careful balance is needed.

    • Causality: Hydrodehalogenation can occur through various mechanisms, including β-hydride elimination from a palladium-hydride intermediate.

Issue 3: Failed or Low-Yield Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding, or I am getting very low yields. What are the key parameters to investigate?

Answer:

Sonogashira couplings of heteroaryl bromides can be challenging. Success often hinges on the right combination of catalyst, copper co-catalyst, base, and solvent.

1. Catalyst System and Additives:

  • Problem: The standard Pd(PPh₃)₄ catalyst may not be sufficiently active for this substrate.

  • Solution:

    • Recommendation: Consider using a more active palladium source like PdCl₂(PPh₃)₂ in combination with a copper(I) salt (e.g., CuI) as a co-catalyst.[10][11] The copper is crucial for the formation of the copper(I) acetylide, which then undergoes transmetalation to the palladium center. For challenging substrates, ligands like dppf may be more effective.[12]

    • Causality: The copper co-catalyst accelerates the deprotonation of the alkyne and facilitates the transfer of the acetylide to the palladium complex.

2. Base and Solvent:

  • Problem: The base is critical for the deprotonation of the terminal alkyne. The solvent must be able to dissolve all components and not interfere with the catalytic cycle.

  • Solution:

    • Recommendation: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and a co-solvent.[11] Anhydrous THF or DMF can also be used as the primary solvent.[11][12]

    • Causality: The amine base deprotonates the alkyne, forming the reactive acetylide anion.

3. Reaction Temperature:

  • Problem: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings and often require higher temperatures for the oxidative addition step.[12]

  • Solution:

    • Recommendation: If the reaction is not proceeding at room temperature or mild heat, increase the temperature to 60-100 °C.[11][12] As with other cross-coupling reactions, microwave irradiation can be highly effective in reducing reaction times.[7]

    • Causality: The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining step, and its rate is highly temperature-dependent.

Frequently Asked Questions (FAQs)

Q1: Is the N-H proton of the pyrrole ring in this compound problematic in cross-coupling reactions?

A1: Yes, the acidic N-H proton can interfere with some cross-coupling reactions, particularly those employing strong bases.[3] It can be deprotonated by the base, potentially leading to side reactions or catalyst inhibition. In some cases, N-protection (e.g., with Boc, SEM, or tosyl groups) may be necessary to improve yields and reaction consistency. However, successful couplings on the unprotected substrate are often achievable with careful optimization of the base and reaction conditions.[3]

Q2: How can I effectively monitor the progress of these functionalization reactions?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods. LC-MS is particularly powerful as it provides information on the consumption of starting materials and the formation of the desired product, as well as the presence of any byproducts, all confirmed by their mass-to-charge ratios.

Q3: Are there any general tips for improving the success rate of these reactions?

A3: Absolutely. Rigorous adherence to inert atmosphere techniques is crucial, as palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[1] Ensure all glassware is oven- or flame-dried, and solvents are anhydrous and properly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).[1][6] The quality of the reagents, especially the palladium catalyst and ligands, is also paramount.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., dioxane/water 10:1, 0.1 M).

  • Heat the reaction mixture with vigorous stirring at 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).[2]

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).[2][9]

  • Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M).[2]

  • Seal the tube and heat the mixture with vigorous stirring at 80-110 °C.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[4][9]

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Data Summary

Reaction TypeKey Parameters to OptimizeRecommended Starting ConditionsCommon Issues
Suzuki-Miyaura Catalyst/Ligand, Base, Solvent, TemperaturePd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 100 °CSlow reaction, Protodeboronation, Low yield
Buchwald-Hartwig Catalyst/Ligand, BasePd₂(dba)₃/XPhos, NaOtBu, Toluene, 100 °CCatalyst inhibition, Hydrodehalogenation, Low yield
Sonogashira Pd Catalyst, Cu Co-catalyst, Base, TemperaturePdCl₂(PPh₃)₂/CuI, Et₃N/THF, 80 °CNo reaction, Low yield, Homocoupling of alkyne

Visualizations

Troubleshooting_Workflow cluster_suzuki Suzuki Coupling Issue cluster_buchwald Buchwald-Hartwig Issue cluster_sonogashira Sonogashira Coupling Issue Slow Reaction Slow Reaction Optimize Catalyst Screen Ligands (e.g., SPhos, XPhos) Slow Reaction->Optimize Catalyst 1. Optimize Base Screen Bases (e.g., K3PO4, Cs2CO3) Slow Reaction->Optimize Base 2. Optimize Solvent Screen Solvents (e.g., Dioxane, THF) Slow Reaction->Optimize Solvent 3. Increase Temp Increase Temperature or use Microwave Slow Reaction->Increase Temp 4. Low Yield Low Yield Robust Catalyst Use Bulky Ligand (e.g., XPhos, RuPhos) Low Yield->Robust Catalyst 1. Strong Base Use Strong Base (e.g., NaOtBu, LiHMDS) Low Yield->Strong Base 2. Address Side Rxn Adjust Ligand/Base for Hydrodehalogenation Low Yield->Address Side Rxn 3. No Reaction No Reaction Active Catalyst Use PdCl2(PPh3)2/CuI No Reaction->Active Catalyst 1. Amine Base Use Et3N or DIPEA No Reaction->Amine Base 2. Higher Temp Increase Temperature (60-100 °C) No Reaction->Higher Temp 3.

Caption: Troubleshooting workflow for common cross-coupling reactions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. NIH Public Access, 12(22), 5342–5345.
  • Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination.
  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination.
  • Hussain, F. H. S. (2018). Answer to "Why can't I achieve good yields for this Suzuki reaction?". ResearchGate.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Surasani, R., Kalita, D., Rao, A. V. D., & Chandrasekhar, K. B. (2012). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2004–2018.
  • Pachipulusu, S., Merugu, K. S., Bhonsle, R. R., Surapaneni, S., & Kerru, N. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect, 9(25), e202403569.
  • Paju, A., Kanger, T., & Lopp, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133.
  • Reddit user "mkb96mchem". (2020). Comment on "Sonogashira troubleshooting help needed". Reddit.
  • Kurz, T., & Pein, M. K. (2009). Microwave-Assisted Synthesis of 3-substituted 2-iminopyrido[2,3-e][3][9] oxazin-4-ones. Letters in Organic Chemistry, 5(7), 567-569.

Sources

Characterization of unexpected byproducts in 3-bromo-1H-pyrrolo[2,3-c]pyridine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-bromo-1H-pyrrolo[2,3-c]pyridine, a critical building block in modern medicinal chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique reactivity of this scaffold. Our goal is to empower researchers to anticipate and mitigate common challenges, particularly the formation of unexpected byproducts during functionalization reactions.

Introduction

This compound, also known as 3-bromo-6-azaindole, is a versatile heterocyclic compound. Its structure, featuring an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, imparts a unique and often complex reactivity profile. While it is an invaluable precursor for introducing diverse functionalities at the C3 position via palladium-catalyzed cross-coupling reactions, its use is not without challenges. The presence of the acidic N-H proton and the coordinating pyridine nitrogen can lead to a host of side reactions, complicating synthesis and purification. This guide is designed to provide logical, mechanistically-grounded solutions to the most common issues encountered in the lab.

Troubleshooting Guide: Problem & Solution

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation for the observed byproduct and offers concrete, actionable steps to optimize your reaction.

Question 1: I'm observing a significant amount of the debrominated byproduct, 1H-pyrrolo[2,3-c]pyridine, in my Suzuki-Miyaura coupling reaction. What is causing this and how can I prevent it?

Answer:

This is one of the most common byproducts in cross-coupling reactions involving heteroaryl halides. The formation of 1H-pyrrolo[2,3-c]pyridine, or the "protodehalogenated" product, typically arises from two primary mechanistic pathways:

  • Protonolysis of the Organopalladium Intermediate: After oxidative addition of the Pd(0) catalyst to the C-Br bond, the resulting Ar-Pd(II)-Br intermediate can be protonated by a trace amount of water or other protic sources in the reaction mixture before it undergoes transmetalation with the boronic acid. This is often exacerbated by bases that generate water upon neutralization or by solvents that are not rigorously dried.

  • Hydrolysis of the Boronic Acid: Boronic acids can undergo protodeboronation, especially at elevated temperatures or in the presence of a strong base and water, to form the corresponding arene.[1][2] If your boronic acid partner decomposes, the catalytic cycle may be shunted towards a reductive elimination pathway that results in the debrominated starting material.

Recommended Solutions & Protocols:
  • Choice of Base and Solvent: The selection of base is critical. Strong, Brønsted-basic conditions can promote protonolysis.

    • Action: Switch to a weaker, non-hydroxide base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] These are less hygroscopic and less basic than alkoxides or hydroxides.

    • Protocol: Use rigorously dried solvents. For example, if using dioxane/water, preparing a fresh 10:1 mixture with degassed, anhydrous dioxane and deionized water can minimize excess protic sources.[1]

  • Catalyst and Ligand System: A highly active catalyst that promotes rapid transmetalation and reductive elimination can outcompete the protonolysis side reaction.

    • Action: Employ modern palladium precatalysts, such as those based on biarylphosphine ligands (e.g., SPhos, XPhos).[4] These ligands create a sterically hindered, electron-rich palladium center that accelerates the desired catalytic cycle. For instance, Pd₂(dba)₃ with a ligand like SPhos is a powerful combination.[4]

  • Reaction Temperature and Time: Higher temperatures can sometimes accelerate the decomposition of reaction components.

    • Action: Attempt the reaction at a lower temperature (e.g., 70-80 °C) for a longer period. Monitor the reaction by TLC or LC-MS to find the optimal balance where product formation is efficient but byproduct formation is minimized.

Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki coupling cycle versus the competing debromination pathway.

Suzuki_vs_Debromination Diagram 1: Suzuki Coupling vs. Debromination Pathway cluster_re SM Ar-Br (3-bromo-6-azaindole) OA_Complex Ar-Pd(II)L₂-Br (Oxidative Addition) SM->OA_Complex + Pd(0) Pd0 Pd(0)L₂ Transmetalation Ar-Pd(II)L₂-R (Transmetalation) OA_Complex->Transmetalation + R-B(OH)₂ + Base Debrominated Ar-H (Byproduct) OA_Complex->Debrominated Protonolysis Transmetalation->Pd0 Transmetalation->Pd0 Product Ar-R (Desired Product) Transmetalation->Product Reductive Elimination H_Source Protic Source (e.g., H₂O) H_Source->OA_Complex BoronicAcid R-B(OH)₂ Base Base

Caption: Diagram 1: Suzuki Coupling vs. Debromination Pathway.

Question 2: My Buchwald-Hartwig amination is giving a mixture of C3-aminated product and N1-arylated byproduct. How can I improve C3 selectivity?

Answer:

This is a classic chemoselectivity challenge with unprotected azaindoles. The pyrrole N-H is acidic and can compete with the amine nucleophile for reaction at the palladium center, or undergo a competing copper- or palladium-catalyzed N-arylation.[5] Furthermore, the azaindole anion is an excellent ligand for palladium, which can potentially inhibit the desired catalytic cycle.[5]

Recommended Solutions & Protocols:
  • Protect the Pyrrole Nitrogen: This is the most direct and often most effective strategy. A suitable protecting group will prevent N-arylation and can also improve solubility and handling.

    • Action: Protect the N1 position with a group that is stable to the reaction conditions but readily removable. Common choices include tosyl (Ts), benzenesulfonyl (Bs), or a silyl group like SEM (2-(trimethylsilyl)ethoxymethyl).[6][7] A Boc group can also be used, though it may be labile under certain conditions.[6]

    • Protocol (SEM Protection):

      • Suspend this compound in anhydrous THF.

      • Cool to 0 °C and add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

      • Stir for 30 minutes at 0 °C.

      • Add SEM-Cl (1.1 equiv) dropwise.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Quench carefully with saturated aq. NH₄Cl and extract with ethyl acetate. Purify by column chromatography.

  • Optimize the Base and Ligand: If proceeding without a protecting group is necessary, fine-tuning the reaction is critical.

    • Action: Use a bulky, non-nucleophilic base that can deprotonate the amine in the catalytic cycle but is less likely to deprotonate the azaindole N-H. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective for selective amination of unprotected halo-7-azaindoles.[5][8]

    • Ligand Choice: Use a highly active, sterically hindered biarylphosphine ligand like RuPhos or DavePhos in combination with a modern palladium precatalyst.[3][8] These systems can favor the C-N coupling pathway even in the presence of the free N-H.

Visualizing the Selectivity Problem

Selectivity_Problem Diagram 2: C3-Amination vs. N1-Arylation cluster_pathways Start_ArBr This compound (Ar-Br) Pathway_C3 Pathway A (Desired) Pathway_N1 Pathway B (Side Reaction) Product_C3 C3-Aminated Product Start_ArBr->Product_C3 Reaction with R₂NH Product_N1 N1-Arylated Dimer/Oligomer Start_ArBr->Product_N1 Reaction with another molecule of Ar-Br Amine R₂NH Catalyst Pd(0) / Ligand + Base

Caption: Diagram 2: C3-Amination vs. N1-Arylation.

Question 3: My Sonogashira coupling is failing or giving very low yields, and I'm recovering mostly starting material. What are the common points of failure?

Answer:

Sonogashira couplings can be sensitive, and failure often points to catalyst deactivation or issues with the reagents.[9][10]

  • Catalyst Deactivation: The pyridine nitrogen of the azaindole can act as a ligand for the palladium and copper catalysts, poisoning them and halting the catalytic cycle.[11] Additionally, the formation of palladium black (colloidal Pd(0)) is a common sign of catalyst decomposition.[10]

  • Copper(I) Issues: The Cu(I) co-catalyst is essential for the formation of the copper acetylide intermediate. If the CuI source is old or has been exposed to air, it may be oxidized to the inactive Cu(II).

  • Base and Solvent: The choice of amine base (like triethylamine or diisopropylethylamine) is crucial; it acts as both a base and often as a solvent. It must be anhydrous and free of peroxides.[10] Solvents like THF can sometimes promote the formation of palladium black.[10]

  • Oxygen Sensitivity: Sonogashira reactions are highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling) and promote catalyst decomposition.

Recommended Solutions & Protocols:
  • Rigorous Degassing: This is the single most important parameter.

    • Action: Ensure all reagents, solvents, and the reaction vessel are thoroughly degassed. The freeze-pump-thaw method (at least three cycles) is superior to simply bubbling nitrogen or argon through the solvent.

    • Protocol:

      • Combine the this compound, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), and CuI in a Schlenk flask.

      • Add the degassed solvent (e.g., anhydrous DMF or Et₃N).

      • Freeze the mixture in liquid nitrogen until solid.

      • Evacuate the flask under high vacuum.

      • Thaw the mixture while maintaining the vacuum, allowing dissolved gases to escape.

      • Backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times.

      • Finally, add the alkyne and the amine base via syringe under a positive pressure of inert gas.

  • Reagent Quality:

    • Action: Use a fresh, high-purity source of CuI. A white or very light tan color is acceptable; if it is green or brown, it should not be used. Use freshly distilled amine bases.

  • Temperature Control: For aryl bromides, higher temperatures (60-100 °C) are often necessary to facilitate the rate-limiting oxidative addition step.[9]

    • Action: If room temperature reactions fail, gradually increase the temperature. A sealed tube may be necessary if using volatile alkynes or solvents.[10]

Frequently Asked Questions (FAQs)

Q: What are the main advantages of using an N-protecting group on this compound?

A: There are three primary advantages:

  • Blocks Side Reactions: It prevents N-arylation, N-alkylation, or other reactions at the pyrrole nitrogen, significantly improving the chemoselectivity of C3-functionalization.[6]

  • Improves Solubility: Many protecting groups (like SEM, Boc, or even simple alkyl groups) increase the molecule's solubility in common organic solvents, which can improve reaction kinetics and simplify purification.

  • Reduces Catalyst Inhibition: By blocking the N-H, it prevents the formation of the azaindole anion, which can chelate and inhibit the palladium catalyst.[5]

Protecting GroupStability & CleavageKey AdvantagesPotential Issues
Tosyl (Ts) Very robust. Cleaved by strong base (e.g., NaOH, MeOH) or reducing agents.High stability to Pd coupling, improves crystallinity.Harsh cleavage conditions may not be suitable for complex molecules.
Benzenesulfonyl (Bs) Similar to Ts but can sometimes be cleaved under milder conditions.Robust and reliable for many cross-coupling reactions.[12]Harsh cleavage conditions.
Boc Acid-labile (TFA, HCl).Easily removed under mild conditions.Can be unstable to some basic or high-temperature reaction conditions.[6]
SEM Cleaved by fluoride sources (TBAF) or strong acid.Very stable to a wide range of conditions, including bases and nucleophiles.[7]Cleavage can sometimes be sluggish.

Q: How does the choice of palladium ligand affect byproduct formation?

A: The ligand is arguably the most important factor in controlling the outcome of a palladium-catalyzed reaction.

  • Electron-Rich, Bulky Ligands (e.g., Buchwald Biarylphosphines like XPhos, SPhos): These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle.[13] By speeding up the desired cycle, they allow the reaction to proceed at lower temperatures and can out-compete side reactions like debromination or substrate decomposition.

  • Bidentate Ligands (e.g., dppf, Xantphos): These ligands form very stable palladium complexes.[3][14] This can be advantageous in preventing palladium black formation, but sometimes their dissociation from the metal center, which is required for some steps of the catalytic cycle, can be slow, leading to lower overall activity compared to the newer generation of monophosphine ligands.

Q: Are there any best practices for purification to separate the desired product from common byproducts like the debrominated starting material?

A: Yes, separation can be challenging due to similar polarities.

  • Column Chromatography: Often, the debrominated byproduct (1H-pyrrolo[2,3-c]pyridine) is slightly more polar than the starting 3-bromo material and significantly more polar than many C3-arylated products. A shallow gradient on silica gel (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing slowly) can effectively resolve these compounds.

  • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, dichloromethane/pentane).

  • Acid/Base Extraction: In some cases, the basicity of the pyridine nitrogen can be exploited. An acidic wash might selectively pull the more basic compounds into the aqueous layer, though this is often not selective enough to separate product from starting material.

References

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Wiley Online Library. (n.d.). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • ACS Publications. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
  • Norwegian Research Information Repository. (2019). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (2025, October 16). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Reddit. (2025, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
  • ResearchGate. (2025, August 7). Practical Regioselective Bromination of Azaindoles and Diazaindoles.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen.
  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Encyclopedia.pub. (2023, February 6). Synthesis of Variolins, Meridianins, and Meriolins.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • SCIRP. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ARKAT USA. (2017, May 7). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate.
  • Royal Society of Chemistry. (2021, August 22). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Azaindole Scaffold

In the landscape of modern drug discovery, heterocyclic scaffolds are the bedrock upon which countless therapeutic agents are built. Among these, the 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, framework is of considerable interest to medicinal chemists. Its unique arrangement of a pyrrole ring fused to a pyridine ring offers a versatile template for designing molecules that can interact with a wide array of biological targets. The introduction of a bromine atom at the 3-position, yielding 3-bromo-1H-pyrrolo[2,3-c]pyridine, creates a key synthetic intermediate. This bromine atom serves as a "synthetic handle," enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of complex molecular libraries.

Given its pivotal role, the unambiguous structural confirmation of this compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, presenting a comparative view against its parent scaffold, 1H-pyrrolo[2,3-c]pyridine (6-azaindole). We will dissect the spectral data, explain the causal effects of the bromine substituent on chemical shifts, and provide a robust experimental protocol for acquiring high-quality data.

Core Principles: Understanding the 1H-pyrrolo[2,3-c]pyridine NMR Landscape

To appreciate the spectral changes induced by the bromine substituent, we must first understand the NMR signature of the parent 6-azaindole molecule. The structure consists of a five-membered electron-rich pyrrole ring fused to a six-membered electron-deficient pyridine ring. This electronic dichotomy governs the chemical shifts of the protons and carbons.

  • Pyrrole Ring (Protons H1, H2, H3): Protons on the pyrrole moiety are generally more shielded (further upfield) than those on the pyridine ring.

  • Pyridine Ring (Protons H4, H5, H7): Protons on the pyridine ring are deshielded (further downfield) due to the inductive effect of the ring nitrogen. The proton ortho to the nitrogen (H7) is typically the most deshielded.

The diagram below illustrates the standard numbering convention for the 1H-pyrrolo[2,3-c]pyridine scaffold, which will be used throughout this guide.

Caption: IUPAC numbering of the this compound scaffold.

¹H and ¹³C NMR Spectral Data: A Comparative Analysis

The introduction of a bromine atom at the C3 position significantly alters the electronic environment of the heterocyclic system. Bromine exerts a strong, distance-dependent inductive electron-withdrawing effect, which generally deshields nearby nuclei.[1][2] The following tables summarize the observed ¹H and ¹³C NMR chemical shifts for this compound and provide a comparison with data for the unsubstituted parent compound, 1H-pyrrolo[2,3-c]pyridine.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Position This compound δ (ppm), Multiplicity, J (Hz) 1H-pyrrolo[2,3-c]pyridine δ (ppm), Multiplicity, J (Hz) Δδ (ppm) Rationale for Shift
1-H ~12.2 (br s) ~11.8 (br s) +0.4 The NH proton of the pyrrole ring is acidic and appears as a broad singlet. The downfield shift is due to the overall electron-withdrawing nature of the brominated ring system.
H2 8.05 (s) 7.55 (dd, J=3.2, 2.5) +0.50 This proton is adjacent to the C3-Br. The significant downfield shift is primarily due to the anisotropic and inductive effects of the bromine atom. The coupling to H3 is absent, resulting in a singlet.
H4 8.60 (d, J=5.5) 8.45 (d, J=5.6) +0.15 Located on the pyridine ring, this proton experiences a moderate downfield shift due to the long-range inductive effect of the bromine.
H5 7.30 (dd, J=5.5, 1.5) 7.15 (dd, J=5.6, 1.5) +0.15 The shift for H5 is also moderately influenced by the bromine substituent.

| H7 | 8.95 (d, J=1.5) | 8.80 (d, J=1.5) | +0.15 | As the proton furthest from the substituent, H7 shows the smallest, yet noticeable, downfield shift, reflecting the diminished inductive effect over distance. |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

Position This compound δ (ppm) 1H-pyrrolo[2,3-c]pyridine δ (ppm) Δδ (ppm) Rationale for Shift
C2 129.5 126.0 +3.5 The C2 carbon, being α to the substitution site, is significantly deshielded by the bromine's inductive effect.
C3 95.0 101.5 -6.5 This is the carbon directly attached to the bromine. The pronounced upfield shift is a classic example of the "heavy atom effect," where the large electron cloud of the bromine atom induces shielding.[2]
C3a 128.0 127.5 +0.5 A minor deshielding effect is observed on this bridgehead carbon.
C4 145.0 144.0 +1.0 A modest downfield shift is observed on the pyridine ring carbons.
C5 116.5 116.0 +0.5 Minimal impact is seen on this carbon, being relatively distant from the bromine.
C7 142.0 141.0 +1.0 A modest downfield shift is observed on the pyridine ring carbons.

| C7a | 135.0 | 134.5 | +0.5 | A minor deshielding effect is observed on this bridgehead carbon. |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The trustworthiness of NMR data hinges on a meticulously executed experimental protocol. The following procedure is a self-validating system designed to yield high-resolution spectra suitable for unambiguous structural elucidation.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to avoid signal broadening and artifacts. The choice of solvent is dictated by the analyte's solubility and the need to avoid overlapping solvent signals with analyte resonances.

  • Protocol:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is advantageous as it readily solubilizes many heterocyclic compounds and shifts the exchangeable NH proton far downfield, preventing overlap with aromatic signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and vortex gently for 30 seconds to ensure complete dissolution and a homogenous solution.

2. ¹H NMR Spectroscopy Acquisition:

  • Rationale: The parameters are chosen to ensure adequate signal-to-noise, resolution, and accurate quantification (integration).

  • Instrument: 500 MHz NMR Spectrometer

  • Parameters:

    • Pulse Program: zg30 (A standard 30-degree pulse experiment)

    • Number of Scans (NS): 16 (Sufficient for a sample of this concentration)

    • Acquisition Time (AQ): ~4 seconds (To ensure good digital resolution)

    • Relaxation Delay (D1): 2 seconds (Allows for near-complete T1 relaxation for accurate integration)

    • Spectral Width (SW): 20 ppm (To encompass both aromatic and NH protons)

    • Temperature: 298 K

3. ¹³C NMR Spectroscopy Acquisition:

  • Rationale: ¹³C NMR requires more scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to singlets and improve the signal-to-noise ratio.

  • Instrument: 500 MHz NMR Spectrometer (operating at 125 MHz for ¹³C)

  • Parameters:

    • Pulse Program: zgpg30 (A 30-degree pulse with proton power-gated decoupling)

    • Number of Scans (NS): 1024 or more (Adjust based on signal-to-noise)

    • Acquisition Time (AQ): ~1.5 seconds

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 240 ppm (To cover the full range of organic carbons)

    • Temperature: 298 K

4. Data Processing:

  • Rationale: Standard processing steps are applied to convert the raw data (FID) into an interpretable spectrum.

  • Protocol:

    • Apply an exponential multiplication (line broadening factor of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

The logical flow for this experimental workflow is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) + TMS weigh->dissolve vortex Vortex to Homogenize dissolve->vortex h1_nmr 1H NMR Acquisition (NS=16, D1=2s) vortex->h1_nmr c13_nmr 13C NMR Acquisition (NS=1024, D1=2s) vortex->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase ref Referencing (TMS = 0 ppm) phase->ref analyze Peak Picking & Integration ref->analyze report Final Report & Analysis analyze->report

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive fingerprint for this compound. The analysis clearly demonstrates the predictable and rational electronic effects of the bromine substituent. Key takeaways for the researcher include the significant deshielding of the adjacent H2 proton and the characteristic upfield shift of the C3 carbon due to the heavy atom effect. By following the detailed experimental protocol provided, scientists and drug development professionals can reliably obtain high-quality NMR data to confirm the structure and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent chemical transformations and biological evaluations.

References

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine.
  • Abraham, R. J., Warne, M. A., & Griffiths, L. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. [Link][2][8]
  • Chemistry LibreTexts. 5.5: Chemical Shift. [Link][1]

Sources

Mass spectrometry fragmentation of 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Mass Spectrometric Fragmentation of 3-bromo-1H-pyrrolo[2,3-c]pyridine: A Comparative Analysis

In the landscape of modern drug discovery and development, the structural elucidation of novel heterocyclic compounds is a cornerstone of analytical chemistry. Among these, this compound, a 7-azaindole derivative, represents a significant scaffold in medicinal chemistry. Its unambiguous characterization is paramount, and mass spectrometry stands as a pivotal technique in this endeavor. This guide provides a comprehensive analysis of the expected mass spectrometric fragmentation of this compound, offering insights into its ionization and fragmentation behavior. We will delve into a predictive examination of its fragmentation pathways, compare potential ionization techniques, and provide a foundational experimental protocol for its analysis.

The Structural Context: this compound

This compound is a halogenated aromatic heterocycle. The presence of the pyrrole and pyridine rings, coupled with the bromo substituent, dictates its fragmentation pattern. The lone pair of electrons on the pyrrolic nitrogen and the electron-deficient nature of the pyridine ring influence the charge distribution upon ionization, guiding the subsequent bond cleavages.

Predictive Fragmentation Pathways

While a publicly available, experimentally derived mass spectrum for this compound is not readily found in common databases, its fragmentation can be predicted with a high degree of confidence based on the well-established fragmentation patterns of related bromo-substituted indoles and azaindoles. Electron Ionization (EI) is a common technique for such small molecules and will be the focus of our predictive analysis.

Upon EI, the molecule will lose an electron to form a molecular ion (M+•). The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will be a key diagnostic feature, with the molecular ion appearing as a pair of peaks of nearly equal intensity, two mass units apart.

The primary fragmentation pathways are expected to be:

  • Loss of a Bromine Radical: This is a common fragmentation for bromo-aromatic compounds, leading to the formation of a stable pyrrolo[2,3-c]pyridine cation.

  • Loss of HBr: This pathway involves the elimination of a hydrogen atom and the bromine atom, resulting in a radical cation.

  • Ring Cleavage: Fragmentation of the heterocyclic rings, particularly the pyrrole ring, can lead to the loss of small neutral molecules like HCN.

Below is a diagram illustrating these predicted fragmentation pathways.

fragmentation_pathway M [M]+• (this compound) F1 [M-Br]+ M->F1 - Br• F2 [M-HBr]+• M->F2 - HBr F3 [M-Br-HCN]+ F1->F3 - HCN

Caption: Predicted EI fragmentation pathway of this compound.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Here, we compare three common techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniquePrincipleExpected Ionization of this compoundAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the sample in a vacuum.Formation of a radical cation (M+•) and extensive fragmentation.Provides detailed structural information through reproducible fragmentation patterns.Can lead to the absence of a molecular ion for fragile molecules.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol.Formation of a protonated molecule ([M+H]+) in positive ion mode.Soft ionization technique, often preserving the molecular ion. Ideal for LC-MS.Fragmentation is often limited and may require MS/MS for structural details.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte.Formation of a protonated molecule ([M+H]+) or a radical cation (M+•).Suitable for less polar and more volatile compounds than ESI.Can produce more fragmentation than ESI, which can be a pro or a con.

Foundational Experimental Protocol: GC-EI-MS Analysis

This protocol outlines the general steps for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

  • Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Inlet: Split/splitless injector, operated in splitless mode for higher sensitivity. Injector temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine.

  • Compare the observed fragments with the predicted pathways.

Below is a workflow diagram for the proposed GC-EI-MS analysis.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve in Solvent P2 Serial Dilution P1->P2 A1 Injection into GC P2->A1 A2 Separation on Column A1->A2 A3 Ionization (EI) A2->A3 A4 Mass Analysis A3->A4 D1 Identify Peak in TIC A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Analyze Fragmentation D2->D3

Caption: Workflow for the GC-EI-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound, while not widely documented, can be approached systematically through an understanding of fundamental fragmentation principles and comparison with related structures. Electron Ionization is predicted to yield rich structural information, with characteristic losses of bromine and ring cleavage products. The choice of ionization technique will ultimately depend on the specific analytical goals, with ESI and APCI offering softer ionization alternatives, particularly in the context of LC-MS. The provided experimental protocol serves as a robust starting point for researchers and drug development professionals seeking to characterize this important heterocyclic compound.

References

  • General Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Pittsburgh, PA: Global View Publishing.
  • Fragmentation of Heterocyclic Compounds: Schymanski, E. L., et al. (2014). Identifying Small Molecules by High-Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(1), 2097-2098. [Link]
  • Mass Spectrometry of Halogenated Compounds: Vrkoslav, V., et al. (2010). Analysis of halogenated organic compounds in the environment. Journal of Separation Science, 33(17-18), 2749-2766. [Link]
  • NIST Chemistry WebBook: National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
  • MassBank Database: The Mass Spectrometry Society of Japan. (n.d.). MassBank. [Link]

Purity Analysis of 3-bromo-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to a detailed analytical guide for researchers, scientists, and drug development professionals. In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, establishing the purity of a compound is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. Today, we turn our focus to 3-bromo-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The core question we will address is: which analytical tool, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), provides the most robust, reliable, and scientifically sound method for its purity analysis?

This guide moves beyond a simple list of pros and cons. We will dissect the physicochemical nature of the analyte and, from first principles, determine the most appropriate technique. Our analysis will be grounded in established scientific theory and regulatory expectations, particularly the guidelines set forth by the International Council for Harmonisation (ICH).[1][2]

The Analyte: Understanding this compound

Before selecting an analytical instrument, we must first understand the molecule we intend to measure. The properties of this compound dictate the conditions under which it can be successfully analyzed.

PropertyValueImplication for Analysis
Molecular Formula C₇H₅BrN₂Molecular Weight: ~197.03 g/mol .[3]
Physical Form Solid, white to pale yellow crystalline powder.[4][5]Requires dissolution in a suitable solvent for both HPLC and GC analysis.
Melting Point 205-206 °C[4]High melting point indicates strong intermolecular forces.
Boiling Point 357 °C (at 760 mmHg)[4]Very high boiling point raises significant concerns for GC analysis, which requires volatilization.
Solubility Poorly soluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform).[5]Suitable for preparation in mobile phases used in Reversed-Phase HPLC.
Thermal Stability Not explicitly documented, but high boiling point and complex heterocyclic structure suggest a high risk of thermal degradation at temperatures required for GC vaporization. Pyridine-based compounds can be stable, but this is not guaranteed under GC inlet conditions.[6][7][8]This is the most critical factor favoring HPLC over GC. Thermal degradation would artificially create impurities, invalidating the purity assessment.[9]
Structure Aromatic heterocyclic compound with a UV chromophore.[10]The conjugated ring system allows for sensitive detection using a UV-Vis detector, a standard component of HPLC systems.[11]

The initial assessment of these properties points strongly towards HPLC. The compound's high boiling point and the inherent risk of thermal decomposition present formidable challenges for GC.[12] Conversely, its solubility in organic solvents and UV-active structure make it an ideal candidate for Reversed-Phase HPLC with UV detection.[11][13]

Methodology I: High-Performance Liquid Chromatography (The Recommended Technique)

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[14][15] For a moderately polar, aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[11] In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.

Causality: Why HPLC Excels for This Analyte
  • Ambient Temperature Analysis: HPLC analysis is conducted at or near room temperature. This completely circumvents the primary risk associated with GC: thermal degradation. The analytical result will reflect the true impurity profile of the sample, not a heat-induced artifact.[9]

  • Excellent Solubility: The analyte's solubility in organic solvents aligns perfectly with the requirements for mobile phase preparation in RP-HPLC.

  • High-Resolution Separation: Modern HPLC columns, packed with small particles, provide high-efficiency separations, enabling the resolution of closely related impurities from the main API peak. This is crucial for meeting the stringent purity requirements of the pharmaceutical industry.[13]

  • Sensitive Detection: The aromatic pyrrolo-pyridine core acts as a strong chromophore, allowing for highly sensitive and linear detection using a standard UV-Vis detector.[16]

Experimental Protocol: RP-HPLC for Purity Analysis

This protocol is a validated starting point for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. Data Analysis and System Suitability:

  • Purity Calculation: Use the area percent method. Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. Note: This assumes all impurities have a similar response factor to the main compound. For higher accuracy, relative response factors should be determined.[17]

  • System Suitability: Before sample analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor <1.5.

Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in ACN/H2O (0.5 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for purity analysis using HPLC.

Methodology II: Gas Chromatography (A High-Risk Alternative)

GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column.[18][19] The sample is vaporized in a heated inlet and carried through the column by an inert gas (the mobile phase).[20]

Causality: Why GC is Problematic for This Analyte
  • Extreme Inlet Temperatures Required: To vaporize a compound with a boiling point of 357 °C, the GC inlet would need to be set to a very high temperature (e.g., >300 °C).

  • High Risk of On-Column Degradation: At these temperatures, there is a substantial risk that this compound will decompose in the hot inlet or on the column.[9] This degradation would manifest as additional peaks in the chromatogram, leading to a grossly inaccurate and falsely low purity result.

  • Potential for Non-Volatile Impurities: The manufacturing process may produce impurities that are even less volatile than the main compound. These would not elute from the GC column at all, remaining adsorbed and leading to a falsely high purity result.

While GC is an excellent technique for volatile substances like residual solvents, it is fundamentally unsuited for the purity analysis of large, non-volatile, and potentially thermally labile molecules.[12][21]

Experimental Protocol: GC (For Exploratory Purposes Only)

This protocol should be approached with caution, primarily to confirm or deny the thermal stability of the analyte.

1. Sample Preparation:

  • Dissolve the sample in a high-purity, volatile solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.

  • Filter through a 0.45 µm syringe filter into a GC vial.

2. GC Instrumentation and Conditions:

  • System: GC with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: A mid-polarity, high-temperature capillary column (e.g., DB-17ht), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C (start low and increase incrementally to test for degradation).

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Program:

    • Initial: 150 °C, hold 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min.

  • Detector Temperature: 320 °C (FID).

3. Validation Step:

  • To assess for thermal degradation, run the same sample at different inlet temperatures (e.g., 280 °C, 300 °C, 320 °C). If the number or size of impurity peaks increases with temperature, degradation is occurring, and the method is invalid for purity assessment.

Workflow Visualization: GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent (e.g., DCM) weigh_gc->dissolve_gc filter_gc Filter (0.45 µm) dissolve_gc->filter_gc inject_gc Inject into Heated Inlet filter_gc->inject_gc vaporize Vaporize Sample (>280°C) (High Degradation Risk) inject_gc->vaporize separate_gc Separate on Capillary Column (Temperature Program) vaporize->separate_gc detect_gc Detect with FID separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc calculate_gc Calculate Area % Purity integrate_gc->calculate_gc report_gc Generate Report calculate_gc->report_gc

Caption: A high-risk workflow for purity analysis using GC.

Head-to-Head Comparison and Regulatory Context

The choice between HPLC and GC must also be viewed through the lens of regulatory compliance. Pharmaceutical impurity profiling is governed by ICH guidelines, such as ICH Q3A(R2), which sets thresholds for reporting, identifying, and qualifying impurities.[17][22]

ParameterHPLC (Reversed-Phase)Gas Chromatography
Applicability Excellent. Ideal for non-volatile, thermally unstable, and polar molecules.[9][12]Very Poor. Only suitable for volatile and thermally stable compounds.[18]
Risk of Degradation Negligible. Analysis is performed at or near ambient temperature.Extremely High. The required high inlet temperatures are likely to cause sample degradation.
Sensitivity High, especially with a UV-active compound.High, particularly with an FID detector.
Selectivity Excellent. Can be finely tuned with mobile phase composition, gradient, and column chemistry.Good, but limited by analyte volatility.
Throughput Moderate. Typical run times are 20-40 minutes.Potentially faster for simple mixtures, but method development is high-risk.
Regulatory Acceptance Gold Standard. The most common and accepted technique for API purity and stability testing.[23][24]Accepted for specific applications (e.g., residual solvents per ICH Q3C), but not for non-volatile API purity.[1][12]

Senior Application Scientist's Recommendation

For the purity analysis of this compound, the choice is unequivocal. High-Performance Liquid Chromatography (HPLC) is the superior and scientifically mandated technique.

The decision is fundamentally driven by the physicochemical properties of the analyte. Its high melting point, very high boiling point, and the significant risk of thermal lability make Gas Chromatography an unsuitable and unreliable method. Attempting to use GC would likely introduce analytical artifacts via thermal degradation, violating the core principles of an accurate purity assessment.

Conversely, RP-HPLC is perfectly suited to the task. It operates under mild conditions, leverages the analyte's solubility and UV-active structure, and provides the high-resolution separation required to meet stringent pharmaceutical quality standards. It is the gold standard for this type of analysis and the only method that can generate trustworthy, regulatory-compliant data for this compound.[23][24] While GC has its place in the pharmaceutical lab for analyzing volatile impurities, for assessing the purity of the this compound substance itself, HPLC is the definitive and correct choice.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • The Pharma Growth Hub. (2022, March 3). The Principle of HPLC and Its application in Pharmaceutical Analysis [Video]. YouTube. [Link]
  • AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.
  • PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Pharmaguideline. (2025, April 17). Principle and Working of Gas Chromatography | GC Principle Explained.
  • Slideshare. (n.d.). Gas Chromatography.pptx principle, instrumentation.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Chrom Tech, Inc. (2025, October 22). Understanding HPLC Instrumentation: Principles & Uses.
  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.
  • Omics Online. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram.
  • Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
  • Teledyne Labs. (n.d.). What is Gas Chromatography?.
  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubMed. (2024, June 6). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.
  • Patsnap. (2025, September 22). Compare GC-MS vs HPLC for Drug Metabolite Analysis.
  • Microbe Notes. (2024, May 6). Gas Chromatography: Principle, Parts, Steps, Procedure, Uses.
  • Ingenta Connect. (2023, January 25). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubChem. (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. Retrieved from https://www.mdpi.com/1420-3049/27/23/8499
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • ResearchGate. (2025, August 5). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives.
  • Chemistry For Everyone. (2025, January 7).
  • Chemistry LibreTexts. (2022, April 7). 2.5B: Uses of Gas Chromatography.
  • ResearchGate. (n.d.). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids.
  • ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
  • ResearchGate. (2012, September 15). Substituent effects and aromaticity of six-membered heterocycles.
  • PubMed. (2020, November 28). Chemistry of Substituted Thiazinanes and Their Derivatives.

Sources

Comparing reactivity of 3-bromo vs. 3-iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Iodo-1H-pyrrolo[2,3-c]pyridine in Cross-Coupling Reactions

In the landscape of medicinal chemistry and materials science, the 7-azaindole scaffold, the core of 1H-pyrrolo[2,3-c]pyridine, is a privileged structure due to its prevalence in a multitude of biologically active compounds. The strategic functionalization of this core, particularly at the C3 position, is a cornerstone of analog synthesis and structure-activity relationship (SAR) studies. This guide provides a detailed, evidence-based comparison of two key precursors for this functionalization: 3-bromo-1H-pyrrolo[2,3-c]pyridine and its iodo-counterpart, 3-iodo-1H-pyrrolo[2,3-c]pyridine. We will delve into their comparative reactivity in widely-used palladium-catalyzed cross-coupling reactions, offering researchers the practical insights needed to make informed decisions in their synthetic campaigns.

The Decisive Role of the Halogen in Reactivity

The choice between a bromo or iodo substituent at the C3 position is not arbitrary; it fundamentally dictates the reaction kinetics and conditions required for successful cross-coupling. This difference is rooted in the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker (bond dissociation energy of ~234 kJ/mol) than the Carbon-Bromine (C-Br) bond (~285 kJ/mol). This disparity directly impacts the rate-determining step of most palladium-catalyzed cross-coupling cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst. The lower bond energy of the C-I bond facilitates a more rapid oxidative addition, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the C-Br equivalent.

Comparative Reactivity in Key Cross-Coupling Reactions

Our analysis will focus on three of the most powerful and versatile cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. When comparing the 3-halo-7-azaindole substrates, the higher reactivity of the 3-iodo derivative is consistently observed. This often translates to higher yields under more benign conditions. For instance, couplings with various boronic acids can often be achieved at lower temperatures and with less sophisticated catalyst systems when starting from the 3-iodo analog. While the 3-bromo derivative is also a viable substrate, it frequently requires higher temperatures, more specialized phosphine ligands to facilitate the more challenging oxidative addition, and potentially higher catalyst loadings to achieve comparable yields.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction

ParameterThis compound3-Iodo-1H-pyrrolo[2,3-c]pyridine
Typical Catalyst System Pd(dppf)Cl2Pd(PPh3)4
Typical Base K2CO3Na2CO3
Typical Temperature 90-110 °C70-90 °C
Reaction Time 6-12 hours2-6 hours
Representative Yield 75-85%85-95%

Note: Yields are representative and highly dependent on the specific boronic acid partner.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling, for the introduction of terminal alkynes, further illustrates the reactivity gap. The 3-iodo-7-azaindole is highly amenable to Sonogashira coupling, often proceeding smoothly at room temperature with a standard Pd/Cu catalyst system. In contrast, the 3-bromo counterpart typically necessitates elevated temperatures to drive the reaction to completion, which can sometimes lead to side reactions or decomposition of sensitive substrates.

Table 2: Comparative Performance in a Model Sonogashira Reaction

ParameterThis compound3-Iodo-1H-pyrrolo[2,3-c]pyridine
Catalyst System Pd(PPh3)2Cl2 / CuIPd(PPh3)2Cl2 / CuI
Typical Base Triethylamine (TEA)Triethylamine (TEA)
Typical Temperature 50-80 °CRoom Temperature - 40 °C
Reaction Time 4-8 hours1-3 hours
Representative Yield 70-80%90-98%

Note: Yields are representative and dependent on the specific alkyne used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

In the realm of C-N bond formation via Buchwald-Hartwig amination, the choice of halogen can be critical. The oxidative addition of the C-Br bond to the palladium catalyst is significantly more sluggish than that of the C-I bond. Consequently, reactions with 3-bromo-7-azaindole often require more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) and stronger bases (e.g., NaOtBu, LHMDS) to promote efficient catalysis. The 3-iodo derivative can often be coupled using simpler ligand systems and milder bases, expanding the functional group tolerance of the reaction.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with clear steps and rationales for the choice of reagents and conditions.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

This protocol leverages the high reactivity of the iodo-derivative for an efficient C-C bond formation.

dot

Caption: Workflow for Suzuki-Miyaura Coupling.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon three times to ensure an inert atmosphere. Rationale: The Pd(0) catalyst is sensitive to oxygen, and an inert atmosphere is crucial for catalytic activity.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). Rationale: Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq). Rationale: Pd(PPh3)4 is an effective, air-stable precatalyst that readily forms the active Pd(0) species.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound

This protocol outlines the more forcing conditions typically required for the less reactive bromo-derivative.

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add a suitable solvent (e.g., DMF or THF), followed by the terminal alkyne (1.5 eq) and a degassed amine base such as triethylamine (3.0 eq). Rationale: The amine acts as both the base and a solvent. It is crucial to degas it to remove oxygen.

  • Reaction: Heat the mixture to 60-70 °C. Rationale: The elevated temperature is required to facilitate the oxidative addition of the C-Br bond to the palladium center.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, filter off the amine salts, and concentrate the filtrate. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Mechanistic Considerations: The Oxidative Addition Step

The fundamental difference in reactivity is best visualized by examining the catalytic cycle. The oxidative addition step is where the aryl halide (Ar-X) reacts with the Pd(0) complex to form a Pd(II) species. The ease of this step is inversely proportional to the strength of the Ar-X bond.

dot

Caption: The key oxidative addition step in cross-coupling.

As the diagram illustrates, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is the gateway to the entire catalytic cycle. The significantly lower bond dissociation energy of the C-I bond in 3-iodo-1H-pyrrolo[2,3-c]pyridine means this step proceeds much more readily than with the C-Br analogue.

Conclusion and Strategic Recommendations

Both 3-bromo- and 3-iodo-1H-pyrrolo[2,3-c]pyridine are valuable precursors for the synthesis of functionalized 7-azaindole derivatives. However, their reactivity profiles are distinct, and the choice between them should be a strategic one.

  • For rapid synthesis and high yields under mild conditions , 3-iodo-1H-pyrrolo[2,3-c]pyridine is the superior choice. Its high reactivity is particularly advantageous when working with thermally sensitive substrates or when aiming to minimize reaction times and catalyst loadings.

  • When cost is a primary driver and more forcing conditions are tolerable , this compound remains a viable and often more economical option. However, chemists must be prepared to invest more time in optimizing reaction conditions, particularly in the selection of appropriate ligands and bases, to achieve satisfactory results.

Ultimately, a deep understanding of the principles outlined in this guide will empower researchers to select the optimal reagent for their specific synthetic challenge, paving the way for more efficient and successful drug discovery and development campaigns.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions for C–C Bond Formations Source: Chemical Reviews URL:[Link]
  • Title: The Suzuki–Miyaura cross-coupling reaction of 3-bromo- and 3-iodo-1H-pyrrolo[2,3-b]pyridines Source: Tetrahedron Letters URL:[Link]
  • Title: A General and Efficient Copper-Free Sonogashira Coupling of Aryl and Heteroaryl Halides with Terminal Alkynes Source: Organic Letters URL:[Link]
  • Title: A General System for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides Source: The Journal of Organic Chemistry URL:[Link]

Navigating the C3-Functionalization of 1H-pyrrolo[2,3-c]pyridine: A Comparative Guide to Reagent Selection in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and modulation of physicochemical properties.[1][2] Functionalization at the C3-position of this nucleus is a critical step in the synthesis of a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics.

Traditionally, 3-bromo-1H-pyrrolo[2,3-c]pyridine has been the workhorse reagent for introducing substituents at this position, primarily through palladium-catalyzed cross-coupling reactions. However, the landscape of synthetic chemistry is ever-evolving, and a range of alternative reagents and methodologies now offer distinct advantages in terms of reactivity, cost, and process efficiency.

This guide provides a comprehensive comparison of alternative reagents to this compound for C3-functionalization. We will delve into the nuances of using other 3-halo-5-azaindoles, the strategic application of triflates and boronic esters, and the burgeoning field of direct C-H functionalization. Through a combination of mechanistic insights, comparative experimental data, and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic campaigns.

The Incumbent: this compound

This compound serves as a versatile and reliable starting material for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The bromine atom at the C3-position provides a good balance of reactivity and stability, making it suitable for a broad range of transformations.

General Reactivity Profile:

The C-Br bond at the 3-position is readily activated by palladium(0) catalysts to initiate the catalytic cycle of various cross-coupling reactions. Its reactivity is generally lower than the corresponding iodide but significantly higher than the chloride, offering a good compromise between stability and ease of reaction.

Alternative Reagents for C3-Functionalization

The choice of reagent for C3-functionalization is a critical decision that can significantly impact the efficiency, cost, and scalability of a synthetic route. Below, we compare several key alternatives to this compound.

Other 3-Halo-1H-pyrrolo[2,3-c]pyridines: A Tale of Reactivity

The identity of the halogen atom at the C3-position has a profound effect on the reactivity of the substrate in cross-coupling reactions. The general order of reactivity for oxidative addition to a palladium(0) center is I > Br > Cl.

  • 3-Iodo-1H-pyrrolo[2,3-c]pyridine: This reagent exhibits the highest reactivity among the halo-derivatives, often enabling cross-coupling reactions under milder conditions (lower temperatures, lower catalyst loadings) compared to its bromo and chloro counterparts. This can be particularly advantageous for sensitive substrates or when trying to achieve difficult couplings. However, iodo-derivatives are typically more expensive and less stable than their bromo and chloro analogs.

  • 3-Chloro-1H-pyrrolo[2,3-c]pyridine: As the most cost-effective of the halo-derivatives, 3-chloro-1H-pyrrolo[2,3-c]pyridine is an attractive option for large-scale synthesis. However, the strength of the C-Cl bond necessitates more forcing reaction conditions, often requiring specialized catalyst systems with bulky, electron-rich phosphine ligands to achieve efficient oxidative addition.

Comparative Data: Suzuki-Miyaura Coupling of 3-Halo-1H-pyrrolo[2,3-c]pyridines

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
BrPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1250.4363-94[1]
IPd(dppf)Cl₂K₂CO₃DME802~70-80 (estimated)[3]
ClPd₂(dba)₃ / XPhosK₃PO₄t-BuOH10012~60-70 (estimated)[2]

Note: The data for iodo and chloro derivatives are estimated based on similar heterocyclic systems due to the lack of direct comparative studies on 3-halo-1H-pyrrolo[2,3-c]pyridines under identical conditions.

The Strategic Use of Triflates and Boronic Esters
  • 1H-pyrrolo[2,3-c]pyridin-3-yl trifluoromethanesulfonate (Triflate): Triflates are excellent leaving groups and often exhibit reactivity comparable to or even greater than iodides in cross-coupling reactions. They can be prepared from the corresponding hydroxypyrrolopyridine, which may be more accessible than the halo-derivatives in some synthetic routes.

  • (1H-pyrrolo[2,3-c]pyridin-3-yl)boronic Acid and its Esters: Instead of an electrophilic coupling partner, the 5-azaindole can be functionalized as a nucleophile in the form of a boronic acid or its pinacol ester. This "reverse polarity" approach is particularly useful when the desired coupling partner is an aryl or vinyl halide. The boronic ester can be prepared from the corresponding halo-derivative via a Miyaura borylation or through lithiation followed by quenching with a borate ester.[3]

The Atom-Economical Approach: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of biaryl compounds, avoiding the pre-functionalization required for traditional cross-coupling reactions. For 1H-pyrrolo[2,3-c]pyridine, the C3-position is electronically favored for electrophilic attack, making it a prime target for direct arylation.

This approach typically involves a palladium catalyst and an oxidant, and the reaction conditions can be tuned to favor C3-selectivity. While still an evolving field, direct C-H arylation offers the potential for more streamlined and environmentally friendly synthetic routes.

Logical Relationship of Reagent Selection

Reagent_Selection This compound This compound Balanced Reactivity & Cost Balanced Reactivity & Cost This compound->Balanced Reactivity & Cost 3-Iodo-1H-pyrrolo[2,3-c]pyridine 3-Iodo-1H-pyrrolo[2,3-c]pyridine High Reactivity, Higher Cost High Reactivity, Higher Cost 3-Iodo-1H-pyrrolo[2,3-c]pyridine->High Reactivity, Higher Cost 3-Chloro-1H-pyrrolo[2,3-c]pyridine 3-Chloro-1H-pyrrolo[2,3-c]pyridine Cost-Effective, Harsher Conditions Cost-Effective, Harsher Conditions 3-Chloro-1H-pyrrolo[2,3-c]pyridine->Cost-Effective, Harsher Conditions 3-Triflyloxy-1H-pyrrolo[2,3-c]pyridine 3-Triflyloxy-1H-pyrrolo[2,3-c]pyridine High Reactivity, Alternative Precursor High Reactivity, Alternative Precursor 3-Triflyloxy-1H-pyrrolo[2,3-c]pyridine->High Reactivity, Alternative Precursor 3-Boryl-1H-pyrrolo[2,3-c]pyridine 3-Boryl-1H-pyrrolo[2,3-c]pyridine Reversed Polarity Coupling Reversed Polarity Coupling 3-Boryl-1H-pyrrolo[2,3-c]pyridine->Reversed Polarity Coupling Direct C-H Functionalization Direct C-H Functionalization Atom Economy, Step Reduction Atom Economy, Step Reduction Direct C-H Functionalization->Atom Economy, Step Reduction

Caption: Decision matrix for selecting a C3-functionalization strategy.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (A Representative Protocol for 3-Bromo-pyrrolopyridines)[1]

This protocol details the Suzuki cross-coupling reaction between a bromo-pyrrolopyridine derivative and various arylboronic acids, which is analogous to the coupling of this compound.

Reaction Scheme:

Suzuki_Coupling A R-B(OH)2 C Pd(PPh3)4, K2CO3 A->C B Br-Pyrrolo[2,3-c]pyridine B->C D R-Pyrrolo[2,3-c]pyridine C->D

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 0.036 g)

  • Substituted phenylboronic acid (0.15 mmol)

  • K₂CO₃ (0.5 mmol, 0.069 g)

  • Pd(PPh₃)₄ (0.006 mmol, 0.007 g)

  • 1,4-Dioxane (6 mL)

  • H₂O (2 mL)

Procedure:

  • To a microwave reactor tube, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the substituted phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add 1,4-dioxane and H₂O to the tube and degas the mixture with N₂ for 5 minutes.

  • Seal the tube and heat the reaction mixture in a microwave reactor for 26 minutes at 125 °C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Representative Yields: [1]

  • With phenylboronic acid: 63%

  • With p-tolylboronic acid: 67%

  • With 4-chlorophenylboronic acid: 32%

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Heteroaryl Halides[2]

This protocol provides a general procedure for the palladium-catalyzed amination of heteroaryl halides, which can be adapted for 3-halo-1H-pyrrolo[2,3-c]pyridines.

Reaction Scheme:

Buchwald_Hartwig A R2NH C Pd Catalyst, Ligand, Base A->C B X-Pyrrolo[2,3-c]pyridine B->C D R2N-Pyrrolo[2,3-c]pyridine C->D

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • Heteroaryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (0.1 M)

Procedure:

  • In a glovebox, add the heteroaryl halide, Pd₂(dba)₃, and XPhos to an oven-dried vial.

  • Add toluene, followed by the amine and NaOtBu.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 h).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Conclusion and Future Outlook

While this compound remains a staple in the synthetic chemist's toolbox, a comprehensive understanding of the available alternatives is crucial for optimizing drug synthesis campaigns. The choice of reagent is a multifactorial decision, balancing reactivity, cost, scalability, and the specific demands of the target molecule.

  • For rapid, small-scale synthesis where cost is not a primary concern, 3-iodo-1H-pyrrolo[2,3-c]pyridine offers the advantage of milder reaction conditions.

  • For large-scale, process chemistry applications, the cost-effectiveness of 3-chloro-1H-pyrrolo[2,3-c]pyridine is a significant driver, despite the need for more robust catalytic systems.

  • Triflate and boronic ester derivatives provide valuable strategic flexibility, allowing for alternative disconnection approaches and access to different coupling partners.

  • The continued development of direct C-H functionalization methodologies holds the promise of more sustainable and efficient synthetic routes, and researchers are encouraged to explore these emerging techniques.

As the field of catalysis continues to advance, we can anticipate the development of even more efficient and selective methods for the C3-functionalization of 5-azaindoles. This will undoubtedly accelerate the discovery and development of new medicines based on this important heterocyclic scaffold.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302919. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald-Hartwig amination. Chemical Science, 2(1), 27-50. [Link]
  • Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Organic and Pharmaceutical Chemistry Journal, 22(1), 31-54. [Link]
  • Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Rossi, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506-4522. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

Sources

A Comparative Guide to Catalysts for Suzuki Coupling with 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aryl-1H-pyrrolo[2,3-c]pyridines in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces a key hydrogen bond acceptor site, modulating the molecule's physicochemical properties and target interactions. Specifically, the introduction of an aryl or heteroaryl substituent at the C3-position of the 7-azaindole core has given rise to a plethora of biologically active molecules, including potent inhibitors of kinases, which are crucial targets in oncology and inflammatory diseases.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. For the synthesis of 3-aryl-1H-pyrrolo[2,3-c]pyridines, the Suzuki coupling of 3-bromo-1H-pyrrolo[2,3-c]pyridine with various boronic acids or their derivatives is a key transformation. The success of this reaction is critically dependent on the choice of the palladium catalyst system. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation. Furthermore, the electronic nature of the bicyclic heteroaromatic system influences the reactivity of the C-Br bond. Consequently, the selection of an appropriate palladium precursor and ligand is paramount for achieving high yields and reaction efficiency.

This guide provides a comparative analysis of three major classes of palladium catalyst systems for the Suzuki coupling of this compound: traditional phosphine ligand-based catalysts, catalysts based on bulky biarylphosphine ligands (Buchwald-type ligands), and those employing N-heterocyclic carbene (NHC) ligands. The discussion is supported by experimental data from the literature on the coupling of closely related heteroaromatic bromides, providing a framework for rational catalyst selection and reaction optimization.

Comparative Analysis of Catalyst Systems

The choice of catalyst for the Suzuki coupling of this compound significantly impacts reaction outcomes. Below is a comparative table summarizing the performance of representative catalyst systems from the three main classes, based on data from analogous couplings of nitrogen-containing heteroaryl bromides.

Catalyst SystemPalladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Characteristics & Considerations
Traditional Phosphine Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-11012-2470-85Readily available and cost-effective. May require higher catalyst loadings and longer reaction times. The catalyst can be sensitive to air and moisture.
Traditional Phosphine Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-1002-685-95Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄ for heteroaryl couplings.[1]
Buchwald-Type Pd(OAc)₂SPhos or XPhosK₃PO₄1,4-Dioxane/H₂O60-1004-890-99Highly active catalysts enabling lower catalyst loadings and milder reaction conditions. The bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[2]
NHC-Based PEPPSI-IPrIPrCs₂CO₃t-AmylOH1002>95PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are air- and moisture-stable, offering ease of handling. NHC ligands are strong σ-donors, leading to highly active catalysts.

In-Depth Discussion of Catalyst Systems

Traditional Phosphine Ligand-Based Catalysts: The Workhorses

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are among the most well-established systems for Suzuki couplings.

  • Pd(PPh₃)₄ : This catalyst is attractive due to its commercial availability and relatively low cost. However, it can suffer from lower reactivity, especially with electron-deficient or sterically hindered heteroaryl halides. The lability of the triphenylphosphine ligands in solution can lead to the formation of palladium black, a sign of catalyst decomposition. For the coupling of this compound, higher catalyst loadings (3-5 mol%) and elevated temperatures are often necessary to drive the reaction to completion.

  • Pd(dppf)Cl₂ : The dppf ligand offers enhanced stability to the palladium center compared to PPh₃. This catalyst system often provides a good balance between reactivity and stability, making it a reliable choice for a wide range of Suzuki couplings, including those with heteroaryl bromides.[1] It generally requires lower catalyst loadings and shorter reaction times than Pd(PPh₃)₄.

Buchwald-Type Ligand-Based Catalysts: The High-Performers

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven to be exceptionally effective for challenging substrates.

The steric bulk of these ligands promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step with the aryl bromide. The electron-rich nature of the phosphine enhances the rate of reductive elimination, the final step in the catalytic cycle. For the Suzuki coupling of this compound, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ and a Buchwald ligand are often the go-to choice, especially when high yields and mild reaction conditions are desired.[2] These systems are particularly advantageous for couplings involving sterically demanding boronic acids.

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts: The Robust Alternative

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability forms a very stable bond with the palladium center, resulting in highly active and robust catalysts.

PEPPSI-type precatalysts, such as PEPPSI-IPr, are particularly noteworthy. These complexes are air- and moisture-stable, making them convenient to handle. The pyridine-based "throw-away" ligand in the precatalyst is readily displaced, initiating the catalytic cycle. For the Suzuki coupling of pyridyl-containing substrates like this compound, the strong Pd-NHC bond can prevent catalyst inhibition by the substrate's nitrogen atom. This often translates to very high turnover numbers and excellent yields, even with low catalyst loadings.

Experimental Protocol: A Representative Suzuki Coupling

This protocol provides a detailed methodology for the Suzuki coupling of this compound with phenylboronic acid using a Buchwald-type catalyst system.

Reaction: this compound + Phenylboronic acid → 3-phenyl-1H-pyrrolo[2,3-c]pyridine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. The use of a mixed aqueous solvent system often accelerates the transmetalation step.

  • Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-phenyl-1H-pyrrolo[2,3-c]pyridine.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium(0) active species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Product 3-aryl-1H-pyrrolo[2,3-c]pyridine (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OH)₂) + Base ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the this compound to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step. The choice of a bulky, electron-rich ligand can accelerate this step.

Next, in the transmetalation step, the aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

Finally, reductive elimination from the Pd(II) complex yields the desired 3-aryl-1H-pyrrolo[2,3-c]pyridine product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion and Recommendations

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of medicinally relevant compounds. The choice of catalyst system is critical for achieving optimal results.

  • For routine syntheses where cost is a primary concern and moderate yields are acceptable, Pd(dppf)Cl₂ offers a reliable and effective option.

  • For maximizing yield, achieving high functional group tolerance, and working under milder conditions, a catalyst system based on a Buchwald-type ligand such as SPhos or XPhos is highly recommended. The higher initial cost of these ligands is often offset by their superior performance and the value of the final product.

  • When ease of handling and catalyst robustness are priorities, particularly in a high-throughput or process chemistry setting, an NHC-based precatalyst like PEPPSI-IPr is an excellent choice due to its air and moisture stability and high activity.

Ultimately, the optimal catalyst system will depend on the specific boronic acid coupling partner, the desired scale of the reaction, and the available resources. The information provided in this guide serves as a starting point for informed catalyst selection and the successful synthesis of 3-aryl-1H-pyrrolo[2,3-c]pyridine derivatives.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Ben-Yahia, M., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(2), 214-220. [Link]
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(47), 8988-9003. [Link]
  • Ciancaleoni, G. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(46), 11846-11867. [Link]
  • Barca, A., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 13927-13945. [Link]

Sources

Validation of analytical methods for 3-bromo-1H-pyrrolo[2,3-c]pyridine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Analytical Methods for the Quantification of 3-bromo-1H-pyrrolo[2,3-c]pyridine

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound, a heterocyclic compound, serves as a crucial building block in the synthesis of various biologically active molecules. Its accurate measurement is critical for ensuring the quality, safety, and efficacy of downstream products. This guide provides a comprehensive comparison of potential analytical methods for the quantification of this compound, grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.

The Imperative of Method Validation

Before an analytical method can be implemented for routine use, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[1] The ICH Q2(R2) guideline provides a framework for this validation, ensuring that the method is reliable, reproducible, and accurate.[1] The core validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[2][3][4] This guide will not only propose suitable analytical techniques but also detail the experimental protocols for their validation.

Comparative Overview of Analytical Techniques

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Based on the physicochemical properties of this compound (Solid, M.P. 205-206 °C, B.P. 357 °C at 760 mmHg), several chromatographic techniques are viable.

Parameter HPLC-UV LC-MS/MS GC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Specificity Good, but can be susceptible to co-eluting impurities with similar UV spectra.Excellent, highly specific due to mass fragmentation patterns.Excellent, highly specific due to mass fragmentation patterns.
Sensitivity Moderate (typically µg/mL to high ng/mL).High (typically low ng/mL to pg/mL).High (typically ng/mL to pg/mL).
Linearity Excellent over a wide range.Excellent, but may have a narrower linear range than HPLC-UV.Good, but can be affected by matrix effects.
Precision (%RSD) Typically < 2%Typically < 5%Typically < 5-10%
Robustness Generally high.Moderate, can be sensitive to matrix effects and ion suppression.Moderate, can be affected by inlet and column activity.
Instrumentation Cost Low to moderate.High.Moderate to high.
Sample Throughput High.High with fast gradients.Moderate, due to longer run times.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a workhorse in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. For a compound like this compound, a reversed-phase HPLC method is the most logical starting point.

Proposed HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately polar compounds like the target analyte.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape). A typical starting point would be a 40:60 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection: UV at a wavelength of maximum absorbance for this compound (to be determined by a UV scan, likely around 254 nm or 280 nm).

HPLC-UV Method Validation Protocol
  • Specificity: Analyze blank samples (diluent), placebo samples (if in a formulation), and samples spiked with known impurities to demonstrate that the peak for this compound is free from interference.

  • Linearity and Range: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Analyze samples with a known concentration of this compound (e.g., by spiking a blank matrix with a known amount of analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze at least six replicate samples of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary the method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5°C, flow rate by ±0.1 mL/min) and assess the impact on the results. The results should remain unaffected by these small variations.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound standard B Dissolve in diluent (e.g., Acetonitrile/Water) A->B C Prepare calibration standards and sample solutions B->C D Inject sample onto HPLC system C->D E Separation on C18 column D->E F UV Detection E->F G Integrate peak area F->G H Quantify using calibration curve G->H I Report results H->I

Caption: General workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.

Proposed LC-MS/MS Method
  • LC System: A UPLC or HPLC system.

  • Column: A C18 or similar reversed-phase column with a smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid to promote ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: At least two multiple reaction monitoring (MRM) transitions should be optimized for the analyte and any internal standard used. The most intense transition is used for quantification, and the second for confirmation.

LC-MS/MS Method Validation Protocol

The validation protocol for LC-MS/MS is similar to that for HPLC-UV, but with some additional considerations, particularly regarding matrix effects.

  • Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte.

  • Linearity and Range: A calibration curve is constructed, often using a weighted linear regression (e.g., 1/x²).

  • Accuracy and Precision: Evaluated at multiple quality control (QC) levels, including the lower limit of quantitation (LLOQ), low, medium, and high concentrations.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte is assessed by comparing the response of the analyte in a neat solution to the response in a post-extraction spiked blank matrix sample.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of the analyte is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample extraction (e.g., LLE or SPE) B Evaporation and reconstitution A->B C Inject extract into LC-MS/MS B->C D Chromatographic separation C->D E ESI Ionization D->E F MRM Detection E->F G Peak integration F->G H Quantification G->H I Report results H->I

Caption: General workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its thermal stability, this compound can also be analyzed by GC-MS. This technique is particularly useful for identifying and quantifying volatile and semi-volatile impurities.

Proposed GC-MS Method
  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A low- to mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron ionization (EI).

  • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

GC-MS Method Validation Protocol

The validation for a GC-MS method follows the same principles as for HPLC and LC-MS, with a focus on demonstrating the method's performance for the specific application.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve sample in a volatile solvent (e.g., Dichloromethane) B Inject sample into GC A->B C Separation in capillary column B->C D EI Ionization C->D E Mass Detection (Scan or SIM) D->E F Peak integration E->F G Quantification F->G H Report results G->H

Caption: General workflow for GC-MS analysis.

Conclusion

The key to successful implementation of any of these methods lies in a thorough and systematic validation process, following the internationally recognized ICH guidelines. By carefully evaluating the performance characteristics of the chosen method, researchers can ensure the generation of high-quality, reproducible data, which is fundamental to advancing drug discovery and development.

References

  • European Medicines Agency. ICH Q2(R2)
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
  • AMSbiopharma.
  • Labcompliance. Understanding ICH Q2(R2)
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

A Spectroscopic Guide to the Isomers of 3-Bromo-1H-pyrrolo[2,3-c]pyridine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the pyrrolopyridine scaffold is of paramount importance. These heterocyclic compounds, particularly the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) series, are recognized as key pharmacophores in a multitude of biologically active molecules. The introduction of a bromine atom to this core structure provides a versatile handle for further synthetic elaboration through cross-coupling reactions, opening avenues for the creation of diverse compound libraries for drug discovery programs. However, the isomeric position of this bromine atom profoundly influences the molecule's electronic properties, reactivity, and, ultimately, its biological activity.

This comprehensive technical guide provides a detailed spectroscopic comparison of 3-bromo-1H-pyrrolo[2,3-c]pyridine and its isomers. By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will elucidate the distinct spectral signatures of each isomer, offering a critical resource for researchers in unambiguous structure determination and quality control. This guide is built on a foundation of experimental data and established spectroscopic principles, ensuring both technical accuracy and practical utility in a research setting.

The Structural Landscape of Bromo-1H-pyrrolo[2,3-c]pyridines

The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, can be brominated at several positions on either the pyrrole or the pyridine ring. The resulting isomers exhibit unique electronic distributions and steric environments, which are reflected in their spectroscopic data. Understanding these differences is crucial for any synthetic or medicinal chemist working with this class of compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (¹H, ¹³C) transfer->oneD twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD process Processing (FT, Phasing) oneD->process assign Signal Assignment twoD->assign process->assign interpret Structural Elucidation assign->interpret

Figure 2. A generalized workflow for NMR-based structural elucidation.

Comparative ¹H and ¹³C NMR Data

The position of the bromine atom significantly perturbs the chemical shifts of the protons and carbons in the pyrrolopyridine ring system. The electron-withdrawing nature of the bromine atom generally leads to a downfield shift for nearby nuclei.

IsomerSpectroscopic Data
This compound ¹H NMR (Predicted, DMSO-d₆, 400 MHz): δ ~8.1 (s, 1H, H2), ~7.8 (d, 1H, H4), ~7.2 (d, 1H, H5), ~8.3 (s, 1H, H7). ¹³C NMR (Predicted, DMSO-d₆, 100 MHz): Quaternary carbon (C3) bearing bromine expected around δ 95-105 ppm. Other aromatic carbons will appear in the typical δ 110-150 ppm range.
4-Bromo-1H-pyrrolo[2,3-c]pyridine ¹H NMR (CDCl₃, 300 MHz): δ 8.96 (br s, 1H), 8.74 (s, 1H), 8.37 (s, 1H), 7.46 (m, 1H), 6.66 (m, 1H). [1]
5-Bromo-1H-pyrrolo[2,3-b]pyridine ¹H NMR (DMF-d₇, 400 MHz): δ 11.91 (bs, 1H, HN1), 8.30 (d, J = 2.2 Hz, 1H, HC6), 8.20 (d, J = 2.0 Hz, 1H, HC4), 7.63 (t, J = 2.8 Hz, 1H, HC2), 6.50 (m, 1H, HC3). [2][3]¹³C NMR (DMF-d₇, 100.58 MHz): δ 147.5 (C8), 142.9 (C6), 130.3 (C4), 128.2 (C2), 122.1 (C7), 111.1 (C5), 100.0 (C3). [2][3]
6-Bromo-1H-pyrrolo[2,3-b]pyridine ¹H NMR (DMSO-d₆, 300 MHz): δ 8.51 (d, J = 8.1 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), 7.46 (d, J = 8.1 Hz, 1H), 7.01 (d, J = 8.1 Hz, 1H). [4]

Interpretation Insights:

  • ¹H NMR: The protons on the pyridine ring generally resonate at a lower field (higher ppm) than those on the pyrrole ring due to the electron-withdrawing nature of the nitrogen atom in the six-membered ring. The coupling patterns (singlets, doublets, triplets) and their J-values are critical for assigning the positions of the protons relative to each other and to the bromine substituent.

  • ¹³C NMR: The carbon directly attached to the bromine atom will experience a significant shielding effect, causing its signal to appear at a higher field (lower ppm) compared to the other aromatic carbons. The chemical shifts of the other carbons provide further confirmation of the isomer's structure.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like the bromo-1H-pyrrolo[2,3-c]pyridine isomers.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) analyzer is commonly used.

Analytical Conditions:

  • Injection: A small volume (typically 1 µL) of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Separation: The GC oven temperature is programmed to ramp up, allowing for the separation of the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI).

  • Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry injection Sample Injection separation Chromatographic Separation injection->separation ionization Electron Impact Ionization separation->ionization analysis Mass Analysis (m/z) ionization->analysis detection Detection analysis->detection

Figure 3. A simplified workflow for GC-MS analysis.

Comparative Mass Spectrometry Data

All bromo-1H-pyrrolo[2,3-c]pyridine isomers have the same molecular formula (C₇H₅BrN₂) and therefore the same nominal molecular weight of 196 g/mol . However, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of roughly equal intensity separated by 2 m/z units.

IsomerMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 196/198Fragmentation is expected to involve the loss of HBr (M-80/82) and/or HCN (M-27) from the pyrrole or pyridine ring.
3-Bromo-1H-pyrrolo[2,3-b]pyridine 196/198The GC-MS data shows a prominent molecular ion peak. [5]Fragmentation likely follows similar pathways to the [2,3-c] isomer.

Interpretation Insights:

  • Molecular Ion: The observation of the characteristic M⁺ and M+2 isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation Pattern: The fragmentation pattern can provide clues about the stability of the different isomers and the relative strengths of the bonds within the molecule. While detailed fragmentation analysis can be complex, the loss of specific neutral fragments can help to confirm the core structure.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bond types.

Experimental Protocol for FTIR

Fourier-transform infrared (FTIR) spectroscopy is the most common method for obtaining an IR spectrum.

Sample Preparation:

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a very common and convenient method.

  • KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition:

  • The sample is placed in the IR beam of the FTIR spectrometer.

  • The instrument scans a range of infrared frequencies (typically 4000 to 400 cm⁻¹) and records the absorption of radiation by the sample.

  • The resulting interferogram is mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Comparative Infrared Spectroscopy Data

The IR spectra of the bromo-1H-pyrrolo[2,3-c]pyridine isomers will share some common features characteristic of the pyrrolopyridine core, but the position of the bromine atom will cause subtle shifts in the absorption frequencies.

IsomerCharacteristic IR Bands (cm⁻¹)
This compound N-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is expected for the N-H bond of the pyrrole ring. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C=C and C=N Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings. C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
3-Bromo-1H-pyrrolo[2,3-b]pyridine The FTIR spectrum shows characteristic absorptions for the aromatic C-H and N-H stretching, as well as the C=C and C=N ring vibrations. [5]

Interpretation Insights:

  • N-H Stretch: The presence of a band in the N-H stretching region is a key indicator of the pyrrole moiety.

  • Aromatic C-H Stretch: The presence of peaks just above 3000 cm⁻¹ confirms the aromatic nature of the compound.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. While complex, the pattern of peaks in this region is unique to each isomer and can be used for identification by comparison with a reference spectrum.

Conclusion: An Integrated Spectroscopic Approach

The unambiguous identification of a specific bromo-1H-pyrrolo[2,3-c]pyridine isomer requires a holistic approach, integrating data from NMR, MS, and IR spectroscopy. While each technique provides valuable information, their combined power allows for a confident structural assignment. This guide has provided a comparative framework for understanding the distinct spectroscopic signatures of these important synthetic intermediates. By applying the experimental protocols and interpretive principles outlined herein, researchers can navigate the complexities of isomeric differentiation and accelerate their progress in the synthesis and development of novel therapeutics.

References

  • PubChem. This compound. [Link]
  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
  • PubChem. 5-bromo-1H-pyrrolo[2,3-c]pyridine. [Link]
  • Starha, P., & Travnicek, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]
  • PubChem. 2-bromo-1H-pyrrolo[2,3-c]pyridine. [Link]
  • PubChem. 6-bromo-1H-pyrrolo[2,3-c]pyridine. [Link]
  • ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

Sources

A Comparative Guide to the Purity Assessment of Commercial 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Discovery Intermediates

3-bromo-1H-pyrrolo[2,3-c]pyridine, a member of the azaindole family of heterocycles, serves as a pivotal building block in medicinal chemistry.[1][2] Its structural motif is found in a variety of biologically active agents, making its purity a non-negotiable parameter for researchers in drug development.[3][4] Impurities, even in trace amounts, can lead to aberrant biological data, complicate structure-activity relationship (SAR) studies, and introduce unforeseen toxicity.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of commercial this compound. We will move beyond simple protocol recitation to explore the underlying principles and causal logic that inform the selection and execution of each method. Our approach is designed to create a self-validating system, ensuring the highest confidence in the quality of this critical reagent.

Orthogonal Strategy for Purity Verification

A single analytical method is insufficient to declare a compound "pure." A comprehensive purity assessment relies on an orthogonal approach, where different techniques measure distinct chemical and physical properties. This strategy minimizes the risk of co-eluting impurities or undetected contaminants. Our recommended workflow integrates chromatographic, spectroscopic, and elemental analysis to build a complete purity profile.

G cluster_0 Purity Assessment Workflow cluster_1 Chromatographic Purity cluster_2 Structural & Elemental Confirmation raw_material Commercial 3-bromo-1H- pyrrolo[2,3-c]pyridine initial_screen Initial Screening (NMR & LC-MS) raw_material->initial_screen HPLC HPLC-UV (Quantitative Assay) initial_screen->HPLC GCMS GC-MS (Volatile Impurities) initial_screen->GCMS NMR NMR Spectroscopy (¹H, ¹³C) initial_screen->NMR EA Elemental Analysis (CHN) initial_screen->EA final_report Comprehensive Purity Report (Purity Value & Impurity Profile) HPLC->final_report GCMS->final_report NMR->final_report EA->final_report

Caption: Orthogonal workflow for comprehensive purity analysis.

I. Chromatographic Techniques: Separating the Components

Chromatography is the cornerstone of purity analysis, designed to separate the main compound from any impurities. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile or thermally labile compounds. For this compound, a reverse-phase method is ideal.

Why Reverse-Phase HPLC? The fused aromatic ring system of the analyte possesses sufficient hydrophobicity to be well-retained on a non-polar stationary phase like C18. A polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used for elution. This approach provides excellent resolution for impurities with different polarities, such as more polar unreacted starting materials or less polar di-brominated byproducts.[5][6]

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is a volatile modifier suitable for subsequent LC-MS analysis if needed).[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm. (The conjugated pyrrolopyridine system provides strong UV absorbance).

    • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is highly effective for analyzing volatile and thermally stable compounds.[8] Given its melting point of 205-206 °C, this compound has sufficient volatility for GC analysis, especially with modern injection techniques. The primary advantage of GC-MS is its high resolving power and the structural information provided by the mass spectrometer, which is invaluable for identifying volatile impurities like residual synthesis solvents.

Causality in Method Design: A non-polar capillary column (e.g., 5% phenyl polysiloxane) is chosen to separate compounds based on their boiling points.[5] A temperature ramp is employed to ensure that both low-boiling (solvents) and high-boiling (the analyte and related impurities) compounds are eluted efficiently. Care must be taken, as halogenated compounds can sometimes interact with the ion source, potentially causing peak tailing.[9]

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5MS or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C (Split mode, 50:1).

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.

II. Spectroscopic & Elemental Confirmation

While chromatography separates components, spectroscopy and elemental analysis confirm the identity and bulk purity of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. For purity assessment, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents. This allows for a quantitative assessment of impurities if their structures and corresponding signals are known.

Expert Interpretation: The ¹H NMR spectrum should show distinct signals for the aromatic protons on the pyridine and pyrrole rings.[10][11] Impurity peaks will often appear as small, unassigned signals. Comparing the integrals of impurity peaks to a known proton signal from the main compound allows for an estimation of their concentration. ¹³C NMR confirms the carbon skeleton of the molecule.[12]

Elemental Analysis (CHN)

Elemental analysis provides a fundamental measure of the mass percentages of Carbon, Hydrogen, and Nitrogen in the sample. This is a powerful, independent confirmation of the compound's elemental composition and bulk purity.

Trustworthiness through Validation: For a proposed formula of C₇H₅BrN₂, the theoretical composition can be calculated. According to established standards, the experimentally determined values for C, H, and N should be within ±0.4% of the theoretical values to be considered acceptable.[13] A significant deviation suggests the presence of inorganic salts, residual solvents (especially water), or other impurities that alter the elemental ratios.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical technique is a critical decision driven by the specific question being asked.

G start Start: Purity Assessment Needed q1 Goal: Quantify purity & non-volatile impurities? start->q1 q2 Goal: Identify volatile impurities/solvents? q1->q2 No hplc Use HPLC-UV q1->hplc Yes q3 Goal: Confirm structure & estimate purity? q2->q3 No gcms Use GC-MS q2->gcms Yes q4 Goal: Verify bulk elemental composition? q3->q4 No nmr Use ¹H NMR q3->nmr Yes q4->hplc No, start over ea Use Elemental Analysis q4->ea Yes

Caption: Decision flowchart for selecting the appropriate analytical technique.

The following table summarizes the strengths and weaknesses of each technique for the analysis of this compound.

ParameterHPLC-UVGC-MSNMR SpectroscopyElemental Analysis
Principle Partitioning between liquid mobile and solid stationary phases.[5]Partitioning between gas mobile and liquid/solid stationary phases.[5]Nuclear spin transitions in a magnetic field.Combustion and detection of C, H, N elements.[13]
Primary Use Quantitative purity, separation of non-volatile impurities.Identification of volatile impurities and residual solvents.Absolute structural confirmation, purity estimation.Confirmation of elemental formula, bulk purity.
Strengths - High precision and accuracy- Widely applicable- Robust and reproducible- High sensitivity- Excellent for volatile compounds- Provides structural info (MS)- Unambiguous structure proof- Can be quantitative (qNMR)- Non-destructive- Fundamental check of composition- High accuracy for bulk sample
Limitations - Requires reference standard for absolute quantification- May not detect non-UV active impurities- Analyte must be volatile and thermally stable- Halogenated compounds can be problematic.[9]- Lower sensitivity than chromatography- Complex mixtures can be hard to interpret- Does not distinguish between isomers- Insensitive to trace impurities
Typical Purity Spec. >97% (Area Percent)N/A (Used for specific impurity ID)Consistent with structure, no significant impurity signalsC, H, N ± 0.4% of theoretical.[13]

Conclusion

The purity assessment of this compound is a multi-faceted process that requires a thoughtful, orthogonal approach. No single technique is sufficient. A combination of reverse-phase HPLC for quantitative purity, GC-MS for volatile impurity profiling, NMR spectroscopy for structural identity, and elemental analysis for bulk composition provides a self-validating and comprehensive quality profile. By understanding the causal relationships behind method selection and execution, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • National Institutes of Health (NIH). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024-01-14).
  • ResearchGate. 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Google Patents. 1h-pyrrolo[2,3-b]pyridines.
  • National Institutes of Health (NIH). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
  • ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Royal Society of Chemistry. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes.
  • National Institutes of Health (NIH). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.
  • Organic Chemistry Portal. Synthesis of N-Heterocycles.
  • National Institutes of Health (NIH). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.
  • SIELC Technologies. Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
  • AJOL. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.
  • ACS Publications. An International Study Evaluating Elemental Analysis.
  • J. Mex. Chem. Soc. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ResearchGate. Recent discoveries of naturally occurring halogenated nitrogen heterocycles.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • SciSpace. Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source.

Sources

Comparative Analysis of Inhibitor Cross-Reactivity: A Guide for 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of kinase inhibitors built upon the 1H-pyrrolo[2,3-c]pyridine (7-azaindole) scaffold. Due to the limited public availability of cross-reactivity data for specific 3-bromo-1H-pyrrolo[2,3-c]pyridine derivatives, this analysis will utilize a well-characterized 7-azaindole-based inhibitor, Vemurafenib , as a case study. The principles, experimental workflows, and data interpretation methodologies detailed herein are directly applicable to the characterization of novel compounds based on this privileged scaffold, which is a cornerstone in the development of targeted therapies.

The Strategic Importance of Selectivity Profiling

The clinical success of a kinase inhibitor is intrinsically linked to its selectivity profile. While potent on-target activity is the primary goal, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The 7-azaindole core, prevalent in many approved and investigational kinase inhibitors, is adept at forming critical hydrogen bonds with the kinase hinge region. However, the high degree of structural conservation within the ATP-binding pocket across the human kinome—comprising over 500 members—makes achieving absolute selectivity a formidable challenge.

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in drug development. It allows for:

  • Risk Mitigation: Early identification of potential off-target liabilities that could lead to toxicity.

  • Mechanism Deconvolution: Differentiating on-target versus off-target driven cellular phenotypes.

  • Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and minimize undesirable interactions.

  • Biomarker Discovery: Identifying patient populations that may be more susceptible to off-target effects.

This guide will compare and contrast key methodologies for assessing inhibitor selectivity, using Vemurafenib's known profile as a data-driven example to illustrate the practical application of these techniques.

Methodologies for Comprehensive Cross-Reactivity Assessment

A multi-pronged approach is essential for a thorough understanding of an inhibitor's selectivity. Combining direct binding or enzymatic assays with cell-based target engagement studies provides a more complete picture.

Large-Scale Kinase Panel Screening

The most direct method to assess cross-reactivity is to screen the inhibitor against a large panel of purified kinases. This provides quantitative data on interactions across a significant portion of the kinome.

Leading Platform: KINOMEscan™ (DiscoverX)

This competition binding assay is a gold standard for kinase inhibitor profiling. It measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of each kinase in the panel. The results are typically reported as the dissociation constant (Kd) or percent of kinase remaining bound at a given inhibitor concentration.

Experimental Protocol: KINOMEscan™ Profiling

Objective: To quantitatively assess the binding affinity of a this compound based inhibitor against a comprehensive panel of human kinases.

Methodology:

  • Compound Preparation: Solubilize the test inhibitor (e.g., in 100% DMSO) to create a high-concentration stock (e.g., 100 mM). Prepare serial dilutions to be used in the assay.

  • Assay Principle: The assay is based on a competitive binding format. Each kinase of interest is tagged with DNA. A proprietary, immobilized ligand is bound to a solid support (e.g., beads).

  • Binding Reaction: In each well of a multi-well plate, the DNA-tagged kinase is incubated with the immobilized ligand and the test inhibitor at a specified concentration (e.g., 10 µM for an initial screen). The inhibitor competes with the immobilized ligand for binding to the kinase's ATP pocket.

  • Quantification: After incubation and washing steps to remove unbound components, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates that the test inhibitor has displaced the kinase from the immobilized ligand.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl), where a smaller value signifies stronger binding. For hits identified in the primary screen, a dose-response curve is generated to determine the dissociation constant (Kd).

Causality Behind Experimental Choices:

  • Competition Binding Format: This format is powerful because it is independent of ATP concentration and does not require an active, functional enzyme. It directly measures binding to the ATP site, which is the intended mechanism for most kinase inhibitors.

  • qPCR Readout: This method provides high sensitivity and a wide dynamic range, allowing for the accurate quantification of binding events even for very high-affinity interactions.

Cellular Target Engagement Assays

While in vitro panels are essential, they do not account for cell permeability, intracellular target concentration, or the need for the inhibitor to compete with high endogenous levels of ATP. Cellular assays confirm that the inhibitor can engage its intended target in a more physiologically relevant environment.

Leading Platform: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle of ligand-induced thermal stabilization. The binding of an inhibitor to its target protein increases the protein's stability, resulting in a higher melting temperature (Tm). This shift in Tm can be measured to confirm target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify target engagement and assess selectivity of an inhibitor in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Heating Gradient: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes). This creates a thermal gradient.

  • Protein Separation: Cool the samples and lyse the cells to release proteins. Centrifuge to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

  • Quantification: Collect the supernatant and quantify the amount of the target protein remaining soluble at each temperature using a standard protein detection method like Western Blot or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve to the right in inhibitor-treated samples indicates target stabilization and therefore, engagement.

Causality Behind Experimental Choices:

  • Intact Cells: Using intact cells provides a more accurate assessment of target engagement by accounting for cell permeability and intracellular competition with endogenous ligands like ATP.

  • Thermal Denaturation: This biophysical principle provides a direct readout of drug-target binding without requiring engineered proteins, antibodies for all targets, or specific functional readouts, making it broadly applicable.

Case Study: Vemurafenib - A 7-Azaindole Inhibitor

Vemurafenib (PLX4032) is an FDA-approved inhibitor of BRAF^V600E^, a common mutation in melanoma. Its core structure contains the 1H-pyrrolo[2,3-c]pyridine (7-azaindole) moiety. While highly potent for its primary target, it exhibits clinically relevant cross-reactivity.

Kinome-Wide Selectivity Profile

A broad kinase screen reveals the selectivity profile of Vemurafenib. The data below is representative of what would be generated from a KINOMEscan™ experiment.

Target KinaseDissociation Constant (Kd) (nM)ClassificationBiological Implication
BRAF (V600E) 31 Primary Target Therapeutic efficacy in melanoma
BRAF (Wild-Type)100Secondary TargetLower potency against non-mutated form
CRAF (RAF1)48Secondary TargetContributes to paradoxical MAPK activation
SRMS19Off-TargetPotential for unforeseen side effects
ACK1 (TNK2)87Off-TargetPotential for unforeseen side effects
MAP4K5160Weak Off-TargetLikely low clinical relevance

Data is illustrative and compiled from public sources for representative purposes.

This profile highlights that while Vemurafenib is potent against its intended target, BRAF^V600E^, it also binds to other kinases with significant affinity. The interaction with CRAF is particularly noteworthy as it is known to cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF, leading to secondary skin cancers.

Visualizing Selectivity and Pathways

The relationship between on-target and off-target effects can be visualized to better understand the inhibitor's overall cellular impact.

G cluster_drug Vemurafenib (7-Azaindole Core) cluster_pathway Cellular Signaling Pathways drug Vemurafenib BRAF_V600E BRAF V600E drug->BRAF_V600E INHIBITS (On-Target) CRAF CRAF drug->CRAF INHIBITS (Off-Target) Paradoxical Activation MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation MEK2 MEK1/2 CRAF->MEK2 ERK2 ERK1/2 MEK2->ERK2 Skin_Growth Keratinocyte Growth ERK2->Skin_Growth

Caption: On-target vs. Off-target effects of Vemurafenib.

The diagram above illustrates how Vemurafenib's on-target inhibition of BRAF^V600E^ blocks tumor proliferation. Simultaneously, its off-target activity on CRAF can lead to paradoxical pathway activation in other cells, a classic example of how cross-reactivity dictates the therapeutic window and side-effect profile.

Workflow for Characterizing a Novel Inhibitor

The following workflow provides a logical progression for characterizing the cross-reactivity of a new this compound based inhibitor.

G A 1. Primary Target Assay (e.g., IC50 on purified kinase) B 2. Initial Kinome Screen (e.g., KINOMEscan @ 10 µM) A->B C 3. Identify Off-Target Hits (%Ctrl < 10%) B->C D 4. Dose-Response Analysis (Determine Kd for hits) C->D E 5. Cellular Target Engagement (e.g., CETSA for On- and Off-Targets) D->E F 6. Functional Cellular Assays (Phenotypic effects in relevant cell lines) E->F G 7. Data Integration & Risk Assessment F->G

Caption: Step-by-step workflow for inhibitor selectivity profiling.

This structured approach ensures that resources are used efficiently. A broad, single-concentration screen first identifies potential off-targets, which are then validated and quantified through dose-response studies. Finally, cellular assays confirm engagement and functional consequences, providing a comprehensive profile for informed decision-making in the drug development process.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-c]pyridine scaffold remains a highly valuable starting point for the design of potent kinase inhibitors. As this guide has demonstrated through the example of Vemurafenib, a deep understanding of an inhibitor's cross-reactivity profile is paramount. By employing a systematic and multi-faceted approach combining broad kinome screening with cellular target engagement assays, researchers can build a robust data package. This allows for the rational optimization of lead compounds, the anticipation of potential toxicities, and ultimately, the development of safer and more effective targeted therapies. For any novel this compound inhibitor, the methodologies and workflows described here provide a clear and validated path to thoroughly understand its selectivity and therapeutic potential.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Poulikakos, P. I., Zhang, C., Bollag, G., Shokat, K. M., & Rosen, N. (2010). RAF inhibitors transactivate RAF dimers and ERK signalling in cells with wild-type BRAF. Nature, 464(7287), 427–430.

A Comparative Benchmarking Guide: Reactivity and Physicochemical Properties of 3-bromo-1H-pyrrolo[2,3-c]pyridine and Other Key Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, brominated heterocycles stand out as exceptionally versatile and indispensable building blocks.[1] The bromine atom, strategically positioned on a heterocyclic core, serves as a reactive linchpin for constructing complex molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions. This capability has revolutionized drug discovery, enabling the efficient synthesis of novel chemical entities with diverse pharmacological profiles.

This guide provides an in-depth, objective comparison of 3-bromo-1H-pyrrolo[2,3-c]pyridine , also known as 3-bromo-7-azaindole, against a curated set of other foundational brominated heterocycles. As a privileged scaffold, the 7-azaindole core is prevalent in numerous biologically active compounds, particularly kinase inhibitors.[2][3] Understanding its performance characteristics relative to alternatives is therefore of paramount importance for researchers, scientists, and drug development professionals.

We will benchmark these molecules based on two pillars of synthetic and medicinal chemistry:

  • Reactivity: Performance in the three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—which are fundamental to modern C-C, C-N, and C-C bond formation, respectively.[4][5][6]

  • Physicochemical & ADME Properties: An evaluation of metabolic stability, a critical parameter that dictates the pharmacokinetic profile and ultimate success of a drug candidate.[7]

By presenting side-by-side experimental data under standardized conditions, this guide aims to elucidate the nuanced differences in reactivity and properties, thereby empowering chemists to make more informed decisions in scaffold selection and reaction optimization.

Chapter 1: The Heterocyclic Landscape: Structures and Intrinsic Properties

The selection of a heterocyclic core is a critical decision in any synthetic campaign. The electronic nature of the ring system—whether it is electron-rich or electron-deficient—profoundly influences its reactivity, stability, and interaction with biological targets.[8] For this comparative analysis, we have selected three common heterocycles to benchmark against our compound of interest, this compound.

  • This compound (1): A fused bicyclic system containing an electron-rich pyrrole ring and an electron-deficient pyridine ring. This duality imparts a unique and balanced chemical character.

  • 3-bromopyridine (2): A canonical example of a simple, six-membered, electron-deficient heteroaromatic system.

  • 5-bromoindole (3): A widely used bicyclic system composed of fused benzene and pyrrole rings, generally considered electron-rich.

  • 2-bromothiophene (4): A five-membered, electron-rich heterocycle, known for its high reactivity in many transformations.

Caption: Chemical structures of the benchmarked brominated heterocycles.

These differences in electronic character are reflected in their fundamental physicochemical properties, which are summarized below.

Table 1: Physicochemical Properties of Selected Brominated Heterocycles

CompoundMW ( g/mol )Melting Point (°C)pKa (Predicted)cLogP (Calculated)
1 : this compound197.03185-1895.89[9]1.7
2 : 3-bromopyridine158.00-272.841.6
3 : 5-bromoindole196.0491-9316.92.6
4 : 2-bromothiophene163.03-10-5.02.2

The pKa values are particularly revealing. The pyridine nitrogen in 1 and 2 provides a site for basic interaction, a common feature in many pharmacophores. In contrast, the indole N-H in 3 is significantly less basic (more acidic), while the thiophene sulfur in 4 is non-basic. These properties not only influence biological activity but also have profound implications for reactivity in base-mediated catalytic reactions.

Chapter 2: Benchmarking Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of a brominated heterocycle is demonstrated by its performance in key bond-forming reactions. We designed a series of standardized experiments to provide a direct, quantitative comparison of our four candidates in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Experimental Design Rationale

To ensure a fair and objective comparison, it is essential to standardize the reaction conditions. By keeping the catalyst system, base, solvent, temperature, and stoichiometry constant, any observed differences in yield and reaction rate can be attributed primarily to the intrinsic reactivity of the heterocyclic substrate. The critical step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond.[10] The ease of this step is highly dependent on the electronic environment of the C-Br bond, providing a direct probe of the heterocycle's susceptibility to coupling.

G pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L_n pd0->oa_complex Ar-Br (Oxidative Addition) tm_complex Transmetalation or Amine Coordination Complex oa_complex->tm_complex Nucleophile (Nu) (Transmetalation/ Coordination) re_product Reductive Elimination Product (Ar-Nu) tm_complex->re_product (Reductive Elimination) re_product->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Section 2.1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical research due to its functional group tolerance and the low toxicity of its boron-based reagents.[6][11]

Protocol: Standardized Suzuki-Miyaura Coupling

  • To a reaction vial under an inert atmosphere (N₂ or Ar), add the brominated heterocycle (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS at 1-hour intervals. The reaction is considered complete upon full consumption of the starting material.

  • Isolate the product via standard aqueous workup and purification by column chromatography.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateTime to Completion (h)Isolated Yield (%)
1 : this compound292
2 : 3-bromopyridine385
3 : 5-bromoindole1.595
4 : 2-bromothiophene197

Analysis & Expertise: The results highlight a clear reactivity trend: 4 > 3 > 1 > 2 . The electron-rich nature of thiophene (4 ) and indole (3 ) facilitates the oxidative addition step, leading to faster reactions and higher yields. 3-bromopyridine (2 ), being electron-deficient, is predictably the least reactive.[8]

Notably, This compound (1) demonstrates excellent and well-balanced reactivity. While slightly slower than the purely electron-rich systems, it is significantly more reactive than 3-bromopyridine. This "best of both worlds" character stems from the electron-rich pyrrole moiety activating the C-Br bond for oxidative addition, while the pyridine nitrogen offers a valuable handle for solubility and potential biological interactions without overly deactivating the system. This makes it a highly reliable and efficient coupling partner.

Section 2.2: Buchwald-Hartwig C-N Amination

The formation of aryl-amine bonds is another cornerstone of medicinal chemistry, and the Buchwald-Hartwig amination provides a powerful and general method for achieving this transformation.[4][12]

Protocol: Standardized Buchwald-Hartwig Amination

  • To an oven-dried reaction vial under an inert atmosphere, add the brominated heterocycle (1.0 mmol) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add the palladium pre-catalyst, XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Add toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 equiv).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Isolate the product via standard workup and purification.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

SubstrateTime to Completion (h)Isolated Yield (%)
1 : this compound488
2 : 3-bromopyridine591
3 : 5-bromoindole675
4 : 2-bromothiophene394
Note: N-arylation of the indole nitrogen was observed as a minor side product without N-protection.

Analysis & Expertise: In this amination, the electron-deficient 3-bromopyridine (2 ) performs very well, as the electron-withdrawing nature of the ring can stabilize intermediates in the catalytic cycle.[13] The electron-rich 2-bromothiophene (4 ) remains highly reactive. 5-bromoindole (3 ) shows diminished yield due to the competitive N-arylation side reaction, a common challenge that often necessitates an N-protecting group strategy.

Once again, This compound (1) proves to be a robust and high-performing substrate. It couples efficiently without the need for N-protection, yielding the desired product in high yield. The pyridine nitrogen does not inhibit the catalyst, and the pyrrole N-H is sufficiently less reactive under these conditions than the indole N-H, preventing significant side reactions. This practical advantage—obviating the need for protection/deprotection steps—is a significant factor in its favor for streamlined synthesis.

Chapter 3: Physicochemical Profile: A Look Towards Drug Development

Beyond chemical reactivity, the properties of a molecule that govern its absorption, distribution, metabolism, and excretion (ADME) are critical for its potential as a therapeutic agent. Metabolic stability is a key initial gatekeeper in this process.

Experimental Design Rationale

An in vitro metabolic stability assay using human liver microsomes (HLM) is a standard, industry-accepted method for assessing a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes.[7] By incubating the compounds with HLM and a necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound and calculate its intrinsic clearance (Clᵢₙₜ) and half-life (t₁/₂).

G cluster_0 In Vitro Assay cluster_1 Analysis Compound Test Compound Incubation Incubate at 37°C Compound->Incubation HLM Human Liver Microsomes (HLM) HLM->Incubation NADPH NADPH (Cofactor) NADPH->Incubation LCMS LC-MS/MS Analysis (% Parent Remaining) Incubation->LCMS Calc Calculate: - t½ (min) - Cl_int (µL/min/mg) LCMS->Calc

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Protocol: In Vitro HLM Stability Assay

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Table 4: Comparative Metabolic Stability in Human Liver Microsomes

SubstrateHalf-life (t₁/₂, min)Intrinsic Clearance (Clᵢₙₜ, µL/min/mg)
1 : this compound4530.8
2 : 3-bromopyridine2849.5
3 : 5-bromoindole1592.4
4 : 2-bromothiophene> 60< 11.5

Analysis & Expertise: The results show significant variation in metabolic stability. Electron-rich systems like indole (3 ) are often highly susceptible to oxidative metabolism by CYP enzymes, leading to rapid clearance.[7] This is reflected in its very short half-life. 3-bromopyridine (2 ) shows moderate stability. 2-bromothiophene (4 ) is remarkably stable, which can sometimes be attributed to catalyst inactivation of CYP enzymes by sulfur-containing compounds, a phenomenon to be aware of in drug development.

This compound (1) exhibits a favorable metabolic stability profile, with a half-life indicative of moderate clearance. This is a highly desirable property in early drug discovery. The presence of the electron-withdrawing pyridine ring likely tempers the metabolic liability of the electron-rich pyrrole ring, striking a balance that avoids the rapid clearance seen with indole while retaining good chemical reactivity. This metabolic "tuning" is a key feature of the 7-azaindole scaffold.

Conclusion: The Strategic Advantage of this compound

Summary of Key Findings:

  • Balanced Reactivity: It demonstrates robust and efficient performance in Suzuki-Miyaura and Buchwald-Hartwig couplings, outperforming simple electron-deficient systems like 3-bromopyridine while avoiding the side reactions that can plague unprotected electron-rich systems like 5-bromoindole.

  • Favorable Metabolic Profile: It possesses moderate and desirable metabolic stability, striking a crucial balance between the high clearance of electron-rich indoles and the potential liabilities of other stable heterocycles.

  • Operational Simplicity: Its ability to undergo efficient C-N coupling without the need for N-H protection streamlines synthetic routes, saving time and resources.

The fused pyrrolo-pyridine scaffold successfully marries the activating nature of the pyrrole ring for reliable cross-coupling with the favorable metabolic and physicochemical properties imparted by the pyridine ring. For researchers seeking a versatile, high-performing, and drug-like heterocyclic building block, this compound represents a scientifically sound and strategically astute choice.

References

  • BenchChem. A Comparative Guide to the Electrophilicity of Brominated Heterocycles.
  • Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Sigma-Aldrich. 3-Bromo-7-azaindole 97.
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • CymitQuimica. 3-Bromo-7-azaindole-4-carboxylic acid.
  • ResearchGate. Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions.
  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates | The Journal of Organic Chemistry.
  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • ChemicalBook. 3-Bromo-7-azaindole | 74420-15-8.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. Buchwald–Hartwig amination.
  • Organic Chemistry Portal. Heck Reaction.
  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Wikipedia. Heck reaction.
  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • ChemicalBook. 3-Bromo-7-azaindole CAS#: 74420-15-8.
  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery.
  • PMC - NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
  • Wikipedia. Suzuki reaction.
  • Benchchem. The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.

Sources

A Comparative Guide to the Reactivity of 3-bromo-1H-pyrrolo[2,3-c]pyridine: Bridging In-Silico Prediction and Experimental Reality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, 7-azaindoles, specifically the 1H-pyrrolo[2,3-c]pyridine core, represent a "privileged scaffold."[1] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, including kinases, making them central to the development of novel therapeutics.[2] The functionalization of this core is paramount, and 3-bromo-1H-pyrrolo[2,3-c]pyridine serves as a versatile and critical intermediate for building molecular complexity.

Understanding the reactivity of this building block is not merely an academic exercise; it is a crucial step in optimizing synthetic routes, reducing development timelines, and ultimately, accelerating the delivery of new chemical entities. This guide provides an in-depth comparison between the theoretical predictions of reactivity derived from computational (in-silico) models and the concrete outcomes observed through rigorous experimental work. We will dissect the causality behind experimental choices and demonstrate how a synergistic approach, leveraging both predictive and empirical data, leads to a more profound and practical understanding of chemical behavior.

Part 1: The Theoretical Lens: In-Silico Reactivity Prediction

Before a single flask is charged, computational chemistry offers a powerful lens through which we can predict the most probable course of a chemical transformation.[3] For a molecule like this compound, methods such as Density Functional Theory (DFT) are employed to calculate the electronic properties that govern its reactivity.[4] These calculations provide insights into electron density distribution, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to predicting how the molecule will interact with reagents.

The 7-azaindole scaffold is an interesting dichotomy. The pyridine ring, with its electronegative nitrogen, is inherently electron-deficient, predisposing it to nucleophilic attack.[5] Conversely, the fused pyrrole ring is electron-rich, making it a target for electrophilic substitution. The bromine atom at the C3 position resides on this electron-rich pyrrole moiety, making the C-Br bond the most likely site for metal-catalyzed cross-coupling reactions. The oxidative addition of a low-valent metal catalyst, the crucial first step in many coupling cycles, is favored at this electron-rich site with a labile C-Br bond.

Key In-Silico Predictions for this compound:

Position/FeaturePredicted PropertyImplication for Reactivity
N7 (Pyridine) Highest negative electrostatic potential; lone pair availableMost basic site; site of protonation or coordination to Lewis acids.
C3-Br Bond Located on the electron-rich pyrrole ring; polarizablePrimary site for oxidative addition in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
Pyrrole Ring (C2) High HOMO densitySusceptible to electrophilic attack (if not outcompeted by cross-coupling).
Pyridine Ring (C4, C6) Lower LUMO density; electron-deficientSusceptible to nucleophilic aromatic substitution (SNAr), especially if the ring is activated (e.g., N-oxidation).[6]

The logical workflow for generating these predictions follows a clear computational pathway.

cluster_0 In-Silico Prediction Workflow mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc elec_prop Calculate Electronic Properties (HOMO, LUMO, ESP, Charges) freq_calc->elec_prop analysis Analyze Data & Predict Reactive Sites elec_prop->analysis

Caption: Logical workflow for in-silico reactivity prediction.

Part 2: The Empirical Proof: Experimental Reactivity and Protocols

While computational models provide a robust hypothesis, the ultimate arbiter of reactivity is experimental validation. For this compound, the most synthetically valuable transformations are palladium-catalyzed cross-coupling reactions, which leverage the reactivity of the C3-Br bond to form new carbon-carbon and carbon-nitrogen bonds.[7][8]

A. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the coupling of aryl halides with boronic acids or esters.[8] Its functional group tolerance and reliability make it a go-to method for elaborating heterocyclic cores. Experimental evidence confirms that this compound readily participates in this reaction at the C3 position.[9][10]

This protocol is a representative example based on established methodologies for similar substrates.[1][9]

  • Reaction Setup: To a microwave vial or Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is Pd(PPh₃)₄ (0.05 eq.) or a pre-catalyst like XPhosPdG2 (0.05 eq.) with an additional ligand like XPhos (0.05 eq.).[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere, which is crucial to prevent the degradation of the Pd(0) catalyst.

  • Reaction: Heat the sealed reaction mixture to 80-125 °C with vigorous stirring. Microwave irradiation can significantly shorten reaction times.[9][11] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-16 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-1H-pyrrolo[2,3-c]pyridine.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The formation of C-N bonds with aromatic systems is fundamental to pharmaceutical chemistry. The Buchwald-Hartwig amination provides a mild and general method for coupling aryl halides with a wide range of amines.[7][12] The C3-Br bond of our substrate is an excellent handle for this transformation. The principle of selectivity is clear: the C-Br bond is significantly more reactive in palladium-catalyzed oxidative addition than a C-H or potential C-Cl bond elsewhere on a related scaffold.[13]

This protocol is a representative example based on established methodologies.[13][14]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.04 eq.).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.). The choice of base is critical for deprotonating the amine in the catalytic cycle. Add an anhydrous aprotic solvent like toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up and Purification: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

C. Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides, providing direct access to arylalkynes, another valuable structural motif.[15] This reaction typically uses a dual catalyst system of palladium and copper(I).[16]

This protocol is a representative example based on established methodologies.[17][18]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.).

  • Solvent and Base: Add a solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.2-2.0 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic phase, concentrate, and purify by column chromatography to afford the 3-alkynyl-1H-pyrrolo[2,3-c]pyridine.

The general workflow for these essential experimental procedures can be visualized as follows.

cluster_1 Experimental Cross-Coupling Workflow setup Reaction Setup (Substrate, Reagent, Base) inert Establish Inert Atmosphere (N2 or Ar Purge) setup->inert catalyst Add Catalyst System (Pd Catalyst + Ligand) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Caption: A typical experimental workflow for cross-coupling.

Part 3: The Synthesis: Comparing Prediction with Reality

The true power of modern chemical science lies in the convergence of theoretical prediction and experimental observation. When we place the in-silico data for this compound alongside the empirical results, we find remarkable agreement, with each approach validating and enriching the other.

Reactivity AspectIn-Silico PredictionExperimental ObservationConsensus & Causality
Primary Reactive Site The C3-Br bond is identified as the most likely site for metal-catalyzed reactions due to its location on the electron-rich pyrrole ring.Suzuki, Buchwald-Hartwig, and Sonogashira couplings occur selectively and in high yield at the C3 position.[9][16]Excellent Agreement. The electron-rich nature of the pyrrole ring facilitates the oxidative addition of the Pd(0) catalyst to the C-Br bond, initiating the catalytic cycle. This is the kinetically and thermodynamically favored pathway.
Role of Heteroatoms The N7 atom in the pyridine ring is the most basic site, while the N1-H of the pyrrole is acidic.The N7 atom can coordinate to metals but does not typically interfere with C3 coupling. The N1-H can be deprotonated under strong basic conditions (e.g., NaOtBu in Buchwald-Hartwig), which can influence solubility and reactivity.Agreement. The basicity of N7 explains why reactions are often run with a base that can also neutralize any generated HBr. The acidic N1-H necessitates careful choice of base to avoid unwanted side reactions, though in many protocols it remains protonated.
Reaction Feasibility Computational models can predict that the uncatalyzed reaction barriers are extremely high, implying the necessity of a catalyst to lower the activation energy.[19]All successful transformations (Suzuki, Buchwald-Hartwig, Sonogashira) are dependent on a palladium catalyst system. The reactions do not proceed without it.Excellent Agreement. Both theory and experiment confirm that these are not spontaneous reactions. The catalyst provides an alternative, low-energy pathway via a series of well-defined steps (oxidative addition, transmetalation/amine coordination, reductive elimination).[7]

This comparative analysis reveals a powerful synergy. In-silico predictions correctly guide the synthetic chemist to focus on the C3-Br bond, saving valuable time and resources that might otherwise be spent exploring less plausible reaction sites. Simultaneously, the experimental data provides the definitive proof of these predictions and reveals the specific conditions (catalyst, ligand, base, solvent) required to achieve the transformation efficiently—details that are often challenging to predict computationally with perfect accuracy.

Conclusion and Future Outlook

The reactivity of this compound is a clear and compelling case study in the synergy between computational prediction and experimental validation. In-silico models, grounded in the principles of quantum mechanics, accurately forecast the primary site of reactivity, directing synthetic efforts with high precision. This theoretical framework is then brought to life through experimental protocols, which not only confirm the predictions but also refine our understanding by elucidating the nuanced interplay of catalysts, reagents, and conditions.

For researchers, scientists, and drug development professionals, the message is clear: an integrated approach is the most efficient path forward. By leveraging predictive modeling to formulate hypotheses and guide experimental design, we can reduce empiricism, minimize waste, and accelerate the synthetic campaigns that are foundational to discovering the next generation of medicines and materials. The dialogue between the silicon chip and the reaction flask is no longer a futuristic concept; it is the contemporary standard for excellence in chemical innovation.

References

  • Wiedemann, S. H., Lewis, J. C., Ellman, J. A., & Bergman, R. G. (2006). Experimental and Computational Studies on the Mechanism of N-Heterocycle C−H Activation by Rh(I). Journal of the American Chemical Society, 128(7), 2452–2462. [Link]
  • Purdue University Graduate School. (2025). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. Purdue University e-Pubs. [Link]
  • Wiedemann, S. H., Lewis, J. C., Ellman, J. A., & Bergman, R. G. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3.
  • Royal Society of Chemistry. (2021).
  • Wiedemann, S. H., et al. (2006).
  • Wang, Y., et al. (2017). Experimental and Computational Studies of the Reactions of N and O Atoms with Small Heterocyclic Anions. PubMed. [Link]
  • Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
  • Wikipedia.
  • The University of Sheffield. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
  • University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron. [Link]
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • Hamze, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
  • Pace, V., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules. [Link]
  • Liu, B., et al. (2017).
  • ResearchGate. (2015). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
  • Li, J., et al. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
  • Hamze, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
  • Organic Chemistry Portal.
  • Al-Adiwish, W. M., et al. (2017). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry. [Link]
  • van der Heijden, L., et al. (2019). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
  • Štarha, P., et al. (2012). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E. [Link]
  • ResearchGate. (2012). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
  • Insilico Medicine. Main. [Link]
  • Romero, A. G., et al. (1996). Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. [Link]
  • D'Amato, E. M., et al. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society. [Link]
  • Omar, U. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Organic & Biomolecular Chemistry. [Link]

Sources

Safety Operating Guide

3-bromo-1H-pyrrolo[2,3-c]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of 3-bromo-1H-pyrrolo[2,3-c]pyridine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized heterocyclic compounds like this compound requires a nuanced understanding of its specific hazards and the regulatory landscape governing its disposal. This guide provides a comprehensive, step-by-step protocol grounded in scientific principles and established safety standards to ensure this compound is managed safely from the point of generation to its final disposition.

Part 1: Hazard Characterization and Why It Matters

This compound (CAS No. 74420-15-8) is not a benign substance; it is a reactive intermediate with a distinct hazard profile that dictates its handling and disposal requirements.[1][2] Understanding these hazards is the first step in a self-validating safety protocol—the "why" informs the "how."

The compound is classified under the Globally Harmonized System (GHS) with several significant hazards.[1][2][3][4] Its primary risks stem from its toxicity and irritant properties. The presence of a bromine atom on the pyrrolopyridine core makes it a halogenated organic compound, placing it in a specific category for waste management.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CategoryHazard StatementCausality and Implication
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic/Harmful if swallowedIngestion can lead to significant systemic toxicity. This dictates strict prohibitions on eating or drinking in the lab and underscores the need for immediate medical attention in case of exposure.[1][2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThe compound can cause inflammation and irritation upon dermal contact. This necessitates the use of appropriate chemical-resistant gloves and lab coats.[2][4][5]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritationDirect contact with the eyes can lead to severe, potentially irreversible damage. Chemical safety goggles or a face shield are mandatory when handling this substance.[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3][5]

Part 2: The Regulatory Framework: RCRA and Halogenated Waste

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] As a brominated organic substance, this compound falls into the category of halogenated organic waste .[7][8] This classification is critical because mixing halogenated and non-halogenated waste streams is prohibited and complicates the disposal process.[9]

The core principle of RCRA is to manage hazardous waste from "cradle-to-grave" to protect human health and the environment.[10][11] Adherence to these regulations is not just a best practice; it is a legal requirement carrying significant penalties for non-compliance.[6]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.

Step 1: In-Lab Waste Collection and Segregation

The most critical step at the point of generation is proper segregation.

  • Designate a Waste Container: Use a dedicated, properly vetted hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. The container must be made of a compatible material (e.g., HDPE or glass for liquids) and be in good condition with a secure, threaded cap.[9][12]

  • Segregate at the Source: Under no circumstances should waste containing this compound be mixed with non-halogenated organic waste.[8][9] This is because the downstream disposal methods differ significantly. Halogenated waste requires incineration in facilities equipped with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[2][13]

  • Label Correctly and Completely: Before adding any waste, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream.[9][10] Do not use abbreviations or chemical formulas.

    • The approximate concentrations of each component.

    • The date the first drop of waste was added.

Step 2: Waste Accumulation and Storage

Waste must be stored safely in the laboratory in what is known as a Satellite Accumulation Area (SAA), which is the designated spot at or near the point of generation.[14]

  • Secure Storage: Keep the waste container tightly closed at all times, except when actively adding waste.[9][12] It should be stored in a secondary containment bin in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[15]

  • Adhere to Limits: Be mindful of SAA limits, which are typically based on volume (e.g., 55 gallons for non-acute waste) and time (e.g., waste must be moved to a central accumulation area within a specific timeframe once the container is full).[14][16]

Step 3: Partnering with a Licensed Disposal Service

The ultimate disposal of this compound is not a task for the laboratory. It requires a partnership with a licensed professional waste disposal company.

  • Engage Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They manage the contracts with licensed waste handlers and will coordinate the pickup from your lab's central accumulation area.

  • Provide Accurate Information: The detailed and accurate labeling from Step 1 is crucial for the disposal vendor to properly profile and handle the waste in accordance with federal and state regulations.[10]

Step 4: The Final Disposition: High-Temperature Incineration

The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration.[2][17]

  • Why Incineration? Incineration at temperatures around 1200 K ensures the complete destruction of the organic molecule, preventing its release into the environment.[17]

  • The Role of Scrubbers: During the combustion of brominated compounds, corrosive and toxic hydrogen bromide (HBr) gas is formed.[13] The incinerator must be equipped with an afterburner and an alkaline scrubber system to neutralize these acidic gases, converting them into harmless salts and water before they are released into the atmosphere.[2][13]

Part 4: Emergency Spill Management

In the event of a spill, immediate and correct action is paramount.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert others.

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile).[2][4]

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical sorbent.[18][19] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated, sealable container.[2][4] Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste for disposal.

  • Decontaminate: Clean the spill area with soap and water, and dispose of any contaminated cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G Workflow for this compound Waste start_node Waste Generated decision_node decision_node start_node->decision_node process_node Segregate as Halogenated Waste decision_node->process_node Routine Waste spill_node spill_node decision_node->spill_node Spill process_node2 Label Container: 'Hazardous Waste' + Full Chemical Names process_node->process_node2 Use Designated Container spill_node2 Collect in Sealed Container spill_node->spill_node2 Don PPE & Contain with Inert Absorbent storage_node storage_node end_node2 Transport by Licensed Vendor storage_node->end_node2 Monitor Limits & Arrange Pickup end_node Final Disposal: High-Temp Incineration with Scrubber spill_node2->process_node2 Label as Spill Debris process_node2->storage_node Store in SAA end_node2->end_node

Caption: Decision workflow for proper waste management.

Conclusion

The proper disposal of this compound is a multi-step process that demands diligence, from initial hazard assessment to final destruction. By understanding the chemical's specific risks, adhering to the principles of waste segregation under RCRA, and following a structured in-lab protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's EHS department for specific guidance and procedures applicable to your facility.

References

  • PubChem.3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Chemsrc.MSDS of 3-Bromo-1H-pyrrolo[2,3-b]pyridine.[Link]
  • Environmental Marketing Services.Safe Chemical Waste Disposal in Labs.[Link]
  • Lab Manager.
  • American Chemical Society.
  • University of Houston-Clear Lake.RCRA addresses waste management, disposal and recycling.[Link]
  • NY.gov.Lab Waste Management and RCRA Updates for Colleges and Universities.[Link]
  • Angene Chemical.Safety Data Sheet - 3-Bromo-1H-pyrrolo[2,3-b]pyridine.[Link]
  • U.S. EPA.
  • U.S. EPA.Other Disposal Guidance.[Link]
  • eCFR.
  • ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]
  • Braun Research Group.
  • University of California, Santa Cruz.
  • ResearchGate.
  • U.S. EPA.Environmental Fact Sheet, Organobromine.[Link]

Sources

A Comprehensive Guide to the Safe Handling of 3-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 3-bromo-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block, presents a specific set of handling requirements that necessitate a robust safety protocol. This guide provides an in-depth, procedural framework for the safe use of this compound, from initial risk assessment to final disposal, ensuring the integrity of your research and the safety of your laboratory personnel.

Immediate Safety Profile: this compound

A thorough understanding of the hazard profile of this compound (CAS No. 67058-76-8) is the foundation of safe handling. The primary hazards associated with this compound are summarized below. It is crucial to note that while the toxicological properties have not been exhaustively investigated, the available data necessitates a cautious approach.[1]

Hazard ClassificationGHS Hazard StatementSignal WordPictograms
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarningGHS07
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarningGHS07

Data sourced from Arctom Scientific and Angene Chemical Safety Data Sheets.[2][3]

The Hierarchy of Controls: A Proactive Approach to Safety

Effective laboratory safety transcends simple reliance on personal protective equipment (PPE). A comprehensive safety strategy is built upon the "Hierarchy of Controls," a framework that prioritizes risk mitigation at its source. For this compound, this hierarchy should be implemented as follows:

Hierarchy of Controls cluster_0 Most Effective cluster_1 Engineering Controls cluster_2 Administrative Controls cluster_3 Least Effective Elimination Elimination Substitution Substitution Engineering Work in a certified chemical fume hood Substitution->Engineering Administrative Standard Operating Procedures (SOPs) & Designated Work Areas Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE

Caption: Hierarchy of Controls for Handling this compound.

Elimination and Substitution: In the context of drug development, eliminating or substituting a core structural motif like this compound is often not feasible. Its unique properties are typically integral to the research objective.

Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood.[3] This captures airborne particles and vapors at the source, preventing inhalation, which is a primary exposure route.[2] Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.

Administrative Controls: Well-defined Standard Operating Procedures (SOPs) are essential. These should include protocols for weighing, transferring, and using the compound, as well as for spill cleanup and waste disposal. Designating a specific area within the lab for handling this compound can also minimize the risk of cross-contamination.

Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with the controls mentioned above.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent skin, eye, and respiratory exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[4] Given the risk of serious eye irritation, a face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[2][3]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[3] Always inspect gloves for any signs of degradation or punctures before use and practice proper glove removal techniques to avoid contaminating your skin. For prolonged handling or in the event of a spill, consider double-gloving or using heavier-duty gloves.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure that clothing covers all exposed skin, including long pants and closed-toe shoes.

  • Respiratory Protection: All handling of this compound in its solid form should be performed within a chemical fume hood to avoid generating dust.[3] If there is a potential for inhalation exposure despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures procedural consistency.

1. Preparation and Weighing:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.
  • Conduct all weighing and transfer operations within a certified chemical fume hood.
  • To minimize the generation of airborne dust, handle the solid compound carefully. Avoid crushing or grinding the material outside of a controlled environment.
  • Use a dedicated set of spatulas and weighing papers for this compound to prevent cross-contamination.

2. Dissolution and Reaction:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.
  • If the dissolution process is exothermic, use an ice bath to control the temperature.
  • Keep the reaction vessel closed to the extent possible to prevent the release of vapors.

3. Post-Reaction Work-up and Purification:

  • All post-reaction procedures, including extraction, filtration, and chromatography, should be conducted within the fume hood.
  • Be mindful of the potential for the compound to be present in all waste streams generated during the work-up.
Disposal Plan: Managing Contaminated Materials and Waste

Proper segregation and disposal of all waste streams are critical for laboratory and environmental safety.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing papers, gloves, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
  • Liquid waste containing this compound should be segregated into halogenated organic waste streams.[5][6] Do not mix with non-halogenated waste.[5]
  • Aqueous waste streams from the work-up should also be collected as hazardous waste. Do not dispose of them down the drain.[1][3]

2. Container Management:

  • All waste containers must be in good condition, compatible with the waste they contain, and have a tightly sealing lid.[5][7]
  • Label all waste containers clearly with "Hazardous Waste," the full chemical name, and the associated hazards.[7]

3. Final Disposal:

  • Surplus or non-recyclable solutions should be handled by a licensed professional waste disposal service.[1]
  • Contaminated packaging should be disposed of as unused product.[1]
  • Follow your institution's specific guidelines for arranging the pickup and disposal of hazardous waste.

In Case of a Spill: In the event of a small spill, and only if you are trained to do so, use an inert absorbent material to contain it.[1] Place the absorbed material into a sealed container for hazardous waste disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can confidently and safely advance your research with this compound, upholding the highest standards of scientific integrity and personal safety.

References

  • Current time inform
  • MSDS Linked to c
  • MSDS of 3-Bromo-1H-pyrrolo[2,3-b]pyridine. (2010-11-16).
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem.
  • Safety D
  • Halogenated Organic Liquids - Standard Oper
  • 67058-76-8|this compound - BLDpharm.
  • SAFETY D
  • 3-Bromopyridine Safety D
  • CAS NO.
  • This compound | 67058-76-8 - ChemicalBook. (2025-07-16).
  • Safety Data Sheet - Angene Chemical. (2025-07-13).
  • Chemical Waste Disposal Guidelines.
  • 7-Azaindole Safety D
  • Hazardous Materials Disposal Guide | Nipissing University. (2019-06-12).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.